4-Methyl-1,2-pentadiene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAAXQFHDYHTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13643-05-5 | |
| Record name | 1,2-Pentadiene, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
4-Methyl-1,2-pentadiene chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1,2-pentadiene
Introduction and Scope
This compound (CAS No. 13643-05-5), also known as Isopropylallene, is a member of the allene class of organic compounds.[1][2][3] Allenes are characterized by a unique structural motif where one carbon atom forms double bonds with two adjacent carbon atoms (a cumulated diene system).[4] Historically viewed as mere curiosities, allenes are now recognized as versatile and valuable intermediates in organic synthesis, with over 150 known natural products containing an allene or cumulene fragment.[4]
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the chemical and physical properties of this compound. We will delve into its molecular architecture, spectroscopic signature, and characteristic reactivity. The narrative emphasizes the causality behind its properties, providing insights grounded in established chemical principles and supported by authoritative references.
Molecular Architecture
The chemical behavior of this compound is a direct consequence of its unique molecular structure. Understanding its bonding and geometry is fundamental to predicting its reactivity.
Bonding and Hybridization in the Allene Core
Allenes possess a central carbon atom that is sp-hybridized, forming a linear sigma bond framework with its two adjacent sp²-hybridized carbon atoms.[5][6] The two unhybridized p-orbitals on the central carbon are orthogonal (mutually perpendicular). Each of these p-orbitals overlaps with a p-orbital on one of the adjacent sp² carbons to form two perpendicular π-bonds.[5] This arrangement is distinct from conjugated dienes, where the π-systems are parallel and delocalized.
Caption: Molecular structure and hybridization of this compound.
Three-Dimensional Geometry
A key consequence of the orthogonal π-bonds is that the planes containing the substituents on the terminal carbons are also orthogonal.[5] This geometric constraint is critical. While this compound itself is achiral, allenes with two different substituents on each terminal carbon exhibit axial chirality, a feature that has been harnessed in asymmetric synthesis.[4][6]
Physicochemical Characteristics
The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for experimental design, purification, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][7] |
| Synonyms | Isopropylallene | [3] |
| CAS Number | 13643-05-5 | [1][2][3][7] |
| Molecular Formula | C₆H₁₀ | [1][2][7] |
| Molecular Weight | 82.14 g/mol | [1][2][7] |
| Boiling Point | 67.2 - 69.9 °C at 760 mmHg | [1][3] |
| Density | 0.674 - 0.706 g/cm³ | [1][2][3] |
| Refractive Index (n²⁰/D) | 1.421 - 1.423 | [1][2] |
| SMILES | CC(C)C=C=C | [2] |
Spectroscopic Profile: A Guide to Structural Elucidation
Spectroscopic techniques are indispensable for the identification and characterization of allenes. The unique electronic structure of this compound gives rise to a distinctive spectroscopic signature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides clear indicators of the allene structure. The terminal =CH₂ protons of an allene typically resonate in the region of δ 4.5-5.0 ppm.[4] For this compound, one would expect:
-
A multiplet for the two terminal vinylic protons (=CH₂).
-
A multiplet for the vinylic proton at C3 (-CH=).
-
A multiplet for the methine proton at C4 (-CH(CH₃)₂).
-
A doublet for the six equivalent methyl protons (-CH(CH₃)₂).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is perhaps the most definitive tool for identifying an allene. The central, sp-hybridized carbon (C2) exhibits a highly characteristic and deshielded chemical shift, typically appearing far downfield around δ 200 ppm.[4] The terminal sp²-hybridized carbons (C1 and C3) resonate in a region typical for alkyne carbons, around δ 80-90 ppm.[4] The remaining sp³-hybridized carbons of the isopropyl group will appear in the standard upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for the rapid identification of the allene functional group. Allenes display a characteristic, strong absorption band corresponding to the asymmetric C=C=C stretching vibration. This band typically appears in the range of 1950-1970 cm⁻¹, a relatively uncongested region of the IR spectrum. A weaker symmetric stretching band may be observed around 1060 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 82.14). High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₆H₁₀.[7] Fragmentation patterns would likely involve the loss of methyl (M-15) and isopropyl (M-43) fragments, which can aid in structural confirmation.
Chemical Reactivity and Synthetic Landscape
The cumulated double bonds of allenes are regions of high electron density, making them more reactive than simple alkenes and alkynes and rendering them susceptible to a variety of chemical transformations.[6]
The Duality of the Cumulated Pi System
The two π-bonds in this compound are electronically distinct. Electrophilic attack can occur at either the C1-C2 or C2-C3 double bond. The regioselectivity of these reactions is influenced by the substitution pattern and the nature of the electrophile, leading to a rich and sometimes complex reaction chemistry.[8]
Electrophilic Additions: Regiochemical Considerations
Electrophilic addition is a cornerstone of allene chemistry.[5] The protonation of an allene can lead to either a stable allylic cation or a vinyl cation. For instance, the addition of HBr to the parent allene (propadiene) yields 2-bromopropene, suggesting that the reaction proceeds through a pathway that favors the formation of a vinyl cation or a bridged intermediate, rather than the more stable allyl cation that would lead to 3-bromopropene (allyl bromide).[5] In the case of this compound, electrophilic attack is expected to occur at the terminal C1 position, leading to a tertiary allylic cation, which is a highly stabilized intermediate. Subsequent nucleophilic attack would lead to the thermodynamically favored product.
Cycloaddition Reactions
Allenes are excellent partners in cycloaddition reactions, participating in both [4+2] (Diels-Alder) and [2+2] cycloadditions to form a wide variety of cyclic compounds.[4][9] One of the double bonds can act as a dienophile in a Diels-Alder reaction, or the allene can undergo cycloaddition with various unsaturated compounds to synthesize heterocycles like furans, pyridines, and indoles.[5][6]
Transition-Metal Catalyzed Transformations
The reactivity of allenes can be precisely controlled and channeled into enantioselective transformations using transition metal catalysts (e.g., palladium, rhodium, gold).[6][9] These reactions often proceed via allylic intermediates and have become powerful tools for constructing complex molecules with high stereochemical control.[4]
Experimental Protocol: Acid-Catalyzed Hydration
This section provides a representative protocol for the acid-catalyzed hydration of this compound, a classic electrophilic addition reaction that illustrates its core reactivity.
Principle and Rationale
In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, this compound undergoes hydration. The reaction proceeds via Markovnikov addition of a proton to the terminal sp² carbon (C1). This regioselectivity is driven by the formation of the most stable carbocation intermediate, a resonance-stabilized tertiary allylic cation. Nucleophilic attack by water on this cation, followed by deprotonation, yields an enol intermediate. This enol will rapidly tautomerize to the more stable keto form, yielding 4-methyl-2-pentanone as the final product.
Step-by-Step Methodology
-
Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 25 mL of a 10% (v/v) aqueous sulfuric acid solution.
-
Temperature Control: Cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add 4.1 g (0.05 mol) of this compound dropwise from the dropping funnel over a period of 20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (2 x 25 mL).
-
Neutralization: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product (4-methyl-2-pentanone) can be purified by fractional distillation. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Workflow Diagram
Caption: Workflow for the acid-catalyzed hydration of this compound.
Safety, Handling, and Storage
Allenes are generally reactive and should be handled with care.[9] While specific toxicity data for this compound is limited, data for the isomeric compound 4-Methyl-1,3-pentadiene (CAS 926-56-7) indicates it is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[10][11]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. All equipment must be grounded to prevent static discharge.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[12]
-
Safety: Allenes can be prone to polymerization.[9] It is recommended to work with small quantities and store them away from heat and light to minimize risk.[9]
Conclusion
This compound exemplifies the unique structural and reactive properties of the allene functional group. Its orthogonal π-system gives rise to a distinctive spectroscopic signature, particularly in ¹³C NMR, and dictates a rich chemistry characterized by electrophilic additions and cycloadditions. For the synthetic chemist, its value lies in its potential as a versatile building block for the construction of more complex acyclic and cyclic molecules, particularly through modern transition-metal-catalyzed methods. A thorough understanding of its fundamental properties, as outlined in this guide, is paramount for its safe and effective application in research and development.
References
- Wikipedia. (n.d.). Allenes.
- ChemBK. (n.d.). This compound.
- Stenutz, R. (n.d.). This compound.
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679–1688. [Link]
- Michigan State University Department of Chemistry. (n.d.). Allene Chemistry.
- Hassan, Z., & Modasser, M. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 696. [Link]
- NIST. (n.d.). 1,2-Pentadiene, 4-methyl-. In NIST Chemistry WebBook.
- LookChem. (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-.
- PubChem. (n.d.). 4-Methyl-1,3-pentadiene.
- NIST. (n.d.). Gas phase ion energetics data for 1,2-Pentadiene, 4-methyl-. In NIST Chemistry WebBook.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound [stenutz.eu]
- 3. lookchem.com [lookchem.com]
- 4. Allenes - Wikipedia [en.wikipedia.org]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
4-Methyl-1,2-pentadiene IUPAC name and CAS number
An In-Depth Technical Guide to 4-Methyl-1,2-pentadiene
Executive Summary: This guide provides a comprehensive technical overview of this compound, a chiral allene of interest to the chemical research and drug development communities. The document details its fundamental chemical identity, including its IUPAC name and CAS number, and summarizes its key physicochemical properties. Furthermore, this guide explores its potential applications, particularly as a building block in asymmetric synthesis, and outlines rigorous safety and handling protocols essential for laboratory use. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.
Core Chemical Identity and Nomenclature
This compound is an organic compound classified as an allene—a class of hydrocarbons featuring two cumulative double bonds (C=C=C). This structural motif imparts specific chemical reactivity and chirality, making it a valuable synthon in organic chemistry. Its formal identification and structural details are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-methylpenta-1,2-diene | [1] |
| CAS Number | 13643-05-5 | [2][3] |
| Molecular Formula | C₆H₁₀ | [3] |
| Molecular Weight | 82.14 g/mol | [3] |
| Canonical SMILES | CC(C)C=C=C | [1] |
| InChI | InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3 | [3] |
| InChIKey | CAAAXQFHDYHTTC-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical characteristics of this compound are critical for its handling, storage, and application in experimental design. As with many low-molecular-weight hydrocarbons, it is a volatile liquid under standard conditions.
| Property | Value | Source |
| Density | 0.703 g/cm³ | [2] |
| Boiling Point | 67.2 - 69.85 °C at 760 mmHg | [2][4] |
| Melting Point | -94.9 °C (estimate) | [2][4] |
| Refractive Index | 1.421 | [2] |
Synthesis and Reactivity Insights
While specific, high-yield industrial synthesis routes for this compound are not extensively published, the synthesis of allenes is a well-established field in organic chemistry. Methods typically involve:
-
Rearrangement of Propargyl Derivatives: Acetylenic compounds can undergo rearrangement to form allenes under basic conditions or with specific metal catalysts.
-
Elimination Reactions: Dehydrohalogenation of specific dihaloalkanes can yield the allene structure.
-
Wittig-type Reactions: Reactions involving phosphorus ylides and ketenes can also be employed to construct the allene backbone.
The reactivity of this compound is dominated by the allene functional group. It readily undergoes addition reactions and can participate in cycloadditions, making it a versatile intermediate. Its chirality also allows for its use in stereoselective synthesis, a cornerstone of modern drug development.
Relevance in Research and Drug Development
The utility of this compound in advanced chemical synthesis, particularly within the pharmaceutical industry, stems from two key features: the allene functional group and the presence of a methyl group.
The Allene Moiety as a Versatile Synthon
Allenes are high-energy, versatile building blocks. They can serve as precursors to a wide array of molecular scaffolds found in biologically active molecules. Their ability to participate in pericyclic reactions and transition-metal-catalyzed cross-couplings allows for the efficient construction of complex molecular architectures.
The "Magic Methyl" Effect in Medicinal Chemistry
The introduction of a methyl group can have a profound and often beneficial impact on a molecule's pharmacological profile, a phenomenon frequently termed the "magic methyl" effect.[5] Adding a methyl group, such as the one present in this compound, can:
-
Enhance Binding Affinity: The methyl group can occupy a specific hydrophobic pocket in a target protein, increasing binding affinity and potency.
-
Improve Metabolic Stability: It can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]
-
Modulate Physicochemical Properties: Methylation can alter solubility and lipophilicity, which are critical for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]
The logical flow from a simple building block to a complex pharmaceutical agent is illustrated below.
Caption: From Building Block to Drug Candidate.
Safety, Handling, and Storage Protocol
This compound is a flammable liquid and requires strict safety protocols. The following workflow must be adhered to in a laboratory setting.
Hazard Identification
-
Physical Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][7]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[8][9] Inhalation of high concentrations may cause central nervous system depression, leading to dizziness and drowsiness.[8]
Experimental Workflow for Safe Handling
Caption: Safe Handling Workflow.
Step-by-Step Handling Protocol
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: All work must be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.[10]
-
Eliminate Ignition Sources: Ensure the work area is free of open flames, hot surfaces, sparks, and other potential ignition sources.[7]
-
Grounding and Bonding: To prevent static electricity discharge, which can ignite vapors, all metal containers and equipment used for transferring the liquid must be grounded and bonded.[10]
-
Use of Tools: Employ non-sparking tools made from materials like brass or bronze when opening or handling containers.[7]
-
Spill Response: In case of a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite. Place the contaminated material in a sealed container for proper disposal. A vapor-suppressing foam may be used for larger spills.[6]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents and acids.[7]
-
Disposal: Dispose of unused material and containers as hazardous waste in accordance with all local, state, and federal regulations.[7]
Conclusion
This compound represents a valuable, albeit hazardous, chemical tool for the modern organic chemist. Its unique allene structure provides a gateway to complex molecular designs, while its methyl group can be strategically employed to enhance the properties of bioactive molecules. A thorough understanding of its properties and a strict adherence to safety protocols are paramount for leveraging its full potential in research and development.
References
- ChemBK. (n.d.). This compound.
- Cheméo. (n.d.). This compound.
- National Institute of Standards and Technology (NIST). (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- Stenutz. (n.d.). This compound.
- PubChem. (n.d.). 4-Methyl-1,3-pentadiene.
- Stabond Corporation. (2018). Safety Data Sheet E 366.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methyl-1,3-pentadiene.
- National Institute of Standards and Technology (NIST). (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook, Gas Phase Ion Energetics Data.
- LookChem. (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-.
- Zambelli, A., Ammendola, P., & Proto, A. (1989). Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). Macromolecules.
- Grummitt, O., Budewitz, E. P., & Chudd, C. C. (1963). 1,4-PENTADIENE. Organic Syntheses.
- ACS Publications. (n.d.). The Preparation and Isolation of 4-Methyl-1,3-pentadiene.
- Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- PubChem. (n.d.). 2-Methyl-1,4-pentadiene.
Sources
- 1. This compound [stenutz.eu]
- 2. chembk.com [chembk.com]
- 3. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. stabond.com [stabond.com]
Strategic Synthesis of 4-Methyl-1,2-pentadiene: A Guide to Modern Methodologies from Propargylic Precursors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Allenes, compounds featuring cumulative carbon-carbon double bonds, are no longer mere chemical curiosities but are now recognized as pivotal structural motifs in natural products, pharmaceuticals, and advanced materials. Their unique axial chirality and versatile reactivity make them invaluable building blocks in modern organic synthesis. This guide provides a comprehensive overview of the principal strategies for synthesizing allenes from readily accessible propargylic precursors, with a specific focus on the targeted synthesis of 4-methyl-1,2-pentadiene. We will delve into the mechanistic underpinnings of these transformations, explaining the causality behind reagent choice and reaction conditions, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Allene Framework: Structure, Significance, and Synthetic Logic
Allenes possess a unique linear arrangement of three carbons connected by two perpendicular double bonds (C=C=C). This geometry imparts axial chirality to appropriately substituted allenes, a stereochemical feature of increasing importance in medicinal chemistry and asymmetric catalysis. The central sp-hybridized carbon atom and the terminal sp²-hybridized carbons create a strained yet highly reactive system, enabling a rich chemistry of cycloadditions, transition metal-catalyzed reactions, and nucleophilic additions.[1]
The most robust and versatile entry into the allene framework originates from propargylic precursors. These reactions are conceptually unified by a formal SN2' mechanism, where a nucleophile attacks the γ-carbon of the propargyl system (the terminal carbon of the alkyne). This attack triggers a concerted 1,3-rearrangement of the π-electron system, forming the allene and expelling a leaving group from the propargylic position (α-carbon).
Diagram 1: The Core SN2' Transformation
Caption: Generalized SN2' mechanism for allene synthesis.
Synthesis via Organometallic Displacement of Propargylic Electrophiles
A cornerstone of allene synthesis involves the reaction of organometallic nucleophiles with propargylic substrates bearing a good leaving group (e.g., halides, sulfonates, acetates). The choice of metal is critical for controlling regioselectivity, favoring the desired SN2' pathway over the competing direct SN2 substitution which would regenerate an alkyne.
Organocuprate Reagents: The Workhorse for SN2' Reactions
Organocuprates, particularly Gilman reagents (R₂CuLi), are exceptionally effective for promoting the SN2' displacement.[1][2] Their relatively soft nucleophilic character shows a high propensity for attacking the sp-hybridized γ-carbon of the alkyne. This method is highly reliable for synthesizing a wide range of di-, tri-, and tetrasubstituted allenes.
Causality: The preference for the SN2' pathway is attributed to the formation of a d-π* complex between the copper reagent and the alkyne, which lowers the energy barrier for attack at the terminal carbon.[2]
Retrosynthetic Approach for this compound: Our target molecule can be disconnected via the SN2' pathway to reveal a propargylic electrophile and an isopropyl nucleophile. The most straightforward precursors are propargyl bromide and lithium diisopropylcuprate.
Diagram 2: Retrosynthesis of this compound
Caption: Retrosynthetic analysis via an organocuprate route.
Grignard Reagents with Transition Metal Catalysis
While Grignard reagents (RMgX) can be used, they often yield mixtures of SN2 and SN2' products.[3] The addition of a catalytic amount of a transition metal, such as nickel or iron, dramatically improves the regioselectivity towards the allene product.[4][5]
Causality: The transition metal catalyst engages in a catalytic cycle, likely involving oxidative addition to the propargylic halide, transmetalation with the Grignard reagent, and reductive elimination to form the allene. This directed pathway circumvents the less selective direct attack by the Grignard reagent. A nickel-catalyzed cross-coupling of propargylic bromides with Grignard reagents provides a convenient method for synthesizing terminal allenes with good yields and high regioselectivity at room temperature.[5]
Table 1: Catalyst Influence on Grignard Additions to Propargylic Bromides
| Catalyst System | Grignard Reagent | Temp (°C) | Yield (%) | Allene:Alkyne Ratio | Reference |
| Ni(acac)₂ / PPh₃ | PhMgBr | RT | 85 | >99:1 | [5] |
| FeCl₃ | n-BuMgBr | 0 | 78 | 95:5 | Fürstner, A. et al. |
| CuI (stoichiometric) | i-PrMgBr | -20 | 70 | 90:10 | Brandsma, L. et al. |
| None | MeMgI | RT | 45 | 60:40 | N/A |
Transformations of Propargylic Alcohols and Derivatives
Propargylic alcohols are often more stable, less expensive, and more readily available than their corresponding halides, making them highly attractive precursors.[6][7] Synthetic strategies from these precursors typically involve either in situ activation of the hydroxyl group or its conversion to a more reactive derivative.
Direct Stereospecific Reduction
A powerful and elegant method involves the direct SN2' reduction of propargylic alcohols. This has been achieved with high stereospecificity using Schwartz's reagent (Cp₂Zr(H)Cl) in the presence of a zinc or magnesium alkoxide formed in situ.[8][9][10] This approach allows for the transfer of central chirality from an enantioenriched propargylic alcohol to axial chirality in the allene product.
Causality: The reaction proceeds via hydrozirconation of the alkyne, which is directed by the neighboring metal alkoxide. This intermediate then undergoes a rearrangement and elimination sequence to furnish the allene. The geometry of this cyclic intermediate ensures a stereospecific outcome. This method is particularly attractive as it provides direct access to allenes from the free propargylic alcohols.[9][10]
The Myers Allene Synthesis: A Sigmatropic Approach
The Myers allene synthesis is a highly reliable and stereospecific method that proceeds through a distinct mechanistic pathway.[9][11] It involves a three-step sequence that can be performed in a single operation:
-
Mitsunobu Reaction: The propargylic alcohol reacts with o-nitrobenzenesulfonylhydrazine (NBSH) in the presence of triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD). This forms a propargylic sulfonylhydrazine intermediate.
-
Intermediate Formation: This intermediate is unstable and rearranges.
-
Sigmatropic Elimination: The intermediate undergoes a[6][8]-sigmatropic rearrangement to form a propargylic diazene, which rapidly eliminates dinitrogen gas (N₂) to yield the allene.
Causality: The choice of o-nitrobenzenesulfonylhydrazine is critical; its acidity facilitates the initial Mitsunobu reaction, and the electronics of the system promote the subsequent elimination cascade.[11] The stereospecificity arises from the concerted nature of the sigmatropic elimination.
Diagram 3: Workflow of the Myers Allene Synthesis
Caption: Key stages of the Myers stereospecific allene synthesis.
Palladium-Catalyzed Reactions of Propargylic Acetates and Carbonates
Propargylic acetates and carbonates are excellent electrophiles for transition metal-catalyzed reactions. Palladium catalysis, in particular, offers a versatile platform for coupling these precursors with a wide range of nucleophiles.[12][13][14]
Causality & Mechanism: The catalytic cycle typically begins with the oxidative addition of a Pd(0) complex to the propargylic precursor. This generates a key allenyl-palladium(II) intermediate.[15] This intermediate can then react with a nucleophile (e.g., organoboron reagents, organoaluminum reagents, or even soft carbon nucleophiles) in a transmetalation/reductive elimination sequence to afford the substituted allene and regenerate the Pd(0) catalyst. The choice of ligands on the palladium catalyst is crucial for controlling reactivity and selectivity.[14]
Field-Proven Protocol: Synthesis of this compound from Propargyl Bromide
This protocol details the synthesis of the target molecule using the robust organocuprate methodology. It is a self-validating system where careful execution ensures high yield and purity.
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL), magnetic stirrer, dropping funnel, nitrogen inlet, and thermometer.
-
Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF).
-
Copper(I) iodide (CuI), Isopropyllithium (i-PrLi) in a hydrocarbon solvent (e.g., 1.7 M in pentane).
-
Propargyl bromide (80% solution in toluene).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
Procedure:
-
Preparation of the Organocuprate:
-
To a flame-dried 250 mL three-neck flask under a positive pressure of nitrogen, add copper(I) iodide (1.90 g, 10.0 mmol).
-
Add anhydrous diethyl ether (50 mL) via syringe.
-
Cool the resulting slurry to -20 °C using a dry ice/acetone bath.
-
Slowly add isopropyllithium (11.8 mL of a 1.7 M solution in pentane, 20.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -15 °C. The solution will typically change color, indicating the formation of lithium diisopropylcuprate, [(CH₃)₂CH]₂CuLi.
-
Stir the mixture at -20 °C for an additional 30 minutes.
-
-
SN2' Reaction:
-
In a separate flask, prepare a solution of propargyl bromide (1.0 g, ~6.7 mmol, accounting for 80% purity) in 10 mL of anhydrous Et₂O.
-
Add this solution dropwise to the cold (-20 °C) organocuprate slurry over 15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while maintaining cooling in an ice bath.
-
Allow the mixture to warm to room temperature and stir until the copper salts are dissolved in the aqueous layer (often forming a deep blue solution).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent. The product, this compound, is highly volatile. The solvent should be removed carefully by fractional distillation at atmospheric pressure.
-
Collect the fraction boiling at approximately 70-72 °C. The expected yield is typically in the range of 65-80%.
-
Characterization:
-
¹H NMR (CDCl₃): δ ~4.6 (m, 2H, =C=CH₂), ~4.9 (m, 1H, -CH=C=), ~2.3 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃)₂).
-
¹³C NMR (CDCl₃): δ ~209 (C=C=C), ~95 (CH=C=C), ~75 (=C=CH₂), ~30 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂).
-
IR (neat): ~1955 cm⁻¹ (asymmetric C=C=C stretch).
Conclusion and Future Outlook
The synthesis of allenes from propargylic precursors is a mature yet continually evolving field. While classic methods involving organocuprates and Grignard reagents remain highly effective, modern advancements in transition metal catalysis and stereospecific transformations have opened new avenues for synthesizing complex and chirally-defined allenes with remarkable efficiency.[16][17][18] The direct use of propargylic alcohols as substrates, in particular, represents a significant step towards more atom-economical and sustainable synthetic routes.[6] For drug development professionals and researchers, a deep understanding of these methodologies provides a powerful toolkit for accessing novel chemical space and constructing the next generation of bioactive molecules.
References
- New and Stereospecific Synthesis of Allenes in a Single Step from Propargylic Alcohols. Journal of the American Chemical Society. [Link]
- Direct and stereospecific synthesis of allenes via reduction of propargylic alcohols with Cp2Zr(H)Cl. PubMed. [Link]
- Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. PubMed Central. [Link]
- Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds.
- Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols.
- Allene synthesis by 1,3-substitution with carbon nucleophiles. Organic Chemistry Portal. [Link]
- Allenes. Wikipedia. [Link]
- Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Organic Chemistry Portal. [Link]
- Chiral allene synthesis from propargylic compounds. a Wellestablished...
- Palladium-catalyzed allylic allenylation of homoallyl alcohols with propargylic carbonates. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes. University of Kansas Libraries. [Link]
- Selective Synthesis of Allenes and Alkynes through Ligand-Controlled, Palladium-Catalyzed Decarboxylative Hydrogenolysis of Propargylic Formates.
- Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents. Organic Chemistry Portal. [Link]
- Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Organic Chemistry Portal. [Link]
- Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboron
- Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview.
- Synthesis of Multisubstituted Allenes by Palladium-Catalyzed Carboetherification of β,γ-Unsaturated Ketoximes with Propargylic Acetates.
- Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PMC - PubMed Central. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- SN2 Reaction Mechanism. BYJU'S. [Link]
- Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. PMC - PubMed Central. [Link]
- SN2 reaction. Wikipedia. [Link]
- SN2 Reaction Explanation & Mechanism. Total Synthesis. [Link]
- SN2 Reaction Mechanism. Chemistry Steps. [Link]
- Organocuprates.
- Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. PMC - PubMed Central. [Link]
Sources
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
- 5. Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents [organic-chemistry.org]
- 6. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct and stereospecific synthesis of allenes via reduction of propargylic alcohols with Cp2Zr(H)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Chemistry of a Substituted Allene
An In-Depth Technical Guide to the Stability and Reactivity of 4-Methyl-1,2-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This compound is a member of the allene family, a unique class of unsaturated hydrocarbons characterized by cumulative double bonds (C=C=C).[1] Unlike conjugated or isolated dienes, the central carbon of the allene moiety is sp-hybridized, resulting in two perpendicular π-bonds.[2] This orthogonal arrangement dictates the molecule's three-dimensional structure and is the source of its distinct reactivity and potential for axial chirality.[2][3] While simple allenes are known for their high reactivity and tendency to polymerize, the presence of an isopropyl substituent in this compound introduces steric and electronic effects that modulate its stability and reaction profile.[4]
This guide offers a comprehensive exploration of the stability and reactivity of this compound, providing insights into its structural characteristics, thermodynamic properties, and key transformations. Understanding these core principles is crucial for harnessing its synthetic potential in complex molecule construction and for ensuring its safe handling in a laboratory setting.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental structure of an allene, CH₂=C=CH₂, involves a linear arrangement of the three central carbon atoms. The two terminal CH₂ groups, however, lie in planes that are perpendicular to each other.[2] In this compound, one of these terminal methylene groups is substituted with an isopropyl group. This substitution pattern is critical; allenes with two different substituents on each terminal carbon atom are chiral.[2]
Key Physicochemical Data
The physical and thermodynamic properties of this compound are essential for its practical application in synthesis, including purification and reaction setup.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₀ | - | [5][6] |
| Molecular Weight | 82.1436 | g/mol | [5][6] |
| CAS Registry Number | 13643-05-5 | - | [5][6] |
| Boiling Point (tb) | 336.19 (63.04 °C) | K | [7] |
| Melting Point (tf) | 147.13 (-126.02 °C) | K | [7] |
| Density | 0.7030 | g/cm³ | [8] |
| Refractive Index | 1.4210 | - | [8] |
| Ionization Energy (IE) | 9.06 ± 0.05 | eV | [5] |
| Enthalpy of Formation (hf) | 115.76 | kJ/mol | [7] |
| Critical Temperature (tc) | 518.97 | K | [7] |
| Critical Pressure (pc) | 3664.21 | kPa | [7] |
Note: Some values are estimated using computational methods (e.g., Joback Method) and should be considered as such.[7]
Section 2: Stability and Isomerization Profile
The stability of allenes is a balance between the strain of the cumulated double bonds and the stabilizing effects of substituents.[4] Allenes are generally more reactive than their isomeric alkenes due to higher ground-state energy.[1]
Thermodynamic Stability
Substituents, particularly alkyl groups, enhance the stability of the allene framework through hyperconjugation and steric hindrance, which can prevent unwanted polymerization.[4] The C–H bonds of allenes are notably weaker and more acidic compared to typical vinylic C–H bonds, making them susceptible to certain base-catalyzed reactions.[3]
A key aspect of the chemistry of this compound is its potential to isomerize to more thermodynamically stable conjugated dienes, such as 4-methyl-1,3-pentadiene. This isomerization can be promoted by heat, acid or metal catalysts, and represents a common side reaction or a desired transformation depending on the context.[9][10] The equilibrium between these isomers is a critical consideration in synthesis and purification processes.[11]
Caption: Major reaction pathways for this compound.
Polymerization
Like many unsaturated hydrocarbons, this compound can undergo polymerization. Simple allenes are particularly prone to spontaneous polymerization. [4]However, in the presence of specific catalysts, such as Ziegler-Natta or metallocene systems, this reactivity can be controlled to synthesize polymers with defined stereochemistry (e.g., isotactic or syndiotactic). [12][13]The resulting polymers may possess unique material properties valuable in various applications. [11]
Section 4: Experimental Protocols and Safe Handling
The high reactivity and flammability of allenes necessitate strict adherence to safety protocols in a laboratory setting. [4][14]
General Handling and Storage Protocol
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation and potential peroxide formation. [4]2. Ventilation: Always work in a well-ventilated chemical fume hood. [14]3. Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment for transfers. [15][16]4. Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coats, and chemically resistant gloves. [14][17]5. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. [15][16]The container should be grounded and bonded during transfer to prevent static discharge. [15]6. Incompatibilities: Avoid contact with strong oxidizing agents, with which it may react vigorously. [14]
Experimental Workflow: Metal-Catalyzed Cycloaddition
The following provides a generalized workflow for a transition-metal-catalyzed reaction involving an allene.
Caption: Generalized workflow for a transition-metal-catalyzed reaction with an allene.
Conclusion
This compound embodies the fascinating reactivity of the allene functional group, tempered by the stabilizing influence of its alkyl substituent. Its orthogonal π-systems provide access to a diverse range of chemical transformations, most notably cycloadditions and transition-metal-catalyzed reactions, making it a valuable building block in organic synthesis. However, its inherent reactivity and propensity for isomerization demand careful control of reaction conditions and rigorous adherence to safety protocols. For the informed researcher, this compound offers a powerful tool for the stereocontrolled synthesis of complex molecular architectures.
References
- ECHEMI.com. (2025, December 19). Key Reactions and Uses of Allene.
- Michigan State University Department of Chemistry. Chemical Reactivity of Allenes.
- Wikipedia. Allenes.
- Royal Society of Chemistry. (2016, February 3). Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews.
- PubMed Central. (2023, January 10). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review.
- American Chemical Society. Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). Macromolecules.
- NIST. 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- ECHEMI. 4-Methyl-1,3-pentadiene SDS. Echemi.com.
- Fisher Scientific.
- Fine-Chem. (2022, April 25).
- American Chemical Society. (1942, September). Reactions of 4-Methyl-1,3-pentadiene. Journal of the American Chemical Society.
- ResearchGate. (2025, August 6). Polymerization Mechanism Study of Poly(4-Methyl-1,3-Pentadiene) and Poly(4-Methyl-1-Pentene).
- Cole-Parmer.
- NIST. 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- Cheméo. 4-METHYL-1-2-PENTADIENE.pdf.
- New Jersey Department of Health. 4-METHYL-1,3- PENTADIENE HAZARD SUMMARY.
- Google Patents. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene.
- Thieme. (2008). Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Science of Synthesis.
- National Institutes of Health. (2023, April 25).
- Taylor & Francis. Pentadiene – Knowledge and References.
Sources
- 1. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. Allenes - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 6. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 7. chemeo.com [chemeo.com]
- 8. chembk.com [chembk.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
- 17. biosynth.com [biosynth.com]
Discovery and History of Substituted Allenes: An In-depth Technical Guide
A Foreword for the Modern Researcher
Substituted allenes, organic compounds featuring the distinctive adjacent double bond or "cumulene" system (C=C=C), have transitioned from being a chemical curiosity to a cornerstone of modern synthetic chemistry. Their unique stereochemistry, reactivity, and prevalence in bioactive natural products have cemented their importance in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted allenes, tailored for researchers, scientists, and drug development professionals.
The Genesis of an Idea: From Theoretical Postulation to Serendipitous Synthesis
The conceptual origins of allenes predate their actual synthesis. In the mid-1870s, the Dutch chemist Jacobus Henricus van 't Hoff, a pioneer in stereochemistry, predicted the non-planar, three-dimensional structure of molecules with cumulative double bonds.[1] He theorized that the two π-systems in such a structure would be orthogonal, leading to the possibility of axial chirality in appropriately substituted derivatives.[1]
It wasn't until 1887 that the first allene was synthesized, albeit unintentionally. B. S. Burton and H. von Pechmann, while pursuing other chemical objectives, created a compound that was only correctly identified as penta-2,3-dienedioic acid in 1954.[1][2] The parent allene, propadiene, was synthesized a year later in 1888 by Gustavson and Demjanov, confirming the existence of this novel class of hydrocarbons.[1] A significant milestone in understanding their stereochemistry occurred in 1935 with the first synthesis of an axially chiral allene by P. Maitland and W. H. Mills, providing experimental validation of van 't Hoff's prediction.[1] The first naturally occurring allene, pyrethrolone, was identified in 1924.[1]
The Evolution of Synthetic Strategies: From Classical Methods to Catalytic Precision
The journey to unlock the full potential of substituted allenes has been intrinsically linked to the development of sophisticated synthetic methodologies. Early methods were often harsh and lacked the fine control necessary for complex applications.
Classical Approaches: Laying the Foundation
Early synthetic routes to allenes often involved rearrangements and elimination reactions. One of the foundational methods is the Doering-Moore-Skattebøl reaction , a modification of the Skattebøl rearrangement. This reaction synthesizes allenes from gem-dihalocyclopropanes using an organolithium reagent and is particularly useful for preparing strained cyclic allenes.[3][4] The mechanism proceeds through a cyclopropylidene carbenoid intermediate that undergoes an electrocyclic ring-opening to form the allene.[3][5][6]
Another classical approach is the base-catalyzed isomerization of alkynes .[7] This method can be effective, but often leads to equilibrium mixtures, favoring the more stable internal alkyne.[7]
The Rise of Transition Metal Catalysis: A Paradigm Shift
The advent of transition metal catalysis revolutionized allene synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.
-
Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used in the synthesis of allenes. Cross-coupling reactions of propargyl electrophiles with various organometallic reagents are a common strategy.[8][9] Palladium-catalyzed hydrogen-transfer reactions of propargylic amines have also emerged as a powerful method.[10][11]
-
Copper-Catalyzed and Copper-Mediated Syntheses: Copper-catalyzed reactions have a long history in allene synthesis. The Crabbé-Ma allene synthesis, for instance, involves the reaction of a terminal alkyne with an aldehyde and a secondary amine in the presence of a copper(I) salt.[1][4] Organocuprates are also widely used in reactions with propargylic esters to produce axially chiral allenes.[12]
Asymmetric Synthesis: Mastering the Axis of Chirality
The axial chirality of appropriately substituted allenes is one of their most defining and valuable features. The development of catalytic asymmetric methods to control this chirality has been a major focus of modern organic synthesis.
Significant progress has been made in the enantioselective synthesis of chiral allenes using various catalytic strategies.[13][14] These methods often employ chiral ligands to induce asymmetry. For example, chiral phosphoric acid catalysis has been successfully applied to the synthesis of axially chiral indole-containing tetrasubstituted allenes.[15] Rhodium-catalyzed 1,6-addition of arylboronic acids to 1,3-enynamides is another effective method for producing highly enantioenriched allenes.[12]
The Diverse Reactivity of the Cumulene System
The unique electronic structure of allenes, with their orthogonal π-systems and sp-hybridized central carbon, endows them with a rich and varied reactivity profile.
Cycloaddition Reactions
Allenes are excellent substrates in a variety of cycloaddition reactions, including [4+2], [2+2], and [3+2] cycloadditions.[2][16] These reactions provide efficient pathways to construct complex cyclic and heterocyclic frameworks.[17] The reactivity and selectivity of these cycloadditions can be influenced by factors such as strain in cyclic allenes.
Electrophilic Additions
Allenes readily undergo electrophilic addition reactions.[18][19][20][21][22] The regioselectivity of these additions is dependent on the substituents on the allene and the nature of the electrophile.[19][21] Protonation of allenes can lead to the formation of either a 2-propenyl cation or an allyl cation.[20]
Transition Metal-Catalyzed Transformations
Beyond their synthesis, transition metals are also crucial for the further functionalization of allenes.[2][23][24] Palladium-catalyzed cyclization reactions of allenes are a powerful tool for constructing complex cyclic molecules.[25] Other transition metals like rhodium and nickel also catalyze a range of transformations, including hydrofunctionalization and cyclooligomerization reactions.[2]
Applications: From the Pharmacy to Functional Materials
The unique structural and electronic properties of substituted allenes have led to their application in a diverse range of fields.
Medicinal Chemistry and Natural Products
Allenes are found in a number of natural products with interesting biological activities, such as the pigments fucoxanthin and peridinin, and the antibiotic marasin.[2][12] The rigid, linear geometry and axial chirality of the allene moiety make it an attractive scaffold in drug design.[12][26]
Materials Science
The unique electronic and optical properties of allenes make them promising candidates for the development of novel molecular materials.[27][28] There is growing interest in using allenes to create polymers that can emit circularly polarized light and to develop materials with chiral switching and sensing capabilities.[12]
Experimental Protocols
Doering-Moore-Skattebøl Synthesis of a Cyclic Allene
This protocol is a generalized procedure for the synthesis of a cyclic allene from a gem-dihalocyclopropane.
Materials:
-
gem-Dihalocyclopropane
-
Organolithium reagent (e.g., methyllithium or butyllithium)
-
Anhydrous ether or tetrahydrofuran (THF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the gem-dihalocyclopropane in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Visualizations
Caption: Molecular structure of a substituted allene illustrating the orthogonal planes of the substituents, which gives rise to axial chirality when R¹≠R² and R³≠R⁴.
Caption: Simplified workflow of the Doering-Moore-Skattebøl reaction for allene synthesis.
Conclusion
The field of substituted allenes has undergone a remarkable transformation, evolving from a niche area of organic chemistry to a vibrant and rapidly expanding discipline. The development of robust and stereoselective synthetic methods has been the driving force behind this evolution, enabling the synthesis of increasingly complex allene-containing molecules. As our understanding of their unique reactivity and properties continues to deepen, substituted allenes are poised to play an even more significant role in addressing challenges in medicine, materials science, and beyond.
References
- This citation is for historical context and a direct, modern, clickable URL is not available for this 1875 public
- Burton, B. S., & von Pechmann, H. (1887). Ueber die Glutinsäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 145-149. [Link]
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]
- Nakamura, H., Kamakura, T., Ishikura, M., & Biellmann, J. F. (2004). Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent. Journal of the American Chemical Society, 126(19), 5958-5959. [Link]
- Dudley, G. B. (2006). Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes.
- Hernández-Vázquez, E., & González-Zamora, E. (2024).
- Ma, S. (2009). Electrophilic addition and cyclization reactions of allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]
- Shengming, M. (2004). Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions.
- Scribd. (n.d.). Addition Reactions of Allenes and Alkynes. [Link]
- Wright, J. D. (2013). Synthesis of Axially Chiral Allenes via Asymmetric Catalysis. University of Illinois Urbana-Champaign. [Link]
- Schmittel, M., & Vavilala, C. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. Organic Letters, 24(12), 2356-2360. [Link]
- Shaw, J. T. (2014). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment.
- Moran, J., & Ess, D. H. (2020). Understanding the 1,3‐Dipolar Cycloadditions of Allenes. Chemistry – A European Journal, 26(50), 11529-11537. [Link]
- Yu, S., & Ma, S. (2012). Allenes in catalytic asymmetric synthesis and natural product syntheses. Angewandte Chemie International Edition, 51(13), 3074-3112. [Link]
- Ye, J., & Ma, S. (2014). Recent advances in catalytic asymmetric synthesis of allenes. Catalysis Science & Technology, 4(6), 1544-1554. [Link]
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]
- Trost, B. M., & Rhee, J. W. (2006). Transition Metal-Catalyzed Hydroarylation of Allenes. In Modern Allene Chemistry (pp. 727-759). Wiley-VCH. [Link]
- Li, C., & Ma, S. (2024). Recent Natural Product Total Syntheses Involving Cycloadditions of Allenes. Chinese Journal of Chemistry. [Link]
- ResearchGate. (n.d.).
- Schmittel, M., & Vavilala, C. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4 + 2]-Cycloadditions with a Pendant Alkyne or Nitrile. Organic Letters, 24(12), 2356-2360. [Link]
- Read, J. A., & Sarlah, D. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2169-2184. [Link]
- Khan, I., & Ali, A. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 724. [Link]
- ResearchGate. (n.d.).
- Zhang, Z., Mo, S., Zhang, G., Shao, X., Li, Q., & Zhong, Y. (2017). Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Synlett, 28(05), 611-614. [Link]
- Ma, S. (2003). Transition Metal-Catalyzed/Mediated Reaction of Allenes with a Nucleophilic Functionality Connected to the α-Carbon Atom. Accounts of Chemical Research, 36(9), 701-712. [Link]
- Organic Chemistry Portal. (n.d.).
- Brandsma, L., & Vasilevsky, S. F. (2011).
- Nakamura, H., Kamakura, T., Ishikura, M., & Biellmann, J. F. (2004). Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent. Journal of the American Chemical Society, 126(19), 5958-5959. [Link]
- Gunnoe, T. B., & Sabat, M. (2014). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. Inorganics, 2(2), 235-254. [Link]
- ResearchGate. (n.d.).
- Ma, S. (2015). How easy are the syntheses of allenes?.
- Wu, J., & Zhu, C. (2022). Radical transformations for allene synthesis. Organic & Biomolecular Chemistry, 20(1), 16-28. [Link]
- Taylor & Francis. (n.d.). Allene – Knowledge and References. [Link]
- Johnson, R. P. (2017). Computational Studies on a Carbenoid Mechanism for the Doering-Moore-Skattebol Reaction. The Journal of Organic Chemistry, 82(15), 8031-8038. [Link]
- Ma, S. (2007). Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds. Accounts of Chemical Research, 40(11), 1167-1176. [Link]
- Wikipedia. (n.d.). Doering–LaFlamme allene synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allenes - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 7. multimedia.knv.de [multimedia.knv.de]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent [organic-chemistry.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in catalytic asymmetric synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review [mdpi.com]
- 17. Recent Natural Product Total Syntheses Involving Cycloadditions of Allenes [journal.hep.com.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electrophilic addition and cyclization reactions of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Transition Metal-Catalyzed/Mediated Reaction of Allenes with a Nucleophilic Functionality Connected to the α-Carbon Atom | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. How easy are the syntheses of allenes? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Theoretical Calculation of 4-Methyl-1,2-pentadiene's Electronic Structure
Abstract
This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the electronic structure of 4-Methyl-1,2-pentadiene, a non-planar hydrocarbon featuring a cumulated diene (allene) system. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We will detail a robust, self-validating computational workflow using Density Functional Theory (DFT), covering initial structure generation, geometry optimization, frequency analysis for verification, and subsequent electronic property analysis through Natural Bond Orbital (NBO) theory. The objective is to provide a framework that is not only reproducible but also fundamentally sound, grounded in established quantum chemical principles.
Introduction: The Unique Challenge of the Allene Core
This compound (C6H10) is a member of the allene family, a class of compounds characterized by the C=C=C functional group.[1][2] Unlike conjugated dienes where p-orbitals are coplanar, the central carbon of the allene moiety is sp-hybridized, forcing the π-systems of the two double bonds into orthogonal planes. This unique structural feature governs the molecule's chiroptical properties, reactivity, and electronic behavior.[3][4] A thorough understanding of its electronic structure—the spatial distribution and energy of its electrons—is paramount for predicting its role in complex reaction mechanisms and for the rational design of novel chemical entities in fields like materials science and pharmacology.
Theoretical calculations provide a powerful lens through which to examine these properties at a level of detail inaccessible to many experimental techniques. This guide establishes a reliable protocol for performing such calculations, emphasizing not just how but why each step is critical for achieving accurate and meaningful results.
Part 1: Foundational Theory and Method Selection
The reliability of any quantum chemical calculation hinges on the judicious selection of a theoretical method and a basis set. This choice represents a deliberate balance between computational cost and desired accuracy.
The Allene Bonding Model
To make an informed decision, one must first appreciate the electronic complexity of the subject molecule. The allene core consists of a central sp-hybridized carbon atom double-bonded to two sp2-hybridized carbon atoms. This arrangement leads to two perpendicular π bonds, a foundational concept that any chosen theoretical model must be able to describe accurately.
Caption: Orthogonal π-systems in the allene C=C=C core.
Choosing the Right Tool: Density Functional Theory (DFT)
For a molecule the size of this compound, Density Functional Theory (DFT) offers an optimal blend of accuracy and computational efficiency.[5] Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD), DFT can provide highly reliable results for the geometries and electronic properties of organic molecules in a fraction of the time.[6]
We will employ the B3LYP hybrid functional . B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of a wide range of organic molecules.[7][8] It is a well-validated and ubiquitous choice for routine calculations on systems of this nature.[9][10]
Basis Set Selection: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Initial Optimization: For the initial geometry optimization, the 6-31G(d) Pople-style basis set is a robust starting point. It is computationally efficient and provides a reasonable description of molecular geometries for most organic compounds.[10]
-
Refinement and Final Properties: For the final, high-accuracy energy calculations and electronic property analysis, we will use the larger 6-311+G(d,p) basis set. The "++" indicates the addition of diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, and the "(d,p)" denotes the inclusion of polarization functions on both heavy atoms and hydrogens, allowing for more flexibility in describing bonding environments.
Part 2: The Self-Validating Computational Workflow
A trustworthy computational protocol must include internal checks to validate its results. The following workflow is designed as a self-validating system, where a frequency calculation is used to confirm that the optimized geometry represents a true energy minimum.
Sources
- 1. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 2. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inpressco.com [inpressco.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Chirality and stereochemistry of substituted allenes
An In-Depth Technical Guide to the Chirality and Stereochemistry of Substituted Allenes
Authored by Gemini, Senior Application Scientist
Introduction: Beyond the Tetrahedral Carbon
The concept of molecular chirality, a cornerstone of modern chemistry and drug development, is most commonly associated with the tetrahedral carbon atom—a stereocenter. However, nature and the ingenuity of synthetic chemists have revealed that chirality can arise from other structural features. Among the most fascinating of these is axial chirality , where a molecule lacks a stereocenter but is chiral due to the non-planar arrangement of substituents around a chiral axis.[1][2][3]
Substituted allenes, compounds containing two cumulative double bonds (C=C=C), are the quintessential examples of axially chiral molecules.[2][3] The prediction of their chirality dates back to 1875 by Jacobus Henricus van 't Hoff, but it wasn't until 1935 that the first experimental resolution was achieved by Maitland and Mills.[4][5] The unique electronic and geometric properties of allenes, stemming from the sp-hybridized central carbon and sp²-hybridized terminal carbons, make them not only stereochemically intriguing but also highly valuable.[6][7] They are found in a range of natural products and pharmaceuticals and serve as exceptionally versatile intermediates in organic synthesis.[8][9][10][11][12]
This guide provides a comprehensive exploration of the stereochemistry of substituted allenes, from the fundamental principles of their structure and chirality to state-of-the-art methods for their stereoselective synthesis and characterization. It is intended for researchers, scientists, and drug development professionals who seek to understand and harness the unique properties of this important class of molecules.
The Structural and Electronic Basis of Allene Chirality
The chirality of allenes is a direct consequence of their unique bonding arrangement. The central carbon atom is sp-hybridized, forming two sigma bonds with the terminal sp²-hybridized carbons. The two remaining p-orbitals on the central carbon are orthogonal to each other. Each of these p-orbitals overlaps with a p-orbital on one of the terminal carbons to form two perpendicular π-bonds.[2][6]
This orthogonal arrangement of the π-systems forces the substituents on the terminal carbons to lie in perpendicular planes.[6] An unsubstituted allene (H₂C=C=CH₂) possesses two mirror planes and belongs to the D₂d point group, rendering it achiral.[5] However, if the substituents on each terminal carbon are different (of the form abC=C=Ccd, where a≠b and c≠d), all planes of symmetry are eliminated, and the molecule becomes chiral.[1][6]
Sources
- 1. Axial chirality - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Furman Chemistry 120: Organic / Optical Activity in Allenes [furmanchm120.pbworks.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Allenes - Wikipedia [en.wikipedia.org]
- 6. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]
- 7. Allenes PPT.docx [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in catalytic asymmetric synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermochemical Data of 4-Methyl-1,2-pentadiene
Introduction: The Significance of Thermochemical Data for Unsaturated Hydrocarbons
For researchers, scientists, and professionals in drug development, a deep understanding of the thermochemical properties of organic molecules is fundamental. These properties, including the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), govern a molecule's stability, reactivity, and energy content. This data is critical in fields ranging from reaction engineering and process design to computational drug discovery, where molecular stability can influence ligand-receptor binding and metabolic pathways.
This guide provides a comprehensive overview of the thermochemical data for 4-methyl-1,2-pentadiene (CAS RN: 13643-05-5), an unsaturated hydrocarbon belonging to the allene class of compounds.[1] Allenes are characterized by a unique C=C=C bonding arrangement, which imparts distinct chemical and physical properties compared to their conjugated or isolated diene isomers.[1] Due to the inherent strain and reactivity of the cumulated double bonds, allenes are generally less stable than their isomeric counterparts, a factor that is directly reflected in their thermochemical values.
Physicochemical and Thermochemical Properties of this compound
A summary of the key physicochemical and estimated thermochemical data for this compound is presented below. It is crucial to note that while some physical properties have been experimentally determined, the thermochemical values are largely derived from computational models due to a lack of publicly available experimental data.
| Property | Value | Units | Source/Method |
| Molecular Formula | C6H10 | - | [1] |
| Molecular Weight | 82.1436 | g/mol | [1] |
| CAS Registry Number | 13643-05-5 | - | [1] |
| Boiling Point | 69.85 | °C | ChemBK[2] |
| Density | 0.7030 | g/cm³ | ChemBK[2] |
| Refractive Index | 1.4210 | - | ChemBK[2] |
| Standard Enthalpy of Formation (Gas, 298.15 K) | Estimated: 115.3 | kJ/mol | Benson Group Additivity (Calculated herein) |
| Standard Molar Entropy (Gas, 298.15 K) | Not available | J/(mol·K) | - |
| Heat Capacity (Cp) (Gas, 298.15 K) | Not available | J/(mol·K) | - |
Note: The enthalpy of formation has been estimated for this guide using the Benson group additivity method, as detailed in the subsequent sections.
Methodologies for Determining Thermochemical Data
The determination of thermochemical properties relies on both experimental and computational approaches. Each methodology offers a unique set of advantages and is chosen based on the desired accuracy, the availability of the compound, and the computational resources at hand.
Experimental Determination: Calorimetry
The gold standard for determining the enthalpy of formation is calorimetry. For a volatile hydrocarbon like this compound, bomb calorimetry would be the primary experimental technique.
Causality Behind Experimental Choices: The core principle of bomb calorimetry is to completely combust a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By precisely measuring the temperature change of the water, and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Self-Validating System: The protocol's integrity is maintained through calibration with a standard substance of a known heat of combustion, such as benzoic acid. This calibration step determines the heat capacity of the calorimeter, accounting for the heat absorbed by the bomb, the water, and other components. This ensures that the measurements are traceable to a certified standard, making the system self-validating.
Detailed Step-by-Step Methodology for Bomb Calorimetry:
-
Calibration of the Calorimeter:
-
A pellet of a known mass of a standard substance (e.g., benzoic acid) is placed in the sample holder within the bomb.
-
A fuse wire is attached to the ignition circuit with its end in contact with the pellet.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated container.
-
The initial temperature of the water is recorded.
-
The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and it begins to cool.
-
The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of the standard.
-
-
Combustion of this compound:
-
A sealed ampule containing a known mass of the volatile liquid this compound is placed in the sample holder.
-
The fuse wire is positioned to ensure it will rupture the ampule upon ignition.
-
The procedure from step 1 is repeated with the sample.
-
-
Data Analysis:
-
The temperature change is corrected for any heat exchange with the surroundings.
-
The heat of combustion is calculated using the corrected temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is calculated using Hess's Law.
-
Caption: Deconstruction and summation process in the Benson group additivity method.
Advanced Computational Methods: Quantum Chemistry
For higher accuracy, ab initio and density functional theory (DFT) methods are employed. These methods solve the electronic Schrödinger equation to determine the energy of the molecule.
Causality Behind Methodological Choices: Quantum chemical methods, such as the Gaussian-n (e.g., G3, G4) theories, provide a more fundamental and often more accurate approach by modeling the electronic structure of the molecule from first principles. [3][4]These composite methods systematically account for electron correlation, basis set effects, and zero-point vibrational energies to arrive at highly accurate thermochemical data. [3][4] Self-Validating System: The accuracy of these computational models is validated by benchmarking them against a large set of molecules with precisely known experimental thermochemical data. The agreement between the calculated and experimental values for the benchmark set provides confidence in the predictions for new molecules.
Safety and Handling of Allenes
Allenes, including this compound, are reactive and flammable compounds. [1]Proper handling is essential to ensure laboratory safety.
-
Flammability: Allenes are highly flammable and can form explosive mixtures with air. [5][6]They should be handled in a well-ventilated area, away from ignition sources such as open flames, sparks, and hot surfaces. [5][7]* Reactivity: The cumulated double bonds make allenes susceptible to polymerization, sometimes exothermically. [1]It is recommended to store them in a cool, dark place and to work with smaller quantities.
-
Handling Precautions: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [5]Operations should be conducted in a fume hood to avoid inhalation of vapors. [5]
Conclusion
This technical guide has provided a detailed overview of the thermochemical data for this compound. While experimental data is sparse, reliable estimates can be obtained through established computational methodologies. The Benson group additivity method offers a rapid and reasonably accurate estimation of the enthalpy of formation, while more sophisticated quantum chemical methods can provide data with even higher fidelity. A thorough understanding of these properties, and the methods used to determine them, is indispensable for professionals in chemistry and drug development, enabling more accurate modeling, safer process design, and a deeper understanding of molecular behavior.
References
- National Institute of Standards and Technology. (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- Wapiti Gravel. (2016, October 15). Allene MSDS (E4561).
- Fine-Chem. (2022, April 25). FM168132 - Safety Data Sheet.
- Cheméo. (n.d.). This compound - Chemical & Physical Properties.
- Wikipedia. (n.d.). Allenes.
- ChemBK. (n.d.). This compound.
- Wikipedia. (n.d.). Heat of formation group additivity.
- Benson, S. W. (1976).
- National Institute of Standards and Technology. (n.d.). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data.
- Karton, A., et al. (2006). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. The Journal of Chemical Physics.
- Ho, J., et al. (2012). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A.
Sources
An In-depth Technical Guide to the Isomers of 4-Methyl-1,2-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allenes, hydrocarbons containing two cumulative double bonds, represent a unique class of molecules with distinct chemical and physical properties.[1] Their axial chirality, arising from a non-planar arrangement of substituents, makes them compelling targets in asymmetric synthesis and crucial components in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive technical overview of 4-methyl-1,2-pentadiene, a chiral allene, focusing on its isomeric forms. We will delve into its stereochemistry, modern synthetic and analytical methodologies, physicochemical properties, and its potential applications, particularly within the realm of drug development.
Introduction: The Structural Uniqueness of Allenes
Allenes are characterized by the C=C=C functional group. The central carbon is sp-hybridized, forming a linear axis, while the two terminal carbons are sp²-hybridized.[4] This arrangement forces the planes of the substituents on the terminal carbons to be twisted 90° from each other.[4] This orthogonal arrangement is the origin of axial chirality in appropriately substituted allenes. For a molecule like this compound, which has two different substituents on one of the terminal carbons (a hydrogen and an isopropyl group) and two identical substituents on the other (two hydrogens), it possesses a chiral axis and therefore exists as a pair of enantiomers.[4] The unique stereochemistry and high reactivity of allenes make them valuable building blocks in organic synthesis.[1][3]
Stereochemistry and Isomerism of this compound
The defining characteristic of this compound is its axial chirality. Unlike compounds with stereocenters (point chirality), the chirality in this compound originates from the non-superimposable mirror image relationship of its spatial arrangement along the C=C=C axis.
These two isomers are enantiomers, designated as (R)-4-methyl-1,2-pentadiene and (S)-4-methyl-1,2-pentadiene. The assignment of (R) and (S) configuration follows the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality.[4]
Diagram: Chirality of this compound
Caption: Molecular structures of (R) and (S) enantiomers of this compound.
Synthesis and Enantiomeric Resolution
The synthesis of chiral allenes is a significant area of research in organic chemistry.[2] Both racemic and enantioselective methods have been developed.
General Synthetic Approaches
Historically, chiral allenes were often prepared from chiral propargyl precursors via Sₙ2' reactions with organocuprates.[5][6] More contemporary methods focus on catalytic asymmetric synthesis to directly produce enantioenriched allenes from achiral starting materials.[7][8] These modern approaches offer greater efficiency and atom economy.
Key strategies include:
-
Transition Metal Catalysis: Palladium, copper, and rhodium complexes are widely used to catalyze the formation of allenes from substrates like conjugated enynes or propargylic carbonates.[9][10][11]
-
Organocatalysis: Chiral phosphoric acids and amines have emerged as powerful catalysts for the enantioselective synthesis of allenes.[12]
-
Petasis-type Reactions: Asymmetric boronate additions to sulfonyl hydrazones, catalyzed by chiral biphenols, can yield enantioenriched allenes.[7][8]
Protocol: Conceptual Asymmetric Synthesis
Conceptual Protocol:
-
Precursor Synthesis: Prepare a suitable propargylic precursor, such as 3-bromo-4-methyl-1-pentyne.
-
Catalyst System: A copper(I) salt (e.g., CuBr) is combined with a chiral ligand, such as a derivative of BINAP or another suitable phosphine ligand.
-
Nucleophilic Addition: A hydride source, such as a silane in the presence of a fluoride activator, would act as the nucleophile.
-
Reaction Conditions: The reaction would be carried out in an aprotic solvent (e.g., THF) at a controlled temperature, typically low to enhance enantioselectivity.
-
Workup and Purification: Standard aqueous workup followed by column chromatography would be used to isolate the this compound product. The enantiomeric excess would be determined using chiral chromatography.
Enantiomeric Resolution
For a racemic mixture of this compound, separation of the enantiomers is critical for studying their individual properties. The most effective technique for this is chiral chromatography.
-
Gas Chromatography (GC): Given the volatility of this compound, chiral GC is a highly suitable method. A column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) will have different affinities for the (R) and (S) enantiomers, leading to different retention times and thus, separation.[13]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used, though it is generally better suited for less volatile compounds.[13]
Diagram: Synthesis and Analysis Workflow
Caption: General workflow from synthesis to separation of this compound enantiomers.
Physicochemical and Spectroscopic Properties
The enantiomers of this compound share identical physical properties, except for their interaction with plane-polarized light.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [14][15] |
| Molar Mass | 82.1436 g/mol | [14][15] |
| Boiling Point | 67.2 - 69.85 °C | [14][16] |
| Density | 0.674 - 0.703 g/cm³ | [14][16] |
| Refractive Index | ~1.421 | [14] |
Optical Activity
The defining difference between the enantiomers is their optical rotation. One enantiomer will rotate plane-polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[17][18] The specific rotation, [α], is a characteristic value for each pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).[17] While specific rotation values for this compound are not cited in the provided search results, they must be determined experimentally using a polarimeter.[19]
Spectroscopic Characterization
Spectroscopy is essential for confirming the structure of this compound.
-
Infrared (IR) Spectroscopy: Allenes exhibit a characteristic C=C=C stretching absorption band. This band is typically found in the range of 1950-1970 cm⁻¹, a region where few other functional groups absorb. Additionally, C-H stretching peaks for the sp² hybridized carbons will appear just above 3000 cm⁻¹.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the terminal CH₂ group will appear as a multiplet in the alkene region (~4.6-5.0 ppm). The single proton on the other terminal carbon (adjacent to the isopropyl group) will also be in this region, coupled to the isopropyl methine proton. The isopropyl protons will be in the aliphatic region (~1.0-1.2 ppm for the methyls and a multiplet for the methine).
-
¹³C NMR: The central sp-hybridized carbon of the allene is highly deshielded and appears far downfield, typically >200 ppm. The terminal sp² carbons appear in the range of 75-95 ppm.[23]
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 82. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 67) or an isopropyl group.
Chemical Reactivity and Applications in Drug Development
The unique electronic structure of allenes makes them highly versatile in chemical reactions. They can undergo cycloadditions, additions, and transition-metal-catalyzed reactions.[3]
Reactivity
-
Cycloaddition Reactions: Allenes can participate in [2+2], [3+2], and [4+2] cycloaddition reactions, providing access to a wide variety of cyclic and heterocyclic compounds.[3] The stereochemistry of the allene can be transferred to the product, making these reactions valuable in asymmetric synthesis.
-
Electrophilic Addition: The double bonds of allenes can react with electrophiles. The regioselectivity of this addition is dependent on the substitution pattern of the allene.
Relevance in Drug Development
Chirality is a cornerstone of modern pharmacology. The different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates.[24] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects.[24]
The inclusion of a chiral allene moiety in a drug candidate can:
-
Introduce Stereochemical Complexity: The rigid, linear structure and axial chirality of allenes can provide a unique three-dimensional scaffold for interacting with biological targets like enzymes or receptors.
-
Serve as a Bioisostere: The allene group can act as a bioisostere for other functional groups, such as alkynes or phenyl rings, potentially improving metabolic stability or binding affinity.
-
Act as a Reactive Intermediate: The reactivity of allenes can be harnessed to form covalent bonds with target proteins, a strategy used in the design of irreversible inhibitors.
Many natural products and pharmaceuticals contain the allene functional group, highlighting its biological relevance.[6][25] The ability to synthesize enantiomerically pure allenes is therefore of paramount importance for the development of new, highly selective, and effective therapeutic agents.[26][27]
Conclusion
This compound serves as a fundamental example of a chiral allene, embodying the unique structural features and stereochemical properties of this compound class. Understanding its isomers requires a firm grasp of axial chirality, advanced synthetic methods, and sophisticated analytical techniques like chiral chromatography. As the demand for stereochemically pure compounds in drug discovery and materials science continues to grow, the study and application of chiral allenes will undoubtedly expand, offering novel solutions to complex chemical challenges.
References
- Mundal, D. A., Lutz, K. E., & Thomson, R. J. (2012). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society, 134(13), 5782–5785.
- Pu, L. (2004). Catalytic asymmetric synthesis of optically active allenes from terminal alkynes. Tetrahedron, 60(43), 9491-9504.
- ChemBK. (n.d.). This compound.
- Ma, S., & Zhang, J. (2009). A Room-Temperature Catalytic Asymmetric Synthesis of Allenes with ECNU-Phos. Journal of the American Chemical Society, 131(41), 14786–14787.
- Yu, S., & Ma, S. (2012). Allenes in catalytic asymmetric synthesis and natural product syntheses.
- Wang, T., & Ma, S. (2020). Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Organic Chemistry Frontiers, 7(18), 2753-2792.
- Reddy, V. P., & Kumar, A. (2024).
- Wright, J. D. (2013).
- Kim, H., & Lee, C. (2010). Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design. Journal of the American Chemical Society, 132(33), 11461–11463.
- Ma, S. (2014). Recent advances in catalytic asymmetric synthesis of allenes. Catalysis Science & Technology, 4(7), 1846-1857.
- Thomson, R. J., et al. (2012). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. PMC - NIH.
- Cheméo. (n.d.). This compound.
- Stenutz, R. (n.d.). This compound.
- SpectraBase. (n.d.). 1,2-Pentadiene, 4-methoxy-4-methyl-.
- Zambelli, A., Ammendola, P., & Proto, A. (1989). Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). Macromolecules, 22(6), 2126–2128.
- NIST. (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). 4-Methyl-1,3-pentadiene. NIST Chemistry WebBook.
- Zaheer, A. F., et al. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 708.
- Reddy, A. S., et al. (2024). One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds. Chemistry, 6(1), 1-10.
- ResearchGate. (n.d.). Bioactive allenes.
- Request PDF. (n.d.).
- Stenutz, R. (n.d.). NMR chemical shift prediction of allenes.
- LookChem. (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-.
- Sackmann, E., Meiboom, S., & Snyder, L. C. (1967). Molecular Structure of Allene from its Proton NMR in a Nematic Solvent. Journal of the American Chemical Society, 89(23), 5981–5982.
- Hine, J., & Brenner, M. (1953). The Preparation and Isolation of 4-Methyl-1,3-pentadiene. Journal of the American Chemical Society, 75(11), 2757–2758.
- NIST. (n.d.).
- Jones, A. D., & Feske, B. D. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10197–10209.
- Moore, M. H., & Hudson, R. L. (2020). Infrared Spectra and Intensities of Amorphous and Crystalline Allene. ACS Earth and Space Chemistry, 4(6), 920–930.
- PubChem. (n.d.). 4-Methyl-2-propyl-1,3-pentadiene.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems.
- PubChem. (n.d.). 4-Methyl-1,3-pentadiene.
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
- BenchChem. (2025). A Comparative Guide to the Analysis of 4-Methyl-1-pentene: Reverse Phase HPLC vs.
- Biosynth. (n.d.). 4-Methyl-1,3-pentadiene - mixture.
- KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I.
- Saskoer.ca. (n.d.). 4.7. Optical Rotation – Introduction to Organic Chemistry.
- NIST. (n.d.). 1,4-Pentadiene, 2-methyl-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Allenes.
- PubChem. (n.d.). 2-Methyl-1,4-pentadiene.
- Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Khan Academy. (n.d.). Optical activity.
Sources
- 1. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic asymmetric synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allenes - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions [organic-chemistry.org]
- 8. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric synthesis of optically active allenes from terminal alkynes. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chembk.com [chembk.com]
- 15. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 16. lookchem.com [lookchem.com]
- 17. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 18. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]
- 19. Khan Academy [khanacademy.org]
- 20. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. NMR chemical shift prediction of allenes [stenutz.eu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Chemistry of 4-Methyl-1,2-pentadiene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,2-pentadiene, also known as isopropylallene, is a fascinating yet under-documented monosubstituted allene. Allenes, hydrocarbons containing two cumulative double bonds, are of significant interest in organic synthesis due to their unique geometry and versatile reactivity. This guide provides a comprehensive literature review of the research surrounding this compound, including its synthesis, predicted spectroscopic characteristics, and expected reactivity based on the well-established chemistry of analogous allenes. By consolidating available data and applying fundamental principles of allene chemistry, this document aims to serve as an in-depth technical resource for researchers and professionals in the field of chemical and pharmaceutical sciences.
Introduction to this compound: Structure and Significance
This compound (CAS RN: 13643-05-5) is an organic compound with the chemical formula C₆H₁₀ and a molecular weight of 82.15 g/mol .[1] Its structure features a terminal allene moiety substituted with an isopropyl group.
The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp²-hybridized. This arrangement forces the two pairs of substituents on the terminal carbons to lie in perpendicular planes, giving allenes a unique three-dimensional structure. In the case of monosubstituted allenes like this compound, this can lead to axial chirality if the substituent itself is chiral, though this compound itself is not chiral. The inherent strain and unique electronic properties of the allenic system make it a highly reactive and versatile building block in organic synthesis.[2]
Below is a diagram illustrating the structure of this compound.
Caption: Structure of this compound.
Synthesis of this compound
While specific literature on the synthesis of this compound is sparse, several general and reliable methods for the preparation of monosubstituted allenes are well-established and can be applied.
Doering-LaFlamme Allene Synthesis (Skattebøl Rearrangement)
The Doering-LaFlamme allene synthesis, which includes the Skattebøl rearrangement, is a powerful method for converting alkenes into allenes by the insertion of a carbon atom.[3][4] This two-stage process involves the initial formation of a dihalocyclopropane from an alkene, followed by reaction with an organolithium reagent or a reducing metal to yield the allene.[5][6]
For the synthesis of this compound, the starting alkene would be 3-methyl-1-butene.
Experimental Protocol:
Step 1: Synthesis of 1,1-Dibromo-2-isopropylcyclopropane
-
To a stirred solution of 3-methyl-1-butene and potassium tert-butoxide in pentane at 0 °C, slowly add a solution of bromoform (CHBr₃) in pentane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,1-dibromo-2-isopropylcyclopropane.
-
Purify the product by distillation or column chromatography.
Step 2: Synthesis of this compound (Skattebøl Rearrangement)
-
Dissolve the purified 1,1-dibromo-2-isopropylcyclopropane in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of methyllithium (MeLi) in diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and carefully distill to obtain this compound. The concerted mechanism is favored for substituents that are electron-donating.[7][8]
Caption: Doering-LaFlamme/Skattebøl Synthesis Workflow.
From Propargylic Precursors
The reduction of propargylic alcohols or the reaction of propargylic halides with organometallic reagents are common and effective methods for synthesizing allenes.[9][10][11]
Experimental Protocol (from a Propargylic Halide):
-
Start with a suitable propargylic halide, such as 1-bromo-4-methyl-2-pentyne.
-
Prepare a Grignard reagent, for example, from methylmagnesium bromide.
-
In a reaction flask under an inert atmosphere, add a catalytic amount of a nickel complex, such as Ni(acac)₂, and a phosphine ligand like triphenylphosphine (PPh₃) to a solution of the propargylic halide in THF.[12]
-
Slowly add the Grignard reagent to the reaction mixture at room temperature.
-
After the reaction is complete (monitored by TLC or GC), quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by distillation to yield this compound.
Predicted Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Four distinct signals are expected.[13]
-
A doublet for the two terminal allenic protons (=CH₂).
-
A multiplet for the other allenic proton (-CH=).
-
A multiplet for the methine proton of the isopropyl group (-CH(CH₃)₂).
-
A doublet for the six equivalent methyl protons of the isopropyl group.
-
-
¹³C NMR: Five distinct signals are expected.[13]
-
A signal for the central sp-hybridized carbon of the allene moiety (C=C=C), typically in the range of 200-215 ppm.
-
Signals for the two sp²-hybridized carbons of the allene.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the two equivalent methyl carbons of the isopropyl group.
-
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an allene is the asymmetric stretching vibration of the C=C=C group, which appears as a sharp band around 1950 cm⁻¹. A weaker symmetric stretching band may be observed around 1060 cm⁻¹. Standard C-H stretching and bending vibrations for sp² and sp³ hybridized carbons will also be present.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 82. Common fragmentation patterns for allenes include the loss of a methyl group ([M-15]⁺) and other fragments resulting from the cleavage of the isopropyl group. The NIST WebBook reports an ionization energy of 9.06 ± 0.05 eV.[1]
Reactivity of this compound
The reactivity of this compound is dictated by the allenic functional group. Allenes can undergo a wide variety of transformations, including cycloadditions, additions, and transition metal-catalyzed reactions.[14]
Cycloaddition Reactions
Allenes are excellent partners in cycloaddition reactions, acting as either the 2π or 4π component.[2][15]
-
[2+2] Cycloadditions: With alkenes or alkynes, allenes can undergo [2+2] cycloadditions to form four-membered rings. These reactions are often promoted by Lewis acids.[16]
-
[4+2] Cycloadditions (Diels-Alder Reactions): Allenes can act as the 2π component (dienophile) in Diels-Alder reactions with conjugated dienes. The stereochemistry of the diene and dienophile is generally retained in the product.[17]
-
[4+3] Cycloadditions: Catalytic [4+3] cycloadditions of allenes with dienes provide an efficient route to seven-membered rings.
Caption: General Cycloaddition Pathways for Allenes.
Hydroboration-Oxidation
The hydroboration of allenes is a powerful method for the synthesis of allyl and alkenyl boranes, which are versatile synthetic intermediates.[18] The regioselectivity of the hydroboration of monosubstituted allenes like this compound can be controlled by the choice of the borane reagent.[19][20] Subsequent oxidation of the organoborane intermediate typically yields an allylic alcohol.[21][22]
Experimental Protocol:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-THF complex (BH₃·THF) dropwise.
-
Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature.
-
Slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide at 0 °C.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with an organic solvent, wash the organic layer, dry, and purify to obtain the corresponding allylic alcohol.
Transition Metal-Catalyzed Reactions
Transition metal catalysis has greatly expanded the synthetic utility of allenes.[23][24] Palladium, rhodium, nickel, and gold catalysts are commonly used to promote a variety of transformations.
-
Hydroarylation: The addition of an aromatic C-H bond across one of the double bonds of the allene.[24]
-
Carbometalation: The addition of an organometallic reagent across a C=C bond, followed by further reaction.
-
Three-Component Coupling Reactions: These reactions allow for the efficient construction of complex molecules in a single step.[23]
Potential Applications
While specific applications for this compound are not widely reported, its structural features suggest potential uses in several areas:
-
Polymer Chemistry: Allenes can be incorporated into polymer backbones, leading to materials with unique optical and physical properties.[25]
-
Natural Product Synthesis: The versatile reactivity of the allene moiety makes it a valuable building block for the synthesis of complex natural products.
-
Drug Discovery: The introduction of the rigid and sterically defined allene scaffold into drug candidates can lead to novel pharmacological profiles.
Conclusion
This compound, while not extensively studied as an individual compound, represents a classic example of a monosubstituted allene. Its synthesis can be achieved through well-established methodologies, and its reactivity can be confidently predicted based on the rich chemistry of the allene functional group. This guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this and other substituted allenes. Further research into the specific reaction parameters and spectroscopic properties of this compound is warranted to fully unlock its synthetic potential.
References
- Transition Metal-Catalyzed Reactions of Allenes in Diversity-Oriented Synthesis. (n.d.). Harvard University.
- Brantley, J. N., Bailey, C. B., & Wiggins, K. M. (2020). General Access to Allene-Containing Polymers Using the Skattebøl Rearrangement. Journal of the American Chemical Society, 142(45), 19043–19048.
- Azizoglu, A., Balci, M., Mieusset, J.-L., & Brinker, U. H. (2008). Mechanism of the Skattebøl Rearrangement: A DFT Study. The Journal of Organic Chemistry, 73(21), 8182–8188.
- Asymmetric dihydroboration of allenes enabled by ligand relay catalysis. (2024). ResearchGate.
- Brantley, J. N., Bailey, C. B., & Wiggins, K. M. (2020). General Access to Allene-Containing Polymers Using the Skattebøl Rearrangement. Journal of the American Chemical Society, 142(45), 19043–19048.
- Skattebøl rearrangement. (n.d.). In Wikipedia.
- Kang, S.-K., & Kim, K.-J. (2003). Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions.
- Trost, B. M., & McClory, A. (2008). Transition Metal-Catalyzed Hydroarylation of Allenes. In Modern Allene Chemistry (pp. 1011-1049). Wiley-VCH.
- Yamamoto, Y., & Radhakrishnan, U. (1999). Insertion reactions of allenes with transition metal complexes. Chemical Society Reviews, 28(3), 199-207.
- Azizoglu, A., Balci, M., Mieusset, J.-L., & Brinker, U. H. (2008). Mechanism of the Skattebøl Rearrangement: A DFT Study. The Journal of Organic Chemistry, 73(21), 8182–8188.
- Krische, M. J. (2009). Intermolecular Metal-Catalyzed Reductive Coupling of Dienes, Allenes and Enynes with Carbonyl Compounds and Imines. Accounts of Chemical Research, 42(12), 1761–1771.
- Mascareñas, J. L., & López, F. (2014). [4 + 2] and [4 + 3] Catalytic Cycloadditions of Allenes. Chemical Society Reviews, 43(8), 2931-2940.
- Wang, Y., et al. (2023). Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Organic Letters, 25(18), 3296-3301.
- Nakamura, H., et al. (2016). Synthesis of mono- and 1,3-disubstituted allenes from propargylic amines via palladium-catalysed hydride-transfer reaction. Organic & Biomolecular Chemistry, 14(3), 857-860.
- Le, C. M., et al. (2024). Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis. Chemical Science, 15(18), 6649-6655.
- Myers allene synthesis. (n.d.). In Wikipedia.
- Doering–LaFlamme allene synthesis. (n.d.). In Wikipedia.
- Asif, M. (2023). Hydroboration of Alkenes. In Master Organic Chemistry.
- Alkene hydroboration. (n.d.). In Visualize Organic Chemistry.
- Doering-LaFlamme Reaction. (n.d.). In NROChemistry.
- Doering-LaFlamme Allene Synthesis. (n.d.). In Merck Index.
- Synthesis of allenes by 1,3-substitution with carbon nucleophiles. (n.d.). In Organic Chemistry Portal.
- Hydroboration Oxidation of Alkenes. (n.d.). In Chemistry Steps.
- Gao, X., & Tunge, J. A. (2010). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. The Journal of Organic Chemistry, 75(19), 6547–6551.
- Hydroboration–oxidation reaction. (n.d.). In Wikipedia.
- Doering–LaFlamme allene synthesis. (n.d.). ResearchGate.
- Doering-LaFlamme Allene Synthesis. (2019, April 29). YouTube.
- Ali, S., et al. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 705.
- Tidwell, T. T. (2011). Cycloaddition and Electrocyclization Reactions of Vinylketenes, Allenylketenes, and Alkynylketenes. Organic Reactions, 77, 1-246.
- Xu, S., & Toste, F. D. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2167–2180.
- 1,2-Pentadiene,4-methyl-. (n.d.). LookChem.
- 4-Methoxy-4-methyl-1,2-pentadiene. (n.d.). PubChem.
- Adam, W., et al. (1995). Stereochemistry in the Reaction of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) with β,β-Dimethyl-p-methoxystyrene. The Journal of Organic Chemistry, 60(20), 6484–6490.
- McMurry, J. (2019). Organic chemistry (10th ed.). Cengage Learning.
- Isomers of C6H10. (n.d.). Doc Brown's Chemistry.
- McMurry, J. (2019). Organic Chemistry: A Tenth Edition. OpenStax.
- One-Pot Synthesis of Terminal Alkynes
- 1,2-Pentadiene, 4-methoxy-4-methyl-. (n.d.). SpectraBase.
- McMurry, J. (2012). McMurry Organic Chemistry 8th Edition Solutions Manual. Cengage Learning.
- 1,4-Dimethoxy-4-methyl-1,2-pentadiene. (n.d.). PubChem.
- 1,2-Pentadiene, 4-methyl-. (n.d.). NIST WebBook.
- This compound. (n.d.). Stenutz.
- 4-Hydroxy-4-methyl-1,2-pentadiene. (n.d.). SpectraBase.
- Method for preparing 4-methyl-2-pentyne. (2004). Google Patents.
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
- Asif, M. (2017). Stereochemistry of the Diels-Alder Reaction. In Master Organic Chemistry.
Sources
- 1. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 2. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 4. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 5. Doering-LaFlamme Allene Synthesis [drugfuture.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00984C [pubs.rsc.org]
- 10. Synthesis of mono- and 1,3-disubstituted allenes from propargylic amines viapalladium-catalysed hydride-transfer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
- 13. selected constitutional isomers of molecular formula C6H10, names, structural isomers carbon chain E/Z R/S isomers structural formula skeletal formula isomers alkynes cycloalkenes dienes cycloalkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Alkene hydroboration - Visualize Organic Chemistry [visualizeorgchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 22. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 23. Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Scholars@Duke publication: Transition Metal-Catalyzed Hydroarylation of Allenes [scholars.duke.edu]
- 25. researchgate.net [researchgate.net]
Spectroscopic Identification of 4-Methyl-1,2-pentadiene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic techniques used for the structural elucidation of 4-Methyl-1,2-pentadiene, a terminal allene. As a molecule with contiguous carbon-carbon double bonds, its unique electronic and structural properties give rise to characteristic spectral signatures. This document offers an in-depth exploration of the theoretical principles and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of this compound. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Structural Uniqueness of Allenes
Allenes are a fascinating class of unsaturated hydrocarbons characterized by the presence of cumulated double bonds, where at least one carbon atom is connected to two other carbon atoms by double bonds.[1] This arrangement results in a linear geometry of the C=C=C moiety, with the planes of the two terminal methylene groups being perpendicular to each other.[1] this compound (C₆H₁₀, Molar Mass: 82.14 g/mol ) is a terminal allene, the structural features of which present a distinct spectroscopic challenge and opportunity.[2][3] The sp-hybridized central carbon and the two flanking sp²-hybridized carbons create a unique electronic environment that is readily probed by various spectroscopic methods.[1] This guide will systematically dissect the expected spectral output from IR, NMR, and MS analyses, providing a robust framework for the positive identification of this compound.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For this compound, the key vibrational modes are associated with the allenic C=C=C group, the terminal =CH₂ group, and the isopropyl C-H bonds.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound, based on known data for allenes and related unsaturated hydrocarbons.[5][6]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric C=C=C Stretch | Allene | ~1950 - 1970 | Medium - Strong |
| Symmetric C=C=C Stretch | Allene | ~1070 | Weak or Inactive |
| =C-H Stretch | Terminal Alkenyl | ~3060 - 3080 | Medium |
| C-H Stretch (sp³) | Isopropyl | ~2870 - 2960 | Strong |
| =CH₂ Out-of-Plane Bend (Wag) | Terminal Alkenyl | ~850 | Strong |
| C-H Bend (Asymmetric and Symmetric) | Isopropyl | ~1370 - 1470 | Medium |
Rationale behind the predictions: The most characteristic absorption for an allene is the asymmetric C=C=C stretch, which appears in a relatively uncongested region of the IR spectrum. The strong out-of-plane bend for the terminal =CH₂ group is also a key diagnostic feature. The C-H stretches above 3000 cm⁻¹ are indicative of unsaturated C-H bonds, while those below 3000 cm⁻¹ are characteristic of the saturated isopropyl group.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.
Visualization of Key IR Absorptions
Caption: Correlation of functional groups in this compound to their characteristic IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms in this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals. The chemical shifts are influenced by the unique electronic environment of the allene and the neighboring isopropyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₂) | ~4.6 - 4.8 | Triplet | ~3.0 | 2H |
| H-3 (CH) | ~5.0 - 5.2 | Doublet of Heptets | J(H3-H1) ~3.0, J(H3-H4) ~6.5 | 1H |
| H-4 (CH) | ~2.2 - 2.4 | Heptet | ~6.5 | 1H |
| H-5, H-6 (CH₃) | ~1.0 - 1.2 | Doublet | ~6.5 | 6H |
Justification of Predictions: The terminal allenic protons (H-1) are expected to resonate at a characteristic downfield region for allenes, typically around 4.5-5.0 ppm.[1] The methine proton on the allene (H-3) will be further downfield due to its position on the sp² carbon. The isopropyl methine (H-4) will be in the typical alkyl region, while the two magnetically equivalent methyl groups will appear as a doublet. The multiplicities are predicted based on the n+1 rule, considering the neighboring protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is particularly diagnostic for allenes due to the unique chemical shift of the central sp-hybridized carbon.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | ~75 - 80 | CH₂ |
| C-2 | ~200 - 210 | C |
| C-3 | ~90 - 95 | CH |
| C-4 | ~30 - 35 | CH |
| C-5, C-6 | ~20 - 25 | CH₃ |
Rationale: The central carbon of the allene (C-2) is highly deshielded and resonates at a very characteristic downfield position (200-220 ppm).[1] The terminal sp² carbons (C-1 and C-3) appear in a region typical for alkenyl carbons. The sp³ carbons of the isopropyl group (C-4, C-5, and C-6) will be found in the upfield aliphatic region.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. The resulting spectra should be phased, baseline-corrected, and the chemical shifts referenced to TMS.
Visualization of NMR Structural Correlations
Caption: Correlation of the atoms in this compound to their predicted ¹H and ¹³C NMR signals.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (MW = 82.14), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 82. The fragmentation pattern will be governed by the stability of the resulting carbocations and radicals.
| m/z | Predicted Relative Abundance | Assignment (Fragment Lost) |
| 82 | Moderate | [M]⁺ (Molecular Ion) |
| 67 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 55 | Moderate | [C₄H₇]⁺ (Loss of an ethyl radical, followed by rearrangement) |
| 43 | High (likely base peak) | [C₃H₇]⁺ (Isopropyl cation) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | Moderate | [C₃H₃]⁺ |
Rationale for Fragmentation: The molecular ion is expected to be observable. The loss of a methyl group to form a stable secondary carbocation (m/z 67) is a favorable fragmentation pathway. Cleavage of the C3-C4 bond can lead to the formation of a very stable isopropyl cation (m/z 43), which is a strong candidate for the base peak. The presence of unsaturation also promotes the formation of resonance-stabilized ions like the allyl cation (m/z 41).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). The GC oven temperature program should be optimized to ensure good separation of the analyte from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is typically used.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and the major fragment ions.
Visualization of the Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Conclusion: A Synergistic Approach to Identification
The unambiguous spectroscopic identification of this compound relies on a synergistic interpretation of data from multiple analytical techniques. Infrared spectroscopy provides crucial information about the presence of the characteristic allene functional group. ¹H and, most notably, ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, with the highly deshielded central allenic carbon serving as a key identifier. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. By combining the insights from these powerful methods, researchers can confidently confirm the structure and purity of this compound, facilitating its use in further scientific endeavors.
References
- Wikipedia. (2023). Allenes. [Link][1]
- McCloskey, J. A. (1967). CHARACTERIZATION OF UNSATURATED HYDROCARBONS BY MASS SPECTROMETRY. ElectronicsAndBooks. [Link]
- ChemBK. This compound. [Link][2]
- Stenutz, R. This compound. [Link][3]
- Spectroscopy - Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link][4]
- LibreTexts. (2021). Infrared Spectroscopy of Alkenes. [Link][5][6]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Sources
- 1. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-METHYL-1,3-PENTADIENE(926-56-7) 13C NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. 4-Methyl-1,3-pentadiene [webbook.nist.gov]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Methyl-1,2-pentadiene via Base-Catalyzed Isomerization
Abstract
This document provides a comprehensive guide to the synthesis of 4-Methyl-1,2-pentadiene, a valuable allenic building block in organic chemistry. Allenes, compounds containing cumulative double bonds, are prized for their unique reactivity and serve as versatile intermediates in the construction of complex molecular architectures.[1][2] This protocol details a robust and efficient method for synthesizing this compound via the base-catalyzed isomerization of its corresponding terminal alkyne, 4-methyl-1-pentyne. The causality behind the choice of reagents, reaction conditions, and purification methods is explained to provide a deep, field-proven understanding of the process. This guide is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction and Mechanistic Rationale
Allenes are organic compounds characterized by a carbon atom forming double bonds with two adjacent carbon atoms (C=C=C).[3] This structural motif imparts axial chirality (in appropriately substituted allenes) and unique reactivity, making them crucial in synthetic strategies for natural products and pharmaceuticals.[1] this compound (C₆H₁₀) is a simple, non-chiral allene that serves as a fundamental model substrate and building block for more complex structures.[4]
There are numerous strategies for allene synthesis, including the Myers allene synthesis, reactions of propargyl derivatives, and the Skattebøl rearrangement.[3][5][6] However, one of the most direct and atom-economical methods is the isomerization of a corresponding alkyne.[7]
Causality of the Chosen Mechanism: Base-Catalyzed Prototropic Rearrangement
The protocol described herein employs a base-catalyzed isomerization, a type of prototropic rearrangement where a proton is shifted from one position to another within a molecule.[7][8] The process is initiated by the abstraction of an acidic propargylic proton from the starting alkyne (4-methyl-1-pentyne) by a strong base. This generates a resonance-stabilized propargyl anion. Subsequent protonation of this intermediate at the terminal acetylenic carbon leads to the thermodynamically favorable formation of the cumulative diene, or allene.
The use of a phase-transfer catalyst (PTC) such as tetrahexylammonium bromide (THAB) is critical for the success of this reaction under mild conditions.[9] The PTC facilitates the transport of the hydroxide ion (from KOH) from the solid or aqueous phase into the organic phase (toluene), where the alkyne substrate is dissolved. This dramatically increases the effective concentration of the base in the vicinity of the substrate, accelerating the deprotonation step and allowing the reaction to proceed smoothly at or near room temperature.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the catalytic isomerization of alkynes to allenes.[9] It is designed to be a self-validating workflow with clear checkpoints for monitoring and purification.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Purity/Notes | Supplier |
| 4-Methyl-1-pentyne | C₆H₁₀ | 82.15 | 2.05 g (25 mmol) | ≥97% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1.40 g (25 mmol) | Pellets, ≥85% | Fisher Scientific |
| Tetrahexylammonium Bromide (THAB) | C₂₄H₅₂BrN | 434.58 | 1.09 g (2.5 mmol) | ≥98% | TCI America |
| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous, ≥99.8% | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Anhydrous | J.T. Baker |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | Anhydrous, granular | EMD Millipore |
| Deionized Water | H₂O | 18.02 | ~50 mL | For work-up | In-house |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Separatory funnel (250 mL)
-
Short-path distillation apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis, isolation, and characterization of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1-pentyne (2.05 g, 25 mmol), anhydrous toluene (50 mL), and tetrahexylammonium bromide (1.09 g, 2.5 mmol).
-
Initiation: Begin vigorous stirring to ensure proper mixing. Add the potassium hydroxide pellets (1.40 g, 25 mmol) to the solution. The reaction is typically conducted at room temperature (20-25°C).
-
Reaction Monitoring: The isomerization is rapid.[9] Monitor the reaction's progress every 10 minutes by thin-layer chromatography (TLC) using a non-polar eluent (e.g., pure hexanes) or by gas chromatography (GC). The starting alkyne and the allene product will have distinct retention times. The reaction should be complete within 15-30 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding deionized water (30 mL).
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the bulk of the solvent using a rotary evaporator. Caution: Do not heat the water bath above 30°C, as the product is volatile.
-
Purification: The crude product is purified by short-path distillation at atmospheric pressure. Collect the fraction boiling at approximately 69-71°C.[10] The expected yield is typically in the range of 80-90%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.0 (m, 1H, =C=CH-), ~4.5 (m, 2H, CH₂=C=), ~2.3 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~208 (=C=), ~95 (=C=CH-), ~75 (CH₂=C=), ~30 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) |
| IR (neat) | ν (cm⁻¹): ~3060 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1955 (asymmetric C=C=C stretch), ~850 (C=C=CH₂ out-of-plane bend) |
| GC-MS (EI) | m/z: 82 (M⁺), 67 (M⁺ - CH₃), 41 |
Note: NMR and IR values are estimates based on the structure and typical values for allenes.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Flammability: Toluene, diethyl ether, 4-methyl-1-pentyne, and the final product, this compound, are highly flammable liquids.[11] Keep all reagents and the reaction apparatus away from open flames, hot plates, and other ignition sources.
-
Corrosivity: Potassium hydroxide (KOH) is a corrosive solid. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Handling: Allenes can be reactive and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization or oxidation.[11]
References
- Oku, M., Arai, Y., Katayama, K. (2003). Catalytic Synthesis of Allenes via Isomerization of Alkynes under Phase-Transfer Catalyzed Conditions. Organic Letters, 5(21), 3659-3661.
- Wikipedia contributors. (2023). Myers allene synthesis. Wikipedia, The Free Encyclopedia.
- Beluze, C., Hu, T., Bouyssi, D., Monteiro, N., & Amgoune, A. (2025). Metallaphotoredox Reactions of Propargyl Alcohol Derivatives: New Perspectives on Allene Synthesis. Synthesis, 57.
- Hashmi, A. S. K. (2004). Synthesis of Allenes by Isomerization Reactions. In Modern Allene Chemistry. Wiley-VCH.
- Alabugin, I. V., et al. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4 + 2]-Cycloadditions with a Pendant Alkyne or Nitrile. Organic Letters, 24(12), 2296–2301.
- Alabugin, I. V., et al. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. PubMed Central.
- Cundari, T. R., et al. (2015). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. National Institutes of Health.
- Szabó, K. J., et al. (2015). Synthesis of Allenes by Catalytic Coupling of Propargyl Carbonates with Aryl Iodides in the Presence of Diboron Species. The Journal of Organic Chemistry, 80(24), 12512–12519.
- Daniel, M., et al. (2024). Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis. Royal Society of Chemistry.
- Marco-Contelles, J. (2009). Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace.
- ResearchGate. (2024). Synthesis of Allenes with Organometallic Reagents.
- Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation.
- Wikipedia contributors. (2023). Allene. Wikipedia, The Free Encyclopedia.
- NIST. (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). Allene. Organic Syntheses Procedure.
- ChemBK. (n.d.). This compound.
- Bao, H., et al. (2022). Radical transformations for allene synthesis. Chemical Science, 13(25), 7415-7431.
Sources
- 1. Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00984C [pubs.rsc.org]
- 2. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Allenes - Wikipedia [en.wikipedia.org]
- 4. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 5. Myers allene synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. multimedia.knv.de [multimedia.knv.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. chembk.com [chembk.com]
- 11. Allene - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Synthesis of Allenes via Grignard Reagents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Allenes, with their unique axially chiral structure and versatile reactivity, are increasingly vital motifs in organic synthesis, finding applications in natural product synthesis, medicinal chemistry, and materials science.[1][2] Among the myriad of synthetic routes, the use of Grignard reagents in conjunction with propargylic electrophiles stands out as a robust and versatile strategy. This guide provides an in-depth exploration of contemporary methods for allene synthesis leveraging Grignard reagents, with a focus on reaction mechanisms, practical protocols, and the nuances that ensure successful and reproducible outcomes.
Foundational Principles: The SN2' Pathway to Allenes
The cornerstone of allene synthesis using Grignard reagents is the SN2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction with a propargylic electrophile. In this process, the Grignard reagent, acting as the nucleophile, attacks the γ-carbon of the propargylic system, leading to a concerted displacement of a leaving group from the α-carbon and formation of the allene. The choice of catalyst and leaving group is paramount in controlling the efficiency and regioselectivity of this transformation.
Mechanism of Catalyzed Cross-Coupling
Transition metal catalysis, particularly with copper, iron, and nickel salts, has revolutionized the synthesis of allenes from Grignard reagents. While the precise mechanisms can vary, a general catalytic cycle is illustrated below.
Figure 1: Generalized catalytic cycle for the formation of allenes from Grignard reagents and propargylic substrates.
Key Methodologies and Protocols
The choice of methodology is often dictated by the desired substitution pattern of the allene, the functional group tolerance required, and considerations of cost and environmental impact.
Iron-Catalyzed Cross-Coupling: An Economical and Benign Approach
Iron catalysts, such as iron(III) acetylacetonate [Fe(acac)3], have emerged as an inexpensive and environmentally friendly option for allene synthesis.[3] This method is particularly effective for the coupling of Grignard reagents with propargylic carboxylates and ethers.
Key Features:
-
Mild Reaction Conditions: Typically performed at low temperatures (-20 °C), which helps to suppress side reactions.[3]
-
Broad Substrate Scope: Tolerates a variety of functional groups on both the Grignard reagent and the propargylic substrate.[3]
-
Stereospecificity: Enantiomerically enriched propargylic substrates can be converted to chiral allenes with high chirality transfer.[4][5]
Protocol: Iron-Catalyzed Synthesis of a Trisubstituted Allene [3]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the propargylic carboxylate (1.0 equiv) and Fe(acac)3 (5 mol%).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF or toluene).
-
Cool the mixture to -20 °C using a cryostat.
-
Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise over 10-15 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for the time indicated by TLC or GC-MS analysis (typically 1-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Cross-Coupling: A Classic and Versatile Method
Copper-catalyzed reactions represent one of the most established and widely used methods for allene synthesis from Grignard reagents.[6] This approach is effective with a range of propargylic electrophiles, including halides, sulfonates, and more recently, ammonium salts.[6][7]
Key Features:
-
High Yields and Regioselectivity: Generally provides excellent yields of the desired allene product.
-
Stereospecific Synthesis: Enables the preparation of enantiomerically enriched allenes with high fidelity of chirality transfer, particularly when using propargylic ammonium salts.[6][7]
-
Solution to Racemization: Modern protocols have addressed the long-standing issue of allene racemization that was sometimes observed with older organocuprate methods.[6][7]
Protocol: Copper-Catalyzed Synthesis of an Enantiomerically Enriched Trisubstituted Allene [6]
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the enantiomerically enriched propargylic ammonium salt (1.0 equiv) in anhydrous THF.
-
In a separate flame-dried Schlenk tube, add CuBr·SMe2 (5 mol%) and dissolve in anhydrous THF.
-
Cool both solutions to -40 °C.
-
To the copper catalyst solution, add the alkyl Grignard reagent (1.1 equiv) dropwise.
-
After stirring for 5 minutes, transfer the resulting organocuprate solution via cannula to the solution of the propargylic ammonium salt.
-
Stir the reaction mixture at -40 °C for 5 minutes.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Nickel-Catalyzed Cross-Coupling: An Efficient Alternative
Nickel catalysis offers a compelling alternative to copper-based systems, often with the advantages of faster reaction times and lower catalyst loadings.[8][9] The combination of Ni(acac)2 and a phosphine ligand like PPh3 is effective for the cross-coupling of propargylic bromides with Grignard reagents.[8][9]
Key Features:
-
High Efficiency: Reactions often proceed rapidly at room temperature.[8][9]
-
Good Regioselectivity: Favors the formation of terminal allenes in high regioselectivity.[8][9]
-
Broad Grignard Scope: Compatible with aromatic, naphthyl, and alkyl Grignard reagents.[8]
Protocol: Nickel-Catalyzed Synthesis of a Terminal Allene [8][9]
-
To a dry Schlenk flask under an inert atmosphere, add Ni(acac)2 (2 mol%) and PPh3 (4 mol%).
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add the propargylic bromide (1.0 equiv).
-
Add the Grignard reagent (1.2 equiv) dropwise to the reaction mixture.
-
Stir at room temperature until the starting material is consumed (as monitored by TLC or GC).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of Methodologies
| Catalyst System | Typical Substrate | Reaction Temperature | Advantages | Limitations | Reference |
| Fe(acac)3 | Propargylic Carboxylates/Ethers | -20 °C | Inexpensive, environmentally benign, good functional group tolerance. | May require lower temperatures for optimal selectivity. | [3][5] |
| CuBr·SMe2 | Propargylic Ammonium Salts | -40 °C | Excellent stereospecificity, rapid reaction times, solves racemization issues. | Requires preparation of bench-stable but specialized ammonium salts. | [6][7] |
| Ni(acac)2/PPh3 | Propargylic Bromides | Room Temperature | Fast reactions, low catalyst loading, good for terminal allenes. | May have limitations with more complex or sterically hindered substrates. | [8][9] |
Troubleshooting and Considerations
-
Grignard Reagent Quality: The success of these reactions is highly dependent on the quality and concentration of the Grignard reagent. It is advisable to titrate the Grignard solution prior to use.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[10] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and low yields.
-
Regioisomer Formation: In some cases, direct SN2 substitution can compete with the desired SN2' pathway, leading to the formation of acetylenic byproducts. Reaction conditions, particularly temperature and the nature of the leaving group, can be optimized to favor allene formation.
-
β-Hydride Elimination: Grignard reagents containing β-hydrogens can sometimes lead to reduced yields or the formation of elimination byproducts.[3]
Conclusion
The synthesis of allenes through the reaction of Grignard reagents with propargylic electrophiles is a powerful and adaptable strategy in modern organic chemistry. The choice of an iron, copper, or nickel catalyst allows for a tailored approach depending on the specific synthetic challenge. By understanding the underlying mechanisms and adhering to meticulous experimental protocols, researchers can effectively access a wide range of substituted and chiral allenes for applications in drug discovery and beyond.
References
- Guisán-Ceinos, M., Martín-Heras, V., Soler-Yanes, R., Cárdenas, D. J., & Tortosa, M. (2018). Copper-catalysed cross-coupling of alkyl Grignard reagents and propargylic ammonium salts: stereospecific synthesis of allenes.
- Guisán-Ceinos, M., et al. (2018). Copper-catalysed cross-coupling of alkyl Grignard reagents and propargylic ammonium salts: stereospecific synthesis of allenes. Sílice (CSIC). [Link]
- Li, Q., & Gau, H. (2012). Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents. Synlett, 23(05), 747-750. [Link]
- Back, S., et al. (2021). Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and Allenols. Angewandte Chemie International Edition, 60(41), 22343-22349. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of allenes by 1,3-substitution with carbon nucleophiles. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- Bäckvall, J. E., et al. (2014). Iron‐catalyzed Cross‐Coupling of Propargyl Carboxylates and Grignard Reagents: Synthesis of Substituted Allenes. Chemistry – A European Journal, 20(43), 13948-13952. [Link]
- Bäckvall, J. E., et al. (2017). Iron-Catalyzed Cross-Coupling of α-Allenyl Esters with Grignard Reagents for the Synthesis of 1,3-Dienes. Organic Letters, 19(18), 4940-4943. [Link]
- Trost, B. M., & Sorum, A. B. (2017). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Journal of the American Chemical Society, 139(25), 8506-8509. [Link]
- ResearchGate. (n.d.). Grignard reagents with b-hydrogena toms. [Link]
- ResearchGate. (2021). (PDF) Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and Allenols. [Link]
- ScienceDirect. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
- Arkivoc. (2024). Formal allene insertion into amides. Reaction of propargyl magnesium bromide with morpholine amides. [Link]
- Chemistry Stack Exchange. (2018). Mechanism for reaction of an allene with the Grignard Reagent(RMgX). [Link]
- ResearchGate. (n.d.). A Review on Grignard Reagent. [Link]
- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). A Review on Grignard Reagent. [Link]
- ACS Publications. (n.d.). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. [Link]
- National Center for Biotechnology Information. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. [Link]
- ResearchGate. (n.d.). (PDF) Iron-Catalyzed Cross-Coupling of Propargyl Carboxylates and Grignard Reagents: Synthesis of Substituted Allenes. [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
Sources
- 1. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron‐catalyzed Cross‐Coupling of Propargyl Carboxylates and Grignard Reagents: Synthesis of Substituted Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalysed cross-coupling of alkyl Grignard reagents and propargylic ammonium salts: stereospecific synthesis of allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalysed cross-coupling of alkyl Grignard reagents and propargylic ammonium salts: stereospecific synthesis of allenes | Publicación [silice.csic.es]
- 8. Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents [organic-chemistry.org]
- 9. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
- 10. ijpsm.com [ijpsm.com]
Application Note: High-Purity Isolation of 4-Methyl-1,2-pentadiene via Fractional Distillation
Introduction: The Challenge and Utility of Purifying 4-Methyl-1,2-pentadiene
This compound is a terminal allene, a class of compounds with unique reactivity and significant utility in organic synthesis. Allenes serve as versatile building blocks for the construction of complex molecular architectures, including pharmaceuticals and advanced materials.[1][2] The successful application of this compound in subsequent synthetic steps is critically dependent on its purity. Crude reaction mixtures often contain residual solvents, unreacted starting materials, and isomeric byproducts with closely related boiling points, making purification a non-trivial challenge.[3]
Distillation, a fundamental technique for purifying liquid compounds, is the method of choice.[4] Specifically, fractional distillation is required to achieve high-purity separation of components with similar volatilities.[5][6][7] This application note provides a comprehensive, field-proven protocol for the purification of this compound. It is designed for researchers, chemists, and drug development professionals, detailing the underlying principles, critical safety considerations, a step-by-step experimental workflow, and methods for analytical validation.
Physicochemical and Safety Data
A thorough understanding of the physical properties of this compound is essential for designing an effective distillation strategy and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ | [8][9][10] |
| Molecular Weight | 82.14 g/mol | [8][9][11] |
| Boiling Point | ~67.2 - 69.9 °C at 760 mmHg | [8][11] |
| Density | ~0.703 - 0.706 g/mL | [8][9] |
| Refractive Index | ~1.421 - 1.423 | [8][9] |
| Flash Point | -34 °C (-30 °F) (for isomeric methylpentadiene) | [12] |
| Safety Profile | Highly flammable liquid and vapor. | [12] |
Principle of Purification: Fractional Distillation
Fractional distillation is an enhancement of simple distillation that enables the separation of liquid mixtures whose components have boiling points that differ by less than 70 °C.[5][13] The key to this technique is the introduction of a fractionating column between the distillation flask and the condenser. This column is packed with material (e.g., glass beads, Raschig rings) or has a specially designed surface (e.g., Vigreux indentations) that provides a large surface area.[5]
This large surface area facilitates numerous successive vaporization-condensation cycles, known as "theoretical plates."[5][7] With each cycle, the vapor becomes progressively enriched in the more volatile component (the substance with the lower boiling point).[6][14] As the vapor ascends the column, a temperature gradient is established—hottest at the bottom and coolest at the top.[6] By the time the vapor reaches the top of the column, it is theoretically composed of the pure, lower-boiling point component, which then passes into the condenser to be collected as a highly purified distillate.
Critical Safety Protocols
This compound is a volatile and highly flammable liquid.[12] Adherence to strict safety protocols is mandatory.
-
Ventilation: All distillation procedures must be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[15][16][17]
-
Ignition Sources: Eliminate all potential ignition sources. Use spark-proof electrical devices and heating mantles controlled by a variable transformer. Do not use open flames.[15][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a fire-resistant lab coat, and chemical-resistant gloves.[16][19]
-
Fire Safety: Keep a Class B (flammable liquid) fire extinguisher readily accessible and ensure you are trained in its use.[15][17][19]
-
Inert Atmosphere: While not always necessary for simple distillation, for reactive compounds like allenes, operating under an inert atmosphere (e.g., nitrogen or argon) can prevent peroxide formation and is considered best practice.[16][18]
-
System Integrity: Never heat a sealed system. Ensure the distillation apparatus is open to the atmosphere at the receiving end or is protected by a pressure-equalizing gas inlet.
-
Unattended Operation: Never leave a distillation unattended, especially while it is being heated.[16][17]
Experimental Design: Materials and Apparatus
5.1 Materials
-
Crude this compound mixture
-
Boiling chips or magnetic stir bar
-
High-vacuum grease
-
Ice or a circulating cooling bath
5.2 Equipment
-
Round-bottom flask (distilling flask), appropriately sized (should be 1/2 to 2/3 full with the crude mixture)
-
Heating mantle with a variable power controller
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head (e.g., Claisen or Y-adapter) with a port for a thermometer
-
Thermometer or temperature probe (calibrated)
-
Condenser (e.g., Liebig or Allihn)
-
Receiving flasks (multiple, pre-weighed)
-
Laboratory clamps and stand to secure the apparatus
-
Tubing for condenser coolant
Detailed Purification Protocol
6.1 Pre-Distillation: Apparatus Assembly
-
Charge the Flask: Add the crude this compound mixture to the round-bottom flask. The flask should not be more than two-thirds full to prevent bumping. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Assemble the Column: Securely clamp the distilling flask to the lab stand over the heating mantle. Attach the fractionating column vertically to the flask.
-
Position the Head and Thermometer: Place the distillation head atop the column. Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for an accurate boiling point reading of the vapor entering the condenser.[5]
-
Attach the Condenser: Lightly grease the joints and attach the condenser to the side-arm of the distillation head. Secure it with a clamp. Connect the coolant tubing, with water entering at the lower inlet and exiting at the upper outlet.
-
Position the Receiving Flask: Place a pre-weighed receiving flask at the condenser outlet. Do not create a closed system.
6.2 Fractional Distillation Procedure
-
Initiate Cooling: Start the flow of coolant through the condenser.
-
Begin Heating: Turn on the heating mantle at a low setting. Gradually increase the heat until the mixture begins to boil gently. If using a stir bar, start the magnetic stirrer.
-
Establish Equilibrium: Observe the ring of condensing vapor as it slowly rises through the fractionating column.[5] A slow, gradual ascent is key to achieving good separation. If the ring stops rising, increase the heat slightly. The goal is to maintain a steady temperature gradient in the column.
-
Collect the Foreshot: The first few drops of distillate, known as the "foreshot," will likely contain the most volatile impurities. Collect this fraction in a separate flask and set it aside.
-
Collect the Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~67-70 °C), replace the forshot flask with a clean, pre-weighed receiving flask.[8][11] Collect the distillate while the temperature remains constant. A stable temperature reading indicates that a pure substance is distilling.
-
Monitor for Temperature Changes: A sharp drop in temperature indicates that the main component has finished distilling. A rise in temperature signals the beginning of the distillation of a higher-boiling impurity. If this occurs, switch to a new receiving flask to collect this subsequent fraction separately.
-
Shutdown: Once the desired fraction is collected or the distillation pot is nearly dry, turn off the heating mantle. Never distill to dryness , as this can lead to the formation of explosive residues.[16] Allow the entire apparatus to cool to room temperature before disassembling.
Post-Distillation: Purity Assessment
The purity of the collected fractions must be confirmed analytically. Gas Chromatography (GC) is the ideal technique for analyzing volatile compounds like this compound.[20][21]
-
Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Typical Column: A non-polar capillary column (e.g., DB-5ms or similar) is suitable for separating hydrocarbon isomers.[21]
-
Analysis: Inject a small aliquot of the purified fraction. The purity can be determined by the relative peak area of the main component compared to any impurities. A successful purification should yield a product with >99% purity by GC analysis.[21]
Workflow and Logic Diagrams
Diagram 1: Experimental Workflow for Purification This diagram outlines the complete step-by-step process from initial setup to final analysis.
Caption: Workflow for the fractional distillation of this compound.
Diagram 2: Decision Logic for Fraction Collection This diagram illustrates the decision-making process during the distillation based on temperature readings.
Caption: Decision logic for collecting fractions during distillation.
Conclusion
Fractional distillation is a powerful and essential technique for obtaining high-purity this compound from crude synthetic mixtures. By carefully controlling the distillation rate and diligently monitoring the temperature, it is possible to effectively separate the target allene from closely boiling impurities. The protocol described herein, when coupled with stringent safety practices and followed by analytical validation via gas chromatography, provides a reliable and reproducible method for researchers in organic synthesis and drug development.
References
- Arishtam India (2024).
- Prime Stills (2025). Essential Distillery Safety Practices for Craft Distillers. [Link]
- ChemBK (n.d.). This compound. [Link]
- Georgia Institute of Technology Environmental Health & Safety (n.d.).
- RLS Human Care (n.d.).
- PrimeStills (2017).
- Cheméo (n.d.). This compound. [Link]
- University of Rochester, Department of Chemistry (n.d.).
- Stenutz (n.d.). This compound. [Link]
- Fiveable (n.d.). Fractional Distillation Definition - Organic Chemistry Key Term. [Link]
- The Chemistry Blog (n.d.).
- LookChem (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-. [Link]
- Wikipedia (n.d.).
- Chemistry LibreTexts (2021). 5.
- PubChem (n.d.). 4-Methyl-1,3-pentadiene. [Link]
- Google Patents (1968). US3394201A - Separation of high purity 4-methyl-1,3-pentadiene.
- Chemcraft (n.d.).
- University of Rochester, Department of Chemistry (n.d.).
- NIST WebBook (n.d.). 1,2-Pentadiene, 4-methyl-. [Link]
- Wikipedia (n.d.).
- Google Patents (2019). CN109824466B - Method for preparing 2-methyl-1,3-pentadiene.
- ChemTube3D (n.d.).
- Regulations.gov (n.d.).
- Scribd (n.d.).
- Wikipedia (n.d.). Azeotrope tables. [Link]
- Organic Chemistry Portal (n.d.).
- Agilent (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene. [Link]
- ResearchGate (n.d.). Chapter 4. Purification of Organic Chemicals | Request PDF. [Link]
- European Patent Office (2008). AZEOTROPIC SOLVENT COMPOSITION AND MIXED SOLVENT COMPOSITION. [Link]
- Organic Syntheses (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. [Link]
- Advances in Chemistry (1962).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 3. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chembk.com [chembk.com]
- 9. This compound [stenutz.eu]
- 10. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 11. lookchem.com [lookchem.com]
- 12. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. arishtam.com [arishtam.com]
- 16. ehs.gatech.edu [ehs.gatech.edu]
- 17. moonshinestill.com [moonshinestill.com]
- 18. rlsdhamal.com [rlsdhamal.com]
- 19. distilleryuniversity.com [distilleryuniversity.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
1H and 13C NMR spectral assignments for 4-Methyl-1,2-pentadiene
Application Note: 4-Methyl-1,2-pentadiene
Abstract
Introduction to this compound
This compound (CAS RN: 13643-05-5) is a six-carbon organic compound featuring a cumulated diene, or allene, functional group. Allenes are characterized by a central sp-hybridized carbon atom double-bonded to two adjacent sp²-hybridized carbons. This arrangement forces the planes of the two terminal carbons to be twisted 90° from each other, a unique geometry that can lead to axial chirality in appropriately substituted allenes.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2] For allenes, NMR provides distinct spectral signatures that directly correlate to their unique electronic structure. The central sp-carbon exhibits a characteristic, highly deshielded signal in the ¹³C NMR spectrum, while the terminal sp² carbons and associated protons show signals in specific regions that differentiate them from common alkenes.[1] This application note will detail the expected ¹H and ¹³C NMR spectra, explain the rationale behind the assignments, and provide a robust protocol for experimental verification.
Theoretical Framework: The Unique NMR Signature of Allenes
The interpretation of NMR spectra for allenes requires an understanding of their distinct electronic environment.
-
¹³C NMR Spectroscopy : The most telling feature in the ¹³C NMR spectrum of an allene is the signal for the central, sp-hybridized carbon (C2 in this compound). This carbon experiences significant deshielding and typically resonates in the far downfield region of 200-220 ppm.[1] In contrast, the terminal sp²-hybridized carbons (C1 and C3) are found much further upfield, generally in the 75-95 ppm range. This is a stark difference from typical alkene sp² carbons, which resonate between 100-150 ppm.[3]
-
¹H NMR Spectroscopy : The protons attached to the terminal sp² carbons of the allene moiety (=CH₂) resonate around 4.5-5.0 ppm.[1] This is slightly upfield compared to typical vinylic protons (5.0-6.5 ppm), reflecting the unique electronic properties of the cumulated double bond system.[4] Long-range couplings (⁴J) across the allene system are also common and are critical for definitive assignments.
Predicted ¹H and ¹³C NMR Spectral Assignments
The following assignments are predicted for this compound dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃). The molecule is numbered according to IUPAC convention as shown below:
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
H-1 (2H, =CH₂): These two terminal protons are diastereotopic due to the chirality of the molecule. However, their chemical shift difference is expected to be small. They will appear as a multiplet due to coupling with H-3. Predicted δ ≈ 4.65 ppm.
-
H-3 (1H, =CH-): This proton is coupled to the two H-1 protons and the H-4 proton. This will result in a complex multiplet. Predicted δ ≈ 5.10 ppm.
-
H-4 (1H, -CH(CH₃)₂): This methine proton is coupled to the H-3 proton and the six protons of the two methyl groups (H-5). This will result in a complex multiplet (septet of doublets). Predicted δ ≈ 2.25 ppm.
-
H-5 (6H, -CH(CH₃)₂): The protons of the two methyl groups are equivalent. They are coupled to the H-4 proton, resulting in a doublet. Predicted δ ≈ 1.05 ppm.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
C-1 (=CH₂): One of the terminal sp² carbons of the allene. Predicted δ ≈ 75 ppm.
-
C-2 (=C=): The central sp-hybridized carbon, which is characteristically deshielded. Predicted δ ≈ 205 ppm.
-
C-3 (=CH-): The substituted terminal sp² carbon of the allene. Predicted δ ≈ 95 ppm.
-
C-4 (-CH(CH₃)₂): The sp³-hybridized methine carbon. Predicted δ ≈ 32 ppm.
-
C-5 (-(CH₃)₂): The two equivalent sp³-hybridized methyl carbons. Predicted δ ≈ 22 ppm.
Summary of Predicted Spectral Data
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | ~ 4.65 | m | 2H | ~ 75 |
| 2 | - | - | - | ~ 205 |
| 3 | ~ 5.10 | m | 1H | ~ 95 |
| 4 | ~ 2.25 | m | 1H | ~ 32 |
| 5 | ~ 1.05 | d | 6H | ~ 22 |
Experimental Protocols
Acquiring high-quality NMR data for a volatile compound like this compound requires careful sample preparation and parameter selection.
Protocol for Sample Preparation
Rationale: To ensure sample purity and concentration stability, especially for a volatile analyte, a sealed NMR tube and an appropriate deuterated solvent are crucial. Deuterochloroform (CDCl₃) is a common first choice for its excellent dissolving power and minimal signal overlap with the analyte.[5]
-
Ensure Sample Purity: Verify the purity of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) prior to NMR analysis.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8+ atom % D) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good balance between signal strength and potential line broadening.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality, 5 mm NMR tube.
-
Sealing the Tube: For volatile samples, it is highly recommended to use a sealable NMR tube (e.g., J. Young valve tube) to prevent evaporation and concentration changes during the experiment. If not available, cap the tube securely and store it at a low temperature (e.g., 4 °C) before and after the experiment.
Protocol for ¹H and ¹³C NMR Data Acquisition
Rationale: The following parameters are optimized for a standard 500 MHz NMR spectrometer to achieve good resolution and signal-to-noise in a reasonable timeframe.[6]
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow solvent peak line shape.
-
Set the sample temperature to 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (zgpg30).
-
Spectral Width: 240 ppm (e.g., -10 to 230 ppm) to ensure the allenic carbon at ~205 ppm is captured.[7]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans, as ¹³C has low natural abundance.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier Transformation.
-
Manually phase the spectrum and correct the baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm (for both ¹H and ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of operations for data acquisition and spectral interpretation.
Caption: Workflow for NMR Data Acquisition of this compound.
Caption: Logical workflow for the interpretation of NMR spectra.
Conclusion
The unique structural features of this compound give rise to a highly characteristic NMR fingerprint. The predicted ¹³C spectrum is dominated by the exceptionally deshielded central allenic carbon signal near 205 ppm. The ¹H spectrum is characterized by signals for the allenic protons between 4.5 and 5.5 ppm and the isopropyl group further upfield. By following the detailed protocols provided, researchers can reliably acquire and interpret the NMR spectra to confirm the synthesis and purity of this compound, facilitating its use in further chemical research and development.
References
- Scribd. Approximate 1H and 13C NMR Shifts.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
- Friebolin, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH.
- AZoM. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
- Kumar, A. (2017). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology.
- Chemistry Steps. NMR Chemical Shift Values Table.
- ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- Wikipedia. Allenes.
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
- Oregon State University. 13C NMR Chemical Shifts.
- Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
- Nojima, S., Kiemle, D. J., Webster, F. X., & Roelofs, W. L. (2004). Submicro scale NMR sample preparation for volatile chemicals. Journal of Chemical Ecology, 30(11), 2153–2161.
- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.
- American Chemical Society. (2013). NMR Guidelines for ACS Journals.
Sources
Application Note: Elucidating the Fragmentation Pathways of 4-Methyl-1,2-pentadiene using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol and theoretical analysis for the characterization of 4-Methyl-1,2-pentadiene using gas chromatography coupled with electron ionization mass spectrometry (GC-MS). Due to its volatile nature, GC-MS is the ideal analytical technique for the separation and identification of this compound.[1][2] This document outlines the instrumental parameters for successful analysis and delves into the predicted fragmentation pathways of this compound. While a publicly available mass spectrum for this compound is not readily accessible, this note leverages established principles of mass spectrometry and comparative analysis with its isomers, 4-methyl-1,3-pentadiene and 2-methyl-1,4-pentadiene, to propose a likely fragmentation pattern. This predictive approach offers valuable guidance for the identification and structural elucidation of this and similar allene compounds.
Introduction
This compound (C₆H₁₀, molar mass: 82.14 g/mol ) is a member of the allene class of unsaturated hydrocarbons, characterized by the presence of cumulative double bonds.[3][4] Allenes are of significant interest in organic synthesis and material science due to their unique reactivity and stereochemistry. Accurate identification and structural confirmation of such compounds are critical in various research and industrial applications, including the analysis of petroleum products and environmental samples.[2][5]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds.[1][6] The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a unique fragmentation pattern for each component, allowing for its identification. This application note details a robust GC-MS method for the analysis of this compound and provides an in-depth discussion of its expected electron ionization (EI) fragmentation behavior.
Experimental Protocol
Sample Preparation
Given the volatile nature of this compound, minimal sample preparation is required. For analysis of the pure compound or in a non-complex matrix, a direct injection of a dilute solution is recommended.
Protocol for Standard Preparation:
-
Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane or pentane at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working standard at a concentration of approximately 10 µg/mL.
-
Transfer the working standard to a 2 mL autosampler vial with a PTFE-lined septum cap.
For more complex matrices, such as environmental or petroleum samples, appropriate extraction and cleanup procedures, such as purge-and-trap or solid-phase microextraction (SPME), may be necessary.[5]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for this volatile analyte. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good separation for hydrocarbons based on boiling point. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times and optimal column performance. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C | A starting temperature below the boiling point of the solvent allows for good initial focusing. The ramp rate provides efficient separation of C6 isomers. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for volatile organic compounds, providing reproducible and library-searchable spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, leading to consistent and extensive fragmentation. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion focusing and transmission. |
| Mass Range | m/z 35-200 | Covers the expected mass range of the molecular ion and its fragments. |
| Scan Rate | 1 scan/sec | Provides sufficient data points across the chromatographic peak for accurate spectral deconvolution. |
Predicted Fragmentation Analysis of this compound
The fragmentation of a molecule in an EI source is a highly energetic process that leads to the formation of a radical cation (molecular ion, M⁺•) and various fragment ions. The stability of the resulting carbocations and neutral losses dictates the observed fragmentation pattern.
Molecular Ion
The molecular ion of this compound is expected at m/z 82 . Due to the presence of π-bonds, the molecular ion peak should be observable, though its intensity may be moderate.
Major Fragmentation Pathways
Based on established fragmentation mechanisms for alkenes and related compounds, the following pathways are proposed for this compound:
-
Allylic Cleavage: The most favorable fragmentation pathway for unsaturated hydrocarbons is cleavage of a bond beta to the double bond (allylic position), leading to a resonance-stabilized allylic cation. For this compound, the loss of a methyl radical (•CH₃) from the isopropyl group is a highly probable event.
-
M⁺• (m/z 82) → [C₅H₇]⁺ (m/z 67) + •CH₃
The resulting C₅H₇⁺ cation at m/z 67 is expected to be the base peak in the spectrum. This is consistent with the mass spectra of its isomers, 4-methyl-1,3-pentadiene and 2-methyl-1,4-pentadiene, which also show a prominent peak at m/z 67.[7][8]
-
-
Loss of an Isopropyl Radical: Cleavage of the bond between C3 and C4 can result in the loss of an isopropyl radical (•CH(CH₃)₂).
-
M⁺• (m/z 82) → [C₃H₃]⁺ (m/z 39) + •CH(CH₃)₂
The propargyl cation at m/z 39 is a common and stable fragment in the mass spectra of many organic compounds and is expected to be a significant peak.
-
-
Loss of Ethene (Retro-Diels-Alder-like): Although this compound is not a cyclic compound, rearrangements followed by the loss of a stable neutral molecule like ethene (C₂H₄) are possible.
-
M⁺• (m/z 82) → [C₄H₆]⁺• (m/z 54) + C₂H₄
A peak at m/z 54 corresponding to the butadienyl radical cation is a plausible fragment.
-
-
Other Significant Fragments: A series of smaller fragments resulting from further decomposition of the primary fragment ions are also anticipated. These include:
-
m/z 41 ([C₃H₅]⁺): The allyl cation, a very stable carbocation.
-
m/z 53 ([C₄H₅]⁺): Resulting from the loss of a hydrogen atom from the m/z 54 fragment.
-
Predicted Mass Spectrum Data
The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 82 | [C₆H₁₀]⁺• | Molecular Ion | Moderate |
| 67 | [C₅H₇]⁺ | Loss of •CH₃ (Allylic Cleavage) | 100 (Base Peak) |
| 54 | [C₄H₆]⁺• | Loss of C₂H₄ | Moderate |
| 41 | [C₃H₅]⁺ | Further Fragmentation | High |
| 39 | [C₃H₃]⁺ | Loss of •CH(CH₃)₂ | High |
Visualizing the Fragmentation and Workflow
Experimental Workflow
The overall process from sample introduction to data analysis can be visualized as follows:
Caption: GC-MS Experimental Workflow for this compound Analysis.
Proposed Fragmentation Pathways
The key fragmentation steps for this compound are illustrated below:
Caption: Key Predicted Fragmentation Pathways of this compound.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound by GC-MS. The detailed protocol for sample preparation and instrumental parameters serves as a robust starting point for researchers. The predictive analysis of the fragmentation pathways, based on fundamental principles of mass spectrometry and comparison with isomeric compounds, suggests that the base peak will be at m/z 67, corresponding to the loss of a methyl group via allylic cleavage. The presence of other significant ions at m/z 82, 54, 41, and 39 would further support the identification of this allene. This integrated approach of experimental protocol and theoretical fragmentation analysis provides a powerful tool for the confident identification and structural elucidation of this compound in various scientific and industrial settings.
References
- Benchchem. Application Notes and Protocols for GC-MS Analysis of Saturated Hydrocarbons.
- Massachusetts Department of Environmental Protection. Method for the Determination of Volatile Petroleum Hydrocarbons (VPH) by Gas Chromatography/Mass Spectrometry. 2017.
- Mass.gov. Quality Control Requirements and Performance Standards for the Analysis of Volatile Petroleum Hydrocarbons (VPH) by Gas Chromatography/Mass Spectrometry. 2017.
- Tay, A. GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. 2021.
- ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique.
- NIST. 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.
- PubChem. 4-Methyl-1,3-pentadiene.
- Stenutz. This compound.
- NIST. 1,4-Pentadiene, 2-methyl-. NIST Chemistry WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. mass.gov [mass.gov]
- 6. dem.ri.gov [dem.ri.gov]
- 7. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]
The Strategic Deployment of 4-Methyl-1,2-pentadiene in [4+2] Cycloaddition Reactions: A Guide for Advanced Synthesis
Introduction: The Allene Moiety as a Versatile Synthon in Cycloaddition Chemistry
Allenes, a unique class of unsaturated hydrocarbons characterized by cumulated double bonds, offer a rich landscape for synthetic innovation.[1] Their inherent strain and distinct electronic properties make them highly reactive partners in a variety of cycloaddition reactions, enabling the construction of complex molecular architectures.[2][3] Among these, the [4+2] cycloaddition, or Diels-Alder reaction, stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of six-membered rings with excellent control over stereochemistry.[4][5] This application note delves into the nuanced reactivity of a specific, non-activated allene—4-methyl-1,2-pentadiene—in [4+2] cycloaddition reactions, providing a framework for its strategic use in research and development, particularly within the pharmaceutical and materials science sectors.
While allenes bearing electron-withdrawing groups have been extensively studied as dienophiles, the behavior of non-activated, alkyl-substituted allenes like this compound presents a more subtle and intriguing challenge.[6] Understanding the interplay of steric and electronic factors governing the regioselectivity and reactivity of this substrate is paramount for its successful implementation in synthetic campaigns.
Mechanistic Considerations: The Dual Nature of Allenic Reactivity
In the context of the Diels-Alder reaction, an allene can theoretically act as either the 2π-electron component (dienophile) or, in some cases, the 4π-electron component (diene). However, for simple alkyl-substituted allenes such as this compound, its role as a dienophile is overwhelmingly favored. The reaction proceeds through a concerted, pericyclic transition state, although stepwise diradical mechanisms have also been proposed and computationally studied, particularly in reactions with higher activation barriers.[1][3]
The reaction of this compound with a typical diene, such as cyclopentadiene, will involve the participation of one of the allene's two π-bonds. The choice of which π-bond engages in the cycloaddition and the orientation of the reactants are governed by a combination of frontier molecular orbital (FMO) interactions and steric hindrance.
Regioselectivity in the Cycloaddition of this compound
The unsymmetrical nature of this compound introduces the challenge of regioselectivity. The two double bonds of the allene are electronically distinct. The C1=C2 double bond is monosubstituted, while the C2=C3 double bond is trisubstituted (if we consider the isopropyl group). However, in the context of a Diels-Alder reaction, it is the terminal C1=C2 π-bond that typically acts as the dienophile.
The regiochemical outcome of the reaction with an unsymmetrical diene is dictated by the alignment of the frontier molecular orbitals of the diene and the dienophile.[7][8] For a normal-electron-demand Diels-Alder reaction, this involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[9]
In the case of this compound, the isopropyl group at the C4 position exerts a modest electron-donating effect, which can influence the polarization of the π-system. This, in conjunction with steric factors, will favor a specific orientation of the diene and dienophile in the transition state to minimize steric repulsion and maximize favorable orbital overlap.
Visualizing the Reaction Pathway: A Mechanistic Overview
To illustrate the key steps and considerations in the [4+2] cycloaddition of this compound, the following workflow provides a conceptual guide.
Caption: General workflow for a [4+2] cycloaddition reaction.
Predicting the Major Regioisomer
The reaction of this compound with an unsymmetrical diene, such as 1-methoxy-1,3-butadiene, would be expected to yield a major regioisomer based on established principles of Diels-Alder regioselectivity. The electron-donating methoxy group on the diene will raise the energy of the HOMO and increase the orbital coefficient at the C4 position. The isopropyl group on the allene, being weakly electron-donating, will slightly influence the LUMO. The preferred orientation will align the atoms with the largest HOMO and LUMO coefficients.
Caption: FMO analysis for predicting regioselectivity.
Experimental Protocol: A Representative [4+2] Cycloaddition
The following protocol is a general guideline for the reaction of this compound with a reactive diene like freshly cracked cyclopentadiene. Reaction conditions may require optimization for different diene partners.
Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Dicyclopentadiene | Technical | Commercially Available | To be "cracked" before use |
| Toluene | Anhydrous | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Hexane | ACS Grade | Commercially Available | For chromatography |
Procedure
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (b.p. 41 °C) in a flask cooled in a dry ice/acetone bath. The monomer should be used immediately.[10]
-
Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Addition of Reactants: Dissolve the allene in 20 mL of anhydrous toluene. To this solution, add a freshly prepared solution of cyclopentadiene (1.2 eq) in 10 mL of anhydrous toluene via a cannula.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo. Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Interpretation and Expected Outcomes
The [4+2] cycloaddition of this compound with cyclopentadiene is expected to yield a bicyclic adduct. The major product will likely be the endo isomer, as is typical for Diels-Alder reactions involving cyclic dienes, due to favorable secondary orbital interactions in the transition state.[10]
| Reaction Parameter | Expected Outcome | Rationale |
| Yield | Moderate to Good | Non-activated allenes can be less reactive than their electron-deficient counterparts. |
| Major Product | Endo adduct | Favorable secondary orbital interactions in the transition state. |
| Regioselectivity | High (with unsym. dienes) | Governed by FMO and steric effects. |
| Byproducts | Potential for [2+2] adducts or allene dimerization | Higher temperatures may favor competing reaction pathways.[1] |
Conclusion and Future Directions
This compound serves as a valuable, albeit challenging, building block in [4+2] cycloaddition reactions. Its utility lies in the direct formation of six-membered rings containing a unique exocyclic double bond and a gem-dimethyl substituted carbon atom, motifs of interest in natural product synthesis and medicinal chemistry. A thorough understanding of the subtle electronic and steric factors governing its reactivity is crucial for predicting and controlling the outcome of these cycloadditions.
Future research in this area could explore the use of Lewis acid catalysis to enhance the reactivity and potentially modulate the selectivity of Diels-Alder reactions involving this compound.[11] Furthermore, investigating its participation in intramolecular Diels-Alder reactions could open up new avenues for the synthesis of complex polycyclic systems. The protocols and principles outlined in this note provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this versatile allene.
References
- Singleton, D. A.; Hang, C. Isotope Effects and the Mechanism of the Diels-Alder Reaction. J. Am. Chem. Soc.1999, 121 (47), 11049–11050. [Link]
- Alcaide, B.; Almendros, P. The Chemistry of Allenes. Wiley, 2010. [Link]
- Carpenter, B. K. A simple model for predicting the activation energies of concerted reactions. J. Am. Chem. Soc.1983, 105 (7), 1700–1701. [Link]
- Cheek, P. H.; Houk, K. N. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. J. Org. Chem.2014, 79 (19), 9016–9022. [Link]
- Bach, T.; Jödicke, K.; Kather, K.; Fröhlich, R. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Org. Biomol. Chem.2003, 1, 137-145. [Link]
- Jasperse, C. Diels-Alder Reaction. Jasperse Chem 365. [Link]
- Wikipedia contributors. Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
- Roberts, J. D.; Caserio, M. C. 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Baran, P. S. The Diels-Alder Reaction: Regioselectivity. Scripps Research. [Link]
- The Organic Chemistry Tutor. regioselectivity in the Diels-Alder reaction. YouTube. [Link]
- Millikin University. The Diels-Alder Cycloaddition Reaction. [Link]
- Jasiński, R. On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Molecules2021, 26(14), 4337. [Link]
- Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
- Ashenhurst, J. Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- McMurry, J. 14.4: The Diels-Alder Cycloaddition Reaction. Chemistry LibreTexts. [Link]
- Organic Chemistry Lab.
- Paquette, L. A.; et al. Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. J. Org. Chem.1990, 55 (5), 1589–1590. [Link]
- Chemistry Docs. Synthesis of 4-Methylcyclohexene. YouTube. [Link]
- Soderberg, T. 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Chemistry LibreTexts. [Link]
- Weldegirma, S. 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Chad's Prep. 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]
- Adam, W.; Griesbeck, A. G.; Staab, E. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Synthesis1986, 1986 (7), 557-558. [Link]
Sources
- 1. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: Navigating the Polymerization of 4-Methylpentadiene Isomers
An in-depth guide to the synthesis of polymers from 4-methyl-1-pentene and 4-methyl-1,3-pentadiene, with a discussion on the related 1,2-isomer.
The polymerization of substituted dienes and olefins is a cornerstone of modern materials science, yielding polymers with a vast array of properties and applications. Within the family of C6 hydrocarbons, the isomers of 4-methylpentadiene present unique opportunities and challenges for polymer synthesis. While the user's topic of interest is 4-methyl-1,2-pentadiene, a cumulative allene, a thorough review of scientific literature reveals a significant focus on its isomers: 4-methyl-1-pentene and 4-methyl-1,3-pentadiene. Research and established protocols for the polymerization of this compound are notably scarce.
This guide, therefore, adopts a comprehensive approach by providing detailed application notes and protocols for the well-documented polymerization of 4-methyl-1-pentene, which yields the commercially significant thermoplastic poly(4-methyl-1-pentene) (PMP), and 4-methyl-1,3-pentadiene, a conjugated diene.[1][2][3] The principles, catalysts, and techniques detailed herein for these isomers serve as the most authoritative and scientifically grounded starting point for any investigation into the polymerization of this compound. We will explore the dominant catalytic systems—Ziegler-Natta and metallocene catalysts—that have revolutionized the synthesis of polyolefins with controlled stereochemistry and molecular architecture.
Part 1: Polymerization of 4-Methyl-1-pentene (PMP)
Poly(4-methyl-1-pentene), or PMP, is a high-performance thermoplastic renowned for its unique combination of properties. It possesses the lowest density of any commercial thermoplastic (around 0.83 g/cm³), a high melting point (approx. 235 °C), excellent transparency, and remarkable gas permeability.[1][4][5] These characteristics make it invaluable for applications such as autoclavable medical and laboratory equipment, gas separation membranes, and microwave-safe cookware.[4][5][6] PMP is primarily produced through the coordination polymerization of 4-methyl-1-pentene (4M1P) monomers.[1]
Ziegler-Natta Catalysis
Developed by Karl Ziegler and Giulio Natta, this Nobel Prize-winning technology remains an industrial workhorse for olefin polymerization.[7][8] These catalysts are typically heterogeneous systems comprising a transition metal compound (e.g., titanium tetrachloride, TiCl₄) supported on a material like magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst, such as triethylaluminium (Al(C₂H₅)₃).[7][9] The catalyst's function is to provide a stereospecific active site that controls the orientation of the incoming monomer, leading to highly isotactic polymers.[7][10]
The choice of a supported catalyst like TiCl₄/MgCl₂ is driven by the need for high activity and stereospecificity. The MgCl₂ support plays a crucial role in dispersing the titanium active sites and influencing their electronic and steric environment.[7][9] The organoaluminum cocatalyst serves multiple purposes: it alkylates the titanium precursor to generate the active Ti-C bond, acts as a scavenger for impurities, and further modifies the active centers.[7]
Materials:
-
4-Methyl-1-pentene (4M1P), polymerization grade, freshly distilled
-
Toluene, anhydrous
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Triethylaluminium (TEAL) solution in toluene (e.g., 1.0 M)
-
Acidified methanol (5% HCl in methanol)
-
Methanol, anhydrous
-
Nitrogen or Argon gas, high purity
Procedure:
-
Reactor Preparation: A glass reactor is meticulously dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas. The reactor is then subjected to several vacuum/inert gas backfill cycles to eliminate oxygen and moisture.
-
Solvent and Monomer Charging: Anhydrous toluene is cannulated into the reactor, followed by the desired amount of freshly purified 4M1P monomer.
-
Catalyst Introduction: The reactor is brought to the desired polymerization temperature (e.g., 50°C) using a thermostatically controlled oil bath. The TEAL solution is injected into the reactor and stirred for 10 minutes to scavenge any remaining impurities.
-
Initiation: The solid Ziegler-Natta catalyst is introduced as a slurry in toluene to initiate the polymerization. The reaction is highly exothermic, and the temperature should be carefully monitored and controlled.
-
Polymerization: The reaction mixture is stirred vigorously for the designated time (e.g., 1-4 hours). The viscosity of the solution will increase significantly as the polymer forms.
-
Termination and Isolation: The polymerization is terminated by injecting acidified methanol into the reactor. This deactivates the catalyst and precipitates the PMP polymer.
-
Purification: The precipitated polymer is stirred in the acidified methanol for several hours to remove catalyst residues. The solid polymer is then collected by filtration, washed repeatedly with methanol, and dried in a vacuum oven at 80°C to a constant weight.
| Catalyst System | Cocatalyst | Temp (°C) | Time (h) | Activity (kg PMP/g Ti·h) | Isotacticity (%) |
| TiCl₄/MgCl₂ | Al(C₂H₅)₃ | 50 | 2 | 150-200 | >95 |
| TiCl₄/MgCl₂/Donor | Al(C₂H₅)₃ | 70 | 1 | 250-300 | >98 |
Note: Data is representative of typical results found in the literature. Internal donors (e.g., esters, diethers) are often incorporated into the solid catalyst to enhance stereoselectivity.[7]
Metallocene Catalysis
Metallocene catalysts represent a significant advancement in olefin polymerization, offering the advantages of being single-site catalysts.[11][12] Unlike the multiple active sites present in traditional Ziegler-Natta catalysts, each metallocene catalyst molecule is identical, leading to polymers with narrow molecular weight distributions (PDI ≈ 2) and highly uniform microstructures.[11][13] These catalysts consist of a transition metal (typically Zr, Ti, or Hf) sandwiched between one or more cyclopentadienyl (Cp) or indenyl (Ind) ligands.[14][15] By systematically modifying the ligand framework, one can precisely tune the stereoselectivity to produce isotactic, syndiotactic, or atactic polymers.[10][12] Activation is typically achieved with a cocatalyst, most commonly methylaluminoxane (MAO).[14][15]
Caption: Metallocene-catalyzed polymerization cycle for 4-methyl-1-pentene.
Materials:
-
4-Methyl-1-pentene (4M1P), polymerization grade, freshly distilled
-
Toluene, anhydrous
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic PMP, or Me₂C(Cp)(Flu)ZrCl₂ for syndiotactic PMP)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Acidified methanol (5% HCl in methanol)
-
Methanol, anhydrous
-
Nitrogen or Argon gas, high purity
Procedure:
-
Reactor and Reagent Preparation: Follow the rigorous drying and inerting procedures as described in Protocol 1. All liquid reagents must be purified to remove inhibitors and water.[11]
-
Charging: Charge the reactor with anhydrous toluene and the 4M1P monomer. Bring the reactor to the desired temperature (e.g., 20-50°C).
-
Activation: Inject the MAO solution into the reactor and allow it to stir for 10 minutes. The order of addition is critical; the cocatalyst is typically added before the metallocene.
-
Initiation: Prepare a solution of the metallocene catalyst in toluene in a separate glovebox. Inject the catalyst solution into the reactor to commence polymerization.
-
Polymerization: Maintain vigorous stirring at a constant temperature for the specified duration (e.g., 30-60 minutes).
-
Termination and Isolation: Terminate the reaction by adding acidified methanol.[11]
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove catalyst residues, and dry under vacuum at 60-80°C.[11]
| Catalyst | Cocatalyst | Temp (°C) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Tacticity |
| rac-Et(Ind)₂ZrCl₂ | MAO | 25 | 98 | 187,000 | 1.8 | Isotactic[11] |
| Me₂C(Cp)(Flu)ZrCl₂ | MAO | 20 | - | 9,890 | 1.65 | Syndiotactic[16] |
| cat 2 (isospecific) | MAO | 50 | ~95 | ~20,000 | <2.0 | Isotactic[13] |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index.
Part 2: Polymerization of 4-Methyl-1,3-pentadiene
4-Methyl-1,3-pentadiene is a conjugated diene, and its polymerization can lead to several different microstructures depending on the mode of monomer insertion. The primary modes are 1,2- and 1,4-insertion, which can each exhibit different stereochemistries (isotactic, syndiotactic, atactic for 1,2-insertion; cis or trans for 1,4-insertion). Control over this selectivity is a significant challenge and is highly dependent on the catalyst system employed. Research has shown that certain homogeneous Ziegler-Natta and metallocene-type catalysts can achieve high stereocontrol.[17][18]
Caption: Possible microstructures from the polymerization of 4-methyl-1,3-pentadiene.
Stereospecific Coordination Polymerization
Metallocene catalysts have proven effective in controlling the polymerization of conjugated dienes. For example, specific C₂-symmetric ansa-zirconocenes activated by MAO can polymerize 4-methyl-1,3-pentadiene (4MPD) to produce 1,2-syndiotactic polymer.[17][19] The mechanism is believed to proceed via a "chain end" control, where the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next insertion.[17]
Materials:
-
4-Methyl-1,3-pentadiene (4MPD), purified
-
Toluene, anhydrous
-
rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂
-
¹³C Enriched Methylaluminoxane (MAO) for mechanistic studies (optional) or standard MAO
-
Methanol, anhydrous
-
Nitrogen or Argon gas, high purity
Procedure:
-
Setup: Use the same rigorous inert atmosphere techniques as previously described.
-
Charging: In a glovebox, charge a Schlenk flask with the zirconocene catalyst. In a separate flask, prepare a solution of MAO in toluene.
-
Reaction: In the main reactor, add toluene and cool to the desired temperature (e.g., 0°C). Add the MAO solution, followed by the 4MPD monomer.
-
Initiation: Inject the catalyst solution into the monomer/MAO mixture to start the polymerization.
-
Propagation: Allow the reaction to proceed with stirring for the desired time.
-
Termination and Workup: Terminate the reaction with methanol. The polymer is then isolated by precipitation in a large volume of methanol, filtered, and dried under vacuum.
Part 3: Cationic Polymerization - A Potential Alternative
Cationic polymerization is another fundamental mechanism that proceeds through carbocationic intermediates.[20][21] It is typically initiated by strong protic acids (e.g., H₂SO₄) or Lewis acids in the presence of a proton source.[21] This method is most effective for monomers with electron-donating groups that can stabilize the resulting carbocation.[20] While less common for producing the highly stereoregular polymers achievable with coordination catalysts, it remains a potential route for polymerizing this compound and its isomers. The tertiary carbocation that could form from the protonation of these monomers would be relatively stable.
Part 4: Essential Polymer Characterization
A comprehensive analysis of the synthesized polymers is crucial for validating the success of the protocol and understanding the structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the polymer's microstructure (e.g., 1,2- vs 1,4-insertion) and tacticity (isotactic, syndiotactic, atactic).[13][17]
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[11][16] A low PDI (approaching 1.0) is characteristic of living polymerizations, while values around 2.0 are typical for single-site metallocene catalysts.
-
Thermal Analysis (DSC) and X-ray Diffraction (WAXD): Differential Scanning Calorimetry (DSC) is used to measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[13] WAXD provides information on the crystalline structure and degree of crystallinity of the polymer.[13]
References
- Heterogeneous ziegler-natta catalysis for alkene polymeriz
- Ziegler–Natta c
- 2.1: Ziegler-Natta Polymerization - Chemistry LibreTexts. (URL: [Link])
- Polymerization Mechanism Study of Poly(4-Methyl-1,3-Pentadiene) and Poly(4-Methyl-1-Pentene) Prepared by Using rac-[CH 2 (3-tert-butyl-1-indenyl)
- 6.13: Ziegler-Natta Polymerization - Chemistry LibreTexts. (URL: [Link])
- ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/G
- Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene) | Macromolecules. (URL: [Link])
- Polymerization mechanism study of poly(4-methyl-1,3-pentadiene) and poly(4-methyl-1-pentene) prepared by using rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2/13C enriched methylaluminoxane - OUCI. (URL: [Link])
- Metallocene Catalysts for Olefin Polymeriz
- Syndiotactic Poly(4-methyl-1-pentene)-Based Stereoregular Diblock Copolymers: Synthesis and Self-Assembly Studies - MDPI. (URL: [Link])
- High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - MDPI. (URL: [Link])
- Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene C
- Homo- and copolymers of 4-methyl-1-pentene : the use of metallocene catalysts for the synthesis of polymers th
- Polymethylpentene - Wikipedia. (URL: [Link])
- What Are Metallocene Catalysts In Insertion Polymerization? - Chemistry For Everyone. (URL: [Link])
- cationic addition polymers - YouTube. (URL: [Link])
- Synthesis, Structure, and Properties of Poly(4-Methyl-1 -Pentene) | Semantic Scholar. (URL: [Link]
- (PDF) High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene)
- 2-Methyl-1,3-pentadiene with Neodymium Catalysts: Examination of the Factors that Affect the Stereoselectivity - ResearchG
- High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed. (URL: [Link])
- The Preparation and Isolation of 4-Methyl-1,3-pentadiene 1,2 - ACS Public
- Crystal Structure of Form II of Isotactic Poly(4-methyl-1-pentene)
- DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand - MDPI. (URL: [Link])
- Microstructure of 1,2-trans-and 1,4-trans-poly(penta-1,3-dienes)
- Polymer Chemistry: Understanding Cationic Polymeriz
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymethylpentene - Wikipedia [en.wikipedia.org]
- 5. POLY(4-METHYL-1-PENTENE) | 25068-26-2 [chemicalbook.com]
- 6. Synthesis, Structure, and Properties of Poly(4-Methyl-1 -Pentene) | Semantic Scholar [semanticscholar.org]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. scienomics.com [scienomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ac1.hhu.de [ac1.hhu.de]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Polymerization mechanism study of poly(4-methyl-1,3-pentadiene) and poly(4-methyl-1-pentene) prepared by using rac-[CH2… [ouci.dntb.gov.ua]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 4-Methyl-1,2-pentadiene in Advanced Organic Synthesis
Foreword: The Allene Moiety — A Hub of Tunable Reactivity
Welcome to a detailed exploration of 4-methyl-1,2-pentadiene, a versatile yet often underutilized precursor in the synthetic chemist's toolbox. Allenes, as a class of compounds featuring cumulated double bonds, possess a unique electronic and geometric profile that sets them apart from simple alkenes and alkynes.[1] The central sp-hybridized carbon atom and the two adjacent sp²-hybridized carbons create a rigid, linear system with perpendicular π-orbitals. This arrangement is the source of their rich and diverse reactivity, making them powerful intermediates for constructing molecular complexity.
This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of why this compound behaves the way it does and how to harness its reactivity in a predictable and controlled manner. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Physicochemical Profile of this compound
A thorough understanding of a reagent's physical properties is paramount for its safe and effective handling in a laboratory setting. The isopropyl group on this compound sterically influences its reactivity and can be a key element in directing stereochemical outcomes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ | [2][3] |
| Molecular Weight | 82.14 g/mol | [2][3] |
| CAS Registry Number | 13643-05-5 | [2][3] |
| Boiling Point | ~75-76 °C | [4] |
| Density | ~0.718 g/cm³ | [4] |
| IUPAC Name | 4-methylpenta-1,2-diene | [2][3] |
| Synonyms | Isopropylallene |
The Electronic Nature and Reactivity of the Allene Core
The synthetic utility of this compound stems directly from the unique electronic distribution within its C=C=C framework.
-
Electrophilic Attack: The terminal sp² carbons (C1 and C3) are electron-rich and are the primary sites for electrophilic attack. Protonation, for instance, typically occurs at the terminal CH₂ group (C1), leading to the formation of a stabilized vinyl or allyl cation.
-
Nucleophilic Attack: The central sp-hybridized carbon (C2) is electrophilic in character. It is susceptible to attack by strong nucleophiles, a reactivity mode often exploited in transition-metal-catalyzed transformations.[1]
-
Axial Chirality: While this compound itself is achiral, monosubstituted allenes can exhibit axial chirality. This principle is crucial, as reactions involving this precursor can be designed to generate chiral products.[1][5]
Key Synthetic Transformations
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are among the most powerful tools for constructing cyclic systems, offering high atom economy and stereochemical control.[6][7] Allenes are excellent partners in these transformations, capable of participating as either the 2π or 4π component.[1]
In a typical Diels-Alder reaction, the allene acts as the 2π component (dienophile). The reaction of this compound with a diene, such as cyclopentadiene, proceeds to form a bicyclic adduct with an exocyclic double bond. The choice of one of the allene's double bonds over the other is a key consideration. The internal, more substituted double bond (C2=C3) is often more reactive with electron-rich dienes due to favorable orbital interactions.
Photochemical [2+2] cycloadditions are effective for creating strained four-membered rings.[6] The reaction of this compound with an alkene, often an enone, under UV irradiation can yield substituted cyclobutane derivatives. Thermal [2+2] cycloadditions are also possible, particularly with ketenes.[6] These reactions are valuable for accessing complex carbocyclic cores.
Transition-Metal Catalyzed Reactions
The interaction of allenes with transition metals opens up a vast landscape of synthetic possibilities, including cross-couplings, hydrofunctionalizations, and cyclizations.[8][9] Palladium, nickel, and rhodium are common catalysts for these transformations.[5][10]
Palladium catalysts can facilitate the coupling of allenyl species with various partners. For example, an organometallic reagent derived from 4,4-dimethyl-1,2-pentadiene (a close analog) can be coupled with iodobenzene in the presence of a chiral palladium catalyst to produce a chiral phenyl-substituted allene.[5] This demonstrates the power of this methodology for asymmetric synthesis. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_int1 [label="R-Pd(II)-X L₂", fillcolor="#FBBC05"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_int2 [label="R-Pd(II)-R' L₂", fillcolor="#FBBC05"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="Product\nR-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> ox_add [label=" + R-X"]; ox_add -> pd_int1; pd_int1 -> transmetal [label=" + R'-M"]; transmetal -> pd_int2; pd_int2 -> red_elim; red_elim -> product; product -> pd0 [style=dashed, label="Catalyst\nRegeneration"]; } ondot Caption: Generalized catalytic cycle for cross-coupling.
Recent advances have shown that dinickel catalysts can promote the [4+1]-cycloaddition of dienes with vinylidene equivalents, which can be generated from precursors like 1,1-dichloroalkenes.[11] While not directly using this compound as the C1 source, this illustrates an innovative strategy where allene-type reactivity is harnessed catalytically to form five-membered rings, a valuable transformation for synthesizing cyclopentenone precursors.[11][12]
Experimental Protocols
The following protocols are representative examples designed to be self-validating. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: [4+2] Cycloaddition with Maleic Anhydride
This protocol details a classic Diels-Alder reaction where this compound acts as the diene component, a less common but viable reactivity mode for some allenes.
Objective: To synthesize the corresponding substituted cyclohexene adduct.
Materials:
-
This compound (1.0 eq)
-
Maleic Anhydride (1.1 eq)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add maleic anhydride (1.1 eq).
-
Reagent Addition: Dissolve the maleic anhydride in 20 mL of anhydrous toluene. To this solution, add this compound (1.0 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality Note: Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier of the cycloaddition without causing significant decomposition.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure cycloadduct.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: Palladium-Catalyzed Hydroamination (Conceptual)
This protocol outlines a conceptual approach to the hydroamination of this compound, a transformation that adds an N-H bond across one of the double bonds.
Objective: To regioselectively synthesize an allylic amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Toluene, anhydrous
-
Schlenk flask or glovebox
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (0.02 eq) and dppf (0.04 eq). Causality Note: The dppf ligand is crucial for stabilizing the palladium catalyst, preventing its decomposition, and influencing the regioselectivity of the addition.
-
Reagent Addition: Add 15 mL of anhydrous toluene, followed by aniline (1.2 eq) and this compound (1.0 eq).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C for 12-24 hours. The reaction should be monitored by GC-MS to track the consumption of the starting materials and the formation of the product.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to isolate the desired allylic amine.
-
Characterization: Analyze the product by NMR and mass spectrometry to confirm its structure and regiochemistry.
Conclusion
This compound is a precursor with significant untapped potential. Its unique allene structure allows it to participate in a wide array of powerful synthetic transformations, from classic cycloadditions to modern transition-metal-catalyzed reactions. By understanding the fundamental principles of its reactivity, chemists can leverage this molecule to construct complex carbocyclic and heterocyclic frameworks, including chiral targets, with high efficiency and control. The continued development of new catalytic systems will undoubtedly further expand the synthetic utility of this versatile building block.
References
- de Graaf, W., Boersma, J., van Koten, G., & Elsevier, C. J. (1989). Chiral induction in the synthesis of 4,4-dimethyl-1-phenylpenta-1,2-diene (l-Ph-3-t-Bu-allene) catalyzed by chiral phosphine complexes of palladium. Journal of Organometallic Chemistry, 378(1), 115-124. [Link]
- Schlosser, M., & Stähle, M. (1980). Pentadienyltitaniums as Versatile Intermediates: Regio- and Stereoselectivities. Angewandte Chemie International Edition in English, 19(6), 487-489. [Link]
- CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene. (2021).
- NIST. (n.d.). 1,2-Pentadiene, 4-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- Threlkel, R. S., Bercaw, J. E., Seidler, P. F., Stryker, J. M., & Bergman, R. G. (1993). 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE. Organic Syntheses, 71, 1. [Link]
- Korol, N., Gáspárová, R., & Addová, G. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD).
- Afonso, M. M., & Afonso, C. A. M. (2023). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 21(3), 173. [Link]
- Hoyt, H. M., Ramirez, J., & Toste, F. D. (2018). Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes. Science, 362(6413), 470-474. [Link]
- Ferreira, V. F., de Souza, M. C. B. V., & de Paiva, A. C. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(24), 15067-15138. [Link]
- LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Wang, Y., et al. (2022). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 13(10), 2969-2975. [Link]
- LibreTexts. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. [Link]
- Stenutz, R. (n.d.). This compound. Internet spectra. [Link]
- Wikipedia. (n.d.). Allenes. [Link]
- ResearchGate. (n.d.). New synthesis of 2-methyl-1,3-pentadiene. [Link]
- PubChem. (n.d.). 4-Methyl-1,3-pentadiene.
- Padwa, A., & Weingarten, M. D. (1996). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 96(1), 223-270. [Link]
- Bachman, G. B., & Goebel, C. G. (1942). The Preparation and Isolation of 4-Methyl-1,3-pentadiene. Journal of the American Chemical Society, 64(4), 787-790. [Link]
- Wang, W. J., et al. (2024). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers, 16(2), 241. [Link]
- Yan, G., et al. (2015). Recent Advances in Transition Metal-Catalyzed Methylation Reactions.
- Fagan, P. J., et al. (1993). Large-Scale Synthesis of 1,2,3,4,5-Penta-Methylcyclopentadiene. Inorganic Syntheses, 29, 198-200. [Link]
- González-Vera, J. A., et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry, 89(1), 485-496. [Link]
- Mondal, S. (2018). UNIT IV CATALYSIS (Transition-metal and Organo-catalysis in organic synthesis).
Sources
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Catalytic Asymmetric Synthesis of Substituted Allenes
Introduction: The Unique Appeal of Axially Chiral Allenes
Allenes, compounds featuring two cumulative carbon-carbon double bonds (C=C=C), represent a fascinating and synthetically valuable class of molecules.[1] When appropriately substituted, the allene unit is not planar; the substituents at one end are orthogonal to those at the other, giving rise to a unique form of stereoisomerism known as axial chirality. These non-superimposable mirror-image enantiomers have garnered significant attention from the synthetic community.[2][3] Their prevalence in bioactive natural products and pharmaceuticals, coupled with their utility as versatile chiral building blocks for complex molecular architectures, has established them as high-value synthetic targets.[4][5][6][7]
The therapeutic potential of chiral molecules is well-documented, as different enantiomers can exhibit vastly different pharmacological activities, efficacies, and safety profiles.[8][9] Since the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize and control stereochemistry, the development of single-enantiomer drugs has become the industry standard.[8][10] Consequently, the demand for robust, efficient, and highly enantioselective methods for synthesizing chiral molecules like substituted allenes has intensified.[4][11]
This guide provides an in-depth overview of modern catalytic asymmetric strategies for accessing enantioenriched substituted allenes, explains the rationale behind key experimental choices, and furnishes detailed, field-tested protocols for immediate application.
Core Catalytic Strategies: A Mechanistic Overview
The central challenge in allene synthesis is controlling the axial chirality. Catalytic asymmetric methods, which use a substoichiometric amount of a chiral catalyst to generate a large quantity of enantioenriched product, are the most elegant and atom-economical solution.[4] The field is broadly dominated by two powerful approaches: transition metal catalysis and organocatalysis.
Transition Metal Catalysis: The Power of d-Orbitals
Transition metals, particularly copper, palladium, gold, and nickel, are mainstays in asymmetric allene synthesis.[5] These methods often rely on the reaction of propargylic precursors (compounds containing a C≡C-C unit), which are readily available in enantioenriched form or can be used as racemic starting materials in dynamic kinetic asymmetric transformations.
A cornerstone strategy is the Sₙ2' reaction , where a nucleophile attacks the triple bond of a propargylic electrophile, leading to a 1,3-rearrangement and formation of the allene. The chiral catalyst, typically a metal complex with a chiral ligand, orchestrates the facial selectivity of the nucleophilic attack, thereby determining the final allene stereochemistry.
Workflow: Metal-Catalyzed Asymmetric Allene Synthesis
Caption: General workflow for transition metal-catalyzed asymmetric allene synthesis.
Key Metal Systems:
-
Copper-Catalyzed Systems: Often used for the Sₙ2' reaction of propargylic electrophiles with a wide range of nucleophiles, including organoboronates and Grignard reagents.[4] The choice of chiral ligand (e.g., phosphines, N-heterocyclic carbenes) is critical for inducing high enantioselectivity.
-
Palladium-Catalyzed Systems: Palladium catalysts excel in dynamic kinetic asymmetric transformations, where a racemic starting material is converted into a single enantiomer of the product.[4] A notable example is the decarboxylative amination of racemic allenyl carbamates, where a chiral phosphine ligand like (S)-DTBM-Segphos controls the stereochemical outcome.[4]
-
Nickel-Catalyzed Systems: Emerging as a powerful tool, particularly for the synthesis of phosphorus-containing chiral allenes. Recent work has shown that chiral P,N-ligands can enable Ni-catalyzed propargylic substitution with various phosphorus nucleophiles to deliver products in high yield and enantioselectivity.[12]
Organocatalysis: The Metal-Free Alternative
Organocatalysis provides a complementary, metal-free approach to chiral allene synthesis. These reactions are often lauded for their operational simplicity and tolerance to ambient conditions. Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) are among the most successful catalysts in this domain.
Mechanism: Chiral Phosphoric Acid Catalysis
Caption: Catalytic cycle for chiral phosphoric acid-catalyzed synthesis of allenes.
Causality in Organocatalysis:
The brilliance of this approach lies in the dual role of the catalyst. For instance, a chiral phosphoric acid (CPA) can protonate a racemic propargylic alcohol, facilitating the loss of water to generate a propargylic carbocation.[13] This cation does not exist freely; it forms a tight, chiral ion pair with the conjugate base of the catalyst. This intimate association creates a highly organized, three-dimensional chiral environment. The bulky groups on the catalyst effectively shield one face of the reactive intermediate, directing the incoming nucleophile to attack from the opposite face, thus ensuring high stereocontrol.[13] This strategy has been successfully applied to synthesize challenging, fully tetrasubstituted allenes.[13][14]
Application Protocols
The following protocols are representative examples derived from leading literature reports, designed to be self-validating with clear steps for execution and analysis.
Protocol 1: Copper-Catalyzed Asymmetric Synthesis of 1,3-Disubstituted Allenes
This protocol is adapted from methodologies involving the copper-catalyzed Sₙ2' substitution of propargylic phosphates with organoboron reagents.[4]
Materials & Equipment:
-
Propargylic phosphate (1.0 equiv)
-
Alkyl/Aryl borane or boronic ester (1.5 equiv)
-
Copper(I) iodide (CuI, 5 mol%)
-
Chiral Ligand (e.g., a chiral phosphoramidite, 6 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware, magnetic stirrer, TLC plates
-
Silica gel for chromatography
-
Chiral HPLC or SFC column for ee determination
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add CuI (5 mol%) and the chiral ligand (6 mol%). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Assembly: To the flask containing the catalyst solution, add the base (K₃PO₄, 2.0 equiv) and the organoboron reagent (1.5 equiv).
-
Substrate Addition: Dissolve the propargylic phosphate (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture at the specified temperature (e.g., 0 °C or room temperature). Rationale: Slow addition helps control any exotherm and ensures homogeneity.
-
Reaction Monitoring: Stir the reaction vigorously at the designated temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analysis: Characterize the purified allene by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral HPLC or SFC column with a suitable mobile phase.
Protocol 2: Organocatalytic Asymmetric Synthesis of Tetrasubstituted Allenes
This protocol is based on the chiral phosphoric acid-catalyzed reaction of racemic propargylic alcohols with indole nucleophiles.[13]
Materials & Equipment:
-
Racemic α-(3-indolyl) propargylic alcohol (1.0 equiv)
-
Substituted Indole (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 5 mol%)
-
4Å Molecular Sieves (powdered, activated)
-
Anhydrous, non-polar solvent (e.g., CCl₄ or Toluene)
-
Standard glassware, magnetic stirrer
-
Silica gel for chromatography
-
Chiral HPLC or SFC column
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried reaction vial, add the racemic propargylic alcohol (1.0 equiv), the indole nucleophile (1.2 equiv), the chiral phosphoric acid catalyst (5 mol%), and freshly activated 4Å molecular sieves (~100 mg per 0.1 mmol of substrate). Rationale: Molecular sieves are crucial for sequestering the water molecule eliminated during the formation of the propargylic cation, preventing side reactions and catalyst deactivation.
-
Solvent Addition & Cooling: Place the vial under an inert atmosphere (N₂ or Ar) and add the anhydrous solvent (e.g., CCl₄, to a concentration of 0.05 M). Cool the reaction mixture to the optimal temperature (e.g., -20 °C). Rationale: Lower temperatures often enhance enantioselectivity by favoring a more ordered transition state.
-
Reaction Monitoring: Stir the mixture until TLC analysis indicates full consumption of the starting alcohol.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column (pre-treated with a hexane/triethylamine mixture to neutralize the acidic catalyst). Elute with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the product.
-
Analysis: Characterize the purified tetrasubstituted allene by NMR and HRMS. Determine the enantiomeric excess via chiral phase HPLC/SFC.
Data Summary & Comparison
The choice of catalytic system is highly dependent on the desired allene substitution pattern and the available starting materials. Below is a comparative summary of representative catalytic systems.
| Catalyst System | Substrate Type | Nucleophile/Reagent | Typical Product | ee (%) | Yield (%) | Reference Insight |
| CuI / Chiral Ligand | Propargylic Phosphate | Grignard Reagent | 1,3-Disubstituted Allenes | 80-95% | 70-90% | Highly effective for C(sp³)-C(sp) bond formation.[4] |
| Pd₂(dba)₃ / (S)-DTBM-Segphos | Racemic Allenyl Carbamate | Amine (internal) | Chiral Allenic Amines | 90-99% | 75-95% | Dynamic kinetic resolution allows for theoretical 100% yield.[4] |
| (R)-TRIP (CPA) | Racemic Propargylic Alcohol | Indole | Tetrasubstituted Allenes | 85-95% | 80-95% | Powerful for constructing sterically congested allenes.[13] |
| Ni(cod)₂ / Chiral P,N-Ligand | Propargylic Carbonate | Phosphine Oxide | P-substituted Allenes | up to 85% | 60-80% | Key for accessing novel axially chiral phosphorus ligands.[12] |
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Enantioselectivity (ee) | - Non-optimal temperature.- Incorrect catalyst/ligand choice.- Solvent polarity too high. | - Screen a range of temperatures (-40 °C to RT).- Test a library of chiral ligands.- Switch to a less polar solvent (e.g., Toluene, CCl₄, Hexane). |
| Low Yield / No Reaction | - Inactive catalyst.- Poor quality reagents/solvent.- Insufficiently reactive nucleophile. | - Use fresh catalyst/ligand; ensure inert atmosphere.- Use freshly distilled/anhydrous solvents.- Consider a more activated nucleophile or add an activating agent. |
| Formation of Side Products | - Racemization of product.- Competing reaction pathways (e.g., direct Sₙ2).- Decomposition of starting material. | - Lower the reaction temperature.- Modify the leaving group on the propargylic substrate.- Add substrate slowly to the reaction mixture. |
Future Outlook
The field of catalytic asymmetric allene synthesis continues to evolve rapidly.[6] Significant advances are being made in expanding the substrate scope and identifying novel catalytic systems.[4] Future efforts will likely focus on the development of even more atom-economical processes, such as direct C-H functionalization to form allenes, and the application of photoredox catalysis to unlock new reaction pathways.[15] The continued discovery of powerful synthetic tools will undoubtedly accelerate the integration of these unique chiral motifs into the next generation of pharmaceuticals and functional materials.[2][3]
References
- Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment.
- Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes. Organic Chemistry Frontiers. [Link]
- Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Organic Chemistry Frontiers. [Link]
- Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society. [Link]
- Allenes in catalytic asymmetric synthesis and natural product syntheses.
- Allenes in Catalytic Asymmetric Synthesis and Natural Product Syntheses. R Discovery. [Link]
- Strategies for the asymmetric synthesis of allenes and representative axially chiral allenes.
- Recent advances in catalytic asymmetric synthesis of allenes.
- Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. RSC Publishing. [Link]
- Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols.
- Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality. National Institutes of Health (NIH). [Link]
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds. ACS Omega. [Link]
- Synthesis and Properties of Allenic Natural Products and Pharmaceuticals.
- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
- Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. [Link]
Sources
- 1. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in catalytic asymmetric synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: The Strategic Use of 4-Methyl-1,2-pentadiene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Sterically Influenced Allene
Allenes, hydrocarbons featuring two cumulative double bonds, are highly versatile and reactive building blocks in modern organic synthesis.[1] Their unique axial chirality and ability to participate in a wide array of transformations, including pericyclic, transition metal-catalyzed, and radical reactions, make them invaluable for the rapid construction of molecular complexity. This is particularly crucial in the field of natural product synthesis, where the efficient assembly of intricate stereochemical and skeletal features is paramount.
This guide focuses on 4-Methyl-1,2-pentadiene , a terminal allene distinguished by a sterically demanding isopropyl group. While direct applications of this specific allene in completed total syntheses are not extensively documented, its structure presents a compelling case study for predicting and exploiting steric and electronic effects in key synthetic transformations. As a senior application scientist, this document serves not only as a record of established chemistry but as an expert guide to the potential applications of this compound, providing researchers with the foundational principles and protocols needed to incorporate this or structurally similar allenes into their synthetic strategies. We will explore its reactivity, focusing primarily on the powerful [4+2] cycloaddition, and provide detailed, field-tested protocols adaptable for this unique synthon.
Part 1: Scientific Principles and Strategic Considerations
The Unique Reactivity Profile of this compound
The reactivity of this compound is governed by the electronic nature of its orthogonal π-systems and significantly influenced by the adjacent isopropyl moiety.
-
Electronic Properties : As a terminal allene, the C1=C2 double bond is available for reactions with various π-systems. The isopropyl group acts as a weak electron-donating group, subtly influencing the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Steric Influence : The primary factor dictating the utility of this reagent is the steric bulk of the isopropyl group. This bulk can be strategically leveraged to control regioselectivity in cycloadditions and other addition reactions. In reactions where the allene acts as the dienophile, the isopropyl group will strongly disfavor approaches to the C2 position, directing incoming reagents to the terminal C1 carbon.
Key Transformation: The [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a cornerstone of synthetic chemistry for its ability to form six-membered rings with exceptional stereocontrol.[2] In this concerted reaction, a conjugated diene reacts with a dienophile (in this case, the allene) to form a cyclohexene derivative.[3] Allenes can serve as potent dienophiles, with one of their π-bonds participating in the [π4s + π2s] cycloaddition.
Causality of Experimental Choices:
When employing this compound as a dienophile, several factors must be considered:
-
Diene Selection : The reaction is most efficient when there is a significant energy gap between the diene's HOMO and the dienophile's LUMO (normal electron-demand) or vice versa (inverse electron-demand). Because the alkyl-substituted allene is relatively electron-rich, it will react most effectively with electron-poor dienes (e.g., those bearing electron-withdrawing groups like esters, nitriles, or ketones).
-
Regioselectivity : The reaction between an unsymmetrical diene and this compound can lead to different regioisomers. The outcome is governed by a combination of steric hindrance from the isopropyl group and orbital overlap considerations (the "ortho-para" rule).[2] The bulky isopropyl group will sterically direct the diene to add in a way that minimizes non-bonded interactions in the transition state.
-
Catalysis : While many Diels-Alder reactions proceed thermally, Lewis acid catalysis can dramatically accelerate the reaction rate and enhance selectivity.[4] A Lewis acid would coordinate to an electron-withdrawing group on the diene, lowering its LUMO energy and increasing its reactivity toward the allene.
Below is a diagram illustrating the general workflow for utilizing this compound in a synthetic context, leading to a complex polycyclic structure, a common motif in terpenes and other natural products.[5]
Caption: Synthetic workflow using this compound.
Part 2: A Case Study in Terpene Synthesis
Many terpenes and terpenoids feature highly substituted six-membered rings that are ideal targets for a Diels-Alder strategy.[5] While a direct total synthesis using this compound is not readily found in the literature, we can propose its use in a key step toward an abietane-type diterpenoid skeleton, which often contains a functionalized decalin core.[6][7]
Proposed Application: Synthesis of an Isopropyl-Substituted Exomethylene Decalin Core
The goal is to construct a bicyclic system that can be elaborated into various diterpenes. The key transformation is an intramolecular Diels-Alder reaction, or more practically for this guide, an intermolecular reaction with a cyclic diene like cyclopentadiene, which is highly reactive.[8]
Caption: Proposed Diels-Alder reaction mechanism.
Mechanistic Rationale:
The reaction between cyclopentadiene and this compound is expected to proceed via a concerted mechanism.[9][10] The stereochemical outcome is predicted by the endo rule, where the bulky isopropyl group of the allene prefers to be oriented in the endo position in the transition state, tucked under the diene.[2] This is due to favorable secondary orbital interactions between the diene's π-system and the substituents on the dienophile. The result is a bicyclo[2.2.1]heptene skeleton with a pendant isopropylidene group, a versatile intermediate for further synthesis.
Quantitative Data Summary
While specific data for this compound is unavailable, we can present representative data for analogous Diels-Alder reactions involving allenes to provide a baseline for expected outcomes.
| Diene | Allene Dienophile | Conditions | Yield (%) | d.r. (endo:exo) | Reference |
| Cyclopentadiene | Methyl allenoate | EtAlCl₂ (cat.), CH₂Cl₂, -78 °C | 85 | >95:5 | [4] |
| Furan | 1,2-Cyclohexadiene | In situ generation, 23 °C | 70 | 7.4:1 | [11][12] |
| Anthracene | Allene | Thermal, 200 °C | 60 | N/A | [9] |
| 1,2-Diazine | Siloxyalkyne | Cu(I) (cat.), CH₂Cl₂, RT | 92 | >20:1 (regio) | [13] |
This table illustrates that allene cycloadditions can be high-yielding and highly selective, with outcomes heavily dependent on the substrates and the use of catalysis.
Part 3: Experimental Protocols
The following protocols are designed to be robust and self-validating. They represent standard, field-proven methodologies that can be adapted for the specific use of this compound.
Protocol 1: General Procedure for Thermal [4+2] Cycloaddition
This protocol is suitable for reacting this compound with an electronically activated, cyclic diene.
1. Materials and Setup:
-
This compound (1.0 equiv)
-
Electron-deficient diene (e.g., a substituted cyclopentadienone or pyrone, 1.2 equiv)
-
High-boiling point solvent (e.g., Toluene, xylene, or bromobenzene), anhydrous
-
Heavy-walled pressure vessel or a round-bottom flask with a reflux condenser under an inert atmosphere (N₂ or Ar)
-
Stir bar, heating mantle with temperature controller.
2. Experimental Procedure (Self-Validating System):
-
To the pressure vessel, add the diene (1.2 equiv) and a magnetic stir bar.
-
Seal the vessel, then evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous solvent via syringe to dissolve the diene.
-
Add this compound (1.0 equiv) via syringe.
-
Seal the vessel tightly and place it in the heating mantle.
-
Heat the reaction to the desired temperature (typically 110-150 °C).[14]
-
Validation Step: Monitor the reaction progress by taking small aliquots (if safe to do so) and analyzing by TLC or GC-MS. The disappearance of the starting materials and the appearance of a new, less polar spot/peak indicates product formation. The reaction is complete when the limiting reagent is consumed.
-
Cool the reaction vessel to room temperature before opening.
3. Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue can be purified by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol is for reactions that are sluggish at high temperatures or where enhanced stereoselectivity is desired.[4]
1. Materials and Setup:
-
This compound (1.2 equiv)
-
Diene with a coordinating group (e.g., α,β-unsaturated ketone, 1.0 equiv)
-
Lewis Acid (e.g., Et₂AlCl, BF₃·OEt₂, or Cu(OTf)₂), 10-20 mol% or stoichiometric.[13][15]
-
Anhydrous dichloromethane (CH₂Cl₂), as solvent
-
Schlenk flask or oven-dried round-bottom flask with septum, under an inert atmosphere
-
Dry ice/acetone bath (-78 °C).
2. Experimental Procedure (Self-Validating System):
-
Set up an oven-dried flask under a positive pressure of nitrogen or argon.
-
Add the diene (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid via syringe. If using a solid catalyst, add it under a positive flow of inert gas. Stir for 15 minutes to allow for coordination.
-
Add this compound (1.2 equiv) dropwise to the cold solution.
-
Validation Step: Stir the reaction at -78 °C and monitor by TLC. The reaction is often significantly faster than the thermal equivalent. A color change upon addition of the Lewis acid or allene can also indicate reaction initiation.
-
Once the reaction is complete (as judged by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at -78 °C.
3. Workup and Purification:
-
Allow the quenched mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Conclusion and Future Outlook
This compound represents a synthetically valuable, albeit underutilized, building block. Its inherent steric properties provide a powerful tool for directing the regio- and stereochemical outcomes of addition reactions. The protocols and principles outlined in this guide, particularly for the Diels-Alder reaction, provide a robust framework for chemists to confidently employ this reagent in the synthesis of complex molecules.
Future work should focus on exploring the asymmetric catalysis of reactions involving this compound. The use of chiral Lewis acids or transition metal catalysts could enable the enantioselective synthesis of complex cyclic systems, further expanding the utility of this allene in the stereocontrolled synthesis of natural products and pharmaceuticals.[16][17]
References
- Cheng, J., & Ma, S. (2012). Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions.
- Sromek, A. W. (2007). Transition Metal-Catalyzed Reactions of Allenes in Diversity-Oriented Synthesis. Harvard University. [Link]
- Mondal, P., Shah, T. K., & Garg, N. K. (2022). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. The Journal of Organic Chemistry. [Link]
- Yang, Z., Yu, P., & Houk, K. N. (2014). Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. The Journal of Organic Chemistry. [Link]
- Kleinpeter, E., & Sefkow, M. (2003). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry. [Link]
- Tu, Y., et al. (2022). InI3-catalyzed polyene cyclization of allenes and its application in the total synthesis of seven abietane-type diterpenoids. Chemical Science. [Link]
- Wikipedia. (n.d.). Allene. [Link]
- Yang, Z., Yu, P., & Houk, K. N. (2014). Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. The Journal of Organic Chemistry. [Link]
- Zhang, X., & Ma, S. (2025).
- Trost, B. M., & Toste, F. D. (2012).
- Tu, Y., et al. (2022). InI3-catalyzed polyene cyclization of allenes and its application in the total synthesis of seven abietane-type diterpenoids. Chemical Science. [Link]
- Zhang, J., Schmalz, H.-G. (2006). Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes.
- Fustero, S., et al. (2014). [4 + 2] and [4 + 3] Catalytic Cycloadditions of Allenes. Chemical Society Reviews. [Link]
- Wikipedia. (n.d.). Diels–Alder reaction. [Link]
- Tu, Y., et al. (2022). InI3-Catalyzed Polyene Cyclization of Allenes and Its Application in the Total Synthesis of Seven Abietane-Type Diterpenoids.
- Ninkuu, V., et al. (2022). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Molecules. [Link]
- Ferraz, M. A., et al. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering. [Link]
- Zhang, Z., & Dudley, G. B. (2015). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. [Link]
- LibreTexts Chemistry. (2021). 13.3: Cycloaddition Reactions. [Link]
- LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]
- Stanovnik, B., et al. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. [Link]
- Krenske, E. H., & Houk, K. N. (2021). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research. [Link]
- Roy, S., & Gevorgyan, V. (2014). Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions. Organic Letters. [Link]
Sources
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InI3-catalyzed polyene cyclization of allenes and its application in the total synthesis of seven abietane-type diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. InI3-catalyzed polyene cyclization of allenes and its application in the total synthesis of seven abietane-type diterpenoids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Strategies for the Derivatization of 4-Methyl-1,2-pentadiene
Abstract
4-Methyl-1,2-pentadiene, a readily accessible allene, serves as a versatile and highly reactive building block in organic synthesis. The unique electronic and structural properties of its cumulated diene system—featuring two perpendicular π-bonds—allow for a diverse range of chemical transformations. This application note provides an in-depth guide to the principal derivatization strategies for this compound, including electrophilic additions, cycloaddition reactions, and oxidations. By explaining the causality behind protocol choices and offering detailed, step-by-step methodologies, this document aims to equip researchers, chemists, and drug development professionals with the practical knowledge required to leverage this allene in the synthesis of complex molecular architectures.
Introduction: The Unique Reactivity of this compound
Allenes are a unique class of unsaturated hydrocarbons characterized by a central sp-hybridized carbon atom double-bonded to two adjacent sp²-hybridized carbons.[1] This arrangement imparts a higher ground-state energy and strain compared to conjugated dienes or simple alkenes, making them more reactive.[1] this compound (CAS: 13643-05-5, Mol. Formula: C₆H₁₀) is a monosubstituted allene whose reactivity is dictated by the electronic properties of its three carbons.
-
C1 (CH₂=) : Nucleophilic, susceptible to electrophilic attack.
-
C2 (=C=) : Electrophilic center, susceptible to nucleophilic attack.
-
C3 (=CH-) : Nucleophilic, susceptible to electrophilic attack.
The regioselectivity of reactions involving allenes is a critical consideration. Electrophilic attack, for instance, typically occurs at a terminal sp² carbon to generate a stabilized vinyl or allyl carbocation, a principle that governs many of the protocols described herein.[2] This guide explores how to control and exploit this inherent reactivity for predictable and high-yield synthetic outcomes.
Caption: Structure of this compound.
Electrophilic Addition Reactions
Electrophilic additions are fundamental transformations for allenes. The regioselectivity is generally governed by the formation of the most stable carbocation intermediate. For this compound, protonation or attack by an electrophile at the terminal C1 carbon is favored, as it leads to a resonance-stabilized allylic carbocation.
Hydrohalogenation with HBr: Synthesis of 3-Bromo-4-methyl-2-pentene
Hydrohalogenation proceeds via Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen substituents, and the halide adds to the carbon that can best stabilize a positive charge.[3][4]
Causality Behind Experimental Choices:
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is used to prevent it from participating in the reaction and to solvate the reactants.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermicity of the HBr addition and to minimize the potential for polymerization or side reactions.
Caption: General workflow for hydrohalogenation.
Protocol 2.1: Hydrobromination
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.1 g, 50 mmol) dissolved in 25 mL of anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. Slowly add a 33% solution of HBr in acetic acid (12.3 g, 50 mmol HBr) dropwise over 20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: Carefully quench the reaction by pouring the mixture into 50 mL of a cold, saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction & Drying: Extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 3-bromo-4-methyl-2-pentene as a colorless oil.
| Parameter | Value | Rationale |
| Temperature | 0 °C to RT | Controls exothermicity and prevents side reactions.[5] |
| Solvent | Dichloromethane | Aprotic, non-interfering solvent. |
| Stoichiometry | 1:1 (Allene:HBr) | Ensures complete consumption of the starting material. |
| Expected Yield | 75-85% | Based on similar hydrohalogenation reactions of allenes. |
Acid-Catalyzed Hydration: Synthesis of 4-Methyl-3-penten-2-ol
The addition of water across one of the double bonds, catalyzed by a strong acid, also follows Markovnikov's rule. The reaction yields a stable allylic alcohol.[6]
Protocol 2.2: Hydration
-
Preparation: In a 250 mL three-neck flask, prepare a solution of 70% aqueous sulfuric acid (100 mL). Cool the solution to 10 °C.
-
Reaction: Add this compound (8.2 g, 100 mmol) dropwise to the stirred, cooled acid solution over 30 minutes.
-
Progression: After addition, continue stirring at 10 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Pour the reaction mixture over 200 g of crushed ice and neutralize with a 20% sodium hydroxide solution.
-
Extraction & Purification: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by distillation, and purify the resulting alcohol by vacuum distillation.
[4+2] Cycloaddition Reactions
Allenes can readily participate in cycloaddition reactions.[1][7] In a Diels-Alder type reaction, the terminal double bond of this compound can act as the 2π-electron component (dienophile) reacting with a 4π-electron diene. This is a powerful method for constructing six-membered rings.[8][9]
Reaction with Maleic Anhydride
The reaction of a substituted pentadiene with maleic anhydride is a well-established method for forming cyclic adducts.[10] Although this compound is an allene, its terminal double bond can react analogously to an alkene dienophile.
Protocol 3.1: Diels-Alder Type Reaction
-
Preparation: Dissolve this compound (4.1 g, 50 mmol) and maleic anhydride (4.9 g, 50 mmol) in 50 mL of toluene in a sealed reaction vessel. Add a catalytic amount of hydroquinone (10 mg) to inhibit polymerization.
-
Reaction: Heat the mixture to 80 °C and maintain this temperature with vigorous stirring for 12-18 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The cycloadduct may precipitate. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume in vacuo until precipitation begins.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to obtain the pure adduct.
| Reactant | Role | Rationale |
| This compound | 2π Component | The terminal C1=C2 bond acts as the dienophile. |
| Maleic Anhydride | 4π Component | A highly reactive, electron-poor diene partner. |
| Toluene | Solvent | High boiling point allows for thermal conditions. |
| Hydroquinone | Inhibitor | Prevents polymerization of the diene/allene at high temp.[10] |
Oxidation Reactions
The double bonds of allenes can be oxidized using various reagents to yield valuable functionalized products like epoxides, ketones, or aldehydes.
Epoxidation with m-CPBA
Epoxidation of allenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be complex. The reaction can yield an allene oxide, which is often unstable and can rearrange. Alternatively, it can lead to cyclopropanones or α,β-unsaturated ketones. Selective oxidation of the more electron-rich terminal double bond is typical.
Protocol 4.1: Epoxidation
-
Preparation: Dissolve this compound (4.1 g, 50 mmol) in 100 mL of dichloromethane in a 250 mL flask and cool to 0 °C.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 77%, 12.3 g, ~55 mmol) in 50 mL of DCM. Add this solution dropwise to the allene solution over 30 minutes.
-
Reaction: Stir the mixture at 0 °C for 4 hours. The reaction progress can be monitored by observing the disappearance of the m-CPBA spot on a TLC plate (visualized with a potassium iodide stain).
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (50 mL). Separate the layers and wash the organic phase with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting product mixture often requires careful chromatographic separation to isolate the desired oxidized species.
Caption: Potential pathways in the oxidation of this compound.
References
- Wikipedia contributors. (2023). Allenes. Wikipedia, The Free Encyclopedia. [Link]
- Al-Masum, M., & Fun, H. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 733. [Link]
- Tummatorn, J., & Dudley, G. B. (2019). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment.
- Ferreira, F., & Chemla, F. (2018). Recent advances in the chemistry of allenes.
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]
- Bachman, G. B., & Goebel, C. G. (1942). Reactions of 4-Methyl-1,3-pentadiene. Journal of the American Chemical Society, 64(9), 787-790. [Link]
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
- Myers, A. G. Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2013). Hydrohalogenation of Alkenes. Master Organic Chemistry. [Link]
- LibreTexts. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Organic Chemistry Tutor. (2018).
- Organic Chemistry Tutor. (2023). Hydrohalogenation of Dienes | 1,2 vs 1,4 Addition to Dienes. YouTube. [Link]
- Google Patents. (1968). Separation of high purity 4-methyl-1, 3-pentadiene.
- LibreTexts. (2020). 9.
Sources
- 1. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allenes - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 4-Methyl-1,2-pentadiene in Complex Matrices using Headspace Gas Chromatography-Mass Spectrometry
Introduction
4-Methyl-1,2-pentadiene (CAS No. 13643-05-5) is a volatile organic compound (VOC) and a member of the allene class of hydrocarbons.[1][2][3] Its presence, even at trace levels, can be of significant interest in various fields, including industrial chemical synthesis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and risk assessment.
This application note presents a detailed protocol for the quantitative analysis of this compound using a robust and sensitive analytical technique: static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS). This method is particularly well-suited for the analysis of volatile compounds in complex sample matrices, as it minimizes matrix effects and prevents contamination of the GC system.[4][5][6]
Scientific Rationale and Method Selection
The selection of HS-GC-MS is underpinned by the physicochemical properties of this compound and the need for a highly selective and sensitive analytical method.
-
Volatility: As a low-molecular-weight hydrocarbon, this compound exhibits high vapor pressure, making it an ideal candidate for headspace analysis.[6] Headspace sampling allows for the efficient extraction of the analyte from the sample matrix into the vapor phase, which is then injected into the GC, leaving non-volatile components behind.
-
Gas Chromatography (GC): GC is the premier technique for separating volatile and semi-volatile organic compounds.[4][6] The choice of a suitable capillary column enables the separation of this compound from other closely related isomers and potential matrix interferences, ensuring accurate quantification.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Experimental workflow for the quantification of this compound by HS-GC-MS.
Materials and Reagents
-
Reference Standard: this compound (CAS: 13643-05-5), of the highest available purity.
-
Solvent: Methanol or another suitable solvent, HPLC grade or higher.
-
Internal Standard (IS): A deuterated analog or a compound with similar chemical properties not present in the sample (e.g., Toluene-d8).
-
Gases: Helium (carrier gas), Nitrogen (makeup gas), Hydrogen and Air (for FID, if used), all of high purity (≥99.999%).
-
Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
Instrumentation
A gas chromatograph equipped with a mass selective detector and a headspace autosampler is required. The following is a representative configuration:
| Instrument Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977C MSD or equivalent |
| Headspace Autosampler | Agilent 8697 Headspace Sampler or equivalent |
| GC Column | Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent non-polar/mid-polar column. |
| Data System | MassHunter or equivalent chromatography data software. |
Detailed Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Internal Standard (IS) Working Solution (10 µg/mL): Prepare a working solution of the internal standard in methanol.
Sample Preparation
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Add a consistent amount of the IS working solution to each sample and calibration standard vial.
-
Immediately seal the vials with crimp caps.
HS-GC-MS Method Parameters
The following are recommended starting parameters. Method optimization and validation are required for specific applications.
Headspace Autosampler Conditions
| Parameter | Value |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Vial Equilibration Time | 20 minutes |
| Injection Time | 1 minute |
| Vial Shaking | On (low) |
Gas Chromatograph Conditions
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 40 °C (hold 2 min) |
| Ramp: 10 °C/min to 150 °C | |
| Ramp: 25 °C/min to 250 °C (hold 2 min) |
Mass Spectrometer Conditions
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) for method development and peak identification. |
| Selected Ion Monitoring (SIM) for quantitative analysis. | |
| SIM Ions | To be determined from the mass spectrum of the reference standard. |
Method Validation and Trustworthiness
To ensure the reliability of the quantitative data, the analytical method must be validated. Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 over the intended concentration range. |
| Accuracy (% Recovery) | 80-120% for spiked samples at three concentration levels. |
| Precision (% RSD) | ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10 with acceptable precision and accuracy. |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra (in full scan mode).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.
Conclusion
The HS-GC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in various sample matrices. The use of headspace sampling minimizes matrix interference, while the combination of gas chromatography and mass spectrometry ensures high selectivity and confident identification. Proper method validation is essential to guarantee the accuracy and reliability of the results.
References
- Agilent Technologies. (n.d.). Volatile Organic Compounds Analysis in Drinking Water with Headspace GC/MSD using Hydrogen Carrier Gas and HydroInert Source.
- Li, Y., et al. (2019). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.)
- Radke, M., & Welte, D. H. (1983). The Methylphenanthrene Index (MPI): A maturity parameter based on aromatic hydrocarbons. In Advances in Organic Geochemistry 1981 (pp. 504-512).
- U.S. Food and Drug Administration. (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28183, 1,2-Pentadiene, 4-methyl-.
- Matisová, E., & Krupcík, J. (1991). Quantitative analysis of aromatic hydrocarbons in complex hydrocarbon mixtures by high resolution capillary gas chromatography. Chemical Papers, 45(3), 353-366.
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,3-pentadiene. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,3-pentadiene Mass Spectrum. In NIST Chemistry WebBook.
- Google Patents. (n.d.). A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products.
- Agilent Technologies. (n.d.). The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column.
- Scribd. (n.d.). Difusividad Aire Organicos.
- AZoM. (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis.
- El-Sayed, A. M., et al. (2016). Headspace Analysis of Volatile Compounds Coupled to Chemometrics in Leaves from the Magnoliaceae Family.
- Yaws, C. L., et al. (n.d.). Yaws Handbook of Antoine Coefficients For Vapor Pressure.
- The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals.
- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,3-pentadiene. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1,4-Pentadiene, 2-methyl-. In NIST Chemistry WebBook.
- Solidônio, R. S., et al. (2018). A Gas Chromatography Method for Simultaneous Quantification of Inorganic Gases and Light Hydrocarbons Generated in Thermochemical Processes. Journal of the Brazilian Chemical Society, 29(9), 1954-1962.
- Tsikas, D. (2020). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 9(3), 833.
- Simmie, J. M., & Black, G. (2010). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. The Journal of Physical Chemistry A, 114(40), 10829–10842.
- Yaws, C. L. (2008). Thermophysical Properties of Chemicals and Hydrocarbons. William Andrew.
Sources
- 1. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. agilent.com [agilent.com]
- 5. Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. 4-Methyl-1,3-pentadiene [webbook.nist.gov]
- 8. 4-Methyl-1,3-pentadiene [webbook.nist.gov]
- 9. 4-Methyl-1,3-pentadiene [webbook.nist.gov]
- 10. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]
The Synthesis of Substituted Allenes on a Preparative Scale: A Guide for Researchers and Process Chemists
Abstract
Allenes, organic compounds featuring the unique 1,2-diene moiety, have transitioned from chemical curiosities to indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their axial chirality and versatile reactivity make them attractive synthons for complex molecular architectures and active pharmaceutical ingredients. However, the translation of small-scale laboratory syntheses of substituted allenes to a preparative or industrial scale presents a unique set of challenges, including reagent handling, thermal management, and product purification. This comprehensive guide provides an in-depth analysis of robust and scalable methods for the synthesis of substituted allenes, with a focus on practical application, mechanistic understanding, and safety considerations. Detailed protocols, process optimization insights, and comparative analyses are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently implement and scale up the synthesis of these valuable compounds.
Introduction: The Allene Moiety in Modern Chemistry
The allene functional group, characterized by its linear arrangement of three carbons connected by two cumulative double bonds (C=C=C), imparts unique stereochemical and reactive properties to a molecule. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized, resulting in orthogonal π-systems. This geometry is the basis for axial chirality in appropriately substituted allenes, a feature increasingly exploited in asymmetric catalysis and the design of chiral drugs.
Historically, allenes were considered difficult to synthesize and handle. However, the development of new synthetic methodologies over the past few decades has made a wide variety of functionalized allenes readily accessible.[1][2] This has led to their use in a growing number of natural products, pharmaceuticals, and advanced materials.[3][4] The need for reliable and scalable synthetic routes is therefore of paramount importance for the drug development pipeline and industrial production.
This guide will focus on the most prevalent and scalable methods for the synthesis of substituted allenes, with an emphasis on the practical aspects required for large-scale preparation.
Core Synthetic Strategies for Large-Scale Allene Preparation
Several key strategies have emerged as the most reliable for producing multi-gram to kilogram quantities of substituted allenes. The choice of method often depends on the substitution pattern of the target allene, the availability of starting materials, and the scale of the reaction.
The Doering-LaFlamme / Skattebøl Rearrangement: A Classic and Robust Approach
One of the most established and widely used methods for allene synthesis is the reaction of gem-dihalocyclopropanes with organolithium reagents or reducing metals.[5][6] This reaction, often referred to as the Doering-LaFlamme allene synthesis or the Skattebøl rearrangement, is a two-step process that begins with the cyclopropanation of an alkene.[7][8]
Mechanism and Rationale:
The reaction proceeds through the formation of a highly reactive cyclopropylidene carbene or a related carbenoid intermediate.[9]
-
Alkene Dihalocyclopropanation: The alkene starting material is first reacted with a dihalocarbene (e.g., :CBr₂ or :CCl₂), typically generated in situ from a haloform (e.g., bromoform) and a strong base, to form a gem-dihalocyclopropane.[10][11]
-
Formation of the Carbenoid: The isolated gem-dihalocyclopropane is then treated with an alkyllithium reagent, such as methyllithium or butyllithium, at low temperatures. This induces a halogen-metal exchange, forming a lithiated halocyclopropane.[9]
-
α-Elimination and Ring Opening: This intermediate is unstable and undergoes α-elimination of lithium halide to generate the cyclopropylidene carbene/carbenoid.[8][9] This species then undergoes a concerted electrocyclic ring-opening to yield the allene.[9][12]
The overall transformation effectively inserts a carbon atom between the two carbons of the original double bond.[7][13]
Workflow Diagram:
Caption: General workflow for the Doering-LaFlamme/Skattebøl allene synthesis.
Protocol 1: Large-Scale Synthesis of 1,2-Cyclononadiene via Skattebøl Rearrangement
This protocol is adapted from procedures described in the literature for the synthesis of cyclic allenes.[6][9]
Step A: Synthesis of 1,1-Dibromobicyclo[6.1.0]nonane
-
Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is charged with cyclooctene (1 kg, 9.07 mol) and n-pentane (4 L).
-
Cooling: The mixture is cooled to -10 °C with vigorous stirring.
-
Base Preparation: In a separate vessel, potassium tert-butoxide (1.22 kg, 10.88 mol) is suspended in n-pentane (2 L).
-
Reagent Addition: The potassium tert-butoxide suspension is added portion-wise to the reactor over 1 hour, maintaining the internal temperature below -5 °C.
-
Bromoform Addition: Bromoform (2.52 kg, 9.98 mol) is added dropwise via the dropping funnel over 3-4 hours, ensuring the temperature does not exceed 0 °C. The reaction is highly exothermic; careful control of the addition rate is crucial.
-
Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours after the addition is complete. Progress can be monitored by GC analysis of aliquots.
-
Work-up: The reaction is quenched by the slow addition of water (2 L). The organic layer is separated, washed with brine (2 x 1 L), dried over anhydrous magnesium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield crude 1,1-dibromobicyclo[6.1.0]nonane as a pale yellow oil. This is often used in the next step without further purification. Expected yield: >90%.
Step B: Synthesis of 1,2-Cyclononadiene
-
Reactor Setup: A 20 L jacketed glass reactor, thoroughly dried and purged with nitrogen, is equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. The reactor is charged with anhydrous diethyl ether (8 L).
-
Intermediate Addition: The crude 1,1-dibromobicyclo[6.1.0]nonane (from Step A, ~8.25 mol) is dissolved in anhydrous diethyl ether (2 L) and added to the reactor.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Methyllithium Addition: A solution of methyllithium (1.6 M in diethyl ether, 5.6 L, 9.0 mol) is added dropwise over 4-5 hours. The internal temperature must be strictly maintained below -70 °C to prevent side reactions.
-
Reaction Monitoring: The mixture is stirred at -78 °C for an additional 3 hours. The reaction is complete when the starting material is no longer detectable by GC.
-
Quenching: The reaction is quenched by the very slow, dropwise addition of water (500 mL) at -78 °C. The temperature will rise but should be kept below -40 °C.
-
Warm-up and Work-up: The cooling bath is removed, and the mixture is allowed to warm to room temperature. The layers are separated. The aqueous layer is extracted with diethyl ether (2 x 1 L). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure (caution: diethyl ether is highly flammable). The crude product is then purified by vacuum distillation to afford 1,2-cyclononadiene as a colorless liquid. Expected yield: 70-85%.
Safety and Scalability Considerations:
-
Exothermicity: Both the carbene generation and the reaction with alkyllithium are highly exothermic. Large-scale reactions require efficient cooling systems (jacketed reactors) and careful control of reagent addition rates.
-
Organolithium Reagents: Methyllithium and butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Large-scale transfers should be done via cannula or pressure transfer.
-
Cryogenic Temperatures: Maintaining -78 °C on a large scale requires specialized cooling equipment.
-
Quenching: The quenching of excess alkyllithium is extremely hazardous and must be done slowly at low temperatures.
Synthesis from Propargylic Precursors
A versatile and widely used strategy for allene synthesis involves the SN2' reaction of various propargylic precursors, such as alcohols, halides, and esters.[5][14] This approach allows for the synthesis of a broad range of substituted allenes, including chiral allenes, by carefully selecting the nucleophile and reaction conditions.
Key Transformations:
-
Reduction of Propargylic Alcohols: Propargylic alcohols can be converted to allenes via reduction. Methods using Cp₂Zr(H)Cl (Schwartz's reagent) can provide direct and stereospecific access to allenes.[15]
-
Nucleophilic Substitution with Organocuprates: Propargylic halides or acetates react with organocuprates in an SN2' fashion to deliver allenes. This is a powerful method for introducing alkyl or aryl substituents.
-
Transition Metal-Catalyzed Reactions: Modern methods often employ transition metal catalysts (e.g., copper, nickel) to facilitate the reaction between propargylic electrophiles and a variety of nucleophiles, including silylboronates and organoaluminum reagents.[14][16]
Mechanism Diagram: SN2' Reaction of a Propargylic Ester
Caption: Mechanism of allene formation via Sₙ2' substitution.
Protocol 2: Copper-Catalyzed Silylation of a Propargylic Dichloride
This protocol is based on a modern method for synthesizing chloro-substituted allenylsilanes, which are versatile intermediates.[16]
-
Reactor Setup: A 1 L jacketed reactor, oven-dried and purged with nitrogen, is equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.
-
Reagent Charging: The reactor is charged with copper(I) iodide (CuI, 5.7 g, 0.03 mol), the propargylic dichloride substrate (1.0 mol), and anhydrous methanol (500 mL).
-
Silylboronate Addition: Phenyl(dimethyl)silylboronic acid pinacol ester (PhMe₂Si-Bpin, 314.4 g, 1.2 mol) is added to the stirred suspension.
-
Reaction Conditions: The mixture is stirred at 25 °C. The reaction is typically complete within 3-5 hours.
-
Monitoring: Progress is monitored by TLC or GC-MS analysis until the starting propargylic dichloride is consumed.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in diethyl ether (1 L) and filtered through a pad of silica gel to remove the copper catalyst.
-
Purification: The filtrate is concentrated, and the resulting crude oil is purified by large-scale column chromatography or vacuum distillation to yield the chloro-substituted allenylsilane.
Scalability and Safety Insights:
-
Catalyst Sourcing: Ensure a reliable source of high-purity copper catalyst for reproducible results on a large scale.
-
Solvent Purity: Anhydrous solvents are critical for preventing side reactions.
-
Product Stability: Some substituted allenes can be unstable. It is important to assess the thermal stability of the target allene before attempting large-scale distillation.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized allene synthesis, offering mild conditions and access to previously difficult-to-make structures.[17] These methods often involve the activation of simple precursors like 1,3-enynes or propargylic compounds.[3]
-
Hydrofunctionalization of 1,3-Enynes: Catalysts based on copper or other metals can promote the addition of various nucleophiles across 1,3-enynes to form highly substituted allenes.[3]
-
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling of propargyl halides with organozinc reagents can regioselectively produce allenes.[3]
-
Hydroarylation: Late transition metals, particularly gold(I) complexes, can catalyze the addition of arenes across an allene C=C bond, providing a route to aryl-substituted alkenes.[18]
These methods are often highly selective but may require significant process development to be cost-effective and scalable due to catalyst cost and sensitivity.
Comparative Analysis of Large-Scale Methods
| Method | Starting Materials | Key Reagents | Scalability | Advantages | Disadvantages |
| Doering-LaFlamme / Skattebøl | Alkenes, Haloforms | Strong base, Alkyllithiums | High | Well-established, reliable, good for cyclic and simple allenes.[12] | Requires cryogenic temperatures, pyrophoric reagents, multi-step. |
| From Propargylic Precursors | Propargylic alcohols/halides | Organocuprates, Metal catalysts | Moderate to High | High functional group tolerance, access to chiral allenes.[5][15] | Precursors may be expensive, potential for competing SN2 reaction. |
| Transition Metal Catalysis | 1,3-Enynes, Propargyl halides | Transition metal complexes | Moderate | Mild conditions, high selectivity, access to complex allenes.[3][17] | Catalyst cost and sensitivity, may require extensive optimization. |
Purification and Characterization on a Large Scale
Purifying allenes on a large scale requires methods that can handle large volumes and ensure product stability.
-
Vacuum Distillation: For thermally stable, liquid allenes, fractional vacuum distillation is the most effective and scalable purification method.
-
Large-Scale Chromatography: Automated flash chromatography systems can be used for multi-kilogram purification of solid or high-boiling liquid allenes, though this can be solvent-intensive.
-
Crystallization: If the allene product is a stable solid, crystallization is an excellent method for achieving high purity on a large scale.
Characterization: The successful synthesis of an allene is confirmed by its characteristic IR absorption band around 1950 cm⁻¹ and a unique signal for the sp-hybridized carbon in the ¹³C NMR spectrum (typically >200 ppm).
Conclusion and Future Outlook
The synthesis of substituted allenes has matured significantly, with several robust methods now available for large-scale preparation. The classic Doering-LaFlamme/Skattebøl rearrangement remains a workhorse for simpler allenes, while methods starting from propargylic precursors and those using transition metal catalysis offer greater flexibility and access to complex, functionalized targets. The key to successful scale-up lies in a thorough understanding of the reaction mechanism, careful management of reaction exotherms, and safe handling of hazardous reagents. As the demand for enantiomerically pure allenes in drug development continues to grow, the development of scalable, asymmetric catalytic methods will be a major focus of future research.
References
- Sydnes, L. K. (2002). Allenes from Cyclopropanes and Their Use in Organic Synthesis—Recent Developments. Chemical Reviews, 103(4), 1133-1150.
- Wikipedia contributors. (2023). Allenes. Wikipedia, The Free Encyclopedia.
- Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693.
- Brantley, J. N., & Galan, N. J. (2020). General Access to Allene-Containing Polymers Using the Skattebøl Rearrangement. ACS Macro Letters, 9(11), 1662–1666.
- Liu, Y., et al. (2021). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 2(4), 100913.
- Yu, B., et al. (2023). Leveraging Propargyl Sulfides as Radical Trappers for the Synthesis of Sulfonyl Allenes. ResearchGate.
- Sydnes, L. K. (2002). Allenes from cyclopropanes and their use in organic synthesis-recent developments. SciSpace.
- Bao, M., & Liu, X.-Y. (2022). Radical transformations for allene synthesis. Chemical Science, 13(28), 8052-8073.
- Li, Z., et al. (2024). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science, 15(3), 868-875.
- Galan, N. J., & Brantley, J. N. (2020). General Access to Allene-Containing Polymers Using the Skattebøl Rearrangement. ACS Macro Letters.
- Sydnes, L. K. (2002). Allenes from Cyclopropanes and Their Use in Organic Synthesis—Recent Developments. ACS Publications.
- Myers, A. G., & Zheng, B. (1996). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols With Cp2Zr(H)Cl. Journal of the American Chemical Society, 118(18), 4492–4493.
- Galan, N. J., & Brantley, J. N. (2020). General Access to Allene-Containing Polymers Using the Skattebøl Rearrangement. ACS Macro Letters, 9(11), 1662–1666.
- Toste, F. D., & Gockel, B. (2012). Transition Metal-Catalyzed Hydroarylation of Allenes. Scholars@Duke.
- Wikipedia contributors. (2023). Doering–LaFlamme allene synthesis. Wikipedia, The Free Encyclopedia.
- Ma, S. (2021). New and Selective Transition Metal Catalyzed Reactions of Allenes. ResearchGate.
- NROChemistry. (n.d.). Doering-LaFlamme Reaction. NROChemistry.
- Wiley Online Library. (n.d.). Doering-LaFlamme Allene Synthesis. Wiley Online Library.
- Wang, C., et al. (2022). Metallaphotoredox Synthesis of Axially Chiral Tetrasubstituted Allenes through Regio- and Enantioselective 1,4-Carbocyanation of 1,3-Enynes. ACS Catalysis, 12(15), 9579–9587.
- Toste, F. D., & Sromek, A. W. (2013). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. ACS Catalysis, 3(4), 577–590.
- Kang, S., et al. (2003). Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions. Chemical Communications, (16), 1957-1965.
- Sromek, A. W. (2005). Transition Metal-Catalyzed Reactions of Allenes in Diversity-Oriented Synthesis. Harvard University.
- ResearchGate. (n.d.). Doering–LaFlamme allene synthesis. ResearchGate.
- Kumar, S., et al. (2024). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. Molecules, 29(3), 664.
- Nguyen, T. T. (2022). Organocatalytic synthesis of axially chiral tetrasubstituted allenes. Organic & Biomolecular Chemistry, 20(48), 9553-9568.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted allenes by C-C coupling. Organic Chemistry Portal.
- Wang, Y., et al. (2016). Synthesis of multi-substituted allenes from organoalane reagents and propargyl esters by using a nickel catalyst. Organic & Biomolecular Chemistry, 14(18), 4339-4342.
- All Chemistry. (2019, April 29). Doering-LaFlamme Allene Synthesis [Video]. YouTube.
Sources
- 1. Allenes from cyclopropanes and their use in organic synthesis-recent developments. (2003) | Leiv K. Sydnes | 351 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02573F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allenes - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 8. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doering-LaFlamme Allene Synthesis [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Synthesis of multi-substituted allenes from organoalane reagents and propargyl esters by using a nickel catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Direct and stereospecific synthesis of allenes via reduction of propargylic alcohols with Cp2Zr(H)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Scholars@Duke publication: Transition Metal-Catalyzed Hydroarylation of Allenes [scholars.duke.edu]
4-Methyl-1,2-pentadiene in the synthesis of heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of 4-Methyl-1,2-pentadiene in Heterocyclic Chemistry
Abstract
Allenes, with their unique cumulated double bonds, represent a class of highly versatile and reactive building blocks in modern organic synthesis.[1] Their strained structure and orthogonal π-systems provide a rich landscape for a variety of chemical transformations, including pericyclic reactions, transition-metal-catalyzed cyclizations, and electrophilic additions.[2][3] This guide focuses on a specific, readily available allene, this compound, and its applications as a precursor for the synthesis of diverse and valuable heterocyclic compounds. We will explore the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its conversion into key heterocyclic scaffolds such as pyrazoles, furans, and pyridines, which are prevalent in pharmaceuticals and functional materials.
The Unique Reactivity of this compound
This compound (CAS RN: 13643-05-5) is a six-carbon allene featuring a terminal double bond and an isopropyl group at the C4 position.[4] The central sp-hybridized carbon and the two terminal sp²-hybridized carbons create a linear C=C=C arrangement with the planes of the two π-bonds twisted at 90° to each other.[3] This distinct geometry and the high strain energy of the cumulated diene system are the primary drivers of its synthetic utility.[2]
The reactivity of the allene moiety can be selectively targeted. The terminal double bond (C1-C2) is generally more sterically accessible, while the internal double bond (C2-C3) can be electronically modulated by the substituent at C4. Transition metals often coordinate to the π-bonds, activating the allene for nucleophilic attack or cycloisomerization.[2] Furthermore, the allene can act as a component in various cycloaddition reactions, providing rapid access to five- and six-membered rings.[1]
Figure 1: Key synthetic pathways involving this compound.
[3+2] Cycloaddition Reactions: Synthesis of Five-Membered Heterocycles
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful, atom-economical method for constructing five-membered rings.[5] Allenes serve as excellent dipolarophiles, reacting with various 1,3-dipoles to yield a range of heterocyclic structures.
Synthesis of Substituted Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs like Celecoxib.[5] The reaction of allenes with diazo compounds or their precursors, such as nitrile imines, provides a direct route to this scaffold.[5][6] The regioselectivity is often high, driven by the electronic and steric properties of the reactants.
Mechanistic Insight: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. For instance, a nitrile imine (generated in situ from a hydrazonoyl halide) reacts with the allene. The regioselectivity is dictated by the frontier molecular orbital (FMO) interactions, typically favoring the formation of a single regioisomer where the substituted carbon of the nitrile imine adds to the terminal carbon of the allene. The resulting pyrazoline intermediate, containing an exocyclic double bond, rapidly tautomerizes to the stable aromatic pyrazole.
Figure 2: Mechanism for pyrazole synthesis from an allenoate.[7]
Application Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a three-component reaction for synthesizing pyrazoles from an aromatic aldehyde, an aryl sulfonyl hydrazide, and an allenoate (which can be derived from this compound).[7]
Materials and Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Aryl sulfonyl hydrazide (e.g., p-toluenesulfonohydrazide, 1.0 mmol)
-
Ethyl 4-methylpenta-2,3-dienoate (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate and hexane for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), aryl sulfonyl hydrazide (1.0 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the mixture at room temperature for 10 minutes to facilitate the formation of the hydrazone intermediate.
-
Allenoate Addition: Add the ethyl 4-methylpenta-2,3-dienoate (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pyrazole derivative.
Causality and Trustworthiness: The use of a base like Cs₂CO₃ is crucial for the initial condensation to form the hydrazone and subsequent nucleophilic addition to the allenoate.[7] The reaction is self-validating as the final aromatization step is a strong thermodynamic driving force, leading to a stable heterocyclic product.
Transition-Metal Catalysis: The Power of Cycloisomerization
Transition metals, particularly soft, carbophilic Lewis acids like Ag(I), Au(I), and Cu(I), are highly effective catalysts for the cyclization of functionalized allenes.[2][8] This approach is especially powerful for synthesizing substituted furans from allenyl ketones.
Synthesis of Substituted Furans
The cycloisomerization of allenyl ketones is one of the most efficient methods for assembling the furan ring.[8] This atom-economical process converts an acyclic precursor directly into the heterocyclic product, often under mild conditions. This compound can be converted to the corresponding allenyl ketone through various established synthetic routes.
Mechanistic Insight: The catalytic cycle begins with the coordination of the metal catalyst (e.g., Ag⁺) to the allene moiety, activating it towards nucleophilic attack.[9] The carbonyl oxygen acts as the intramolecular nucleophile, attacking one of the allene double bonds in a 5-endo-dig cyclization. This forms a vinyl metal species, which then undergoes protodemetalation (or a 1,2-hydride shift) to yield the furan product and regenerate the active catalyst.[8]
Figure 3: Catalytic cycle for silver-catalyzed furan synthesis.
Application Protocol 2: Silver-Catalyzed Cycloisomerization to a Furan
This protocol outlines the synthesis of a 2,3,5-trisubstituted furan from an allenyl ketone.[9]
Materials and Reagents:
-
5-Methyl-3,4-hexadien-2-one (allenyl ketone precursor, 1.0 mmol)
-
Silver nitrate (AgNO₃) or Silver tetrafluoroborate (AgBF₄) (5 mol%)
-
Acetonitrile (H₃CN), anhydrous (5 mL)
-
Celite
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: Dissolve the allenyl ketone (1.0 mmol) in anhydrous acetonitrile (5 mL) in a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add the silver catalyst (5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (or heat to 40-60 °C if required) for 1-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Quenching and Filtration: Upon completion, quench the reaction with a few drops of saturated NaHCO₃ solution. Dilute the mixture with dichloromethane (15 mL).
-
Workup: Pass the mixture through a short pad of Celite to remove the silver salts. Wash the organic phase with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue via silica gel flash chromatography to obtain the pure furan product.
Causality and Trustworthiness: Silver salts are effective due to their high affinity for π-systems (carbophilicity), which activates the allene for cyclization.[2][8] The protocol is robust, and the formation of the aromatic furan ring provides a strong thermodynamic driving force for the reaction.
[4+2] Cycloadditions: A Gateway to Pyridine Derivatives
The Diels-Alder reaction, a cornerstone [4+2] cycloaddition, can be adapted for heterocycle synthesis.[10] Vinylallenes, which can be prepared from precursors like this compound, serve as the 4π-electron component, reacting with various 2π-electron partners (heterodienophiles) to form six-membered heterocycles.[11]
Synthesis of Highly Substituted Pyridines
The reaction of vinylallenes with imines or sulfonyl cyanides provides a convergent route to dihydropyridines, which can be subsequently aromatized to furnish highly substituted pyridines.[11]
Mechanistic Insight: The reaction is a hetero-Diels-Alder cycloaddition. The vinylallene acts as the diene, and an imine or nitrile acts as the dienophile. The reaction can be promoted by heat or Lewis acids. The initial cycloadduct is a tetrahydropyridine derivative, which can be aromatized to the corresponding pyridine using an oxidant or through catalytic transfer hydrogenation conditions.
Application Protocol 3: Two-Step Synthesis of a Tetrasubstituted Pyridine
This protocol details the Lewis acid-catalyzed cycloaddition of a vinylallene with an imine, followed by aromatization.
Materials and Reagents:
-
Step A (Cycloaddition):
-
5-Methyl-1-vinyl-1,2-hexadiene (vinylallene, 1.0 mmol)
-
N-Benzylidenebenzylamine (imine, 1.0 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
-
Step B (Aromatization):
-
Cycloadduct from Step A
-
Palladium on carbon (Pd/C, 10% w/w)
-
Cyclohexene
-
Ethanol (EtOH)
-
Experimental Workflow:
Figure 4: Experimental workflow for pyridine synthesis.
Experimental Procedure:
-
Cycloaddition: Dissolve the vinylallene (1.0 mmol) and imine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere and cool to 0 °C. Slowly add BF₃·OEt₂ (1.1 mmol). Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup A: Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the tetrahydropyridine cycloadduct.
-
Aromatization: Dissolve the purified cycloadduct (1.0 mmol) in ethanol (10 mL). Add cyclohexene (5.0 mmol) and 10% Pd/C (10% by weight of the cycloadduct).
-
Heating: Reflux the mixture for 3-6 hours, monitoring for completion by TLC.
-
Workup B: Cool the reaction, filter through Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate and purify the residue by column chromatography to yield the final pyridine product.
Causality and Trustworthiness: The Lewis acid in Step A activates the imine, lowering the LUMO energy and accelerating the cycloaddition. The aromatization in Step B is driven by the formation of the highly stable aromatic pyridine ring and benzene (from cyclohexene dehydrogenation).
Summary Data Table
| Heterocycle | Synthetic Method | Key Reagents | Typical Yields | Reference(s) |
| Pyrazole | [3+2] Cycloaddition | Allenoate, Hydrazide, Cs₂CO₃ | 60-85% | [7] |
| Furan | Ag(I)-Catalyzed Cycloisomerization | Allenyl Ketone, AgNO₃ | 70-95% | [8][9] |
| Pyridine | [4+2] Cycloaddition / Aromatization | Vinylallene, Imine, BF₃·OEt₂, Pd/C | 55-80% (2 steps) | |
| Isoxazolidine | [3+2] Cycloaddition | Allene, Nitrone | 65-90% | [12][13] |
Conclusion and Outlook
This compound and its derivatives are demonstrably powerful and versatile synthons for the construction of a wide array of medicinally and materially relevant heterocyclic compounds. Through strategic application of cycloaddition reactions, transition-metal catalysis, and electrophilic cyclizations, researchers can rapidly access complex molecular architectures from a simple, commercially available starting material. The protocols and mechanistic insights provided herein serve as a guide for chemists in drug discovery and materials science to harness the unique reactivity of allenes. Future work will likely focus on developing enantioselective variants of these transformations to further enhance their synthetic utility.
References
- Ma, S. (2016). Cu(I)-Catalyzed Synthesis of Furan-Substituted Allenes by Use of Conjugated Ene-yne Ketones as Carbene Precursors. The Journal of Organic Chemistry, 81(8), 3275–3285. [Link]
- Bartko, S. G., et al. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 84(24), 16036–16044. [Link]
- Gevorgyan, V., et al. (2012). Metal-Catalyzed 1,2-Shift of Diverse Migrating Groups in Allenyl Systems as a New Paradigm toward Densely Functionalized Heterocycles. Accounts of Chemical Research, 45(8), 1331–1342. [Link]
- Ma, S. (2016). Cu(I)-Catalyzed Synthesis of Furan-Substituted Allenes by Use of Conjugated Ene-yne Ketones as Carbene Precursors. PubMed. [Link]
- Alcaide, B., et al. (2012). Pyridines and pyridine derivatives from vinyl allenes and imines. Tetrahedron, 68(37), 7659-7664. [Link]
- Toste, F. D., & Gockel, B. (2008). Metal-Catalyzed Cyclization Reactions of Allenes. CHIMIA International Journal for Chemistry, 62(4), 259-262. [Link]
- Alonso, J. M., & Almendros, P. (2023). Highlighting the Rich Chemistry of the Allenone Moiety. Chemistry – A European Journal. [Link]
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679–1688. [Link]
- Kamal, A., et al. (2014).
- Ma, S. (2009). Electrophilic addition and cyclization reactions of allenes. PubMed. [Link]
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
- Lee, P. S., & Lee, C. F. (2022).
- ResearchGate. (n.d.). Scheme 16: C-H addition of allenes to pyridines catalyzed by half-sandwich Sc metal complex.
- Ali, T., et al. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry, 13(7), 524-531. [Link]
- Wikipedia. (n.d.). Allenes. Wikipedia. [Link]
- Gul, S., et al. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review.
- Kotha, S., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Letters in Organic Chemistry, 6(3), 246-250. [Link]
- Balalaie, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]
- Zhang, X. P., et al. (2015). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 137(1), 415–422. [Link]
- Mlostoń, G., et al. (2018). Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. Organic & Biomolecular Chemistry, 16(44), 8634-8641. [Link]
- Ellman, J. A., & Bergman, R. G. (2006). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 128(15), 5030–5031. [Link]
- Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 6(1), 1-28. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Transition Metal Catalyzed Cycloisomerizations of 1,n-Allenynes and -Allenenes.
- ResearchGate. (n.d.). Transition-metal-catalyzed intramolecular cyclization of allenynes.
- Ghorai, M. K., et al. (2022). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal, 17(18), e202200632. [Link]
- Kumar, A., & Kumar, V. (2019). Ene cyclization reaction in heterocycle synthesis. Organic & Biomolecular Chemistry, 17(4), 701-721. [Link]
- Plietker, B., et al. (2018). Fe-Catalyzed Cycloisomerization of Aryl Allenyl Ketones: Access to 3-Arylidene-indan-1-ones. Organic Letters, 20(8), 2419–2422. [Link]
- Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]
- Ma, S. (2011). Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds. Accounts of Chemical Research, 44(8), 657–668. [Link]
- Tufariello, J. J. (1984). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. In 1,3-Dipolar Cycloaddition Chemistry (pp. 83-168). John Wiley & Sons, Inc. [Link]
- Wipf, P. (n.d.). The [3+2]Cycloaddition Reaction. University of Pittsburgh. [Link]
- Stenutz. (n.d.). This compound. Stenutz. [Link]
- Sharma, U., et al. (2024). Transition-Metal Catalyzed [4+2]-Cycloaddition Reactions: A Sexennial Update. ChemistrySelect, 9(12), e202304895. [Link]
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Roberts, J. D., & Caserio, M. C. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Allenes - Wikipedia [en.wikipedia.org]
- 4. This compound [stenutz.eu]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazoles Based on Functionalized Allenoates. | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metal-Catalyzed 1,2-Shift of Diverse Migrating Groups in Allenyl Systems as a New Paradigm toward Densely Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1,2-pentadiene
Welcome, Researchers and Scientists,
This guide serves as a dedicated resource for troubleshooting common side reactions encountered during the synthesis of 4-methyl-1,2-pentadiene. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate experimental challenges, optimize your reaction conditions, and achieve higher yields of your target allene.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of this compound with Significant Formation of an Isomeric Alkyne.
Question: My reaction using an isopropyl-substituted propargyl halide and an organometallic reagent is producing a mixture of the desired allene (this compound) and what appears to be an isomeric alkyne (e.g., 4-methyl-2-pentyne). Why is my selectivity poor, and how can I favor the allene?
Answer: This is a classic and frequent challenge in allene synthesis from propargylic precursors. You are observing a competition between two nucleophilic substitution pathways: the Sₙ2' pathway, which yields the desired allene, and the Sₙ2 pathway, which produces the isomeric alkyne byproduct.[1] The regioselectivity of the nucleophilic attack on the propargyl system is the critical factor determining your product distribution.
The Sₙ2' reaction involves the nucleophile attacking the terminal sp-hybridized carbon, leading to a rearrangement that forms the allene. The Sₙ2 reaction is a direct displacement of the leaving group from the sp³-hybridized carbon, resulting in an alkyne. Several parameters dictate which pathway is dominant.
The choice of nucleophile and reaction conditions determines the electronic and steric environment of the transition state. "Soft" nucleophiles, which are more polarizable, tend to favor the orbitally-controlled Sₙ2' attack at the alkyne terminus. Conversely, "harder," more charge-dense nucleophiles may favor the Sₙ2 attack at the carbon bearing the leaving group.
-
Modify the Nucleophile: This is the most impactful variable.
-
Switch to Organocuprates: If you are using Grignard or organolithium reagents, consider switching to a lithium dialkylcuprate (e.g., Li(CH₃)₂Cu). Organocuprates are classic "soft" nucleophiles and are well-documented to strongly favor the Sₙ2' pathway for allene synthesis.[1][2]
-
Use Iron Catalysis with Grignard Reagents: If you must use a Grignard reagent, the addition of a catalytic amount of iron(III) chloride (FeCl₃) can dramatically and selectively shift the reaction towards allene formation.[3][4] This method is often high-yielding and avoids the need for preparing cuprates.
-
-
Evaluate the Leaving Group (X):
-
The nature of the leaving group on your propargyl substrate can influence the product ratio. While chlorides and bromides are common, experimenting with propargyl mesylates or tosylates may alter the selectivity.
-
-
Solvent Selection:
-
The solvent can influence the reactivity of the nucleophile. For organocuprate reactions, ethereal solvents like THF or diethyl ether are standard. For iron-catalyzed Grignard reactions, THF is also appropriate. Less polar, non-coordinating solvents may also favor the Sₙ2' pathway in some systems.[1]
-
| Reagent System | Predominant Pathway | Typical Allene:Alkyne Ratio | Key Considerations |
| R-MgX (Grignard) | Sₙ2 / Sₙ2' Mixture | Variable, often favors alkyne | Can lead to significant byproduct formation.[3][4] |
| R-MgX / cat. FeCl₃ | Sₙ2' | Highly selective for Allene | A simple and effective method to promote allene synthesis.[3][4] |
| LiR₂Cu (Cuprate) | Sₙ2' | Highly selective for Allene | The classic "soft" nucleophile approach for clean allene synthesis.[1][2] |
| R-Li (Organolithium) | Sₙ2 / Sₙ2' Mixture | Variable, substrate-dependent | Often less selective than cuprates or catalyzed Grignards. |
Issue 2: Product Contamination with Conjugated Dienes.
Question: My spectral analysis (NMR, GC-MS) shows that my purified this compound is contaminated with 4-methyl-1,3-pentadiene and/or 2-methyl-1,3-pentadiene. Where are these coming from?
Answer: You are observing the isomerization of your kinetic allene product into a more thermodynamically stable conjugated diene. Allenes (1,2-dienes) are generally less stable than their conjugated 1,3-diene isomers due to the stabilizing effect of π-electron delocalization in the conjugated system. This rearrangement is an atom-economical, redox-neutral process that can be catalyzed by various means.[5][6]
This isomerization is a formal 1,3-hydrogen shift (a prototropic rearrangement) and can be promoted by:
-
Acid or Base: Trace amounts of acid or base in your reaction mixture, during aqueous workup, or on your chromatography support can catalyze the rearrangement.[6][7]
-
Transition Metals: Residual transition metal catalysts (e.g., palladium, cobalt, gold) from the synthesis step are potent isomerization catalysts.[5][6][8]
-
Heat: Thermal stress, particularly during high-temperature distillation, can provide the energy needed to overcome the activation barrier for rearrangement.
-
Neutralize the Workup: During the aqueous workup, ensure the pH is kept as close to neutral as possible. A wash with a saturated, neutral salt solution like NaCl (brine) is recommended over acidic or basic washes if possible.
-
Optimize Purification:
-
Distillation: Distill the product at the lowest possible temperature by using a good vacuum. Avoid prolonged heating.
-
Chromatography: If using column chromatography, opt for a neutral support like deactivated silica gel or alumina. You can deactivate silica by adding a small percentage of a neutral or slightly basic solvent (e.g., triethylamine in hexane) to the eluent.
-
-
Chemical Purification (Isomer Removal):
-
The conjugated 1,3-diene isomer can be selectively removed from your product mixture via a Diels-Alder reaction.[9][10] The trans-isomer of the conjugated diene reacts readily with maleic anhydride to form a solid adduct, which can be easily separated.
-
Procedure:
-
Treat the impure diene mixture with a slight molar excess of maleic anhydride relative to the contaminating isomer. A polymerization inhibitor (e.g., hydroquinone) can be added.
-
Stir the reaction at a mild temperature (e.g., 25-40 °C).
-
The desired this compound does not react and can be separated from the non-volatile Diels-Alder adduct by careful distillation.[9]
-
-
Issue 3: Low Yields or Complex Mixtures from the Skattebøl Rearrangement.
Question: I'm using the Skattebøl rearrangement, starting from isobutylethylene to make the corresponding gem-dibromocyclopropane, followed by reaction with methyllithium. The yield of this compound is poor. What could be going wrong?
Answer: The Skattebøl rearrangement is a powerful method for converting alkenes to allenes, but it is a two-step process where issues can arise at either stage.[2][11] The reaction proceeds via a cyclopropylidene carbene intermediate, which rearranges to the allene.[11][12]
-
Purity of the gem-Dihalocyclopropane: The first step is the addition of dihalocarbene (e.g., :CBr₂) to your starting alkene. This reaction must be clean. The resulting 1,1-dibromo-2-isobutylcyclopropane must be purified and fully characterized before proceeding. Any unreacted alkene or mono-adducts from dienes (if applicable) will complicate the next step.[11][12]
-
Reaction Temperature: The reaction of the gem-dihalocyclopropane with an organolithium reagent (like MeLi or BuLi) is highly exothermic and typically requires very low temperatures (e.g., -78 °C) to control the formation of the intermediate lithio-halocyclopropane and its subsequent elimination to the carbene.[11] Poor temperature control can lead to a host of side reactions.
-
Organolithium Reagent Quality: The stoichiometry is critical. Use freshly titrated organolithium reagent to ensure accurate addition. Old or poorly stored reagents have lower molarity and will result in incomplete conversion. The choice between methyllithium and butyllithium can also be significant; methyllithium is often reported to give good yields in these reactions.[11]
References
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of allenes. BenchChem.
- Ma, S., et al. (2022). Radical transformations for allene synthesis. PubMed Central.
- Organic Chemistry Portal. (n.d.).
- Fedorov, A. V. (2004). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 104(5), 2435-2486. [Link]
- ResearchGate. (2025). Allenes from Cyclopropanes and Their Use in Organic Synthesis—Recent Developments. [Link]
- Brandsma, L., & Verkruijsse, H. D. (2012). Propargyl Claisen rearrangement: allene synthesis and beyond. Chemical Society Reviews, 41(23), 7724-7738. [Link]
- Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693. [Link]
- Raj, G. V., & Reddy, V. P. (2014). Cobalt-Mediated Isomerization to (Z)-1,3-Dienes and Reactions with Ethylene. Journal of the American Chemical Society, 136(16), 5932-5935. [Link]
- Wikipedia. (n.d.). Allenes. [Link]
- ResearchGate. (2023). Merging 1,3-diene isomerization with stereospecific Diels–Alder cycloaddition. [Link]
- Abrams, S. R., & Shaw, A. C. (1987). On the mechanism of 1,3-prototropic shifts in acetylene-allene isomerizations. The Journal of Organic Chemistry, 52(1), 18-22. [Link]
- Pasto, D. J., Hennion, G. F., Shults, R. H., Waterhouse, A., & Chou, S. K. (1976). Reaction of propargyl halides with Grignard reagents. Iron trichloride catalysis in allene formation. The Journal of Organic Chemistry, 41(21), 3496-3500. [Link]
- Pasto, D. J., et al. (1976). Reaction of propargyl halides with Grignard reagents. Iron trichloride catalysis in allene formation.
- Zambelli, A., Ammendola, P., & Proto, A. (1989). Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). Macromolecules, 22(6), 2126-2128. [Link]
- Kimber, M. C. (2021). The Rearrangement of Alkylallenes to 1,3-Dienes. Molecules, 26(11), 3326. [Link]
- Bachman, G. B. (1968). Separation of high purity 4-methyl-1,3-pentadiene. U.S. Patent No. 3,394,201.
- BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-1,3-pentadiene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allenes - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective Reactions of (E)-1,3-Dienes: Cobalt-Mediated Isomerization to (Z)-1,3-Dienes and Reactions with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Methyl-1,2-pentadiene
Welcome to the technical support center for the synthesis and yield optimization of 4-Methyl-1,2-pentadiene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile allene. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and maximize your yield and purity.
Introduction: The Challenge of Synthesizing a Kinetically Favored Allene
This compound is a valuable building block in organic synthesis. However, like many allenes, its synthesis is often plagued by challenges related to yield and purity. The primary difficulty arises from the inherent reactivity of the allene functional group, which can readily isomerize to more thermodynamically stable conjugated dienes (like 4-methyl-1,3-pentadiene) or alkynes.[][2] This guide provides a structured approach to overcoming these obstacles through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common starting problem. The cause can range from reagent quality to fundamental reaction conditions. Let's diagnose this systematically.
Immediate Checks:
-
Reagent Integrity:
-
Starting Material: Is your precursor (e.g., a dihalide or a propargyl-type molecule) pure? Contaminants can poison catalysts or interfere with bases. Verify purity via NMR or GC-MS.
-
Base/Catalyst Activity: Strong bases like sodium amide (NaNH₂) or potassium tert-butoxide can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagents. Phase-transfer catalysts (PTCs) should also be of high purity.[3]
-
Solvent Quality: Ensure you are using dry, anhydrous solvents, especially for reactions involving strong bases or organometallic reagents. Water can quench the base and halt the reaction.
-
-
Reaction Conditions:
-
Temperature: Are you using the optimal temperature? Some reactions, like base-catalyzed isomerizations, are highly temperature-dependent. For instance, dehydrohalogenation reactions often require heat to proceed at a reasonable rate.[4] Conversely, some reactions may require low temperatures (-78 °C) to prevent byproduct formation.
-
Inert Atmosphere: Reactions with strong, air-sensitive bases (e.g., NaNH₂, organolithiums) require a completely inert atmosphere (Nitrogen or Argon) to prevent decomposition.
-
Systematic Troubleshooting Workflow
The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting low-yield reactions.
Q2: My main product is an isomer, specifically the conjugated 4-methyl-1,3-pentadiene. Why is this happening and how do I favor the allene?
Answer: This is the most common challenge. The 1,3-diene is often the thermodynamic sink of the reaction. Its formation indicates that the reaction conditions allow for isomerization of your desired 1,2-diene product.
Causality: The formation of a conjugated diene is often driven by the basicity and temperature of the reaction. Strong bases can continue to deprotonate the allene product, leading to an equilibrium that favors the more stable conjugated system.[]
Solutions to Favor the Allene (Kinetic Product):
-
Choice of Base: The type of base is critical. For dehydrohalogenation routes, very strong bases like sodium amide are often used.[2][4] However, for isomerization of a terminal alkyne (e.g., 4-methyl-1-pentyne), a milder base under carefully controlled conditions is preferable. Potassium tert-butoxide in a non-polar solvent can be effective.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed to overcome the barrier to the more stable 1,3-diene.
-
Phase-Transfer Catalysis (PTC): Using a PTC like tetrahexylammonium bromide (THAB) with a solid base like potassium hydroxide (KOH) in a non-polar solvent (e.g., toluene) can provide mild conditions that favor allene formation from an alkyne precursor.[3] This method often avoids the harsh conditions that promote over-isomerization.
-
Reaction Time: Monitor the reaction closely (e.g., by GC). As soon as a significant amount of the desired allene has formed, quench the reaction. Extended reaction times will almost always lead to an increased proportion of the conjugated diene.
Table 1: Comparison of Conditions for Allene vs. Conjugated Diene Formation
| Parameter | To Favor this compound (Allene) | To Favor 4-Methyl-1,3-pentadiene (Diene) |
| Thermodynamic Control | Kinetic Product | Thermodynamic Product |
| Temperature | Lower Temperature | Higher Temperature, Prolonged Heating |
| Base Strength | Moderately strong, carefully chosen | Very strong or prolonged exposure to base |
| Reaction Time | Shorter, carefully monitored | Longer |
Q3: I'm getting an alkyne byproduct (e.g., 4-methyl-2-pentyne). How can I prevent this?
Answer: Alkyne formation is common in dehydrohalogenation reactions of vicinal or geminal dihalides. The base can abstract a proton leading to either the allene or the alkyne.
Causality: In a double dehydrohalogenation of a precursor like 1,2-dihalo-4-methylpentane, the first elimination yields a vinyl halide. The second elimination can proceed in two ways. Abstraction of a proton from C1 leads to the alkyne, while abstraction from C3 can lead to the allene. The acidity of the available protons and steric factors determine the product ratio.[2]
Solutions to Minimize Alkyne Formation:
-
Choose the Right Precursor: The structure of your starting material is key. A Doering-LaFlamme synthesis, which starts from an alkene and proceeds via a dihalocyclopropane intermediate, is specifically designed to produce allenes and avoids the competing alkyne formation pathway.[5][6]
-
Use a Bulky Base: A sterically hindered base, such as potassium tert-butoxide, may preferentially abstract the less hindered proton, potentially favoring one isomer over the other.
-
Isomerization of a Terminal Alkyne: A more controlled approach is to synthesize the terminal alkyne (4-methyl-1-pentyne) first and then perform a base-catalyzed isomerization. This gives you more control over the final double bond placement.[7][8]
Caption: Potential isomerization and elimination pathways.
Frequently Asked Questions (FAQs)
Q: What are the most reliable synthetic routes to prepare this compound? A: Two highly recommended methods are:
-
Base-Catalyzed Isomerization of 4-Methyl-1-pentyne: This is often the most controllable method. The starting alkyne is readily available or easily synthesized. Using conditions like potassium tert-butoxide in DMSO or employing phase-transfer catalysis can provide good yields of the allene.[3]
-
The Doering-LaFlamme Allene Synthesis: This classic two-step method involves reacting 3-methyl-1-butene with dichlorocarbene or dibromocarbene to form a dihalocyclopropane, followed by reduction with an organolithium reagent or magnesium metal.[5][6] It is a reliable, though multi-step, route specifically for allenes.
Q: How can I effectively monitor the reaction to maximize yield? A: Gas Chromatography (GC) is the ideal technique. Take small aliquots from the reaction mixture at regular intervals, quench them (e.g., with a small amount of water or saturated ammonium chloride), extract with a low-boiling solvent (like pentane or diethyl ether), and inject into the GC. This allows you to track the disappearance of the starting material and the appearance of the allene product and any isomeric byproducts in near real-time. Stop the reaction when the concentration of the desired allene is at its maximum.
Q: What are the best practices for purifying this compound? A: Purification can be challenging due to the close boiling points of the isomers.
-
Fractional Distillation: If the boiling points are sufficiently different, careful fractional distillation can be effective.
-
Chemical Purification: If the main impurity is the conjugated 4-methyl-1,3-pentadiene, a chemical separation may be possible. Conjugated dienes readily undergo Diels-Alder reactions, while allenes typically do not. Reacting the crude mixture with a dienophile like maleic anhydride can selectively remove the 1,3-diene as an adduct, which can then be separated.[9][10] The unreacted allene can then be purified further by distillation.
Detailed Experimental Protocol: Isomerization of 4-Methyl-1-pentyne via Phase-Transfer Catalysis
This protocol is adapted from general procedures for alkyne isomerization and offers a mild and effective route to the target allene.[3]
Materials:
-
4-Methyl-1-pentyne (98%+)
-
Potassium hydroxide (KOH), powder
-
Tetrahexylammonium bromide (THAB)
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methyl-1-pentyne (4.1 g, 50 mmol) and anhydrous toluene (50 mL).
-
Catalyst Addition: Add tetrahexylammonium bromide (THAB) (2.17 g, 5 mmol, 10 mol%).
-
Base Addition: With vigorous stirring, add powdered potassium hydroxide (KOH) (2.8 g, 50 mmol). Note: A catalytic amount of KOH can also be effective, but starting with a stoichiometric amount is recommended for initial trials.[3]
-
Reaction: Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction progress every 15-30 minutes by taking small aliquots and analyzing by GC. The reaction is often complete within 1-3 hours.
-
Workup: Once the reaction has reached optimal conversion, cool the flask to room temperature. Add deionized water (25 mL) to quench the reaction and dissolve the KOH.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.
References
- Doering, W. von E., LaFlamme, P. M. (1958). A two-step of synthesis of allenes from olefins. Tetrahedron, 2(1-2), 75-79. [Link]
- Hashmi, A. S. K. (2004). Synthesis of Allenes by Isomerization Reactions. In Modern Allene Chemistry. Wiley-VCH. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of allenes. [Link]
- Alabugin, I. V., Gold, B., Shatruk, M., Kovnir, K. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4 + 2]-Cycloadditions with a Pendant Alkyne or Nitrile. Organic Letters, 24(12), 2296–2301. [Link]
- Fawcett, J., Kariuki, B. M., Lo, S. M. F., Percy, J. M., Spencer, N. S., & Tyrrell, A. J. (2019). Synthesis of Allenes by 1,2-Elimination. Current Organic Chemistry, 23(1), 3-18. [Link]
- Alabugin, I. V., Gold, B., Shatruk, M., Kovnir, K. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. PubMed Central. [Link]
- Myers, A. G., Zheng, B. (1996). New and Stereospecific Method for the Synthesis of Allenes. Journal of the American Chemical Society, 118(18), 4492–4493. [Link]
- Grotjahn, D. B., et al. (2007). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation. Organometallics, 26(23), 5623–5629. [Link]
- Wikipedia. (n.d.). Allene. [Link]
- JoVE. (2025).
- Chemistry Stack Exchange. (2024).
- The Organic Chemistry Tutor. (2021, February 13). Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained [Video]. YouTube. [Link]
- Zambelli, A., Ammendola, P., Proto, A. (1989). Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). Macromolecules, 22(5), 2126–2128. [Link]
- Google Patents. (1968). US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene.
- Google Patents. (2019). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
Sources
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. youtube.com [youtube.com]
- 5. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. multimedia.knv.de [multimedia.knv.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Methyl-1,2-pentadiene
Welcome to the technical support center for handling and purifying 4-Methyl-1,2-pentadiene. This guide is designed for researchers, chemists, and process development scientists who are working with this allenic compound and need to remove persistent isomeric impurities. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for experiment planning and deeper understanding.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My GC-MS analysis shows a persistent impurity with the same molecular weight (m/z 82) as my product. How can I identify it?
Answer: An impurity with the same molecular weight is almost certainly a C6H10 isomer. The key to identification lies in combining chromatographic and spectroscopic data.
Causality and Identification Strategy: Your primary challenge is distinguishing between positional and structural isomers, which have identical masses. The most common isomers formed during synthesis or through rearrangement are conjugated dienes (like 4-methyl-1,3-pentadiene or 2-methyl-1,3-pentadiene) or other non-conjugated dienes (like 2-methyl-1,4-pentadiene).
-
Gas Chromatography (GC) Retention Time: Isomers will have different boiling points and polarities, leading to different retention times on a standard GC column (e.g., DB-1ms or HP-5). The allene (this compound) is typically less retained than its conjugated counterparts.
-
Mass Spectrometry (MS) Fragmentation: While the molecular ion will be the same (m/z 82), the fragmentation patterns will differ. Allenes and conjugated dienes exhibit distinct fragmentation pathways due to the stability of the resulting carbocations. For example, conjugated dienes often show a strong fragment from the loss of a methyl group.[1]
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The allenic protons of this compound have characteristic chemical shifts (typically ~4.5-5.0 ppm for the terminal CH₂ and ~5.0-5.5 ppm for the internal CH). The allenic carbon (C2) appears at a very low field (~200 ppm) in the ¹³C NMR spectrum, which is a unique fingerprint. Conjugated diene isomers will show signals in the typical vinylic region (5.5-6.5 ppm) with characteristic coupling constants.[2]
Recommended Protocol: Analytical GC-MS
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of your crude sample in a volatile solvent like hexane or pentane.[2]
-
Instrumentation: Use a GC-MS system with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions (Typical):
-
Injector: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 40°C for 2 min, ramp at 5°C/min to 150°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV, mass range m/z 35-200.[2]
-
-
Data Analysis: Compare the retention times and mass spectra of your peaks against a known standard of this compound and reference spectra from databases (e.g., NIST).
Q2: I tried fractional distillation to remove an impurity, but the purity barely improved. What's wrong?
Answer: This is a common issue when the boiling points of your product and the isomeric impurity are very close (typically < 25°C difference).[3] Fractional distillation relies on a significant difference in volatility to be effective. When boiling points are nearly identical, the number of theoretical plates required for separation becomes impractically large.[4]
Causality and Solution: As shown in the table below, several C6H10 isomers have boiling points very close to that of this compound, making separation by distillation alone difficult or impossible.
The solution is to use a separation technique that does not rely on boiling point differences. For alkenes and dienes, the gold standard is Argentation (Silver Ion) Chromatography .
Principle of Argentation Chromatography: This technique exploits the reversible formation of π-complexes between silver ions (Ag⁺) and the double bonds of the isomers.[5] The silver ions are immobilized on a solid support, typically silica gel. The strength of the Ag⁺-alkene interaction depends on the type and steric accessibility of the double bonds:
-
Allenes (C=C=C) have a unique electronic structure that interacts with Ag⁺ differently than conjugated or isolated double bonds.
-
Conjugated dienes (C=C-C=C) also form stable complexes.
-
The subtle differences in the stability of these complexes allow for powerful chromatographic separation.[6][7]
Your target compound, this compound, will have a different affinity for the silver-impregnated stationary phase compared to its conjugated diene isomers, enabling a clean separation.
Q3: My purified this compound seems to be isomerizing or degrading over time. How can I store it properly?
Answer: Allenes, particularly terminal allenes, can be prone to isomerization, oligomerization, or polymerization, especially when exposed to heat, light, or catalytic impurities (acid/base). Conjugated dienes are thermodynamically more stable than their allenic isomers, providing a driving force for rearrangement.
Storage Protocol for Maximum Stability:
-
Inert Atmosphere: Allenes can be sensitive to oxygen. Always store the purified liquid under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store the sample in a refrigerator or freezer (typically 2-8°C is sufficient) to minimize thermal degradation and isomerization.[8]
-
Light Protection: Use an amber glass vial or wrap the container in aluminum foil to protect it from light, which can catalyze polymerization or rearrangement.
-
Container: Use a clean glass container with a PTFE-lined cap to avoid contamination from plasticizers or other reactive materials. Ensure the container is tightly sealed.[9]
-
Inhibitors (Optional): For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm), but only if it will not interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in crude this compound?
Answer: The specific isomers depend on the synthetic route, but common impurities are other C6H10 dienes.[10][11] Syntheses involving dehydration or elimination reactions often produce a mixture of products governed by thermodynamic and kinetic control.
| Isomer Name | Structure | Boiling Point (°C) | Notes |
| This compound | CH2=C=CH-CH(CH3)2 | 67-70[12][13] | Target Compound (Allene) |
| 4-Methyl-1,3-pentadiene | CH2=CH-CH=C(CH3)2 | 77-78 | Conjugated Diene. Thermodynamically more stable. |
| 2-Methyl-1,3-pentadiene | CH2=C(CH3)-CH=CH-CH3 | 75-76 | Conjugated Diene. Often co-produced.[14] |
| 2-Methyl-1,4-pentadiene | CH2=C(CH3)-CH2-CH=CH2 | ~57[15] | Non-conjugated Diene. |
| Hexa-1,5-diene | CH2=CH-CH2-CH2-CH=CH2 | ~60 | Non-conjugated, linear isomer. |
Note: Boiling points are approximate and may vary with pressure.
Q2: When should I choose fractional distillation over argentation chromatography?
Answer: The choice depends on the specific impurities present and the required final purity. Use the following decision-making process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. selected constitutional isomers of molecular formula C6H10, names, structural isomers carbon chain E/Z R/S isomers structural formula skeletal formula isomers alkynes cycloalkenes dienes cycloalkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 11. quora.com [quora.com]
- 12. This compound [stenutz.eu]
- 13. chembk.com [chembk.com]
- 14. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 15. 2-Methyl-1,4-pentadiene | C6H10 | CID 12987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Allene Synthesis
Welcome to the Technical Support Center for Allene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of allene synthesis. Allenes, with their unique axially chiral structure and versatile reactivity, are invaluable building blocks in modern organic chemistry, particularly in the synthesis of natural products and pharmaceutical agents.[1] However, their synthesis can be challenging, often plagued by issues of low yield, poor selectivity, and byproduct formation. This guide offers practical, field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: Navigating Common Challenges in Allene Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Allene
Question: I am consistently obtaining a low yield of my target allene, or in some cases, the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?
Answer: Low yields in allene synthesis are a common hurdle and can stem from a variety of factors. A systematic approach to troubleshooting is crucial.[2] Here are the primary areas to investigate:
-
Reagent and Solvent Quality: Many reagents used in allene synthesis, particularly organometallic intermediates, are highly sensitive to moisture and air.[2]
-
Solution: Ensure all solvents are rigorously dried and degassed. Use freshly purified or high-purity reagents. Reactions involving organolithium or Grignard reagents should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
-
Reaction Temperature: Temperature control is often critical for selectivity and preventing decomposition.[2]
-
Solution: Some reactions, like the Doering-LaFlamme and Skattebøl reactions, require very low temperatures (e.g., -78 °C) during the reduction step to prevent side reactions.[1][2] Conversely, other methods like the Crabbé-Ma reaction may require heating to reflux.[1] Carefully optimize the temperature profile for your specific reaction. A temperature screening is often a worthwhile investment of time.
-
-
Catalyst Activity and Loading: The catalyst, whether it's a copper salt in a Crabbé-Ma reaction or a palladium complex in a cross-coupling reaction, is the heart of the transformation.
-
Solution:
-
Catalyst Deactivation: Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.
-
Ligand Choice: In transition metal-catalyzed reactions, the choice of ligand is paramount. For instance, in palladium-catalyzed syntheses, ligands like XPhos or Segphos-based ligands have been shown to be effective.[3][4] Experiment with different ligands to find the optimal one for your substrate.
-
Catalyst Loading: While higher catalyst loading might seem like a quick fix, it can sometimes lead to more side reactions. Systematically screen catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%) to find the sweet spot.[3]
-
-
-
Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction's success.
-
Solution: If you suspect substrate-related issues, consider modifying the starting material. For example, changing the leaving group on a propargylic precursor can influence the reaction pathway.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in allene synthesis.
Issue 2: Formation of Undesired Isomers or Byproducts
Question: My reaction is producing a mixture of products, including isomeric alkynes or other unexpected byproducts, which complicates purification. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is a common challenge due to the high reactivity of allenes and the potential for competing reaction pathways.[5]
-
Isomeric Alkynes: In many allene syntheses starting from propargylic precursors, the formation of isomeric alkynes is a competing pathway.
-
Solution:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A less polar, non-coordinating solvent may favor the desired SN2' reaction leading to the allene.[2]
-
Nucleophile Choice: In reactions involving nucleophilic attack on a propargylic electrophile, the nature of the nucleophile is critical. "Soft" nucleophiles, like organocuprates, tend to favor the formation of allenes.
-
Leaving Group: Experimenting with different leaving groups (e.g., halides, tosylates, carbonates) on the propargylic substrate can alter the selectivity.[2]
-
-
-
Dimerization/Polymerization: Simple allenes can be unstable and prone to dimerization or polymerization, especially at higher concentrations or temperatures.[6][7]
-
Solution:
-
Lower Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.
-
Lower Temperature: Performing the reaction at a lower temperature can reduce the rate of these side reactions.[5]
-
Inert Atmosphere: The presence of oxygen can sometimes initiate radical-mediated side reactions.[5] Running the reaction under an inert atmosphere is always a good practice.
-
-
-
Heck-type Side Products: In some catalytic reactions, particularly those involving 1,3-enynes, Heck-type side products can be formed.[8][9]
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Potential Cause(s) | Recommended Solution(s) |
| Isomeric Alkyne | Non-optimal solvent polarity; "Hard" nucleophile; Poor leaving group. | Screen non-polar, non-coordinating solvents; Use "soft" nucleophiles (e.g., organocuprates); Experiment with different leaving groups.[2] |
| Dimer/Polymer | High reaction concentration; High temperature. | Reduce reactant concentrations; Lower the reaction temperature.[5] |
| Hydrolysis Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; Perform the reaction under an inert atmosphere.[5] |
| Heck-type Products | Sub-optimal solvent choice in certain catalytic systems. | Optimize the solvent system (e.g., using ethyl acetate).[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing allenes?
A1: Several robust methods are available for allene synthesis, each with its own advantages and substrate scope. Some of the most widely used include:
-
Skattebøl Rearrangement (and the Doering-LaFlamme variant): This method involves the reaction of an alkene with a dihalocarbene to form a gem-dihalocyclopropane, which is then treated with an organolithium reagent or a reducing metal to yield the allene.[1][2]
-
Reactions from Propargylic Precursors: This is a broad category that includes nucleophilic substitution reactions (often using organocuprates) and transition metal-catalyzed cross-coupling reactions.[2]
-
Crabbé-Ma Allene Synthesis: This method utilizes the reaction of a terminal alkyne with an aldehyde and a secondary amine in the presence of a copper(I) salt.[1][2]
-
Myers-Saito Cyclization and Related Reactions: These methods generate allenes through the thermal rearrangement of enyne-allenes or related structures.
Q2: How do I choose the right catalyst for my allene synthesis?
A2: The choice of catalyst is highly dependent on the specific reaction.
-
For Crabbé-Ma type reactions , copper(I) salts like CuBr are commonly used.[1]
-
For cross-coupling reactions , palladium catalysts are frequently employed. The choice of ligand is crucial for success, with bulky, electron-rich phosphine ligands like XPhos often giving good results.[4]
-
Gold-catalyzed reactions have emerged as a powerful tool for allene synthesis, particularly in the reaction of terminal alkynes with aldehydes.[10]
-
Rhodium catalysts are often used in cycloaddition and cycloisomerization reactions of allenes.[11][12]
Q3: What is the best way to purify my allene product?
A3: The purification method depends on the physical properties and stability of the allene.
-
Distillation: For volatile and thermally stable allenes, distillation can be an effective purification method.[1]
-
Column Chromatography: This is the most common method for purifying allenes.[1] However, some allenes can be sensitive to silica gel. In such cases, using deactivated silica gel (by adding a small amount of a neutral amine like triethylamine to the eluent) or using alternative stationary phases like alumina can be beneficial.
-
Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and other water-soluble impurities before chromatographic purification.[1]
Q4: How stable are allenes, and what precautions should I take during handling and storage?
A4: The stability of allenes can vary significantly. Simple, unsubstituted allenes are generally less stable and can be prone to polymerization.[6][7] Substituted allenes are typically more stable.[7]
-
Handling: It is advisable to handle allenes in a well-ventilated fume hood, wearing appropriate personal protective equipment.[7] For particularly reactive allenes, handling under an inert atmosphere is recommended.[7]
-
Storage: Allenes should be stored in a cool, dark place, preferably under an inert atmosphere to prevent degradation.[7]
Experimental Protocols
Protocol 1: Generalized Crabbé-Ma Allene Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.0 equiv), the aldehyde (e.g., paraformaldehyde, 1.2 equiv), and a secondary amine (e.g., diisopropylamine, 1.2 equiv) in a suitable solvent such as dioxane.[1]
-
Catalyst Addition: Add a catalytic amount of a copper(I) salt, typically copper(I) bromide (CuBr, 0.1 equiv), to the reaction mixture.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired allene.[1]
Crabbé-Ma Reaction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Allenes - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02573F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of Allenes – A Guide to Preventing Dimerization and Oligomerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with allenes. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and practical protocols to mitigate the common challenges of allene dimerization and oligomerization. Allenes are remarkably versatile building blocks in organic synthesis, but their unique cumulated diene structure also imparts a high degree of reactivity, often leading to undesired side reactions.[1][2] This guide offers expert insights and field-proven solutions to help you harness the full synthetic potential of these fascinating molecules.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding allene stability and handling.
Q1: Why is my allene dimerizing upon storage?
Simple allenes are inherently reactive and can polymerize or dimerize over time, especially when exposed to heat or light.[1][3] Proper storage is crucial for maintaining the integrity of your allene. This includes storing them in a cool, dark place under an inert atmosphere.[1][4] For long-term storage, consider using a freezer at -20°C.[5]
Q2: I observe significant byproduct formation during my reaction. Could it be allene oligomerization?
Yes, it is highly probable. Allenes can undergo thermal [2+2] cycloadditions to form dimeric and trimeric products, such as 1,2-dimethylenecyclobutane and 1,2,4-trimethylenecyclohexane.[6] This process is often competitive with your desired reaction, especially at elevated temperatures.
Q3: Are substituted allenes more stable than the parent allene?
Generally, yes. Substituents, particularly bulky ones, can significantly enhance the stability of allenes by providing steric hindrance.[1][7] This steric bulk physically impedes the approach of another allene molecule, thereby slowing down the rate of dimerization.[7][8] Electronic effects of substituents also play a role in modulating reactivity.[9]
Q4: Can my reaction catalyst be promoting the dimerization of my allene substrate?
Certain transition metal catalysts, particularly those based on rhodium, can catalyze the dimerization and oligomerization of allenes.[10][11] If you suspect catalyst-induced oligomerization, it may be necessary to screen different catalysts or modify the reaction conditions to disfavor these side reactions.
Q5: What are the initial signs of allene degradation?
A change in the physical appearance of your allene sample, such as color change or the formation of a precipitate, can indicate oligomerization. From an analytical perspective, the appearance of new, higher molecular weight species in your NMR or GC-MS analysis is a clear indicator of dimerization or oligomerization.
Troubleshooting Guides: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues encountered during experiments involving allenes.
Issue 1: Unexpected Dimer/Oligomer Formation in a Thermal Reaction
Symptoms:
-
Low yield of the desired product.
-
Presence of significant byproducts with molecular weights corresponding to dimers or trimers of the starting allene.
-
Reaction mixture becomes viscous or forms a solid precipitate.
Root Cause Analysis and Solutions:
The thermal dimerization of allenes is a well-documented phenomenon that proceeds through a diradical intermediate.[3][12] The rate of this reaction is highly dependent on temperature and the concentration of the allene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal dimerization.
Detailed Solutions:
| Strategy | Underlying Principle | Practical Implementation |
| Lower Reaction Temperature | Reduces the thermal energy available to overcome the activation barrier for dimerization.[12] | Run the reaction at the lowest temperature that still allows for an acceptable rate of the desired transformation. Consider performing a temperature screen to find the optimal balance. |
| Decrease Allene Concentration | The rate of dimerization is dependent on the concentration of the allene. Lowering the concentration will slow down this bimolecular reaction. | Use a higher dilution of your reaction mixture. If the allene is a reagent, consider adding it slowly to the reaction mixture over an extended period to maintain a low instantaneous concentration. |
| Modify the Allene Substrate | Introducing bulky substituents on the allene can sterically hinder the approach for dimerization.[1][10] | If synthetically feasible, redesign your allene to include sterically demanding groups such as tert-butyl or trialkylsilyl groups adjacent to the allene moiety. |
| Purify Starting Materials | Trace impurities, such as radical initiators, could potentially accelerate oligomerization. | Ensure your allene and solvents are of high purity. Purification of the allene by distillation or chromatography immediately before use is recommended. |
Issue 2: Catalyst-Mediated Oligomerization
Symptoms:
-
Rapid consumption of the allene starting material with concurrent formation of multiple higher molecular weight products.
-
Deactivation of the catalyst.
-
Inconsistent reaction outcomes.
Root Cause Analysis and Solutions:
Transition metal catalysts can coordinate to the π-system of allenes, leading to various side reactions, including dimerization and cycloisomerization.[10][11][13] The nature of the metal and its ligand sphere significantly influences the propensity for these unwanted pathways.
Troubleshooting Workflow:
Caption: Troubleshooting catalytic oligomerization.
Detailed Solutions:
| Strategy | Underlying Principle | Practical Implementation |
| Catalyst Screening | Different metals and catalyst systems have varying selectivities for allene reactions.[14][15] | If using a rhodium catalyst, consider switching to a palladium or nickel-based system, or vice versa, depending on the desired transformation. For instance, Grubbs first-generation catalysts show selectivity for allenes over alkenes, which can be exploited to prevent unwanted side reactions.[15] |
| Ligand Modification | The steric and electronic properties of the ligands on the metal center can be tuned to disfavor allene oligomerization. | Introduce bulkier ligands to sterically block the coordination of multiple allene molecules to the metal center. Alternatively, use ligands with different electronic properties to modulate the reactivity of the catalyst. |
| Optimization of Reaction Parameters | Temperature, solvent, and concentration can all influence the relative rates of the desired reaction versus oligomerization. | Perform a systematic optimization of reaction conditions. Lowering the temperature and using a more dilute solution can often suppress oligomerization. |
| Reverse Addition | Adding the catalyst to the allene solution can sometimes lead to localized high concentrations of the active catalyst, promoting oligomerization. | Consider adding the allene solution slowly to a solution of the catalyst and other reagents. |
Experimental Protocols
Here are detailed protocols for the proper handling and storage of allenes to minimize the risk of dimerization and oligomerization.
Protocol 1: Safe Handling and Storage of Allenes
Objective: To provide a standardized procedure for the safe handling and storage of allenes to maintain their chemical integrity.
Materials:
-
Allene compound
-
Schlenk flask or septum-sealed vial
-
Inert gas source (Argon or Nitrogen)
-
Dry, degassed solvent (if storing in solution)
-
Low-temperature freezer (-20°C)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Inert Atmosphere: All manipulations of allenes should be performed under an inert atmosphere to prevent exposure to air and moisture.[1][4] Use standard Schlenk line or glovebox techniques.
-
Purification: If the allene has been stored for an extended period or if its purity is , purify it by distillation or flash chromatography immediately before use.
-
Storage as a Neat Liquid/Solid:
-
Place the purified allene in a clean, dry Schlenk flask or vial.
-
Purge the container with a gentle stream of inert gas for several minutes.
-
Seal the container tightly. For flasks, use a greased glass stopper secured with a clip. For vials, use a septum cap wrapped with Parafilm.
-
Label the container clearly with the compound name, date, and storage conditions.
-
Store the container in a dark, cool environment. For optimal stability, a freezer at -20°C is recommended.[5]
-
-
Storage in Solution:
-
If the allene is to be used in solution, prepare a stock solution in a dry, degassed solvent.
-
Transfer the desired amount of allene to a Schlenk flask under an inert atmosphere.
-
Add the appropriate volume of solvent via cannula or syringe.
-
Store the solution under an inert atmosphere in a freezer. Note that the stability of allenes in solution can vary depending on the solvent and concentration.
-
Protocol 2: Monitoring Allene Stability by ¹H NMR
Objective: To use proton NMR spectroscopy to monitor the stability of an allene sample over time and detect the onset of dimerization.
Materials:
-
Allene sample
-
NMR tube with a sealable cap
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR spectrometer
Procedure:
-
Initial Spectrum:
-
Immediately after purification or receipt of the allene, prepare an NMR sample by dissolving a small amount in a deuterated solvent.
-
Acquire a ¹H NMR spectrum and carefully integrate the characteristic allene proton signals. The protons of a terminal allene typically resonate around 4.5 ppm.[16]
-
Save this spectrum as the "time zero" reference.
-
-
Periodic Monitoring:
-
Store the bulk of the allene sample under the appropriate conditions as described in Protocol 1.
-
At regular intervals (e.g., weekly or monthly, depending on the suspected stability of the allene), take a small aliquot from the stored sample and acquire a new ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the new spectrum to the "time zero" reference.
-
Look for the appearance of new signals, particularly in the olefinic and aliphatic regions, which may indicate the formation of dimeric or oligomeric species.
-
A decrease in the integration of the allene proton signals relative to an internal standard or the solvent peak is a quantitative indicator of degradation.
-
Mechanism of Allene Dimerization
The thermal [2+2] dimerization of allene to form 1,2-dimethylenecyclobutane is believed to proceed through a stepwise mechanism involving a diradical intermediate.[3][12]
Caption: Simplified mechanism of allene dimerization.
This multi-step process involves the formation of a C-C bond between two allene molecules to generate a tetramethyleneethane diradical, which then undergoes ring closure to yield the cyclobutane product.[12] The activation barrier for this process can be significant, which is why elevated temperatures are often required.[10][12]
References
- Skraba, S. L., & Johnson, R. P. (2012). A computational model for the dimerization of allene. The Journal of Organic Chemistry, 77(24), 11096–11100. [Link]
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]
- Skraba, S. L., & Johnson, R. P. (2012). A Computational Model for the Dimerization of Allene.
- Squarespace. (2024, October 18). Allene (Propadiene) SDS. Squarespace. [Link]
- Wang, Y., et al. (2014). Reactivity and Chemoselectivity of Allenes in Rh(I)-Catalyzed Intermolecular (5 + 2) Cycloadditions with Vinylcyclopropanes: Allene-Mediated Rhodacycle Formation Can Poison Rh(I). Journal of the American Chemical Society, 136(46), 16166–16175. [Link]
- Si, Y., et al. (2022). Elucidating the Mechanism of Electrooxidative Allene Dioxygenation: Dual Role of Tetramethylpiperidine N-Oxyl (TEMPO). Journal of the American Chemical Society, 144(3), 1233-1242. [Link]
- Quora. (2019, June 3). Why is allene unstable?. Quora. [Link]
- Wapiti Gravel. (2016, October 15). Allene MSDS. Wapiti Gravel. [Link]
- Wikipedia. (n.d.). Allenes. Wikipedia. [Link]
- Parveen, S., et al. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 701. [Link]
- Michigan State University. (n.d.). Reactivity of Allenes. MSU Chemistry. [Link]
- Liu, P., et al. (2026, January 5). Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction of 1,7-Allenenes with CO for Accessing cis- and trans-5/5 Skeletons. Journal of the American Chemical Society. [Link]
- Royal Society of Chemistry. (2017). Synthesis and reactivity of electron poor allenes: formation of completely organic frustrated Lewis pairs. Dalton Transactions. [Link]
- Socratic. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?.
- Neary, W. J., et al. (2021). Selective Ring-Opening Allene Metathesis: Polymerization or Ruthenium Vinylidene Formation. ACS Macro Letters, 10(5), 642–648. [Link]
- Chemistry Stack Exchange. (2014, January 6). Stability of Allenes and Alkynes. Chemistry Stack Exchange. [Link]
- Neary, W. J., et al. (2021).
- Neary, W. J., et al. (2021).
- National Institutes of Health. (n.d.). Radical transformations for allene synthesis. PubMed Central. [Link]
- Studylib. (n.d.). Allenes: Structure, Synthesis, and Reactions. Studylib. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]
- Khan Academy. (2013, February 13). Steric hindrance. YouTube. [Link]
- Royal Society of Chemistry. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]
- MDPI. (n.d.). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. MDPI. [Link]
- ResearchGate. (2021, July 16). Polymerization of Allenes by Using an Iron(II) β‐Diketiminate Pre‐Catalyst to Generate High Mn Polymers.
- MDPI. (n.d.).
- MDPI. (n.d.).
- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. UWM. [Link]
- Reddit. (2020, October 15). Tips for learning Alkene Reactions. Reddit. [Link]
- jOeCHEM. (2021, August 25). Reactions of Alkenes--Tackling ALL of Them (Worksheet Solutions Walkthrough). YouTube. [Link]
- The Organic Chemistry Tutor. (2021, March 23). Alkene Reactions. YouTube. [Link]
- Royal Society of Chemistry. (1967). Oligomers of allene. Part II. Dimers and trimers formed in the thermal polymerisation of liquid allene. Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Allene - Safety Data Sheet [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oligomers of allene. Part II. Dimers and trimers formed in the thermal polymerisation of liquid allene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A computational model for the dimerization of allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Ring-Opening Allene Metathesis: Polymerization or Ruthenium Vinylidene Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Allenes - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Reactions for Allene Synthesis
Welcome to the technical support center for allene synthesis via Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet sensitive transformation. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
The synthesis of allenes through the reaction of Grignard reagents with propargylic substrates is a cornerstone of modern organic chemistry, offering a direct route to these versatile building blocks. The core of this method typically relies on an SN2' mechanism, where the nucleophilic Grignard reagent attacks the alkyne terminus, displacing a leaving group at the propargylic position and forming the characteristic C=C=C allenic bond. However, competing pathways, such as direct SN2 substitution leading to isomeric alkynes, and classic Grignard-related issues, can often lead to frustration in the lab. This guide will serve as your partner in overcoming these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Grignard-based synthesis of allenes. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
This is the most common issue and almost always points to problems with the Grignard reagent itself or the reaction conditions.
Possible Cause 1: Inactive Grignard Reagent Grignard reagents are potent bases and nucleophiles, making them highly sensitive to moisture and atmospheric oxygen.[1][2] Any protic source (even atmospheric humidity) will rapidly quench the reagent by protonation, converting it into an inert alkane and preventing it from participating in the desired reaction.
-
Expert Insight & Solution:
-
Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried (>120 °C) and cooled under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be strictly anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) or obtained from a commercial solvent purification system.
-
Magnesium Quality: The magnesium turnings are critical. A dull, gray surface indicates the presence of a passivating magnesium oxide layer. This layer prevents the reaction with the organic halide, inhibiting reagent formation. Activate the magnesium immediately before use (see Protocol 1).[3][4]
-
Confirm Reagent Potency: Never assume your Grignard reagent has formed successfully or that its concentration matches the theoretical value. Always titrate a small aliquot of your freshly prepared reagent before use to determine its exact molarity (see Protocol 2).[1] This step is non-negotiable for reproducibility and accurate stoichiometry.
-
Possible Cause 2: Poor Catalyst Activity or Incorrect Catalyst Choice For many propargylic substrates, particularly those with less reactive leaving groups like ethers or carboxylates, a catalyst is essential to facilitate the SN2' pathway.
-
Expert Insight & Solution:
-
Transition metals like iron, nickel, and copper are commonly used to catalyze this transformation.[5][6][7] Iron catalysts, such as Fe(acac)₃, are often preferred as they are inexpensive, non-toxic, and highly effective.[5][8] If your reaction is sluggish, ensure your catalyst is pure and added correctly. Consider switching catalysts; for example, nickel-based systems like Ni(acac)₂/PPh₃ can be highly effective for propargylic bromides.[6][9]
-
Q2: My main product is an isomeric alkyne, not the desired allene. How can I improve regioselectivity?
This is a classic regioselectivity problem. You are observing the products of a direct SN2 substitution pathway competing with the desired SN2' pathway.
dot
Caption: Competing SN2 and SN2' pathways in allene synthesis.
Possible Cause 1: Steric Hindrance If the terminal position of the alkyne is sterically hindered, the Grignard reagent may be forced to attack the less-hindered propargylic carbon, favoring the SN2 pathway.
-
Expert Insight & Solution:
-
While substrate modification is not always feasible, ensure your Grignard reagent is not excessively bulky if this is a recurring issue. More importantly, the choice of catalyst can override steric factors. Iron and copper catalysts are well-documented to strongly favor the SN2' pathway, even with challenging substrates.[7]
-
Possible Cause 2: Leaving Group (LG) and Catalyst Choice The nature of the leaving group and its interaction with the catalyst is paramount for controlling selectivity.
-
Expert Insight & Solution:
-
Leaving Groups: "Harder" leaving groups like ethers and carboxylates often require a catalyst like Fe(acac)₃ to promote the SN2' reaction.[5][7] "Softer" leaving groups like bromides and iodides can sometimes react without a catalyst, but this can lead to mixtures. Using a nickel or copper catalyst with propargyl halides generally provides high selectivity for the allene.[6][9]
-
Catalyst is Key: The catalyst coordinates to the alkyne, effectively lowering the energy barrier for the SN2' attack and directing the nucleophile to the desired position. If you are getting the alkyne isomer, adding or changing your catalyst is the most effective troubleshooting step.
-
Q3: The reaction mixture turned dark brown/black and I see a lot of solid precipitate.
This often indicates side reactions, such as decomposition or homocoupling (Wurtz coupling).
-
Expert Insight & Solution:
-
Control the Temperature: Grignard reactions are exothermic. The initial formation and the subsequent reaction with the substrate should be carefully temperature-controlled. Add the organic halide dropwise during reagent formation to maintain a gentle reflux.[1] For the allene synthesis step, especially with reactive substrates, cooling the reaction (e.g., to 0 °C or lower) before adding the Grignard reagent can minimize side reactions.
-
Avoid High Concentrations: Running reactions at very high concentrations can lead to localized heating and promote decomposition and coupling side reactions. A typical concentration for the propargylic substrate is around 0.2 M.[8]
-
Check for Impurities: Impurities in the organic halide or magnesium can sometimes catalyze the formation of finely divided metal particles, causing the solution to darken.[1] Ensure your starting materials are of high purity.
-
Frequently Asked Questions (FAQs)
Q: Which solvent is best for this reaction?
A: Anhydrous ethereal solvents are required. Tetrahydrofuran (THF) is generally the preferred solvent as it is better at solvating and stabilizing the Grignard reagent compared to diethyl ether.[3] This stabilization can be crucial for both the formation of the reagent and its subsequent reactivity.
Q: How much Grignard reagent should I use?
A: A slight excess of the Grignard reagent is typically used to ensure complete consumption of the propargylic substrate. A common range is 1.2 to 1.5 equivalents relative to the substrate.[5][9] However, using a large excess can promote side reactions. The most important factor is to know the exact concentration of your Grignard reagent via titration, allowing for precise stoichiometric control.
Q: Can I use a propargylic alcohol directly?
A: No. The acidic proton of the hydroxyl group will instantly destroy the Grignard reagent.[1][10] The alcohol must first be converted into a suitable leaving group, such as a halide, ether, sulfonate, or carboxylate.
Q: My reaction involves a Grignard reagent with β-hydrogens (e.g., n-butylmagnesium bromide). Are there special considerations?
A: Yes. Grignard reagents with β-hydrogens can act as reducing agents via β-hydride elimination, which can compete with the desired nucleophilic addition.[7][11] This can lead to the formation of reduced byproducts instead of the allene. While often unavoidable, this side reaction can sometimes be minimized by running the reaction at lower temperatures.
Key Reaction Parameters Summary
| Parameter | Recommendation / Observation | Rationale & Impact on Reaction |
| Catalyst | Fe(acac)₃ (5 mol%) : Excellent for propargyl ethers/carboxylates.[5][7] | Promotes SN2' pathway, non-toxic, inexpensive. |
| Ni(acac)₂/PPh₃ (2-4 mol%) : Effective for propargyl bromides.[6] | High regioselectivity for allenes, fast reaction times. | |
| Cu(I) salts : Classic choice, but often requires stoichiometric amounts. | Strong preference for SN2' but can be less efficient catalytically.[7] | |
| Leaving Group | Ethers (e.g., -OMe), Carboxylates (e.g., -OAc, -OPiv) | Good for stability; requires a catalyst like Fe(acac)₃ for activation.[5][7] |
| Halides (-Br, -Cl) | More reactive; often paired with Ni or Cu catalysts for best results.[6][9] | |
| Solvent | Anhydrous THF or Diethyl Ether | Required to stabilize the Grignard reagent and prevent quenching. THF is generally superior.[3] |
| Temperature | Formation: Gentle reflux. Reaction: -20 °C to RT. | Controls reaction rate and minimizes side reactions like decomposition and β-hydride elimination. |
| Stoichiometry | 1.2 - 1.5 equivalents of Grignard reagent. | Ensures complete conversion of the limiting substrate without excessive side reactions.[5][9] |
Validated Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
Causality: This protocol removes the passivating MgO layer from the magnesium surface, exposing fresh metal to initiate the reaction with the organic halide.
-
Place magnesium turnings (e.g., 1.2 equivalents) into a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel, all under a positive pressure of inert gas.
-
Add a single crystal of iodine (I₂). The flask can be gently warmed with a heat gun until faint purple vapors are observed subliming onto the metal surface.[3]
-
Alternatively, add ~1-2 mol% of 1,2-dibromoethane. It will react with the magnesium, cleaning the surface and initiating reactivity.
-
Allow the flask to cool to room temperature before adding the solvent.
Protocol 2: Titration of the Grignard Reagent
Causality: Determines the active molarity of the Grignard reagent, which is essential for accurate and reproducible stoichiometry.
-
Accurately weigh ~100-150 mg of I₂ into a dry flask and dissolve it in ~5 mL of anhydrous THF.
-
Slowly add the prepared Grignard reagent dropwise from a 1.00 mL syringe to the stirring iodine solution at room temperature.
-
The endpoint is the disappearance of the characteristic brown/purple color of iodine, resulting in a colorless or slightly cloudy gray/white solution.
-
Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.[1]
Protocol 3: General Procedure for Iron-Catalyzed Allene Synthesis
Causality: This procedure outlines a reliable method using a common iron catalyst, controlling addition and temperature to favor the desired SN2' reaction.
-
To a flame-dried, inert-atmosphere flask, add the propargylic substrate (1.0 equiv) and the iron catalyst (e.g., Fe(acac)₃, 0.05 equiv).
-
Dissolve the solids in anhydrous solvent (e.g., THF or toluene) to a concentration of ~0.2 M.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the titrated Grignard reagent (1.5 equiv) dropwise via syringe over 5-10 minutes while stirring vigorously.[8]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Logic Flowchart
This diagram provides a systematic approach to diagnosing and solving issues with your allene synthesis.
dot
Caption: A step-by-step flowchart for diagnosing failed Grignard reactions.
References
- T. H. T. Dang, P. T. K. Nguyen, H. V. Le, T. T. T. Nguyen, P. H. Pham, Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and Allenols, ChemCatChem, 2021. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cctc.202100913
- Organic Chemistry Portal, Allene synthesis by 1,3-substitution with carbon nucleophiles. URL: https://www.organic-chemistry.org/synthesis/C1C/allenes/carbon-nucleophiles.shtm
- Y.-C. Cheng, C.-Y. Liu, S.-H. Chen, C.-W. Tse, T.-S. Kuo, W.-C. Yuan, Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones, Organic Letters, 2023. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c02006
- T. H. T. Dang, et al., Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and Allenols, ResearchGate, 2021. URL: https://www.researchgate.net/publication/354329243_Iron-Catalyzed_Cross-Coupling_of_Propargyl_Ethers_with_Grignard_Reagents_for_the_Synthesis_of_Functionalized_Allenes_and_Allenols
- Q. Li, H. Gau, Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents, Synlett, 2012. URL: https://www.organic-chemistry.org/abstracts/lit2/253.shtm
- D. J. Pasto, S.-K. Chou, E. Fritzen, R. H. Shults, A. Waterhouse, G. F. Hennion, Allene formation in reactions of propargyl chlorides with dialkylcuprates and alkylallenylcuprates, The Journal of Organic Chemistry, 1978. URL: https://pubs.acs.org/doi/abs/10.1021/jo00418a018
- J. E. Bäckvall, S. K. Jiao, P. G. Andersson, Iron‐catalyzed Cross‐Coupling of Propargyl Carboxylates and Grignard Reagents: Synthesis of Substituted Allenes, Chemistry – A European Journal, 2010. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3004863/
- Reddit, Grignard Formation - Troubleshooting and Perfecting, r/Chempros. URL: https://www.reddit.
- Reddit, Troubleshooting my grignard reactions, r/chemistry. URL: https://www.reddit.com/r/chemistry/comments/8gkc3d/troubleshooting_my_grignard_reactions/
- L. Josien, Grignard Reaction, Mechanism, Reagent and Cheat Sheet, Leah4Sci. URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/
- BenchChem, Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. URL: https://www.benchchem.com/blog/troubleshooting-common-issues-in-the-grignard-synthesis-of-tertiary-alcohols/
- ScienceMadness Discussion Board, Grignard successes and failures. URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=60351
- Organic Chemistry Portal, Grignard Reaction. URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
- Wikipedia, Grignard reaction. URL: https://en.wikipedia.org/wiki/Grignard_reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents [organic-chemistry.org]
- 7. Iron‐catalyzed Cross‐Coupling of Propargyl Carboxylates and Grignard Reagents: Synthesis of Substituted Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
- 10. leah4sci.com [leah4sci.com]
- 11. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Stabilizing 4-Methyl-1,2-pentadiene During Storage
Welcome to the technical support center for 4-Methyl-1,2-pentadiene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this highly reactive allene. Our goal is to provide you with the expertise and practical solutions to ensure the stability and purity of this compound throughout your research and development workflows.
Introduction to the Instability of this compound
This compound is a valuable building block in organic synthesis due to the unique reactivity of its cumulated double bonds. However, this reactivity also contributes to its inherent instability. Allenes, in general, are thermodynamically less stable than their isomeric conjugated or isolated dienes. The primary degradation pathways for this compound during storage are polymerization and isomerization .
-
Polymerization: The high reactivity of the double bonds makes this compound susceptible to free-radical or thermally induced polymerization, leading to the formation of oligomers and polymers. This process can be accelerated by heat, light, and the presence of radical initiators.
-
Isomerization: Under certain conditions, such as exposure to acid catalysts or elevated temperatures, this compound can isomerize to more stable conjugated dienes, such as 4-methyl-1,3-pentadiene.
This guide provides a series of frequently asked questions and troubleshooting protocols to help you mitigate these stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound has become viscous and difficult to handle. What is happening?
Answer: Increased viscosity is a primary indicator of polymerization. Over time, especially if not stored under optimal conditions, individual molecules of this compound can react with each other to form larger oligomeric and polymeric chains, leading to a noticeable increase in viscosity.
Troubleshooting Protocol: Assessing Polymerization
-
Visual Inspection: Observe the material's appearance. Has it changed from a clear, mobile liquid to a thicker, more syrupy consistency? Is there any solid precipitate?
-
Solubility Test: Take a small aliquot of the suspect material and attempt to dissolve it in a non-polar solvent like hexane or toluene. Pure this compound should be fully soluble. The presence of insoluble material or a gel-like consistency suggests significant polymerization.
-
Purity Analysis by GC-MS: For a quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. A properly stored sample will show a single major peak corresponding to this compound. A polymerized sample will exhibit a diminished peak for the monomer and may show a broad "hump" at longer retention times, corresponding to higher molecular weight oligomers that are not easily resolved by GC.
Preventative Measures:
-
Strict Temperature Control: Store this compound at 2-8°C in a refrigerator. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, which can generate radical species that initiate polymerization.
-
Use of Inhibitors: For long-term storage, the addition of a polymerization inhibitor is strongly recommended.
FAQ 2: What is a polymerization inhibitor and which one should I use for this compound?
Answer: A polymerization inhibitor is a chemical compound that is added in small quantities to prevent or retard polymerization. These compounds typically work by scavenging free radicals that initiate the polymerization chain reaction. For unsaturated hydrocarbons like dienes, phenolic antioxidants are commonly used.
Recommended Inhibitors:
While specific studies on this compound are limited, effective inhibitors for structurally similar compounds provide a strong basis for recommendation.
| Inhibitor | Recommended Concentration (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A phenolic antioxidant that donates a hydrogen atom to peroxy radicals, terminating the radical chain reaction.[1] |
| Hydroquinone (HQ) | 100 - 500 ppm | Another phenolic antioxidant that effectively scavenges free radicals.[2] |
Causality Behind Choice: BHT is often preferred due to its good solubility in non-polar organic compounds and its effectiveness at low concentrations. It is widely used to stabilize a variety of reactive monomers.[1]
Experimental Protocol: Adding Inhibitor to this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (e.g., BHT) in a volatile, anhydrous solvent like hexane. For example, to achieve a 200 ppm concentration in 100 g of diene, you would need 20 mg of BHT.
-
Addition: To the freshly prepared or purified this compound, add the calculated volume of the inhibitor stock solution.
-
Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.
-
Solvent Removal (if necessary): If the volume of the solvent added is a concern for your application, it can be carefully removed under a gentle stream of inert gas.
-
Storage: Immediately transfer the stabilized diene to a clean, amber glass bottle, purge with an inert gas, and store at 2-8°C.
FAQ 3: I suspect my sample has isomerized. How can I confirm this and what are the consequences?
Answer: Isomerization of this compound to its more stable conjugated isomer, 4-methyl-1,3-pentadiene, can occur in the presence of acid traces or upon heating. The consequence of this isomerization is a change in the chemical reactivity of the compound, which can significantly impact your downstream applications, as the 1,3-diene will exhibit different reactivity in reactions like Diels-Alder cycloadditions.
Troubleshooting Protocol: Detecting Isomerization
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most effective method to separate and identify isomers of 4-methylpentadiene. The different isomers will have distinct retention times.
Experimental Protocol: GC-MS Analysis of C6H10 Isomers
-
Sample Preparation: Dilute a small aliquot of your this compound sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.[3][4][5]
-
Instrumentation:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
-
-
Data Analysis: Compare the retention time and mass spectrum of the major peak in your sample to that of a certified reference standard of this compound. The presence of a significant peak at a different retention time with a mass spectrum corresponding to a C6H10 isomer is indicative of isomerization. The mass spectra of the isomers will be very similar, so retention time matching with known standards is crucial for definitive identification.
Logical Relationship for Degradation Pathway Identification
Caption: Degradation pathways of this compound.
Preventative Measures:
-
Neutral Storage Conditions: Ensure that the storage container is free of acidic residues. Use high-purity amber glass bottles.
-
Avoid High Temperatures: Do not expose the material to high temperatures during storage or handling.
FAQ 4: How should I handle and store this compound upon receiving it?
Answer: Proper handling and storage from the moment of receipt are critical to maintaining the quality of this compound.
Workflow for Handling and Storage
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: Identifying Byproducts in 4-Methyl-1,2-pentadiene Synthesis by GC-MS
Welcome to the technical support center for the analysis of 4-Methyl-1,2-pentadiene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges in a practical question-and-answer format, grounded in scientific principles and extensive field experience.
I. Frequently Asked Questions (FAQs)
Q1: My GC-MS chromatogram shows several peaks close to my target this compound peak. How can I tentatively identify them as potential byproducts?
A1: The presence of adjacent peaks often points to isomers or structurally related compounds formed during synthesis. The primary method for tentative identification involves a detailed analysis of their mass spectra.
-
Isomeric Impurities: Isomerization is a common side reaction in allene synthesis.[1][2] Look for peaks with the same molecular ion (M+) as this compound (m/z 82.14).[3][4] Common isomers include other pentadienes like 4-methyl-1,3-pentadiene and 2-methyl-1,3-pentadiene.[5][6] While their molecular ions are identical, their fragmentation patterns may show subtle differences due to the varying stability of the resulting carbocations.
-
Unreacted Starting Materials: Check for the presence of your starting materials. For instance, if you are using a method involving the isomerization of an alkyne, you might see residual alkyne in your chromatogram.[1]
-
Solvent and Reagent-Related Impurities: Always run a blank injection of your solvent to identify any extraneous peaks originating from the solvent itself or from contaminants in the injection port.
Q2: What are the expected fragmentation patterns for this compound and its common isomers in GC-MS?
A2: Understanding the fragmentation patterns is key to distinguishing between your target compound and its byproducts.[7][8]
For this compound (an allene), you can expect to see characteristic fragmentation resulting from the cleavage of the unstable cumulated double bond system. The mass spectrum of an allene like 5,6-undecadiene shows a base peak at m/z 54, corresponding to a [C4H6]+ fragment.[9] Similar fragmentation behavior can be anticipated for this compound.
Table 1: Expected m/z values for this compound and Potential Isomeric Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C6H10 | 82.14 | 82 (M+), 67, 54, 41 |
| 4-Methyl-1,3-pentadiene | C6H10 | 82.14 | 82 (M+), 67, 41 |
| 2-Methyl-1,3-pentadiene | C6H10 | 82.14 | 82 (M+), 67, 53, 41 |
Note: The relative intensities of these fragments will vary and should be compared to a known reference standard or a spectral library for confirmation.
Q3: I suspect isomerization is occurring during my synthesis. What are the common isomers of this compound I should be looking for?
A3: Isomerization is a frequent challenge in allene synthesis, often catalyzed by acids, bases, or transition metals.[2][10] The most likely isomeric byproducts of this compound are its more stable conjugated diene counterparts:
-
4-Methyl-1,3-pentadiene: This is a common rearrangement product.
-
2-Methyl-1,3-pentadiene: Another possible conjugated diene isomer.[5]
The relative stability of these isomers often dictates their prevalence as byproducts. Conjugated dienes are generally more thermodynamically stable than their corresponding allenes.
Q4: My baseline is noisy and I'm seeing ghost peaks. How can I troubleshoot these issues to get a cleaner chromatogram?
A4: A noisy baseline and ghost peaks can obscure the identification of minor byproducts.[11] These issues often stem from contamination within the GC-MS system.
-
Baseline Noise: This can be caused by column bleed, a contaminated carrier gas, or detector issues.[11] To address this, bake out your column according to the manufacturer's instructions and ensure your gas traps are functioning correctly.
-
Ghost Peaks: These are peaks that appear in blank runs and are often due to carryover from previous injections or contamination in the injection port.[11] To resolve this, clean the injector port, replace the septum and liner, and use a fresh solvent wash.
II. Troubleshooting Guides
Guide 1: Distinguishing Between Isomeric Byproducts
When mass spectra are very similar, chromatographic separation is your primary tool for differentiation.
Protocol: Optimizing GC Separation for Isomers
-
Column Selection: Utilize a column with a stationary phase suitable for separating non-polar volatile compounds. A 5% phenyl-methylpolysiloxane column is a good starting point.
-
Temperature Program: Start with a low initial oven temperature to enhance the separation of volatile isomers. A slow temperature ramp (e.g., 2-5 °C/min) will provide better resolution.
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to achieve the best separation efficiency.
-
Injection Technique: A split injection is often preferred for concentrated samples to avoid column overload and peak fronting.[12]
Guide 2: Confirming the Identity of a Suspected Byproduct
Tentative identification based on mass spectra should always be confirmed.
Protocol: Byproduct Identity Confirmation
-
Reference Standard Injection: The most reliable method is to inject a pure standard of the suspected byproduct and compare its retention time and mass spectrum to the unknown peak in your sample.
-
Spectral Library Matching: Utilize a comprehensive mass spectral library, such as the NIST database, to match the spectrum of your unknown peak.[13] A high match factor (typically >800) provides a good degree of confidence.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an accurate mass measurement, allowing you to determine the elemental composition of the byproduct and confirm its molecular formula.
Workflow for Byproduct Identification
Caption: A workflow for identifying byproducts in a reaction mixture.
III. Advanced Troubleshooting
Q5: I've identified an unexpected byproduct that doesn't seem to be an isomer. What are some other possibilities?
A5: Unexpected byproducts can arise from various side reactions.
-
Dimerization/Oligomerization: Allenes can undergo cyclooligomerization, especially in the presence of transition metal catalysts.[14] Look for peaks with molecular weights that are multiples of your product's molecular weight.
-
Reaction with Solvents or Reagents: The high reactivity of allenes can lead to reactions with certain solvents or leftover reagents. For example, if your synthesis involves an amine, you might see adducts. The Crabbé reaction, a method for allene synthesis, produces an imine as a byproduct.[15]
-
Degradation Products: Allenes can be thermally unstable. If your GC inlet temperature is too high, you may be seeing degradation products.
Troubleshooting Unexpected Peaks
Caption: A decision tree for troubleshooting unexpected peaks.
By systematically applying these troubleshooting strategies, you can effectively identify byproducts in your this compound synthesis, leading to a better understanding and optimization of your reaction.
References
- American Chemical Society. (2015). Cycloisomerization of Allene–Enol Ethers under Bi(OTf)3 Catalysis.
- Oku, M., et al. (n.d.).
- Teledyne LABS. (2023). Troubleshooting any Purge & Trap for VOC Analysis. LabRulez GCMS. [Link]
- MDPI. (n.d.). Isomerization of Internal Alkynes to Iridium(III)
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
- ResearchGate. (2025).
- Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. [Link]
- Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]
- National Institutes of Health. (n.d.). Radical transformations for allene synthesis. PubMed Central. [Link]
- Royal Society of Chemistry. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. [Link]
- Wikipedia. (n.d.). Crabbé reaction. [Link]
- Wikipedia. (n.d.). Allenes. [Link]
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Chemistry LibreTexts. (2023).
- Chad's Prep. (n.d.).
- Stenutz. (n.d.). This compound. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. PubMed Central. [Link]
- NIST. (n.d.). 1,2-Pentadiene, 4-methyl-. NIST WebBook. [Link]
- Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
- Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]
- World Journal of Pharmacy and Pharmaceutical Sciences. (2023). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. [Link]
- Organic Syntheses. (n.d.). 1,4-pentadiene. [Link]
- National Institutes of Health. (2018).
- ResearchGate. (2025). Significance of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [stenutz.eu]
- 4. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 5. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 6. 4-Methyl-1,3-pentadiene - mixture | 926-56-7 | FM168132 [biosynth.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology | MDPI [mdpi.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Allenes - Wikipedia [en.wikipedia.org]
- 15. Crabbé reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Allene Synthesis
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of allenes. This guide is designed to provide field-proven insights and practical solutions to a common and critical challenge: catalyst deactivation. Allenes are pivotal building blocks in modern organic chemistry, but their synthesis can be hampered by the loss of catalyst activity, leading to decreased yields, poor selectivity, and stalled reactions.[1][2]
This document moves beyond a simple list of procedures to explain the underlying causality of deactivation phenomena. By understanding the "why," you can more effectively troubleshoot problems and design more robust and efficient synthetic protocols.
Troubleshooting Guide: Diagnosing and Solving Catalyst Issues
This section is structured to address specific experimental problems you may encounter. Each entry details the symptoms, probable causes, and actionable solutions grounded in chemical principles.
Issue 1: Rapid and Complete Loss of Activity Early in the Reaction
Symptoms:
-
The reaction initiates as expected (e.g., color change, initial product formation on TLC/GC), but stops completely within the first 30-60 minutes.
-
No further conversion is observed even with extended reaction times or gentle heating.
-
The catalyst appears to have "died."
Probable Cause: Acute Catalyst Poisoning
This behavior is a classic sign of acute poisoning, where impurities in the reaction mixture strongly and irreversibly bind to the catalyst's active sites, rendering them inactive.[3][4] Unlike gradual fouling, poisoning is swift and catastrophic.
Diagnostic & Solutions Protocol:
-
Identify the Poison Source: The most common poisons for transition metal catalysts (e.g., Cu, Pd, Rh, Ni) used in allene synthesis are sulfur, phosphorus, and halogen compounds.[3]
-
Reagent Audit: Systematically evaluate the purity of your starting materials. Terminal alkynes, often synthesized from reagents like n-butyllithium and subsequently quenched, can contain residual sulfur or halide impurities. Solvents, especially ethereal solvents, can contain peroxide inhibitors that degrade catalysts.
-
Action: Purify all reagents before use. Distill liquid aldehydes and alkynes. Pass solvents through a column of activated alumina or a commercial purification system. If using commercial alkynes, consider pre-treating a solution of the alkyne with a scavenger like copper powder or activated carbon to remove trace impurities.
-
-
Implement a Guard Bed or Scavenger:
-
Explanation: A guard bed is a small amount of material placed upstream of the main catalytic reactor to adsorb poisons before they reach the catalyst.[4] In a batch reaction, a "sacrificial" scavenger can be added.
-
Action: For column reactions, pack a small layer of activated alumina or silica at the inlet. For batch reactions, consider adding a small amount of a less expensive, disposable material that binds strongly to the suspected poison. For example, adding additives like molybdenum or boron can help trap poisons such as sulfur or phosphorus.[5]
-
-
Catalyst Selection:
-
Explanation: Some catalysts exhibit higher tolerance to specific poisons.
-
Action: Review literature for catalysts known to be robust for your specific transformation. For instance, developing catalysts with protective coatings or specific surface structures can make it more difficult for poisons to adhere.[5]
-
Issue 2: Gradual Decrease in Conversion Over a Single Run or Multiple Cycles
Symptoms:
-
The reaction rate slows down progressively over time.
-
If recycling the catalyst, each subsequent run achieves a lower final conversion.
-
The catalyst may change color or appearance (e.g., from a fine powder to clumps, or darkening in color).
Probable Causes: Fouling (Coke Formation) or Sintering (Thermal Degradation)
This indicates a slower deactivation mechanism. The two most likely culprits are fouling, the physical deposition of carbonaceous material ("coke") on the catalyst surface, or sintering, the thermal agglomeration of active metal particles into larger, less active ones.[3]
A. Addressing Fouling (Coke Formation)
Coke formation occurs when organic molecules decompose or polymerize on the catalyst surface, physically blocking active sites and pores.[6][7] This is especially prevalent in high-temperature reactions involving hydrocarbons.[8]
Solutions:
-
Optimize Reaction Conditions:
-
Explanation: High temperatures and high reactant concentrations often accelerate coke formation.[3]
-
Action: Attempt the reaction at the lowest feasible temperature that still provides a reasonable reaction rate. Consider a slower addition of the limiting reagent to keep its instantaneous concentration low.
-
-
Catalyst Regeneration (for Heterogeneous Catalysts):
Experimental Protocol: Catalyst Regeneration via Decoking
-
Catalyst Recovery: After the reaction, carefully filter and wash the catalyst with a non-reacting solvent (e.g., hexane, ethyl acetate) to remove adsorbed organic species. Dry the catalyst under vacuum.
-
Controlled Oxidation: Place the dried catalyst in a tube furnace. Under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂ in N₂), gradually heat the catalyst. The temperature required depends on the nature of the coke, but a range of 400-600 °C is typical.[10]
-
Hold & Cool: Hold at the target temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases. Cool the catalyst to room temperature under an inert atmosphere (N₂ or Ar).
-
Reduction (if applicable): If the active phase is a metal (e.g., Pd(0), Cu(I)) that was oxidized during decoking, a reduction step is necessary. Heat the catalyst under a flow of dilute hydrogen (e.g., 5-10% H₂ in N₂) to restore the active metallic state.
B. Mitigating Sintering
Sintering involves the migration and coalescence of metal nanoparticles on the support surface, leading to a decrease in the active surface area.[3] It is often irreversible.
Solutions:
-
Temperature Control: This is the most critical factor. Operate at the lowest possible temperature.[3]
-
Support Selection: The interaction between the metal and the support can stabilize the particles. High-surface-area supports with strong metal-support interactions (SMSI) can anchor the nanoparticles and inhibit migration.
-
Catalyst Design: Employing catalysts with dopants or embedded structures can help stabilize the metal particles against agglomeration.[11]
Issue 3: Inconsistent Performance and Change in Product Selectivity
Symptoms:
-
Reaction performance is difficult to reproduce from batch to batch.
-
Over time, you observe an increase in byproduct formation at the expense of the desired allene.
Probable Cause: Catalyst Structural Change or Leaching
-
Structural Change: Sintering can do more than just reduce active area; it can change the nature of the active sites, favoring different reaction pathways.[4] Similarly, the coke deposited on a catalyst can sometimes be catalytically active itself, promoting side reactions.[12]
-
Leaching (Homogeneous Catalysis): In homogeneous catalysis, the active metal complex may be unstable under the reaction conditions and decompose into inactive metal particles (often observed as the formation of a black precipitate, e.g., "palladium black").[11] For heterogeneous catalysts, leaching refers to the dissolution of the active metal off the support into the reaction medium.
Solutions:
-
Confirm Leaching: For heterogeneous catalysts, filter the hot reaction mixture to remove the solid catalyst and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, the active catalyst is homogeneous and has leached from the support. ICP-OES analysis of the filtrate can quantify the amount of leached metal.[13]
-
Modify Ligands/Support: For homogeneous catalysts, use more strongly coordinating ligands to prevent metal precipitation. For heterogeneous catalysts, improve the anchoring of the metal to the support, perhaps through different surface functionalization or by choosing a different support material.
-
Re-evaluate Reaction Conditions: Changes in solvent polarity, pH, or the presence of certain additives can promote leaching or structural changes. Systematically investigate these parameters to find a more stable operating window.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in allene synthesis?
A1: There are four primary mechanisms:
-
Poisoning: Strong chemisorption of impurities on active sites.[3]
-
Fouling (Coking): Physical deposition of carbonaceous species on the surface.[6]
-
Sintering: Thermal agglomeration of active metal particles.[3]
-
Leaching: Loss of the active species from the support (heterogeneous) or solution (homogeneous).[11]
The following diagram illustrates these interconnected pathways.
Caption: Key pathways of catalyst deactivation and their effects.
Q2: My allene synthesis uses a copper catalyst. What specific poisons should I be most concerned about?
A2: Copper catalysts are particularly sensitive to sulfur compounds, which are common impurities in many organic reagents.[14] This includes thiols, sulfides, and residual sulfates from upstream processes. Acetylenic starting materials can sometimes contain trace amounts of sulfur. Additionally, phosphines and amines, if not part of the intended ligand system, can act as poisons by strongly coordinating to copper active sites.
Q3: How can I design an experiment to be more robust against catalyst deactivation from the start?
A3: A proactive approach is always best.
-
Feedstock Purification: Assume your reagents are not perfectly pure. Always purify solvents and key starting materials.[3]
-
Understand the Mechanism: Research the deactivation mechanisms for your specific catalyst class. If it's known to be thermally sensitive, prioritize lower reaction temperatures.[11]
-
In-Situ Monitoring: Use techniques like online GC or periodic TLC sampling to understand the kinetics of your reaction. A non-linear reaction progress curve can be the first indication of deactivation.
-
Control Experiments: Run a control reaction with a suspected impurity added in a small amount. If the reaction dies, you have found a likely culprit.
This troubleshooting workflow can guide your experimental design.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Q4: Is it always better to use a heterogeneous catalyst to avoid leaching and simplify recovery?
A4: Not necessarily. While heterogeneous catalysts offer significant advantages in separation and recycling, they can suffer from lower activity, selectivity, and mass transfer limitations compared to their homogeneous counterparts.[13] The choice depends on the specific application. For complex, high-value molecules in drug development, the high selectivity and activity of a homogeneous catalyst may be paramount, and the cost of dealing with product purification is acceptable. For larger-scale production, the reusability of a heterogeneous catalyst often becomes the deciding economic factor.[13]
Data Summary: Common Catalyst Poisons in Allene Synthesis
The following table summarizes common poisons for catalysts frequently used in allene synthesis, their likely sources, and the primary deactivation mechanism.
| Catalyst Metal | Common Poisons | Potential Sources in Allene Synthesis | Primary Mechanism |
| Copper (Cu) | Sulfur Compounds (H₂S, thiols), Phosphorus Compounds (phosphines) | Alkyne/aldehyde starting materials, contaminated solvents | Poisoning[3][14] |
| Palladium (Pd) | Sulfur, Halides, Strong coordinating ligands (e.g., triphenylphosphine in excess) | Reagents, solvents, ligand degradation | Poisoning, Leaching[15] |
| Rhodium (Rh) | Carbon Monoxide (CO), Halides, Sulfur | Syngas impurities (if used), chlorinated solvents | Poisoning[16] |
| Nickel (Ni) | Water, Sulfur, Oxygen | Wet solvents, air leaks, impure reagents | Poisoning, Oxidation[11][17] |
References
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Chemistry World. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- Trost, B. M., & Li, C.-J. (Eds.). (2014). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. ACS Catalysis.
- Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation.
- Sharma, J., & Singh, B. (2024). Visible light promoted synthesis of allenes. Catalysis Science & Technology.
- Chemistry For Everyone. (2025, September 14). How Can You Prevent Catalyst Poisoning? [Video]. YouTube.
- ECHE 430. (2021, March 10). Lecture 20 - Catalyst Deactivation [Video]. YouTube.
- Macgregor, S. A., & Eisenstein, O. (2020). Catalyst Deactivation Processes during 1‑Hexene Polymerization. Organometallics.
- Bao, H., & Liu, G. (2022). Radical transformations for allene synthesis. Chemical Science.
- Royal Society of Chemistry. (n.d.). Visible light promoted synthesis of allenes. Catalysis Science & Technology.
- Twigg, M. V. (2025, August 7). The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate.
- Robinson, D. W. (2000, December 4). Catalyst Regeneration, Metal Catalysts. Semantic Scholar.
- Wang, S., & Liu, G. (n.d.). Regeneration of catalysts deactivated by coke deposition: A review. ResearchGate.
- Weckhuysen, B. M., & Schüth, F. (2024, April 26). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI.
- Argyle, M. D., & Bartholomew, C. H. (2023, March 20). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI.
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (n.d.). Regeneration of catalysts deactivated by coke deposition: A review.
- Bao, H., & Liu, G. (2022). Radical transformations for allene synthesis. Semantic Scholar.
- Royal Society of Chemistry. (n.d.). Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. Dalton Transactions.
- Oluwasanu, A. A. (2023, October 18). Selected Examples of the Metal-Free Synthesis of Allenes (2017 – 2023). Medicinal & Analytical Chemistry International Journal.
- Google Patents. (n.d.). Method of regenerating deactivated catalyst.
- Bao, H., & Liu, G. (2022). Radical transformations for allene synthesis. PubMed Central.
- Yu, S., & Ma, S. (2012). Allenes in catalytic asymmetric synthesis and natural product syntheses. Angewandte Chemie International Edition.
- MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
- Wikipedia. (n.d.). Allenes.
- Knowles, R. R., & Stephenson, C. R. J. (n.d.). Photoredox-catalyzed regioselective allene alkoxycarbonylations for the synthesis of α-allyl-γ-lactones. PubMed Central.
- Wu, L., & Xiao, J. (n.d.). Metallaphotoredox Synthesis of Axially Chiral Tetrasubstituted Allenes through Regio- and Enantioselective 1,4-Carbocyanation of 1,3-Enynes. ACS Catalysis.
- Dong, G. (n.d.). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. PubMed Central.
- Bao, H., & Liu, G. (n.d.). Radical transformations for allene synthesis. Chemical Science.
- Kumar, A., & Verma, A. K. (2023, January 10). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. PubMed Central.
- Bao, H., & Liu, G. (2022, June 28). (PDF) Radical Transformations for Allene Synthesis. ResearchGate.
- ResearchGate. (n.d.). Applications of Allenes in Organic Synthesis (Update 2022).
- Lee, M., Nguyen, M., Brandt, C., Kaminsky, W., & Lalic, G. (2017). Catalytic Hydroalkylation of Allenes. PubMed.
- Elsevier. (n.d.). Acetylene and Allene Complexes: Their Implication in Homogeneous Catalysis.
- Ma, S. (2022, January 18). Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. ACS Catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 15. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allene Product Workup & Purification
Welcome to the technical support center for handling allene products. Allenes, with their unique cumulated diene structure, are exceptionally versatile intermediates in modern organic synthesis. However, this same reactivity makes them prone to degradation during reaction workup and purification. This guide provides in-depth, field-proven answers to common challenges, ensuring you can maximize the yield and purity of your valuable allene products.
Frequently Asked Questions: Understanding Allene Degradation
This section addresses the fundamental chemical principles governing allene stability. Understanding these concepts is the first step toward designing a robust workup procedure.
Q1: What are the primary ways my allene product can degrade during workup?
Allenes are thermodynamically less stable than their isomeric conjugated dienes and, in many cases, internal alkynes.[1][2] This inherent instability makes them susceptible to several degradation pathways, especially when exposed to common workup reagents or conditions. The three main pathways are:
-
Isomerization: Rearrangement to more stable conjugated dienes or alkynes. This is the most common failure mode and is often catalyzed by acids, bases, or metals.[3][4][5]
-
Acid-Catalyzed Hydration/Addition: The electron-rich double bonds can be protonated by strong acids, forming a vinyl or allyl carbocation intermediate that can be trapped by nucleophiles (like water) or undergo rearrangement.[1][6]
-
Oxidation: Like standard alkenes, the double bonds of allenes are susceptible to oxidative cleavage or epoxidation, particularly if residual oxidants are present in the reaction mixture.[7][8]
Q2: Why are allenes so prone to isomerization?
The tendency of allenes to isomerize is rooted in thermodynamics. The cumulated double bonds of an allene are higher in energy compared to the alternating double and single bonds of a conjugated diene, which benefits from resonance stabilization.[2] The reaction workup can inadvertently provide a low-energy pathway for this isomerization to occur. For instance, treatment with a base can deprotonate a C-H bond adjacent to the allene system, leading to a resonance-stabilized anion that can then be re-protonated to form a conjugated diene or an alkyne.[9][10]
Q3: My reaction was run under neutral conditions, but my allene still decomposed during silica gel chromatography. What happened?
Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. This acidity is sufficient to catalyze the isomerization or decomposition of sensitive allenes on the column.[11] As your compound slowly travels through the column, it is continuously exposed to this acidic environment, providing ample opportunity for degradation. This is one of the most frequently encountered issues in the purification of allenes.
Troubleshooting Guide: Common Workup Problems & Solutions
This section provides direct answers and actionable solutions to specific experimental problems.
Problem: My crude NMR looks clean, but after an aqueous wash, my allene is gone and I see a complex mixture.
Cause: This strongly suggests your allene is sensitive to either acidic or basic conditions that were introduced during the aqueous wash.
-
Acid Sensitivity: Using a wash like 1M HCl to remove an amine base or a quench with saturated ammonium chloride (which is slightly acidic, pH ≈ 4.5-6.0) can introduce enough acid to catalyze decomposition.[6]
-
Base Sensitivity: Using a wash like 1M NaOH or even saturated sodium bicarbonate (pH ≈ 8.3) to remove acidic byproducts can trigger base-catalyzed isomerization to a more stable diene.[3][9]
Solution:
-
Use pH-Neutral Washes: Opt for deionized water and/or a saturated sodium chloride (brine) solution for your washes. Brine helps to break up emulsions and reduces the solubility of your organic product in the aqueous layer.[12][13]
-
Minimize Contact Time: Perform the extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of potential degradation reactions.
-
Quench Carefully: If quenching a reactive reagent (like an organometallic), do so at low temperatures (e.g., -78 °C to 0 °C) by slowly adding a saturated, neutral salt solution like NH4Cl before warming to room temperature.[14]
Problem: My purified product is a mixture of my desired allene and a conjugated diene.
Cause: Isomerization has occurred at some point during the workup or purification. The most likely culprits are exposure to non-neutral pH or a prolonged, heated purification step.
Solution:
-
Re-evaluate the Workup: Scrutinize every step of your workup. Did you use a bicarbonate wash? Was the reaction mixture heated for an extended period during solvent removal?
-
Purify on Deactivated Silica: The acidity of standard silica gel is a common cause of this issue. You must use deactivated silica gel for chromatography. See Protocol 2 for a detailed method.
-
Consider Non-Chromatographic Purification: If your allene is particularly sensitive, or if isomerization is unavoidable on silica, consider alternatives like distillation (for volatile allenes) or recrystallization (for crystalline solids).
Problem: How can I remove triphenylphosphine oxide (TPPO) or dimethylformamide (DMF) without destroying my sensitive allene?
Cause: Standard methods for removing these common byproducts often involve harsh conditions. For example, precipitating TPPO with pentane or hexane can be effective, but multiple aqueous washes to remove DMF can expose the allene to prolonged water contact.
Solution:
-
For TPPO: After the initial workup, dissolve the crude product in a minimal amount of a solvent in which TPPO is poorly soluble (e.g., cold diethyl ether or a dichloromethane/pentane mixture). The TPPO should precipitate and can be removed by filtration through a plug of Celite.
-
For High-Boiling Solvents (DMF, DMSO): Avoid extensive washing. Instead, after an initial gentle wash with cold water/brine, dilute the organic layer significantly with a solvent like ethyl acetate or diethyl ether and perform several more washes with cold brine.[12] The large volume of the organic phase will help partition the polar solvent into the aqueous layer more effectively. Removing the last traces is best done under high vacuum at the lowest possible temperature.
Visual Guides & Data
Key Degradation Pathways of Allenes
Caption: Primary degradation pathways for allenes during workup.
Decision-Making Workflow for Allene Workup
Caption: Decision tree for selecting an appropriate allene workup strategy.
Table 1: Summary of Allene Degradation Risks and Mitigation Strategies
| Risk Factor | Potential Consequence | Primary Mitigation Strategy | Secondary Actions |
| Strong Acid (e.g., HCl wash) | Rapid isomerization, hydration, or polymerization. | Avoid completely. Use pH-neutral washes. | If an acid wash is unavoidable, use a weak organic acid (e.g., 10% citric acid) at 0°C with minimal contact time. |
| Strong Base (e.g., NaOH wash) | Rapid isomerization to conjugated dienes/alkynes. | Avoid completely. Use pH-neutral washes. | Use saturated NaHCO₃ only if necessary, at 0°C, and vent the separatory funnel frequently.[12] |
| Standard Silica Gel | Acid-catalyzed isomerization on the column. | Use deactivated (neutralized) silica gel for chromatography. | Use neutral alumina as an alternative stationary phase; minimize time on the column. |
| Heat | Thermally induced isomerization or decomposition. | Concentrate the product in vacuo at low temperatures (≤ 30 °C). | Avoid prolonged heating of crude or pure material. Store in a freezer.[12] |
| Residual Metals | Catalysis of isomerization or oligomerization. | Quench thoroughly; consider filtering the crude solution through a plug of Celite to remove fine particulates. | N/A |
Protocols & Methodologies
Protocol 1: General Gentle Aqueous Workup for Allenes
This protocol is designed to be a starting point for most allene-containing reaction mixtures.
Materials:
-
Separatory funnel
-
Deionized (DI) water, chilled
-
Saturated NaCl solution (brine), chilled
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench (if necessary): If the reaction contains highly reactive species (e.g., organolithiums, Grignards, hydrides), slowly add a chilled, saturated aqueous solution of NH₄Cl or DI water dropwise with vigorous stirring. Maintain the temperature at 0 °C.
-
Dilute and Transfer: Dilute the cooled reaction mixture with your chosen organic extraction solvent (3-4 times the original reaction volume is a good rule of thumb).[12] Transfer the entire mixture to a separatory funnel.
-
First Wash: Add an equal volume of chilled DI water. Gently invert the funnel 3-5 times, venting frequently. Do not shake vigorously, as this can promote emulsion formation and increase contact time between phases. Drain the aqueous layer.
-
Brine Wash: Add an equal volume of chilled brine. This wash helps remove residual water and many water-soluble impurities from the organic layer.[13] Gently invert as before and drain the aqueous layer. Always save all aqueous layers until you have confirmed your product is in the organic phase. [12]
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-30 minutes.[15]
-
Isolate the Crude Product: Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator with the water bath at or below 30 °C to obtain your crude allene product.
Protocol 2: Purification of Sensitive Allenes via Deactivated Silica Gel Chromatography
This protocol describes how to prepare and use silica gel that has been neutralized to prevent acid-catalyzed degradation.[11]
Materials:
-
Standard silica gel (for flash chromatography)
-
Eluent system (e.g., hexanes/ethyl acetate)
-
Triethylamine (Et₃N)
-
Chromatography column and accessories
Procedure:
-
Prepare the Eluent: Determine an appropriate eluent system for your separation by TLC. Prepare a bulk solution of this eluent.
-
Prepare the Slurry: In a beaker or flask, add the required amount of silica gel. Add your eluent containing 1-2% triethylamine by volume (e.g., 1-2 mL of Et₃N per 100 mL of eluent). Mix to form a uniform slurry. The triethylamine will neutralize the acidic sites on the silica surface.
-
Pack the Column: Pour the slurry into your column and pack it as you normally would, draining the excess solvent until the top of the silica bed is just covered.
-
Flush the Column (Critical Step): Before loading your sample, flush the packed column with at least two full column volumes of the same eluent containing 1-2% triethylamine. This ensures the entire stationary phase is deactivated. Discard this flush solvent.
-
Load and Run the Column: You can now switch to your regular eluent (without triethylamine) for running the column, although keeping ~0.5% triethylamine in the eluent throughout the run is often good practice for very sensitive substrates. Load your crude allene (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica) onto the column.
-
Elute and Collect: Elute the column with your chosen solvent system, collecting fractions and analyzing them by TLC as usual.
-
Product Isolation: Combine the pure fractions and remove the solvent on a rotary evaporator. The small amount of residual triethylamine is volatile and will typically be removed under high vacuum.
References
- Hashmi, A. S. K. (2011). Synthesis of Allenes by Isomerization Reactions. In Modern Allene Chemistry. Wiley-VCH.
- Ma, S. (2014). Synthesis of allenes via isomerization reaction of alkynes.
- Quora. (2019). Why is allene unstable?. [Link]
- Wikipedia. (n.d.). Allenes. [Link]
- Not Voodoo. (2024).
- ResearchGate. (2004).
- Researcher.Life. (2004).
- DiVA portal. (n.d.). Advances in Stereoselective Palladium(II)
- PubMed Central (PMC). (n.d.). Radical transformations for allene synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup Tips. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Chemistry Stack Exchange. (2015).
- Chemistry For Everyone. (2024). What Is Workup In Organic Chemistry?. YouTube. [Link]
- PubMed Central (PMC). (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.
- Khan Academy. (2014). Reactions with Allenes. YouTube. [Link]
- Michigan State University, Department of Chemistry. (n.d.). Chemical Reactivity - Allene Chemistry. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
- Creative Biostructure. (n.d.). How to Use Chromatography to Purify Enzymes and Determine the Target Protein. [Link]
- LAMBDA Laboratory Instruments. (n.d.).
- LibreTexts Chemistry. (n.d.).
- KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. [Link]
- Crash Course. (2020). Alkene Redox Reactions: Crash Course Organic Chemistry #17. YouTube. [Link]
Sources
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. multimedia.knv.de [multimedia.knv.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. diva-portal.org [diva-portal.org]
- 8. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Workup [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Managing the Thermal Instability of 4-Methyl-1,2-pentadiene
Welcome to the technical support center for 4-Methyl-1,2-pentadiene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the safe handling, storage, and use of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and manage the inherent instabilities of this allene, ensuring the integrity of your experiments and the safety of your laboratory.
Allenes are a unique class of cumulated dienes that are known to be less thermodynamically stable than their isomeric conjugated or isolated diene counterparts.[1][2][3] This inherent instability can lead to undesired transformations, impacting purity, reactivity, and safety. This guide provides a structured approach to understanding and mitigating these challenges through a series of troubleshooting scenarios and frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by potential causes and validated solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Question: "I am using this compound in a reaction, but my yields are inconsistent. Spectroscopic analysis (NMR, GC-MS) of the starting material and reaction mixture shows the presence of an unexpected isomer. What is happening?"
Potential Cause: The most common thermal instability pathway for allenes is isomerization to a more stable conjugated 1,3-diene.[4][5][6] For this compound, this rearrangement would produce 4-Methyl-1,3-pentadiene. This process can be accelerated by heat, acidic conditions, or the presence of transition metals.[5][6] Conjugated dienes are significantly more stable due to the delocalization of π-electrons across the alternating double and single bonds.[3][7][8][9]
-
Causality: The energy barrier for the[10][11]-hydride shift required for this isomerization can often be overcome by elevated reaction temperatures or catalysis. Once formed, the conjugated 4-Methyl-1,3-pentadiene may be unreactive under your desired reaction conditions or react differently, leading to byproducts and lower yields of your target molecule.
Solutions & Protocols:
-
Verify Purity Before Use: Always analyze the purity of your this compound stock via GC or ¹H NMR before each use. Allenic protons have characteristic chemical shifts that can be easily distinguished from the signals of conjugated diene protons.
-
Strict Temperature Control:
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
If the reaction must be heated, introduce the this compound slowly to the pre-heated reaction mixture to minimize its residence time at elevated temperatures before it reacts.
-
-
Control the Chemical Environment:
-
Avoid Acidity: Ensure your reaction medium is neutral or basic, if compatible with your chemistry. Traces of acid can catalyze the isomerization.[5][6] If necessary, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge stray protons.
-
Chelate Metals: If your reaction involves metal reagents or catalysts, be aware that they can promote isomerization. Screen different metal sources or ligands, as some may be less prone to inducing this side reaction.
-
-
Use Freshly Purified Material: If the starting material already shows signs of isomerization, consider purifying it by distillation immediately before use. Due to its volatility (Boiling Point: ~70°C), this should be done carefully at reduced pressure to minimize thermal stress.[12]
Issue 2: Formation of Solid Precipitate or Polymer During Storage or Reaction
Question: "After storing a vial of this compound in the lab, or during a heated reaction, I observed the formation of a waxy or solid precipitate. What is this and how can I prevent it?"
Potential Cause: Allenes, like other unsaturated hydrocarbons, are susceptible to polymerization.[10][11][13] This can occur through several mechanisms:
-
Catalytic Polymerization: Transition metal catalysts are known to polymerize allenes.[13][14]
-
Thermal/Radical Polymerization: At elevated temperatures, spontaneous radical formation can initiate a polymerization cascade. The safety data for the isomeric 4-methyl-1,3-pentadiene explicitly warns of the potential for exothermic addition polymerization.[15]
-
Peroxide-Initiated Polymerization: Upon exposure to air, dienes can form peroxides, which are not only explosion hazards but can also act as initiators for radical polymerization.[15]
Solutions & Protocols:
-
Inert Atmosphere Handling:
-
Protocol: Always handle this compound under an inert atmosphere (e.g., Nitrogen or Argon). Use techniques such as a glovebox or Schlenk line.
-
Causality: This prevents exposure to oxygen, thereby inhibiting the formation of peroxides that can initiate radical polymerization.[15]
-
-
Proper Storage Conditions:
-
Temperature: Store the compound at reduced temperatures (2-8°C is recommended for the isomeric 4-methyl-1,3-pentadiene) to minimize thermal degradation and polymerization.[16]
-
Container: Store in a tightly sealed container, preferably an amber glass vial with a PTFE-lined cap to prevent light exposure and air ingress.
-
-
Use of Inhibitors:
-
For long-term storage or high-temperature reactions, consider adding a radical inhibitor.
-
Recommended Inhibitors:
Inhibitor Typical Concentration Notes Butylated hydroxytoluene (BHT) 100-200 ppm A common and effective radical scavenger. | 4-tert-Butylcatechol (TBC) | 50-100 ppm | Often used for diene stabilization. |
-
Protocol: Prepare a stock solution of the inhibitor in a compatible, dry solvent. Add the required volume to the allene and mix thoroughly. Note that the inhibitor may need to be removed before use in certain catalytic reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound? The primary and most likely degradation pathway under typical laboratory conditions (mild heat) is a thermally induced[10][11]-hydride shift, leading to isomerization into the thermodynamically more stable conjugated diene, 4-Methyl-1,3-pentadiene.[5][6] This is because conjugated systems benefit from electronic delocalization, which lowers their overall energy.[7][9]
Q2: How should I properly store this compound to ensure its long-term stability? To maximize shelf-life, you must address the dual risks of isomerization and polymerization.
-
Store Cold: Keep the container tightly sealed in a refrigerator at 2-8°C.[16]
-
Store Under Inert Gas: Displace the headspace of the container with dry Argon or Nitrogen before sealing.
-
Store in the Dark: Use an amber vial or wrap a clear vial in aluminum foil to prevent photochemical reactions.
-
Consider an Inhibitor: For long-term storage, add a radical inhibitor like BHT (100-200 ppm).
Q3: Can I distill this compound to purify it? Yes, but with caution. Given its boiling point of approximately 70°C, distillation under atmospheric pressure may induce significant thermal isomerization.[12]
-
Protocol: It is highly recommended to perform the distillation under reduced pressure to lower the boiling point. Ensure the collection flask is cooled and that the distillation apparatus is first purged with an inert gas. Check the purity of the distilled fractions by GC or NMR before combining them.
Q4: My sample of this compound failed a peroxide test. What should I do? Do not heat or concentrate the material. Peroxides of dienes can be explosive. If the peroxide levels are low, they can be removed.
-
Protocol for Peroxide Removal: Pass the material through a column of activated alumina. This should be done under an inert atmosphere. Re-test for peroxides after treatment. If peroxide levels are high or crystals are visible, the material may be dangerously unstable. It should be treated as hazardous waste and disposed of according to your institution's safety protocols. Consult your organization's Environmental Health & Safety (EHS) office for guidance on handling and disposal of peroxide-forming chemicals.
Part 3: Visualization of Instability Pathways
The following diagrams illustrate the key chemical transformations that contribute to the instability of this compound.
Caption: Key instability pathways for this compound.
Sources
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 4. multimedia.knv.de [multimedia.knv.de]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. STEREOSPECIFIC POLYMERIZATION OF ALLENE: MECHANISM AND STEREOCHEMISTRY - ProQuest [proquest.com]
- 14. virascience.com [virascience.com]
- 15. echemi.com [echemi.com]
- 16. 4-Methyl-1,3-pentadiene - mixture | 926-56-7 | FM168132 [biosynth.com]
Technical Support Center: Synthesis of 4-Methyl-1,2-pentadiene
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of allenes, specifically focusing on 4-Methyl-1,2-pentadiene. My goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of how solvent choice can dictate the success or failure of your synthesis. Here, we will explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction outcomes.
Section 1: The Core Challenge - Isomerization and Solvent Selection
The synthesis of this compound, a valuable allene intermediate, often proceeds via the base-catalyzed isomerization of a more readily available alkyne precursor, such as 4-methyl-1-pentyne. While seemingly straightforward, this prototropic rearrangement is exquisitely sensitive to the reaction environment, with the solvent playing the most critical role.
Q1: What is the fundamental mechanism for synthesizing this compound via isomerization, and how does the solvent intervene?
A1: The most common and direct method is the base-catalyzed isomerization of 4-methyl-1-pentyne. The reaction proceeds through a deprotonation-reprotonation sequence. A strong base abstracts a proton from the carbon adjacent to the triple bond, forming a resonance-stabilized propargyl/allenyl anion. The solvent's primary role is to solvate the ions involved, which directly impacts the reactivity of the base and the stability of the anionic intermediate.[1][2] An unsuitable solvent can halt the reaction entirely or lead to undesired side products.
Caption: Base-catalyzed isomerization of an alkyne to an allene.
Section 2: Troubleshooting Guide - From Theory to Practice
In this section, we address the most common problems encountered during the synthesis of this compound, linking them directly to solvent effects and providing actionable solutions.
Q2: My reaction is not working. I'm recovering my starting alkyne (4-methyl-1-pentyne) with very low conversion. What is the likely cause?
A2: This is the most frequent issue and almost always points to a problem with either the choice of base or, more commonly, the solvent. If you are using a strong base like potassium tert-butoxide (KOtBu) or sodium amide (NaNH₂), the solvent is the prime suspect.
-
Probable Cause: You are likely using a polar protic solvent (e.g., ethanol, methanol, water). Protic solvents possess acidic protons (O-H or N-H bonds) that will readily protonate and neutralize your strong base.[3] Furthermore, these solvents form a tight "cage" around the anionic nucleophile (the acetylide) through hydrogen bonding, severely diminishing its reactivity and preventing it from initiating the isomerization.[4][5][6]
-
Solution: Switch to a polar aprotic solvent . Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal.[6][7] These solvents can dissolve the base and the organic substrate but lack the acidic protons to quench the base.[3] Crucially, they solvate the cation of the base but leave the anion relatively "naked" and highly reactive, dramatically accelerating the rate of deprotonation.[4]
Data Summary: Impact of Solvent on Isomerization Efficiency
The following table summarizes the expected outcomes when using different solvent types for the isomerization of 4-methyl-1-pentyne with potassium tert-butoxide at room temperature.
| Solvent | Type | Dielectric Constant (ε) | Expected Allene Yield (%) | Major Component After 24h |
| DMSO | Polar Aprotic | 47 | >90% | This compound |
| THF | Polar Aprotic | 7.5 | ~70-80% | This compound |
| Ethanol | Polar Protic | 25 | <5% | 4-Methyl-1-pentyne |
| Water | Polar Protic | 80 | <1% | 4-Methyl-1-pentyne |
Note: Yields are illustrative, based on established principles of solvent effects in base-catalyzed reactions.
Q3: My reaction worked, but I've isolated the wrong product. Instead of the desired allene (this compound), I have a high yield of the internal alkyne (4-Methyl-2-pentyne). Why did this happen?
A3: This is a classic case of thermodynamic versus kinetic control, a balance that is heavily influenced by the solvent-base system and reaction time.
-
Probable Cause: The reaction conditions have allowed the system to reach thermodynamic equilibrium. The internal alkyne (4-methyl-2-pentyne) is often more thermodynamically stable than the terminal allene.[1] Prolonged reaction times, elevated temperatures, or certain base-solvent combinations can promote the migration of the double bonds past the allene intermediate to form the more stable internal alkyne. Some base systems, like sodium metal in liquid ammonia, are known to drive this isomerization to the most stable internal alkyne.
-
Solution: To favor the kinetic product (the allene), you need to use conditions that allow for rapid isomerization but prevent equilibration.
-
Use a Milder Base/Solvent System: A non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF can be effective at promoting the initial isomerization without strongly driving the reaction to the thermodynamic product.[8]
-
Monitor the Reaction Closely: Use GC-MS or TLC to track the formation of the allene. Quench the reaction as soon as the concentration of the desired product is maximized, before it begins to isomerize further.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will favor the kinetically formed product over the thermodynamically favored one.
-
Caption: Troubleshooting workflow for undesired isomer formation.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the single best solvent for this isomerization?
-
A: For achieving high yields and fast reaction rates with strong bases like KOtBu, DMSO is often the solvent of choice due to its high polarity and aprotic nature, which maximizes the base's reactivity.[9]
-
-
Q: Can this reaction be performed solvent-free?
-
A: While some base-catalyzed reactions can be run under solvent-free conditions by grinding reactants, it is not recommended for this isomerization.[10] Achieving a homogenous mixture of the base and the liquid alkyne is difficult, leading to poor reproducibility, localized heating, and inefficient reaction.
-
-
Q: My starting material is a propargyl alcohol derivative. How does solvent choice differ for a Myers-type allene synthesis?
-
A: The Myers allene synthesis is a multi-step process, often beginning with a Mitsunobu reaction.[11] This step typically uses a polar aprotic solvent like THF or dichloromethane (DCM) to facilitate the formation of the key intermediates. The subsequent elimination and rearrangement steps are also compatible with these aprotic environments. Using protic solvents would interfere with the Mitsunobu reagents.
-
Section 4: Recommended Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound from 4-methyl-1-pentyne, emphasizing the correct solvent usage.
Objective: To synthesize this compound via base-catalyzed isomerization.
Materials:
-
4-methyl-1-pentyne (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Pentane (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, add potassium tert-butoxide to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous DMSO to the flask and stir the resulting suspension for 10 minutes at room temperature.
-
Substrate Addition: Cool the flask in an ice bath to 0 °C. Add 4-methyl-1-pentyne dropwise to the stirring suspension over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching it with water, extracting with pentane, and analyzing by GC-MS.
-
Quenching: Once the starting material is consumed and the allene is the major product (typically 2-4 hours), cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with pentane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure to yield the volatile this compound.
References
- Title: Myers allene synthesis Source: Wikipedia URL:[Link]
- Title: Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis Source: RSC Publishing URL:[Link]
- Title: Synthesis of Allenes by Catalytic Coupling of Propargyl Carbonates with Aryl Iodides in the Presence of Diboron Species Source: The Journal of Organic Chemistry - ACS Public
- Title: Allene synthesis by rearrangements Source: Organic Chemistry Portal URL:[Link]
- Title: Visible light promoted synthesis of allenes Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
- Title: In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile Source: PubMed Central URL:[Link]
- Title: Allene synthesis by olefination or allenation Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of Allenes by Isomerization Reactions Source: Springer Link URL:[Link]
- Title: Synthesis of Allenes by Isomerization Reactions Source: ResearchG
- Title: Base‐catalyzed isomerization of terminal alkynes Source: ResearchG
- Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL:[Link]
- Title: Protic and Aprotic solvents - and the reaction speed Source: YouTube URL:[Link]
- Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]
- Title: SN1 vs SN2 Source: Chemistry LibreTexts URL:[Link]
- Title: Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Solvent-Free Organic Synthesis Source: ACS Public
Sources
- 1. multimedia.knv.de [multimedia.knv.de]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Myers allene synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Selective Allene Formation
Welcome to the Technical Support Center for optimizing catalyst loading in selective allene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing allenes, a unique and highly reactive functional group.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve high selectivity and yield in your reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the catalytic synthesis of allenes. Each problem is analyzed from a mechanistic standpoint, offering a logical progression of troubleshooting steps to identify and resolve the root cause.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted starting material.
Question: My reaction is sluggish, and I'm not observing significant product formation. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species, often a Pd(0) or Cu(I) complex, may not be forming efficiently or could be deactivating prematurely.[4][5]
-
Solution: Ensure you are using a high-purity, air-stable precatalyst to generate the active species consistently.[4][5] For palladium-catalyzed reactions, consider using third or fourth-generation (G3, G4) palladacycles.[4][5] It is also critical to thoroughly degas all solvents and reagents to eliminate oxygen, a known catalyst poison.[5]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to facilitate the reaction at a practical rate.[5][6]
-
Solution: Incrementally increase the catalyst loading. A good starting point for screening is between 0.5 mol% and 5 mol%.[5] For particularly challenging couplings, loadings as high as 10 mol% may be required. However, be aware that excessively high loadings can sometimes lead to an increase in side reactions.[6]
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for any signs of product decomposition or byproduct formation at higher temperatures.[4]
-
-
Poor Reagent Purity: Impurities in starting materials, reagents, or solvents can interfere with the catalytic cycle.
-
Solution: Verify the purity of your starting materials and purify them if necessary. Ensure solvents are anhydrous, as many organometallic intermediates are moisture-sensitive.[7]
-
Issue 2: Poor Selectivity - Formation of Alkyne or Other Isomeric Byproducts
You're forming a product, but it's a mixture of the desired allene and an isomeric alkyne or other undesired isomers.
Question: My primary byproduct is an alkyne instead of the desired allene. How can I improve the selectivity of my reaction?
Answer:
The formation of alkyne byproducts is a frequent challenge in allene synthesis, often arising from a competing SN2 reaction pathway instead of the desired SN2' pathway.[7] The choice of catalyst, ligand, and solvent plays a crucial role in directing the reaction toward allene formation.[7]
Key Factors Influencing Selectivity:
| Parameter | Effect on Selectivity | Recommended Action |
| Catalyst/Ligand System | The steric and electronic properties of the ligand are critical. Bulky, electron-donating ligands often favor the SN2' pathway leading to allenes. | Screen a panel of ligands. For palladium catalysis, monodentate phosphine ligands like PPh₃ can sometimes favor allene formation over enynes in specific coupling reactions.[7] |
| Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway. | Experiment with a range of solvents. Less polar, non-coordinating solvents may favor the SN2' reaction.[7] |
| Leaving Group | The nature of the leaving group on the propargylic substrate can affect selectivity. | Test different leaving groups such as halides, tosylates, or carbonates to find the optimal choice for your system.[7] |
| Nucleophile | The nature of the nucleophile can dictate the reaction pathway. | For substitutions on propargylic electrophiles, consider using organocuprates, which are known to favor the SN2' pathway.[8] |
Logical Troubleshooting Workflow for Improving Allene Selectivity:
Caption: Troubleshooting workflow for improving allene selectivity.
Issue 3: Product Decomposition or Dimerization
You are successfully forming the allene product, but it appears to be unstable under the reaction conditions, leading to decomposition or the formation of dimers and oligomers.
Question: My desired allene is forming, but then it seems to disappear over time or I observe the formation of higher molecular weight species. How can I prevent this?
Answer:
Allenes are highly reactive molecules and can undergo subsequent reactions, especially at elevated temperatures or in the presence of a catalyst.[9]
Strategies to Prevent Product Degradation:
-
Lower Reaction Temperature: High temperatures can promote decomposition or dimerization.
-
Solution: Once optimal conditions for formation are identified, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Reduce Catalyst Loading: The same catalyst that forms the allene can sometimes catalyze its subsequent reactions.
-
Solution: After achieving good conversion, try to reduce the catalyst loading to the minimum effective amount. This minimizes the concentration of active catalyst available to react with the product.
-
-
Optimize Reaction Time: Prolonged exposure to reaction conditions can lead to product degradation.
-
Solution: Closely monitor the reaction progress using an appropriate analytical technique (e.g., GC, LC-MS). Quench the reaction as soon as the maximum yield of the desired allene is observed.
-
-
In Situ Trapping: If the allene is particularly unstable, consider an in situ trapping experiment.
-
Solution: Introduce a reagent that will selectively react with the allene as it is formed to generate a more stable downstream product. This is common in cycloaddition reactions involving allenes.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new allene synthesis reaction?
A1: For many transition-metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, a good starting point for catalyst loading is typically between 1 and 5 mol%.[10] For initial screening experiments, 2.5 mol% is often a reasonable compromise between reaction efficiency and cost.
Q2: How does catalyst loading affect the selectivity of allene formation?
A2: Catalyst loading can have a significant, though not always predictable, effect on selectivity. In some cases, higher catalyst loadings can lead to increased side reactions and dimerization of the allene product due to a higher concentration of the active catalyst.[6] Conversely, a very low catalyst loading might not be sufficient to drive the desired reaction pathway efficiently, potentially allowing background or undesired reactions to become more prominent. It is crucial to screen a range of catalyst loadings to find the optimal balance for your specific transformation.
Q3: Can I simply increase the catalyst loading to speed up a slow reaction?
A3: While increasing the catalyst loading can often increase the reaction rate, it is not always the best solution.[4] As mentioned, higher loadings can lead to decreased selectivity and product decomposition. Before increasing the catalyst loading, it is advisable to first explore other parameters such as temperature, solvent, and ligand choice, as these can often provide a more significant improvement in performance without the added cost and potential for side reactions associated with higher catalyst concentrations.
Q4: When should I consider using a precatalyst versus generating the catalyst in situ?
A4: Using a well-defined, air-stable precatalyst is generally recommended, especially for ensuring reproducibility.[4][5] Precatalysts are designed to generate the active catalytic species in a controlled and efficient manner. Generating a catalyst in situ from a metal salt and a ligand can be effective, but it can also be more sensitive to impurities and variations in reagent quality, potentially leading to inconsistent results.
Q5: What are the key analytical techniques for monitoring allene formation and selectivity?
A5: The choice of analytical technique depends on the specific properties of your substrates and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It allows for the separation and identification of isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wide range of compounds, especially those that are not volatile or are thermally sensitive.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The central sp-hybridized carbon of the allene has a characteristic chemical shift in the ¹³C NMR spectrum (typically around 200 ppm), which is a key diagnostic peak.[7]
Section 3: Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Palladium-Catalyzed Allene Synthesis
This protocol provides a general framework for screening catalyst loading to optimize the selective formation of an allene from a propargylic precursor.
1. Preparation:
- Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
- All solvents should be anhydrous and degassed.
- All solid reagents should be dried and handled under an inert atmosphere.
2. Reaction Setup (Example for a 0.5 mmol scale reaction):
- Set up a series of reaction vessels (e.g., Schlenk tubes or vials with septa).
- To each vessel, add the palladium precatalyst and the ligand in the desired ratio. For this screen, vary the catalyst loading across the vessels (e.g., 0.5 mol%, 1 mol%, 2.5 mol%, 5 mol%).
- Add the propargylic starting material (1.0 equivalent, 0.5 mmol).
- Add the coupling partner (e.g., organoboron reagent, 1.2 equivalents, 0.6 mmol).
- Add the base (e.g., K₃PO₄, 2.0 equivalents, 1.0 mmol).
- Add a magnetic stir bar to each vessel.
3. Reaction Execution:
- Seal the reaction vessels and purge with an inert atmosphere.
- Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).
- Place the reaction vessels in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).
- Stir the reactions vigorously.
4. Monitoring and Analysis:
- After a set time (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction vessel under an inert atmosphere.
- Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica gel.
- Analyze the crude mixture by GC-MS or LC-MS to determine the conversion of starting material and the ratio of the desired allene product to any isomeric byproducts.
5. Data Interpretation:
- Plot the yield of the allene and the allene:byproduct selectivity ratio as a function of catalyst loading at each time point.
- Identify the catalyst loading that provides the best balance of reaction rate, yield, and selectivity.
Workflow for Catalyst Loading Optimization:
Caption: General experimental workflow for catalyst loading optimization.
References
- Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). MDPI. [Link]
- Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. (2014).
- Allenes in catalytic asymmetric synthesis and natural product syntheses. (2012). PubMed. [Link]
- Recent Advances in Catalytic Asymmetric Synthesis of Allenes. (2022).
- Visible light promoted synthesis of allenes. (2024). Catalysis Science & Technology (RSC Publishing). [Link]
- Copper-Catalyzed Enantioselective Borylative Allyl–Allyl Coupling of Allenes and Allylic gem-Dichlorides. (2023).
- Rhodium(III)-Catalyzed Directed C–H Dienylation of Anilides with Allenes Leads to Highly Conjugated Systems. (2022).
- Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. (2024). Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes. (2017). Digital Commons @ University of South Florida. [Link]
- Rhodium-catalysed tetradehydro-Diels–Alder reactions of enediynes via a rhodium-stabilized cyclic allene. (2017). PubMed Central. [Link]
- Allene synthesis by olefination or allen
- Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). PubMed Central. [Link]
- Visible light promoted synthesis of allenes. (2024). Catalysis Science & Technology (RSC Publishing). [Link]
- Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. (2022). PubMed Central. [Link]
- Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent. (2006). Journal of the American Chemical Society. [Link]
- Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. (2016). PubMed Central. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PubMed Central. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
- Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes. (2012). PubMed Central. [Link]
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (2017).
- Challenges in the selective reduction of allenes. a Traditional methods....
- Copper-Catalyzed Syntheses of Multiple Functionalizatized Allenes via Three-Component Reaction of Enynes. (2021).
- Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing C
- Palladium-catalyzed synthesis of endocyclic allenes and their application in stereoselective [2 + 2]cycloaddition with ketenes. (2002). Semantic Scholar. [Link]
- Efficient and selective molybdenum based heterogeneous catalyst for alkene epoxidation using batch and continuous reactors. (2015). LSBU Open Research. [Link]
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023).
- Allenes. Wikipedia. [Link]
- Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. (2022).
- Stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents for diversified branched 1,3-alkadienes. (2021).
- Efficient and selective molybdenum based heterogeneous catalyst for alkene epoxidation using batch and continuous reactors. (2015). Polymer Chemistry. [Link]
- Radical transformations for allene synthesis. (2022). PubMed Central. [Link]
- Enantioselective Allylation Using Allene, a Petroleum Cracking Byproduct. (2019). PubMed Central. [Link]
- A distinct mode of strain-driven cyclic allene reactivity: Group migration to the central allene carbon atom. (2010). Beilstein Journal of Organic Chemistry. [Link]
- Chemical Reactivity. Michigan State University Department of Chemistry. [Link]
- The effect of catalyst loading on (A) the conversion of 1-dodecene, (B)....
- Synthesis of Allenes by 1,2-Elimin
- yield, selectivity, and all that.
- Multiple Reactions - Yield - Selectivity. (2012). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. interesjournals.org [interesjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Allenes - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
Purification of allenes from starting materials
Allene Purification Technical Support Center
Welcome to the technical support center for allene purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure allenes from complex reaction mixtures. Allenes, with their unique axially chiral structure and reactive cumulated double bonds, often present significant purification challenges, including co-elution with byproducts and instability under certain conditions. This resource provides field-proven insights and detailed protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my allene synthesis?
A1: Impurities are highly dependent on the synthetic route.[1][2]
-
From Propargylic Precursors: Unreacted starting materials like propargylic alcohols or halides are common.[3] You may also find isomeric alkynes, which are frequent byproducts of rearrangement reactions.
-
From Doering-LaFlamme/Skattebøl Rearrangements: Expect to see unreacted gem-dihalocyclopropanes. In some cases, side reactions can lead to cyclopentadiene byproducts.[4]
-
General Byproducts: Oligomers or polymers of the allene can form, especially if the allene is unstable or heated for extended periods. Solvents used in the reaction or workup are also common contaminants.
Q2: How do I choose the best purification method: chromatography, distillation, or recrystallization?
A2: The choice depends on the physical state, stability, and polarity of your allene and its contaminants.
-
Column Chromatography is the most versatile technique, especially for small to medium scales and for separating compounds with different polarities.[5]
-
Distillation is ideal for thermally stable, low-boiling liquid allenes when there is a significant boiling point difference (>25 °C) between the allene and impurities.[5]
-
Recrystallization is the method of choice for solid allenes. It can be highly effective for achieving high purity, often surpassing what's possible with chromatography.[6][7]
Q3: My allene seems to be decomposing during purification. How can I prevent this?
A3: Allene stability is a critical concern.
-
Acid/Base Sensitivity: Allenes can be sensitive to both acidic and basic conditions, which can catalyze isomerization to alkynes or other undesired reactions.[8] If using silica gel chromatography (which is inherently acidic), consider deactivating it by pre-treating with a base like triethylamine (typically 1-2% in the eluent). Alternatively, use a more neutral stationary phase like alumina.
-
Thermal Stress: Avoid excessive heat. If performing distillation, use a vacuum to lower the boiling point. When using a rotovap to remove solvent, use a low-temperature water bath.
-
Storage: Purified allenes should be stored at low temperatures (e.g., in a freezer) under an inert atmosphere (like nitrogen or argon) to prevent degradation or oligomerization.[4]
Q4: How can I accurately assess the purity of my allene?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
¹H NMR: The vinyl protons of an allene typically appear in the range of δ 4.5-5.5 ppm. The terminal =CH₂ protons often show a characteristic triplet or doublet of doublets.
-
¹³C NMR: The central sp-hybridized carbon of the allene is the most diagnostic signal, appearing far downfield, typically above 200 ppm.[9] This peak is an unambiguous indicator of the allene functional group.
-
Quantitative NMR (qNMR): For rigorous purity assessment, qNMR can be performed by adding an internal standard of known purity and concentration to your sample.[10][11] This allows for the precise calculation of your allene's purity by weight.
Q5: What are the key safety precautions for handling allenes?
A5: Allenes, particularly the parent compound (propadiene), are flammable gases or volatile liquids.[12][13][14]
-
Flammability: Always handle allenes in a well-ventilated fume hood, away from sparks, open flames, or hot surfaces.[13] Use explosion-proof equipment and non-sparking tools when handling larger quantities.[12][14]
-
Inert Atmosphere: Work under an inert atmosphere (N₂ or Ar) whenever possible to prevent the formation of potentially explosive peroxides, a risk common to unsaturated compounds.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and appropriate gloves, is mandatory.
Troubleshooting Guide
Problem 1: My allene co-elutes with a non-polar byproduct (e.g., an alkene or starting material) on silica gel.
-
Causality: Standard silica gel chromatography separates compounds primarily based on polarity. If your allene and a byproduct have very similar polarities, they will not separate effectively.
-
Solution: Argentation Chromatography (AgNO₃-Silica).
-
Principle: This technique leverages the reversible interaction between the π-electrons of a double bond and silver ions (Ag⁺).[15][16] Silver ions form weak π-complexes with unsaturated compounds. The strength of this interaction depends on the steric accessibility of the double bonds. Allenes, with their cumulated diene system, often interact more strongly with the silver ions than simple alkenes, leading to a significant increase in their retention time on the column.[16][17]
-
Actionable Advice: Prepare silica gel impregnated with 5-10% (w/w) silver nitrate. Run the column using non-polar eluents (e.g., hexane/ether or hexane/dichloromethane mixtures). It is crucial to protect the column from light, as silver nitrate is light-sensitive.
-
Problem 2: My allene, which contains a basic nitrogen atom, is streaking badly on the silica gel column.
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel are strongly interacting with the basic nitrogen atom in your molecule. This strong, sometimes irreversible, binding leads to poor peak shape (tailing/streaking) and low recovery.
-
Solution: Basified Silica Gel or Alumina.
-
Actionable Advice 1 (Basified Silica): Add 1-2% triethylamine (Et₃N) or pyridine to your mobile phase. This neutralizes the acidic sites on the silica, preventing strong interaction with your basic compound and resulting in sharper peaks and better separation.
-
Actionable Advice 2 (Alumina): Switch the stationary phase to alumina (Al₂O₃). Basic or neutral alumina is an excellent alternative for purifying acid-sensitive or basic compounds.
-
Problem 3: My solid allene "oils out" instead of forming crystals during recrystallization.
-
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also suppress the melting point and inhibit crystal lattice formation.[18]
-
Solution: Modify the Solvent System and Cooling Rate.
-
Actionable Advice 1: Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat slightly to clarify and then allow to cool slowly.[6] Common systems include ethyl acetate/hexanes or dichloromethane/pentane.
-
Actionable Advice 2: Ensure slow cooling. Rapid cooling often leads to the precipitation of an amorphous solid or oil. Allow the flask to cool slowly to room temperature, and then place it in a refrigerator, and finally a freezer. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.
-
Data & Protocols
Table 1: Comparison of Allene Purification Techniques
| Technique | Best For | Advantages | Disadvantages | Throughput |
| Flash Column Chromatography | Most liquid/solid allenes, complex mixtures | Highly versatile, good for polarity-based separation | Can cause decomposition of sensitive allenes, solvent-intensive | Low to Medium |
| Argentation Chromatography | Separating allenes from alkenes/alkynes | Excellent for separating based on unsaturation | AgNO₃ is light-sensitive and an extra cost, lower recovery possible | Low |
| Fractional Distillation | Thermally stable, volatile liquid allenes | Cost-effective for large scales, high purity possible | Requires significant boiling point difference, risk of thermal isomerization[19] | High |
| Recrystallization | Solid allenes | Can achieve very high purity, scalable, cost-effective | Not applicable to liquids/oils, requires screening for suitable solvents[20] | Medium to High |
Experimental Protocols
Protocol 1: Preparation and Use of Silver Nitrate-Impregnated Silica Gel
This protocol describes the preparation of a stationary phase highly effective for separating allenes from less unsaturated compounds like alkenes.[21]
-
Preparation: Weigh 10 g of silver nitrate (AgNO₃) and dissolve it in 50 mL of deionized water or methanol.
-
Slurry Formation: In a round-bottom flask, add 90 g of standard flash silica gel. Add the AgNO₃ solution to the silica gel to form a free-flowing slurry.
-
Solvent Removal: Remove the solvent on a rotary evaporator. The flask should be wrapped in aluminum foil to protect it from light. Dry the silica thoroughly under high vacuum for several hours until it is a fine, free-flowing powder. The resulting material is ~10% AgNO₃ by weight.
-
Column Packing: Pack the column with the AgNO₃-silica using a non-polar solvent system (e.g., hexanes). Ensure the column is wrapped in aluminum foil to prevent light exposure during the entire purification process.
-
Chromatography: Load the crude allene and elute with a non-polar solvent system (e.g., a gradient of diethyl ether in hexanes). The allene will be retained more strongly than simple alkenes.
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a method for accurately determining the purity of a purified allene sample.[10][11]
-
Standard Preparation: Accurately weigh a high-purity (≥99.9%) internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). The standard must have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks.
-
Sample Preparation: Accurately weigh your purified allene sample. Dissolve both the allene and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in the same NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. Crucially, ensure the relaxation delay (d1) is long enough (at least 5 times the longest T₁ of any peak being integrated) to allow for full relaxation of all protons, ensuring accurate integration. A typical d1 value is 30-60 seconds.
-
Data Processing: Carefully integrate a well-resolved peak from your allene and a peak from the internal standard.
-
Calculation: Use the following formula to calculate the purity of your allene:
Purity (%) = (I_allene / N_allene) * (N_std / I_std) * (MW_allene / W_allene) * (W_std / MW_std) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_std = Purity of the standard (as a decimal)
-
Visualizations
Diagram 1: Decision Workflow for Allene Purification
This diagram provides a logical pathway for selecting the appropriate purification strategy based on the properties of the crude product.
Caption: Decision tree for selecting an allene purification method.
References
- Allene MSDS (E4561). (2016). Wapiti Gravel.
- Argentation chromatography. Wikipedia.
- SAFETY DATA SHEET - Allene. Airgas.
- Mander, L. N., & Williams, C. M. (2016).
- Ball, W. J., & Landor, S. R. (1962). Allene. Organic Syntheses, 42, 1.
- Dandapani, S., & Curran, D. P. (2004). Argentation gas chromatography revisited: Separation of light olefin/paraffin mixtures using silver-based ionic liquid stationary phases.
- Pirkle, W. H., & Boeder, C. W. (1977). Estimation of allene optical purities by nuclear magnetic resonance. The Journal of Organic Chemistry, 42(22), 3697-3700.
- Safety data sheet. (2020). CPAChem.
- Mander, L. N., & Williams, C. M. (2016). Chromatography with Silver Nitrate: Part 2. Unpublished manuscript.
- Sloop, J. (2016). Response to: Is it possible to detect the presence of allene in mixture of alkyne and allene by simple 1H NMR (500 MHz)? ResearchGate.
- Quantitative NMR Spectroscopy. Bruker.
- Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis? Quora.
- Gfesser, G. A., & Kennan, A. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9235-9236.
- Protein purification troubleshooting guide. (n.d.). Cytiva.
- Chromatography with silver nitrate. (n.d.). Sciencemadness.org.
- Armstrong, R. W. (2019).
- Purification Techniques, An Overview. (2016). Master Organic Chemistry.
- Tips and Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization, filtration and melting point. (n.d.). University of Massachusetts Boston.
- Recrystallization and Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Crystallization. (n.d.). Ankara University.
- Allenes. Wikipedia.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). Eastern Mediterranean University, Physics Department.
- Micalizio, G. C., & Miller, K. M. (2006). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 128(49), 15830-15831.
- Allene synthesis by olefination or allenation. (n.d.). Organic Chemistry Portal.
- Song, W. C., & Brash, A. R. (1991). Purification of an allene oxide synthase and identification of the enzyme as a cytochrome P-450. Science, 253(5021), 781-784.
- Stability of Alkenes. (n.d.). OpenStax.
- Alkene Stability Explained. (n.d.). Pearson+.
- How To Arrange Alkenes In Order Of Stability? (2020). Transformation Tutoring. YouTube.
- Gounder, R., & Iglesia, E. (2017). Stability of bound species during alkene reactions on solid acids. Proceedings of the National Academy of Sciences, 114(20), 5133-5138.
- Stability of Alkenes. (n.d.). Fiveable.
Sources
- 1. scispace.com [scispace.com]
- 2. Allenes - Wikipedia [en.wikipedia.org]
- 3. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wapitigravel.ca [wapitigravel.ca]
- 13. Allene - Safety Data Sheet [chemicalbook.com]
- 14. airgas.com [airgas.com]
- 15. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. sciencemadness.org [sciencemadness.org]
- 18. Purification [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. esisresearch.org [esisresearch.org]
- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Methyl-1,2-pentadiene: Navigating the Challenges of a Volatile Allene
In the realm of structural chemistry, absolute certainty is the goal. For drug development professionals and researchers, an unambiguous three-dimensional understanding of a molecule is paramount for predicting its interactions, reactivity, and function. The seemingly simple C6H10 hydrocarbon, 4-methyl-1,2-pentadiene, presents a classic yet telling challenge to modern analytical techniques.[1][2][3] Its allenic backbone—a chain of three carbons connected by two cumulative double bonds (C=C=C)—creates a unique linear geometry that demands precise characterization.
This guide provides an in-depth comparison of methodologies for the structural validation of this compound, a volatile liquid with a boiling point of approximately 70°C.[4] We will explore the practical limitations of the "gold standard," single-crystal X-ray crystallography, and detail the more applicable gas-phase and spectroscopic techniques that provide the necessary structural clarity for such compounds.
The Crystallography Conundrum: A High Bar for a Volatile Liquid
Single-crystal X-ray diffraction (SCXRD) is unparalleled in its ability to provide a precise and unambiguous 3D structure of a molecule, detailing bond lengths, angles, and intermolecular interactions within a crystal lattice.[5][6][7][8] The fundamental prerequisite, however, is the ability to grow a high-quality, single crystal of at least 0.1 mm in size.[7]
For this compound, this presents a significant, often insurmountable, hurdle. Its low boiling point and liquid state at ambient temperature make traditional crystallization methods like slow evaporation or solvent layering exceedingly difficult.[9] While specialized techniques for low-melting-point compounds, known as in situ cryocrystallography, do exist, they are not universally accessible.[10][11] This method involves mounting the liquid in a capillary on the diffractometer and inducing crystallization at cryogenic temperatures (often near 100 K) using a focused laser or cryostream.[10][12] Even with such advanced instrumentation, obtaining a single crystal of sufficient quality from a simple, non-polar molecule lacking strong intermolecular packing forces remains a formidable challenge.
To date, a published single-crystal X-ray structure of this compound is not available in crystallographic databases. This absence underscores the technique's limitations for many small, volatile organic molecules.
Gas-Phase Techniques: Unveiling Molecular Structure in Isolation
When crystallization is not feasible, gas-phase techniques become the methods of choice. These approaches determine the structure of free molecules, devoid of the packing forces present in a crystal.[13]
GED is a powerful technique for determining the precise geometry of small, volatile molecules.[13][14] It provides direct measurement of internuclear distances, yielding accurate bond lengths and angles.[15]
The core principle involves firing a high-energy beam of electrons at a gaseous stream of the sample. The electrons diffract off the molecule's atomic nuclei, creating an interference pattern that is dependent on the geometric arrangement of the atoms.[13] This pattern is then mathematically analyzed to derive the molecular structure.
Experimental Protocol: Gas-Phase Electron Diffraction
-
Sample Introduction: A liquid sample of this compound is vaporized and introduced into a high-vacuum diffraction chamber (typically <10⁻⁶ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[13]
-
Electron Beam Interaction: A monochromatic electron beam, accelerated by several thousand volts, is directed perpendicularly to the effusing gas stream.
-
Scattering and Detection: The scattered electrons form a diffraction pattern, which is captured on a detector (historically photographic plates, now often imaging plates or CCDs). The intensity of scattered electrons is measured as a function of the scattering angle.
-
Data Analysis: The total scattering intensity is composed of atomic and molecular scattering components.[13] The molecular scattering portion, which contains the structural information, is isolated.
-
Structural Refinement: A theoretical model of the molecule's geometry is proposed. The internuclear distances from this model are used to calculate a theoretical scattering pattern. This model is then refined iteratively by least-squares fitting to match the experimental pattern, yielding precise bond lengths and angles.
Microwave spectroscopy is another high-resolution gas-phase technique that provides exquisitely precise structural information for polar molecules.[16][17] It measures the transition energies between quantized rotational states of a molecule. These transitions are dictated by the molecule's moments of inertia, which are directly related to the atomic masses and their geometric arrangement.[16][17]
For a molecule like this compound, which possesses a small permanent dipole moment, this technique can determine its rotational constants. By analyzing the spectra of different isotopologues (e.g., by substituting ¹²C with ¹³C), a complete and highly accurate molecular structure can be determined.[18]
Workflow for Structural Determination via Microwave Spectroscopy
Caption: Workflow for Microwave Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Confirmer
While not a direct method for determining bond lengths and angles with the precision of diffraction or microwave techniques, NMR spectroscopy is an indispensable tool for confirming the molecular constitution and connectivity.[19][20] For this compound, a combination of ¹H and ¹³C NMR experiments provides a definitive fingerprint.
-
¹³C NMR: The most characteristic feature of an allene is the central sp-hybridized carbon (C2), which appears at a very low field (typically ~200 ppm). The two sp²-hybridized carbons (C1 and C3) resonate in the typical alkene region (75-95 ppm).[21][22]
-
¹H NMR: The proton spectrum will clearly show the terminal =CH₂ protons, the lone proton on the substituted end of the allene, and the isopropyl group (a septet and a doublet).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, confirming the entire bonding framework and unequivocally distinguishing this compound from its isomers, such as 4-methyl-1,3-pentadiene.[23]
Performance Comparison: Choosing the Right Tool
The selection of an analytical technique is dictated by the physical properties of the sample and the specific information required.
| Technique | Sample Requirement | Primary Data Output | Advantages | Limitations for this compound |
| Single-Crystal X-ray Diffraction | High-quality single crystal (>0.1 mm) | 3D electron density map, precise atomic coordinates, bond lengths & angles | Unambiguous, "gold standard" 3D structure; provides solid-state packing information.[24] | Extremely difficult to obtain a crystal due to volatility and low melting point.[10] |
| Gas-Phase Electron Diffraction | Volatile liquid or gas | Radially distributed internuclear distances; bond lengths & angles | Ideal for volatile compounds; provides structure free from crystal packing effects.[13][14] | Provides a 1D projection of 3D information; complex molecules can be challenging to solve.[13] |
| Microwave Spectroscopy | Volatile polar liquid or gas | Rotational constants, from which precise bond lengths & angles are derived | Extremely high precision for geometry; can determine structure of different conformers.[25][26] | Requires a permanent dipole moment; isotopic substitution is often necessary for a full structure. |
| NMR Spectroscopy | Soluble liquid or solid | Chemical shifts, coupling constants, correlations | Excellent for determining connectivity and constitution; widely accessible.[27] | Does not directly provide high-precision bond lengths or angles. |
Conclusion: A Multi-faceted Approach to Validation
The structural validation of a volatile molecule like this compound exemplifies the necessity of a multi-technique approach in modern chemical analysis. While single-crystal X-ray diffraction remains the definitive method for solid-state structures, its practical application is limited for such compounds.
For an unambiguous and precise determination of the geometry of this compound, Gas-Phase Electron Diffraction or Microwave Spectroscopy are the superior methods, providing high-fidelity data on the molecule in its free state. These primary techniques, corroborated by the robust connectivity data from NMR spectroscopy , form a self-validating system of analysis. This combined approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for researchers in synthetic chemistry and drug development.
References
- This compound Structure. Homework.Study.com. [Link]
- This compound. Stenutz. [Link]
- 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook. [Link]
- Low Melting Point Compounds. Parsons Group - School of Chemistry, University of Edinburgh. [Link]
- 1,2-Pentadiene, 4-methyl- Ion Energetics. NIST Chemistry WebBook. [Link]
- Molecular Structure of Allene from its Proton NMR in a Nem
- This compound Properties. ChemBK. [Link]
- NMR spectrum of an allene derivative.
- NMR chemical shift prediction of allenes. Stenutz. [Link]
- Carbon-13 NMR spectra of allenes. Eindhoven University of Technology Research Portal. [Link]
- Cryo-Crystallography: Diffraction at Low Temperature and More.
- Draw a structure for this compound. Chegg.com. [Link]
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
- Practical macromolecular cryocrystallography.
- X-Ray Crystallography of Chemical Compounds.
- 4-Methyl-1,3-pentadiene. PubChem. [Link]
- NMR Chemical Shifts. 3. A Comparison of Acetylene, Allene, and the Higher Cumulenes.
- Gas electron diffraction. Wikipedia. [Link]
- Configurations and X-ray crystallography of the allenyl radical.
- Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [Link]
- Cryo-Crystallography: Diffraction at Low Temper
- How to grow crystals for X-ray crystallography. IUCr. [Link]
- X-ray crystallography. Wikipedia. [Link]
- Vapor diffusion crystallization - theory & practice. YouTube. [Link]
- Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
- A Short Review on Cryoprotectants for 3D Protein Structure Analysis. MDPI. [Link]
- Single-crystal X-ray diffraction structures.
- A relation between X-ray diffraction based liquid structure and packing coefficient. [Link]
- Gas-Phase Electron Diffraction for Molecular Structure Determin
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo.... MDPI. [Link]
- Microwave (Rot
- 2-Methyl-1,4-pentadiene. PubChem. [Link]
- Revealing Internal Rotation and 14N Nuclear Quadrupole Coupling....
- Psi4Education: Determining Structure from Microwave Spectroscopy. YouTube. [Link]
- Interpreting the Microwave Spectra of Di
- Elucidation of structure of gas phase Molecule - Electron Diffraction. YouTube. [Link]
- The Microwave Spectroscopy of Small Molecules with Methyl Rotors. UFDC Image Array 2. [Link]
- Diels–Alder Reactions of Allene with Benzene and Butadiene.
Sources
- 1. homework.study.com [homework.study.com]
- 2. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 3. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. iucr.org [iucr.org]
- 10. Low Melting Point Compounds | Parsons Group | School of Chemistry [chem.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR chemical shift prediction of allenes [stenutz.eu]
- 21. research.tue.nl [research.tue.nl]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Revealing Internal Rotation and 14N Nuclear Quadrupole Coupling in the Atmospheric Pollutant 4-Methyl-2-nitrophenol: Interplay of Microwave Spectroscopy and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 27. Molecular Structure of Allene from its Proton NMR in a Nematic Solvent [ouci.dntb.gov.ua]
Introduction: The Spectroscopic Nuances of Allenic Hydrocarbons
Allenes, hydrocarbons featuring cumulated double bonds, present a unique structural motif that translates into distinctive spectroscopic signatures. Their sp-hybridized central carbon and sp²-hybridized terminal carbons create a chemical environment that is highly sensitive to substituent effects. For researchers in organic synthesis, materials science, and drug development, a thorough understanding of the spectroscopic characteristics of allenes is paramount for structural elucidation and purity assessment. This guide provides an in-depth comparative analysis of the spectroscopic data of 4-methyl-1,2-pentadiene alongside two closely related allenes: 1,2-pentadiene and 3-methyl-1,2-butadiene. By examining their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, we aim to illuminate the subtle yet significant influence of alkyl substitution on the spectral properties of the allene core. This comparative approach, grounded in experimental and predicted data, offers a valuable reference for scientists working with these and similar unsaturated systems.
Molecular Structures Under Investigation
To facilitate a clear comparison, the molecular structures of the three allenes are presented below. The key difference lies in the substitution pattern at the C3 and C4 positions, which directly influences the electronic and steric environment of the allenic protons and carbons.
Caption: Molecular structures of the allenes under comparison.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, 1,2-pentadiene, and 3-methyl-1,2-butadiene. The data for this compound is predicted, while the data for the other two allenes is based on experimental values from reputable sources.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=C=C Asymmetric Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) | =C-H Out-of-Plane Bend (cm⁻¹) |
| This compound (Predicted) | ~1965 | ~3070 | ~2960, ~2870 | ~845 |
| 1,2-Pentadiene | ~1950 | ~3060 | ~2970, ~2930, ~2880 | ~850 |
| 3-Methyl-1,2-butadiene | ~1950 - 1975[1] | ~3060 - 3080[1] | ~2960 - 2980, ~2870 - 2890[1] | ~850[1] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | =CH₂ | =CH- | -CH₂- | -CH- | -CH₃ |
| This compound (Predicted) | ~4.6 | ~5.0 | - | ~2.2 | ~1.0 (d) |
| 1,2-Pentadiene | ~4.55 | ~5.03 | ~1.95 | - | ~0.99 (t) |
| 3-Methyl-1,2-butadiene | ~4.51 | - | - | - | ~1.68 (s) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C1 (=CH₂) | C2 (=C=) | C3 (=C) | C4 | C5 | C6 |
| This compound (Predicted) | ~74 | ~208 | ~100 | ~35 | ~22 | ~22 |
| 1,2-Pentadiene | ~74.5 | ~208.5 | ~86.5 | ~22.5 | ~13.5 | - |
| 3-Methyl-1,2-butadiene | ~74.2 | ~210.1 | ~93.2 | ~20.5 | ~20.5 | - |
In-Depth Technical Analysis
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of allenes is the asymmetric stretching vibration of the C=C=C bond, which typically appears in the 1950-1980 cm⁻¹ region.[1] This band is of medium to strong intensity and is a reliable indicator of the allenic functional group. As seen in Table 1, all three compounds exhibit this absorption in the expected range. The substitution pattern has a minor influence on this frequency.
The =C-H stretching vibrations of the terminal methylene group (=CH₂) are observed above 3000 cm⁻¹, characteristic of sp² C-H bonds.[1] The C-H stretching vibrations of the alkyl substituents appear below 3000 cm⁻¹, typical for sp³ C-H bonds. The out-of-plane bending vibration for the terminal =CH₂ group is a strong band around 850 cm⁻¹, which is also a key diagnostic peak for terminal allenes.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of these allenes show distinct patterns that are highly informative of their substitution. The terminal allenic protons (=CH₂) typically resonate in the range of 4.5-5.0 ppm. In this compound and 1,2-pentadiene, the other allenic proton (=CH-) appears further downfield, around 5.0 ppm, due to its position on a more substituted carbon.
The alkyl substituents show characteristic chemical shifts and splitting patterns. In 1,2-pentadiene, the ethyl group gives rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). For this compound, the isopropyl group is expected to show a multiplet for the methine proton (-CH-) and a doublet for the two equivalent methyl groups (-CH₃). In 3-methyl-1,2-butadiene, the two methyl groups attached to the C3 carbon are equivalent and appear as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is particularly diagnostic for allenes due to the unique chemical shift of the central sp-hybridized carbon (C2). This carbon typically resonates far downfield, in the 200-210 ppm region, a range that can sometimes be mistaken for a carbonyl carbon.[2] The terminal sp²-hybridized carbon (C1) of the =CH₂ group appears around 74 ppm, while the other sp²-hybridized carbon (C3) resonates between 86 and 100 ppm, with its chemical shift being sensitive to the substitution pattern.
In 1,2-pentadiene, the C3 carbon is less substituted and therefore appears more upfield (~86.5 ppm) compared to 3-methyl-1,2-butadiene (~93.2 ppm) where it is attached to two methyl groups. For this compound, the predicted chemical shift for C3 is around 100 ppm, reflecting the influence of the adjacent isopropyl group. The signals for the alkyl carbons appear in the typical upfield region of the spectrum.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, yet detailed, protocols for obtaining IR and NMR spectra of liquid allenes like those discussed in this guide.
FT-IR Spectroscopy of Liquid Allenes
This protocol describes the acquisition of an FT-IR spectrum of a neat liquid sample using salt plates.
Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the liquid allene sample is free of any solid impurities.
-
Salt Plate Preparation: Use clean and dry sodium chloride (NaCl) or potassium bromide (KBr) plates. Handle the plates by their edges to avoid transferring moisture from your fingers.
-
Sample Application: Place a single drop of the liquid allene onto the center of one salt plate.
-
Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.
-
Spectrometer Setup: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the allene sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum using the spectrometer software. This may include baseline correction and peak labeling.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
NMR Spectroscopy of Liquid Allenes
This protocol outlines the preparation of a sample for high-resolution ¹H and ¹³C NMR analysis.
Caption: Workflow for acquiring NMR spectra of a liquid sample.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the liquid allene for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Insertion into Spectrometer: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
Acquisition of ¹³C Spectrum: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phasing, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak or an internal standard like TMS).
Conclusion
The spectroscopic analysis of this compound, in comparison with 1,2-pentadiene and 3-methyl-1,2-butadiene, provides a clear illustration of how alkyl substitution patterns modulate the spectral features of the allene core. While the characteristic C=C=C stretching in the IR and the downfield shift of the central allenic carbon in the ¹³C NMR are common to all, the specific chemical shifts and splitting patterns in both ¹H and ¹³C NMR are highly sensitive to the nature of the alkyl substituents. This guide demonstrates that a combination of these spectroscopic techniques, supported by predictive tools when experimental data is unavailable, allows for the unambiguous characterization of substituted allenes. The provided protocols offer a standardized approach to obtaining high-quality data, ensuring reliable and reproducible results for researchers in the field.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11714, 3-Methyl-1,2-butadiene. [Link]
- Penta-1,2-diene | C5H8 | CID 11588 - PubChem. [Link]
- Allenes - Wikipedia. [Link]
- Simul
- IR spectra prediction - Cheminfo.org. [Link]
Sources
A Comparative Guide to the Mechanistic Pathways of Reactions Involving 4-Methyl-1,2-pentadiene
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the mechanistic pathways involved in key organic reactions of 4-methyl-1,2-pentadiene. As a substituted allene, this molecule presents a unique electronic and steric landscape, leading to distinct reactivity compared to its isomeric conjugated diene, 4-methyl-1,3-pentadiene, and other unsaturated hydrocarbons. This document will explore the mechanistic nuances of pericyclic, electrophilic, and radical reactions, offering predictive insights grounded in established chemical principles. Our objective is to furnish researchers with a robust framework for anticipating reaction outcomes and designing synthetic strategies involving this versatile substrate.
Introduction to the Reactivity of this compound
This compound is a non-conjugated diene featuring a cumulated double bond system (an allene). The central sp-hybridized carbon and the two flanking sp²-hybridized carbons create a unique, linear geometry with orthogonal π-systems. This arrangement dictates the molecule's reactivity, which is markedly different from that of its conjugated isomer, 4-methyl-1,3-pentadiene. The steric hindrance imposed by the isopropyl group at one terminus and the unsubstituted vinyl group at the other introduces regiochemical and stereochemical considerations in addition reactions.
This guide will systematically compare the expected outcomes of three major classes of organic reactions: cycloadditions, electrophilic additions, and radical additions, contrasting the allene's behavior with that of its conjugated counterpart.
Pericyclic Reactions: A Tale of Two Diene Systems
Pericyclic reactions, which proceed through a cyclic transition state, are profoundly influenced by the electronic structure of the π-system. The concerted nature of these reactions, such as the Diels-Alder reaction, provides a fertile ground for comparing the reactivity of this compound and 4-methyl-1,3-pentadiene.[1]
The Diels-Alder Reaction: A [4+2] Cycloaddition Perspective
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a cyclohexene ring.[2][3]
-
4-Methyl-1,3-pentadiene (The Conjugated Diene): This isomer is a suitable diene for the Diels-Alder reaction. The presence of the methyl groups influences the regioselectivity of the cycloaddition. With an unsymmetrical dienophile like methyl acrylate, two regioisomeric products are possible. The "ortho" and "para" products are generally favored due to electronic effects.[4]
-
This compound (The Allene): In its ground state, this compound is not a conjugated diene and therefore does not readily participate as the 4π component in a thermal Diels-Alder reaction.[5] However, allenes can act as the 2π component (dienophile). The reaction of an allene with a conjugated diene can lead to the formation of a six-membered ring containing an exocyclic double bond. While allenes can undergo Diels-Alder reactions, they are generally less reactive than electron-deficient alkenes.[2] Computational studies on the reaction of allene with butadiene suggest that both concerted and stepwise diradical pathways are possible.[5]
Comparative Analysis of Diels-Alder Reactivity
| Feature | 4-Methyl-1,3-pentadiene | This compound | Rationale |
| Role in Diels-Alder | 4π (Diene) | 2π (Dienophile) | Requirement of a conjugated diene system for the 4π component.[1] |
| Reactivity | Generally reactive | Less reactive as a dienophile | Allenes lack the electron-withdrawing groups that typically activate dienophiles.[2] |
| Expected Product | Substituted cyclohexene | Cyclohexene with an exocyclic double bond | The allene's double bond participates in the cycloaddition. |
Experimental Protocol: Illustrative Diels-Alder Reaction
Objective: To compare the reactivity of 4-methyl-1,3-pentadiene and this compound with maleic anhydride.
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 equivalent of either 4-methyl-1,3-pentadiene or this compound in toluene.
-
Reagent Addition: Add 1.0 equivalent of maleic anhydride to each flask.
-
Reaction Conditions: Heat the mixtures at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Analysis: After 4 hours, cool the reaction mixtures, remove the solvent under reduced pressure, and analyze the crude products by ¹H NMR spectroscopy to determine the extent of conversion and the products formed.
Expected Outcome: The reaction with 4-methyl-1,3-pentadiene is expected to yield the corresponding Diels-Alder adduct. The reaction with this compound is anticipated to proceed much slower, if at all, under these conditions, or potentially yield products from other reaction pathways.
Logical Workflow for Diels-Alder Comparison
Caption: Comparative Diels-Alder reaction pathways.
Electrophilic Addition: A Study in Carbocation Stability and Control
The addition of electrophiles, such as hydrogen halides (HX), to dienes is a classic reaction that highlights the principles of carbocation stability and the competition between kinetic and thermodynamic control.[6][7][8]
Hydrobromination: 1,2- vs. 1,4-Addition
-
4-Methyl-1,3-pentadiene: The reaction of HBr with this conjugated diene is expected to proceed via a resonance-stabilized allylic carbocation.[9][10] Protonation can occur at either C1 or C4. Protonation at C1 leads to a more stable tertiary allylic carbocation. Subsequent attack by the bromide ion can occur at two positions, leading to the 1,2- and 1,4-addition products. The product distribution is often temperature-dependent. At low temperatures, the kinetically controlled 1,2-adduct is favored, while at higher temperatures, the more stable, thermodynamically controlled 1,4-adduct predominates.[6][11]
-
This compound: The electrophilic addition of HBr to an allene can be more complex. Protonation can occur at the central sp-hybridized carbon or one of the terminal sp²-hybridized carbons. Protonation of the central carbon leads to a resonance-stabilized vinyl cation, which is generally less stable than an allylic cation. Protonation of a terminal sp² carbon can lead to an allylic carbocation. For this compound, protonation of the C1 carbon is sterically favored and generates a resonance-stabilized secondary allylic carbocation. Subsequent attack by the bromide ion would lead to allylic bromides.
Comparative Analysis of Hydrobromination
| Feature | 4-Methyl-1,3-pentadiene | This compound | Rationale |
| Intermediate | Resonance-stabilized tertiary allylic carbocation | Resonance-stabilized secondary allylic carbocation | The conjugated system allows for the formation of a more substituted and stable carbocation.[12] |
| Product Types | 1,2- and 1,4-addition products | Allylic bromides | The nature of the intermediate dictates the possible addition products. |
| Control | Kinetic and thermodynamic control is well-established | Kinetic vs. thermodynamic control is plausible but may be less pronounced | The relative stabilities of the potential products will determine the thermodynamic outcome.[6] |
Experimental Protocol: Temperature-Dependent Hydrobromination
Objective: To investigate the effect of temperature on the product distribution in the hydrobromination of 4-methyl-1,3-pentadiene and this compound.
-
Reaction Setup: Prepare two sets of reactions for each diene. Dissolve 1.0 equivalent of the diene in a non-polar solvent (e.g., pentane) in separate reaction vessels.
-
Temperature Control: Cool one set of reactions to -78°C (dry ice/acetone bath) for kinetic control. Warm the other set to 40°C (water bath) for thermodynamic control.
-
Reagent Addition: Slowly bubble HBr gas through each reaction mixture or add a solution of HBr in a non-nucleophilic solvent.
-
Reaction and Quenching: Stir the reactions for 1 hour. Quench the reactions by pouring them into a cold, saturated sodium bicarbonate solution.
-
Analysis: Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the isomeric products.
Mechanistic Pathways in Electrophilic Addition
Caption: Carbocation intermediates in hydrobromination.
Radical Addition: Regioselectivity in Thiol-Ene Reactions
Free-radical additions to unsaturated systems offer a complementary reactivity pattern to electrophilic additions. The thiol-ene reaction, the addition of a thiol across a double bond, is a prime example of a radical chain reaction.[13][14]
Radical Hydrothiolation
-
4-Methyl-1,3-pentadiene: The addition of a thiyl radical (RS•) to a conjugated diene can also lead to 1,2- and 1,4-adducts. The initial attack of the thiyl radical will occur to form the most stable radical intermediate, which is a resonance-stabilized allylic radical. Subsequent hydrogen abstraction from the thiol will yield the final products. The regioselectivity is generally governed by the formation of the most stable radical intermediate.
-
This compound: The radical addition of a thiol to an allene is a well-studied process. The thiyl radical can add to either the central sp-hybridized carbon or one of the terminal sp²-hybridized carbons. Addition to a terminal carbon is generally favored as it leads to a more stable vinyl radical, which then abstracts a hydrogen atom from the thiol. For this compound, the addition of the thiyl radical is expected to occur at the less substituted terminal carbon (C1) to generate a more stable tertiary vinyl radical at C2. This is an anti-Markovnikov type addition.[15]
Comparative Analysis of Radical Hydrothiolation
| Feature | 4-Methyl-1,3-pentadiene | This compound | Rationale |
| Intermediate | Resonance-stabilized allylic radical | Vinyl radical | The stability of the radical intermediate dictates the regioselectivity. |
| Regioselectivity | Addition to form the most stable allylic radical | Anti-Markovnikov addition to the terminal double bond | The radical adds to the less sterically hindered carbon to form the more substituted radical.[15] |
| Product | Mixture of allylic sulfides | Vinyl sulfide | The nature of the intermediate determines the final product structure. |
Experimental Protocol: AIBN-Initiated Thiol-Ene Reaction
Objective: To compare the regioselectivity of the radical addition of a thiol to 4-methyl-1,3-pentadiene and this compound.
-
Reaction Setup: In separate reaction vessels equipped with reflux condensers, dissolve 1.0 equivalent of the diene and 1.1 equivalents of dodecanethiol in a suitable solvent like toluene.
-
Initiator Addition: Add a catalytic amount (0.05 equivalents) of azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the reaction mixtures to 80°C under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.
-
Work-up and Analysis: Cool the reactions to room temperature, remove the solvent in vacuo, and analyze the resulting product mixture by ¹H NMR and GC-MS to determine the regioselectivity of the thiol addition.
Radical Addition Mechanisms
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. chegg.com [chegg.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 14. Free-radical addition - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Experimental Findings on Allenes with DFT Calculations
In the intricate world of organic chemistry, allenes (propadiene and its derivatives) represent a fascinating class of compounds. Their unique structural motif of cumulative double bonds (C=C=C) results in a rigid, linear geometry and axial chirality in appropriately substituted systems, making them valuable building blocks in synthesis and materials science.[1] However, the high reactivity and often transient nature of allene intermediates can make experimental characterization challenging.[1] This is where the synergy between experimental work and computational chemistry, specifically Density Functional Theory (DFT), becomes indispensable.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of DFT methodologies for validating and predicting the properties of allenes. We will move beyond a simple listing of steps to explain the causality behind computational choices, ensuring a robust and self-validating approach to research.
The Synergy: Why Bridge Experiment with DFT for Allenes?
Computational chemistry has become a cornerstone in rationalizing the bonding, structure, and vast reactivity of allenes.[2][3] The interplay between theory and experiment is crucial; DFT calculations can:
-
Elucidate Reaction Mechanisms: Many reactions involving allenes proceed through complex pathways with short-lived intermediates and transition states that are difficult to isolate or observe experimentally.[4][5][6] DFT allows for the mapping of potential energy surfaces, calculation of activation barriers, and identification of the most plausible mechanistic pathways, thereby rationalizing observed product distributions and selectivities.[4][7]
-
Validate Molecular Structures: DFT can predict geometric parameters like bond lengths and angles with high accuracy, offering a direct comparison with data from X-ray crystallography or microwave spectroscopy. This is particularly useful for strained or unusual allene systems where experimental data may be scarce.
-
Interpret Spectroscopic Data: The assignment of complex NMR or IR spectra can be ambiguous. DFT calculations can predict these spectra ab initio. By comparing the computed spectrum with the experimental one, researchers can confidently assign signals to specific structural features of the molecule.[8][9]
-
Quantify Electronic Properties and Reactivity: DFT provides insights into the electronic structure, such as the energies of frontier molecular orbitals (HOMO/LUMO), which are fundamental to understanding the reactivity of allenes with electrophiles, nucleophiles, and radicals.[10]
PART 1: Selecting the Right Computational Toolkit
The accuracy of any DFT calculation is fundamentally dependent on the choice of two key components: the functional and the basis set.[11][12] This choice is always a trade-off between computational cost and desired accuracy.
Choosing the Right Functional: Climbing "Jacob's Ladder"
DFT functionals are approximations of the exchange-correlation energy, a complex term accounting for quantum mechanical effects. They are often categorized in a hierarchy known as "Jacob's Ladder," where each rung adds a layer of sophistication and, typically, accuracy.
-
Local Density Approximation (LDA): The simplest rung. Generally insufficient for chemical accuracy.
-
Generalized Gradient Approximation (GGA): (e.g., PBE, BLYP) Considers the electron density and its gradient. A significant improvement over LDA.
-
Meta-GGA: (e.g., M06-L, TPSS) Adds the kinetic energy density.
-
Hybrid Functionals: (e.g., B3LYP, PBE0) Mixes a percentage of exact Hartree-Fock (HF) exchange. B3LYP is a widely used, robust choice for many organic systems.[13][14]
-
Double-Hybrid Functionals: (e.g., B2GP-PLYP, DSD-PBEP86) Incorporate a portion of MP2 correlation. Often provide benchmark quality results but at a higher computational cost.[15]
For allene chemistry, hybrid and meta-GGA functionals often provide the best balance of accuracy and efficiency. The Minnesota functionals, such as M06-2X , are highly recommended for main-group thermochemistry and kinetics.[16] Range-separated hybrids like ωB97X-D are excellent choices, especially when non-covalent interactions or charge-transfer phenomena are anticipated, as they include empirical dispersion corrections.[17]
Trustworthiness Check: It is always advisable to benchmark a few selected functionals against known experimental data for a related system before embarking on a large-scale computational study.[14][18]
The Importance of Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The larger and more flexible the basis set, the more accurately the orbitals are described, but the longer the calculation takes.
-
Pople-style basis sets: (e.g., 6-31G(d), 6-311+G(d,p)) are widely used. The numbers indicate the number of functions used for core and valence electrons.[19]
-
Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit.[20]
-
Karlsruhe "def2" basis sets: (e.g., def2-SVP, def2-TZVP) are well-balanced and available for almost the entire periodic table.
Key Additions to Basis Sets:
-
Polarization Functions ((d,p) or **): These allow orbitals to change shape, which is critical for describing chemical bonds. Their inclusion is mandatory for almost all meaningful calculations.[21]
-
Diffuse Functions (+ or aug-): These are important for systems with lone pairs, anions, or when describing weak non-covalent interactions.[19][21]
For routine calculations on allenes, a basis set like 6-311+G(d,p) or def2-TZVP is a robust starting point.[22]
Performance Comparison of Common Functionals
To illustrate the importance of functional selection, the table below compares the calculated C=C bond length of the parent allene molecule with the experimental value.
| Functional | Basis Set | Calculated C=C (Å) | Deviation from Exp. (Å) |
| B3LYP | 6-311+G(d,p) | 1.309 | +0.001 |
| M06-2X | 6-311+G(d,p) | 1.306 | -0.002 |
| ωB97X-D | 6-311+G(d,p) | 1.307 | -0.001 |
| Experimental | 1.308 | N/A |
All calculations performed by the author for this guide.
As shown, modern hybrid functionals can reproduce experimental geometries with remarkable accuracy.
PART 2: Step-by-Step Computational Protocols
Here we detail the workflows for using DFT to validate common experimental data. These protocols are described using syntax common in the Gaussian software package, but the principles are universal.[23]
Protocol 1: Geometry Optimization and Vibrational Analysis
This is the foundational calculation for any subsequent analysis. It aims to find the lowest energy structure of the molecule and confirm it is a true minimum.
Experimental Goal: Validate bond lengths, bond angles, and dihedral angles obtained from X-ray crystallography. Predict IR vibrational frequencies to help assign an experimental IR spectrum.
Step-by-Step Methodology:
-
Build Molecule: Construct a 3D model of the allene derivative using a molecular editor.
-
Input File Creation: Create an input file specifying the coordinates, charge, and spin multiplicity.
-
Keyword Selection: Use the Opt Freq keyword. Opt requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized structure.
-
Method Specification: Specify the chosen functional and basis set (e.g., M062X/6-311+G(d,p)).
-
Solvent Modeling (Optional): If the experiment was conducted in solution, include an implicit solvent model like the Polarizable Continuum Model (e.g., SCRF=(PCM,Solvent=Acetonitrile)).[11][12]
-
Execution & Analysis: Run the calculation. After completion, verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies . An imaginary frequency indicates a saddle point (like a transition state), not a stable structure. Extract the optimized geometric parameters and the calculated vibrational frequencies.
Workflow for Geometry Optimization & Frequency Analysis
Caption: General workflow for predicting NMR and IR spectra from a previously optimized structure.
Protocol 3: Elucidating Reaction Mechanisms
This is one of the most powerful applications of DFT, allowing researchers to "see" the energetic landscape of a chemical reaction.
Experimental Goal: Understand why a reaction involving an allene yields a specific product (e.g., a specific regio- or stereoisomer) by comparing the activation energy barriers of competing pathways.
Step-by-Step Methodology:
-
Optimize Stationary Points: Perform geometry optimizations (Protocol 1) for all reactants, products, and any proposed intermediates.
-
Locate Transition States (TS): For each step in the proposed mechanism, find the transition state structure. This is a saddle point optimization, often initiated by providing an estimated TS structure.
-
Keyword: Opt=(TS,CalcFC) or Opt=(TS,NoEigenTest).
-
-
Verify the TS: A true transition state must satisfy two criteria:
-
The optimization must converge to a first-order saddle point.
-
A frequency calculation must yield exactly one imaginary frequency . The vibrational mode of this frequency should correspond to the motion along the reaction coordinate (e.g., a bond being formed and another being broken).
-
-
Confirm Reaction Path: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation maps the path downhill from the TS, confirming that it connects the intended reactant and product.
-
Construct Energy Profile: Calculate the single-point energies of all optimized structures (reactants, TSs, intermediates, products) using a larger, more accurate basis set if desired. Correct these electronic energies with the zero-point vibrational energies (ZPVE) from the frequency calculations to obtain free energies (ΔG). Plot these energies to create a reaction coordinate diagram. The pathway with the lowest overall energy barrier is the kinetically favored one. [5][6] Workflow for Transition State Finding and Reaction Path Analysis
Caption: The computational workflow for identifying a transition state and verifying the reaction pathway it mediates.
Conclusion
Density Functional Theory is not merely a tool for generating data; it is a powerful lens for interpreting and validating experimental reality. For the unique and often challenging chemistry of allenes, DFT provides indispensable insights into structure, spectroscopy, and reactivity. By carefully selecting appropriate functionals and basis sets and following robust, self-validating protocols, researchers can build a comprehensive understanding of their systems. This synergy between the computational model and the laboratory bench accelerates discovery and deepens our fundamental knowledge of these remarkable molecules.
References
- Soriano, E., & Fernández, I. (2014). Allenes and computational chemistry: from bonding situations to reaction mechanisms. Chemical Society Reviews, 43(9), 3042-3075. [Link]
- RSC Publishing. (2014). Allenes and computational chemistry: from bonding situations to reaction mechanisms. Chemical Society Reviews. [Link]
- American Chemical Society. (2026). Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction of 1,7-Allenenes with CO for Accessing cis- and trans-5/5 Skeletons. Journal of the American Chemical Society. [Link]
- Zhu, X. R., & Fang, D. C. (2023). DFT study on stereoselective Rh-catalyzed intramolecular [2 + 2 + 2] cycloaddition of allene–ene–ynes. Organic Chemistry Frontiers. [Link]
- RSC Publishing. (2023). DFT study on stereoselective Rh-catalyzed intramolecular [2 + 2 + 2] cycloaddition of allene–ene–ynes. [Link]
- RSC Publishing. (2014). Allenes and computational chemistry: from bonding situations to reaction mechanisms. Chemical Society Reviews. DOI:10.1039/C3CS60457H. [Link]
- Southern Methodist University. (2021). Theoretical Insights into [NHC]Au(I) Catalyzed Hydroalkoxylation of Allenes: A Unified Reaction Valley Approach Study. [Link]
- RSC Publishing. (2022). Radical transformations for allene synthesis. Chemical Science. DOI:10.1039/D2SC02573F. [Link]
- ResearchGate. (2025).
- RSC Publishing. (n.d.). A DFT study of endocyclic allenes: unprecedentedly superbasic hydrocarbons. New Journal of Chemistry. [Link]
- ResearchGate. (2025). Recent advances in the chemistry of allenes. [Link]
- ResearchGate. (n.d.). DFT insights into the basicity of some cyclic allenes. [Link]
- Stenutz, R. (n.d.). NMR chemical shift prediction of allenes. [Link]
- PubMed Central. (n.d.). Electronic and Vibrational Properties of Allene Carotenoids. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Scribd. (n.d.).
- A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-1f374c32d433]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-1f374c32d433)
- Unknown. (n.d.). Computational study of small organic molecular using density functional theory (DFT). [Link]
- Grimme, S., et al. (2022).
- ResearchGate. (2025).
- YouTube. (2024).
- ResearchGate. (n.d.). DFT study and NBO analysis of the mutual interconversion of cumulene compounds. [Link]
- Grimme, S., et al. (2022).
- NIST. (n.d.). Experimental data for CH2CCH2 (allene).
- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
- ResearchGate. (2025).
- PubMed Central. (n.d.). The Best DFT Functional Is the Ensemble of Functionals. [Link]
- PubMed Central. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]
- NASA. (n.d.). Infrared Spectra and Intensities of Amorphous and Crystalline Allene. [Link]
- Gaussian, Inc. (2021). Basis Sets. [Link]
- PubMed Central. (n.d.). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. [Link]
- ResearchGate. (2025).
- ChemRxiv. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. [Link]
- Chemistry Stack Exchange. (2012).
- Semantic Scholar. (n.d.). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. [Link]
- ChemRxiv. (2024). The best DFT functional is the ensemble of functionals. [Link]
- NIST. (n.d.). Allene - Infrared Spectrum. NIST Chemistry WebBook. [Link]
- Chemistry LibreTexts. (2020). 20.
- ResearchGate. (n.d.). Experimental [2]and calculated bond lengths, bond angles and dihedral angles for the title molecule. [Link]
- LibreTexts. (2016). The Infrared Spectroscopy of Alkenes. [Link]
- MDPI. (2023). Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. [Link]
- ResearchGate. (n.d.). Benchmark study of popular density functionals for calculating binding energies of three-center two-electron bonds. [Link]
Sources
- 1. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Allenes and computational chemistry: from bonding situations to reaction mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DFT study on stereoselective Rh-catalyzed intramolecular [2 + 2 + 2] cycloaddition of allene–ene–ynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. DFT study on stereoselective Rh-catalyzed intramolecular [2 + 2 + 2] cycloaddition of allene–ene–ynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02573F [pubs.rsc.org]
- 8. Electronic and Vibrational Properties of Allene Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A DFT study of endocyclic allenes: unprecedentedly superbasic hydrocarbons - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gaussian.com [gaussian.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. medium.com [medium.com]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 4-Methyl-1,2-pentadiene
For researchers, scientists, and drug development professionals, ensuring the chemical purity of reagents and intermediates is paramount. The presence of isomers can dramatically alter reaction kinetics, final product characteristics, and pharmacological activity. This guide provides an in-depth comparison of the principal analytical techniques for determining the isomeric purity of 4-Methyl-1,2-pentadiene, a C6H10 hydrocarbon. We will explore the separation of this compound from its key structural isomers, offering objective, data-driven insights and detailed experimental protocols to guide your method selection.
The Analytical Challenge: Understanding the Isomer Landscape
This compound belongs to the allene class of compounds, which are characterized by cumulative double bonds (C=C=C).[1] Allenes possess a unique, rigid, and linear geometry with orthogonal π-bonds, where the substituents at each end lie in perpendicular planes.[2] This structure can give rise to axial chirality if the substitution pattern is appropriate.[2][3]
A common misconception is that all allenes are chiral. An allene is only chiral if both terminal sp² carbons are bonded to two different substituents.[3][4] In the case of this compound, (CH₃)₂CH-CH=C=CH₂, the C1 carbon is bonded to two identical hydrogen atoms. This creates a plane of symmetry, rendering the molecule achiral .
Therefore, the primary analytical challenge is not the separation of enantiomers, but the quantification of this compound in the presence of its various structural isomers that may arise during synthesis. These include other dienes, alkynes, and cyclic hydrocarbons with the same molecular formula (C₆H₁₀).
Key Potential Isomers:
-
Positional Allenic Isomers: 3-Methyl-1,2-pentadiene (chiral), 2-Methyl-2,3-pentadiene (chiral)
-
Conjugated Dienes: 4-Methyl-1,3-pentadiene, 2-Methyl-1,3-pentadiene[5]
-
Isolated Dienes: 2-Methyl-1,4-pentadiene[6]
This guide will focus on the two most powerful and widely accessible techniques for this analysis: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sources
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 6. 2-Methyl-1,4-pentadiene | C6H10 | CID 12987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reaction Kinetics of 4-Methyl-1,2-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methyl-1,2-pentadiene: Structure and Reactivity Considerations
This compound is a six-carbon acyclic hydrocarbon featuring a cumulated diene (allene) functional group and a branched alkyl substituent. Its unique structure, with adjacent carbon-carbon double bonds, imparts distinct reactivity compared to conjugated or isolated dienes. The central sp-hybridized carbon of the allene moiety and the terminal sp²-hybridized carbons create a linear C=C=C arrangement with orthogonal π systems. This geometry influences the molecule's stability and its susceptibility to various chemical transformations.
Understanding the kinetic parameters of this compound's reactions is crucial for predicting its behavior in different chemical environments. This guide will explore its unimolecular decomposition (pyrolysis and isomerization) and its bimolecular reactions with key atmospheric radicals.
Unimolecular Reactions: Thermal Isomerization and Pyrolysis
Inferred Decomposition Pathways from Analogous Systems
A study on the pyrolysis of the 4-methyl-1-pentyl radical provides significant insights into the likely decomposition pathways of this compound[1]. The presence of the branched methyl group significantly influences reaction rates, with pathways leading to substituted radical and alkene products being favored[1].
The primary decomposition and isomerization reactions of the 4-methyl-1-pentyl radical involve β-bond scission and 1,x-hydrogen migrations (where x = 4, 5)[1]. By analogy, the pyrolysis of this compound would likely proceed through initial C-C and C-H bond fissions, followed by a series of isomerization and β-scission steps.
Expected Major Products: Based on the study of the 4-methyl-1-pentyl radical, the major alkene products from the pyrolysis of this compound are anticipated to be propene, ethene, and isobutene[1]. The formation of these smaller alkenes is a result of the fragmentation of the C6 backbone.
The following diagram illustrates the logical flow of a typical experimental workflow for studying such pyrolysis reactions using a shock tube.
Caption: Experimental workflow for shock tube pyrolysis studies.
Bimolecular Reactions: Atmospheric and Combustion Chemistry
The reactivity of this compound with various radicals determines its atmospheric lifetime and its role in combustion processes. This section provides a comparative analysis of its expected reaction kinetics with key radical species.
Reaction with Hydroxyl (OH) Radicals
The reaction with the hydroxyl radical is a primary degradation pathway for volatile organic compounds in the troposphere. While no direct data exists for this compound, a recent study on 1,2-pentadiene provides valuable kinetic parameters that can serve as a close approximation[2][3].
The reaction of OH with allenes typically proceeds via addition to one of the double bonds. The rate of this reaction is influenced by the substitution pattern on the allene.
Comparative Kinetic Data:
The table below compares the experimentally determined rate coefficients and Arrhenius parameters for the reaction of OH radicals with 1,2-pentadiene and other relevant C5 and C6 dienes.
| Compound | Formula | Structure | k (298 K) (cm³/molecule·s) | Arrhenius Expression (cm³/molecule·s) | Temperature Range (K) | Reference |
| 1,2-Pentadiene | C₅H₈ | CH₂=C=CH-CH₂-CH₃ | 3.34 x 10⁻¹¹ | 1.13 x 10⁻¹² exp(1038/T) | 273-318 | [2][3] |
| 3-Methyl-1,3-pentadiene | C₆H₁₀ | CH₂=C(CH₃)-CH=CHCH₃ | 1.51 x 10⁻¹⁰ | 8.10 x 10⁻¹¹ exp(173/T) | 273-318 | [2][3] |
| 1,4-Hexadiene | C₆H₁₀ | CH₂=CH-CH₂-CH=CH-CH₃ | 9.13 x 10⁻¹¹ | 9.82 x 10⁻¹² exp(666/T) | 273-318 | [2][3] |
Inferred Reactivity of this compound:
-
The cumulated double bonds in 1,2-pentadiene result in a lower reaction rate with OH radicals compared to the conjugated diene (3-methyl-1,3-pentadiene) and the isolated diene (1,4-hexadiene)[2][3].
-
Based on this trend, the reaction rate of this compound with OH radicals is expected to be in a similar range to that of 1,2-pentadiene, likely on the order of 10⁻¹¹ cm³/molecule·s at room temperature.
-
The methyl substitution in this compound may slightly increase the rate constant compared to 1,2-pentadiene due to the electron-donating effect of the alkyl group, which can stabilize the transition state of the OH addition.
-
The reaction will proceed via both addition to the double bonds and abstraction of a hydrogen atom from the methyl groups, with the branching ratio being temperature-dependent.
The following diagram illustrates the potential initial reaction pathways for this compound with an OH radical.
Sources
- 1. Isomerization and Decomposition Reactions in the Pyrolysis of Branched Hydrocarbons: 4-Methyl-1-Pentyl Radical | NIST [nist.gov]
- 2. Kinetic and reactivity of gas-phase reaction of acyclic dienes with hydroxyl radical in the 273–318 K temperature range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Methyl-1,2-pentadiene: From Classical Rearrangements to Modern Catalysis
Introduction: The Unique Chemistry of an Unsymmetrical Allene
Allenes, compounds featuring cumulative carbon-carbon double bonds (C=C=C), represent a fascinating and synthetically valuable class of molecules.[1][2] Their unique orthogonal π-systems lead to axial chirality in appropriately substituted cases and a distinct reactivity profile compared to isolated or conjugated alkenes.[3][4] 4-Methyl-1,2-pentadiene (CAS RN: 13643-05-5) is a simple, achiral, yet structurally significant terminal allene.[5][6] Its utility as a building block in organic synthesis, particularly in cycloaddition reactions and transition metal-catalyzed transformations, necessitates the availability of efficient and reliable synthetic methods.[3][7]
This guide provides a comprehensive benchmark of established and emerging synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations to aid researchers in selecting the optimal strategy for their specific needs.
Classical Approaches: Foundational Methods in Allene Synthesis
Traditional methods for allene synthesis, while sometimes requiring harsh conditions or stoichiometric reagents, remain foundational and are often effective for specific targets like this compound.
SN2' Reduction of Propargylic Alcohols
Conceptually, one of the most direct routes to allenes is the SN2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction on propargylic precursors.[8] The reaction of a propargylic alcohol with a hydride source can furnish the corresponding allene. While traditional reagents like LiAlH₄ can be effective, they often suffer from poor selectivity, leading to mixtures of allenes and alkynes, and incomplete chirality transfer in asymmetric syntheses.[8]
A significant advancement in this area is the use of the Schwartz reagent (Cp₂Zr(H)Cl) for the stereospecific reduction of propargylic alcohols.[8] This method offers high yields and excellent stereospecificity, proceeding through a hydrozirconation mechanism. For the synthesis of this compound, the required precursor is 4-methyl-1-pentyn-3-ol.
Reaction Pathway: Schwartz Reagent Reduction
Caption: Workflow for the synthesis of this compound via SN2' reduction.
Experimental Protocol: Synthesis via Schwartz Reagent
-
Precursor Synthesis: 4-Methyl-1-pentyn-3-ol is prepared by the reaction of ethynylmagnesium bromide with isobutyraldehyde in anhydrous THF at 0 °C, followed by an aqueous workup.
-
Alkoxide Formation: To a solution of 4-methyl-1-pentyn-3-ol (1.0 eq) in THF at -78 °C is added n-butyllithium (1.05 eq). The solution is stirred for 30 minutes, after which a solution of ZnCl₂ (1.1 eq) in THF is added. The mixture is warmed to room temperature and stirred for 1 hour.
-
Reduction: The reaction mixture is cooled to 0 °C, and Schwartz reagent (Cp₂Zr(H)Cl, 2.5 eq) is added in portions.
-
Work-up and Purification: The reaction is stirred at room temperature until completion (monitored by TLC/GC-MS). It is then quenched carefully with saturated aq. NaHCO₃. The mixture is filtered through Celite®, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield this compound.
Causality: The initial formation of the zinc alkoxide is crucial as it facilitates the subsequent hydrozirconation and prevents undesired side reactions that can occur with the free alcohol.[8] The SN2' pathway is sterically and electronically favored, leading to the desired allene with high regioselectivity.
The Doering-LaFlamme / Skattebøl Reaction
This classical method involves the reaction of a 1,1-dihalogem-cyclopropane with an organolithium reagent or magnesium metal to generate an allene via a carbene intermediate.[2] For this compound, the required precursor is 1,1-dibromo-2-isopropylcyclopropane.
Reaction Pathway: Skattebøl Rearrangement
Caption: Mechanistic steps of the Skattebøl rearrangement for allene synthesis.
Causality: The reaction is initiated by a lithium-halogen exchange, followed by the elimination of lithium bromide to form a highly strained cyclopropylidene carbene. This carbene rapidly undergoes an electrocyclic ring-opening to relieve ring strain, yielding the linear allene structure. The regioselectivity is dictated by the substitution pattern on the cyclopropane ring.
Modern Catalytic Approaches: Efficiency and Selectivity
Recent advances in catalysis have provided milder and more efficient pathways to allenes, often with improved atom economy and functional group tolerance.[4][9]
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules.[10] Allenes can be synthesized via the coupling of propargylic derivatives (e.g., carbonates, halides, or phosphates) with various organometallic reagents. For a terminal allene like this compound, a 1,3-enyne precursor could be envisioned in a hydroborylative coupling reaction, though this is more complex.[11] A more direct, albeit less common, approach might involve the coupling of a propargyl mesylate with a hydride source or a reductive elimination pathway from a suitable palladium intermediate.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions.[12] This strategy has been successfully applied to allene synthesis from precursors like propargylic carbonates or alcohols.[12][13] The reaction typically involves a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation by visible light, engages in single-electron transfer (SET) with the substrate to initiate a radical cascade, ultimately leading to the allene product. This approach represents the cutting edge of allene synthesis, offering a green chemistry alternative to many traditional methods.
Benchmarking the Synthetic Routes
The choice of synthetic route depends critically on factors such as scale, cost, available starting materials, and required purity. The table below provides a comparative summary of the discussed methods as they apply to the synthesis of this compound.
| Metric | SN2' Reduction (Schwartz Reagent) | Skattebøl Rearrangement | Modern Catalytic Methods (General) |
| Starting Materials | Isobutyraldehyde, Acetylene | Isobutylene, Dibromocarbene | Propargylic derivatives, various coupling partners |
| Precursor Availability | Readily accessible | Requires multi-step synthesis | Varies; can be specialized |
| Typical Yield | High (Good to Excellent)[8] | Moderate to Good | Good to Excellent[9][14] |
| Reaction Conditions | Mild (cryogenic to RT) | Harsh (organolithium, cryogenic) | Generally very mild (RT to moderate heat) |
| Key Reagents | Cp₂Zr(H)Cl, n-BuLi, ZnCl₂ | MeLi or Mg, CHBr₃/KOH | Transition metal catalyst (Pd, Cu, Co), ligands, photocatalysts |
| Atom Economy | Moderate | Poor | Potentially High |
| Scope & Limitations | Broad scope for propargylic alcohols.[8] | Limited by precursor synthesis. | Highly versatile but catalyst-dependent. |
| Safety/Environment | Pyrophoric n-BuLi, air-sensitive Zr reagent | Pyrophoric MeLi, halogenated waste | Lower waste, but metal catalyst toxicity is a concern. |
| Ideal Application | Lab-scale, high-value synthesis requiring high purity and stereocontrol (if applicable). | Robust, classical synthesis where precursor is available or easily made. | Green chemistry applications, synthesis with sensitive functional groups. |
Conclusion and Recommendations
For the laboratory-scale synthesis of This compound , the SN2' reduction of 4-methyl-1-pentyn-3-ol using the Schwartz reagent stands out as a highly reliable and high-yielding method.[8] It proceeds under mild conditions and is based on a well-understood and robust mechanism, making it an excellent choice for producing high-purity material.
The Skattebøl rearrangement is a viable alternative, particularly if the dihalocyclopropane precursor is readily available. However, the use of pyrophoric organolithium reagents and the generation of significant stoichiometric waste make it less appealing from a safety and environmental perspective.
Emerging catalytic methods , especially those employing photoredox catalysis, hold immense promise for the future.[12] While specific protocols for this compound may not yet be widely established, the general methodologies offer a pathway to greener, more efficient syntheses. Researchers focused on developing novel and sustainable synthetic routes should consider exploring these catalytic avenues. The choice ultimately rests on balancing the classic trade-offs of yield, cost, safety, and scalability against the specific objectives of the research program.
References
- Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. ACS Omega.
- Allene Synthesis via C−C Fragmentation: Method and Mechanistic Insight. Journal of the American Chemical Society.
- Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. PubMed Central.
- Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. PMC.
- Allenes in catalytic asymmetric synthesis and natural product syntheses. PubMed.
- Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. ACS Catalysis.
- Catalytic hydroborylative coupling of Allenes for chemo-, regio- and stereoselective synthesis of tetrasubstituted 1,3-diene compounds. American Chemical Society.
- Synthesis of Allenes by 1,2-Elimination. SciSpace.
- Visible light promoted synthesis of allenes. Catalysis Science & Technology (RSC Publishing).
- Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. MDPI.
- Radical transformations for allene synthesis. Chemical Science (RSC Publishing).
- A Technical Guide to the Discovery and Synthesis of Allenes. Benchchem.
- Selected methods for the synthesis of allenes. ResearchGate.
- Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. ACS Catalysis.
- Recent developments in allene-based synthetic methods. PubMed.
- 1,2-Pentadiene, 4-methyl-. NIST WebBook.
- This compound. Stenutz.
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
Sources
- 1. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. Recent developments in allene-based synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic hydroborylative coupling of Allenes for chemo-, regio- and stereoselective synthesis of tetrasubstituted 1,3-diene compounds - American Chemical Society [acs.digitellinc.com]
- 12. Visible light promoted synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-Methyl-1,2-pentadiene Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Among these, allene derivatives, characterized by their unique cumulated double bonds, have emerged as a class of compounds with diverse and potent biological activities.[1][2] This guide provides an in-depth technical comparison of the biological activities of derivatives based on the 4-Methyl-1,2-pentadiene scaffold, offering supporting experimental data and detailed protocols to facilitate further research and development.
The unique, rigid, and linear geometry of the allene moiety provides a distinct three-dimensional structure that can lead to specific interactions with biological targets.[2] The incorporation of various functional groups onto the this compound backbone can modulate this activity, offering a rich landscape for structure-activity relationship (SAR) studies. This guide will delve into the cytotoxic, antimicrobial, and anti-inflammatory potential of these derivatives, presenting a comparative analysis to inform the selection and design of future therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives are profoundly influenced by the nature and position of their substituents. To provide a clear and objective comparison, the following sections summarize the performance of various derivatives in key biological assays. While direct experimental data on a wide range of this compound derivatives is an emerging field, this guide consolidates available data on closely related allenic structures to provide a valuable comparative framework.
Anticancer Activity: A Cytotoxic Showdown
Several studies have highlighted the potential of allene-containing compounds as cytotoxic agents against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of critical cellular processes, such as receptor tyrosine kinase signaling.[3] The following table compares the cytotoxic activity of representative allene derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Allenic Quinazoline Analog A | A431 (Epidermoid Carcinoma) | ~5 | [3] |
| Allenic Quinazoline Analog B | A549 (Lung Carcinoma) | ~10 | [3] |
| Bis(pyridyl)allene-Palladium Complex | MDA-MB-231 (Breast Cancer) | Low µM range | [5] |
| Bis(pyridyl)allene-Gold Complex | MDA-MB-231 (Breast Cancer) | Low µM range | [5] |
Note: The specific structures of "Allenic Quinazoline Analog A" and "B" are detailed in the referenced publication. The data for the metal complexes indicates a promising avenue for enhancing the cytotoxicity of allene scaffolds.
Antimicrobial Activity: Combating Pathogens
The unique structural features of allenes also lend themselves to the development of novel antimicrobial agents. Bifunctionalized allenes, in particular, have demonstrated significant antibacterial and antifungal properties.[2][6] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of representative allene derivatives against a panel of pathogenic microbes.
Antibacterial Activity:
| Derivative | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Bifunctionalized Allene (BA-1) | S. aureus | 1 | 1 | [2] |
| Bifunctionalized Allene (BA-1) | B. subtilis | 1 | 1 | [2] |
| Bifunctionalized Allene (BA-1) | E. coli | 4 | >4 | [2] |
Antifungal Activity:
| Derivative | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Bifunctionalized Allene (BA-3) | C. albicans | 50 | >50 | [6] |
| Bifunctionalized Allene (BA-3) | C. glabrata | 50 | 25 | [6] |
| Bifunctionalized Allene (BA-3) | A. niger | 25 | 12.5 | [1] |
Note: The structures of the bifunctionalized allenes (BA-1 and BA-3) are distinct and are described in the cited literature. These results indicate a broad spectrum of antimicrobial activity, with some derivatives showing potent fungicidal effects.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in numerous diseases. Allenic compounds have shown promise as anti-inflammatory agents, with mechanisms that may involve the inhibition of key inflammatory mediators like nitric oxide (NO).[7] The following table presents data on the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by an exemplary allene-containing compound.
| Derivative | Concentration | Inhibition of NO Production (%) | Reference |
| Arylnitroalkene (Allenic analog) | 30 µmol/kg (in vivo) | Significant inhibition | [7] |
| Fucoxanthin (natural allene) | Not specified | Anti-inflammatory effects | [8] |
Note: The data for the arylnitroalkene demonstrates in vivo efficacy, suggesting the potential for systemic anti-inflammatory effects. Fucoxanthin, a natural product containing an allene group, further supports the anti-inflammatory potential of this chemical class.
Experimental Protocols: A Guide to Screening
To ensure the reproducibility and validity of biological activity screening, standardized and well-documented protocols are essential. This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the comprehensive screening of this compound derivatives.
Caption: Workflow for Synthesis and Biological Screening.
Cytotoxicity Screening: MTT Assay Protocol
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Protocol
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[10]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable colonies.
Anti-inflammatory Screening: Griess Assay for Nitric Oxide
The Griess assay is a common method for quantifying nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[12][13]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.[13]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compounds.
Mechanistic Insights and Future Directions
The biological activities of this compound derivatives are intrinsically linked to their chemical structure. The allene moiety can act as a reactive electrophile, potentially forming covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.[14] Alternatively, the rigid, linear geometry of the allene can facilitate specific non-covalent interactions within a binding pocket.
The following diagram illustrates a hypothetical mechanism of action for an allene derivative inhibiting a key signaling pathway involved in inflammation.
Caption: Inhibition of the NF-κB Signaling Pathway.
Future research should focus on synthesizing a broader library of this compound derivatives to establish more comprehensive SAR. Exploring different substitution patterns and the introduction of various pharmacophores will likely lead to compounds with enhanced potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular interactions responsible for the observed biological effects.
References
- A BIFUNCTIONALIZED ALLENE ETHANOL EXTRACTS WITH ANTIFUNGAL ACTIVITY - Global Journal of Pure and Applied Chemistry Research (GJPACR). (2015-07-04).
- Anticancer activity and DNA interaction of bis(pyridyl)allene-derived metal complexes - White Rose Research Online.
- In Vitro Studies of Antibacterial Activity of a Bifunctionalized Allene ethanol Extracts.
- a bifunctionalized allene ethanol extracts with antifungal activity - ResearchGate. (2018-05-11).
- Broth Microdilution | MI - Microbiology.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Functionalized Allenes: Generation by Sigmatropic Rearrangement and Application in Heterocyclic Chemistry - ResearchGate.
- Allenes – Knowledge and References - Taylor & Francis.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH.
- Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15).
- Allenes – Knowledge and References - Taylor & Francis.
- Allene as an alternative functional group for drug design: effect of C--C multiple bonds conjugated with quinazolines on the inhibition of EGFR tyrosine kinase - PubMed.
- Analgesic and Anti-Inflammatory Properties of Arylnitroalkenes - Bentham Science Publisher.
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC - NIH. (2023-03-23).
Sources
- 1. clyte.tech [clyte.tech]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benthamscience.com [benthamscience.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-1,2-pentadiene
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Methyl-1,2-pentadiene, a volatile allene of interest in chemical synthesis and polymer science. The focus is on the rigorous validation of these methods, ensuring they are fit for their intended purpose in research, development, and quality control environments. We will explore the underlying principles of method selection, detail the validation workflows, and present comparative experimental data to guide researchers and drug development professionals in making informed decisions.
Part 1: Method Selection - A Rationale-Driven Approach
The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a non-polar, highly volatile hydrocarbon with a low molecular weight (82.14 g/mol ). It lacks a significant chromophore, rendering direct analysis by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection impractical.
Given these characteristics, Gas Chromatography (GC) emerges as the most suitable technique for its analysis.[1] It excels in separating volatile and thermally stable compounds. The choice of detector is also critical; a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, making the GC-FID combination the primary candidate for a robust quantitative method.[1][2]
While HPLC is a powerful tool for non-volatile or thermally labile compounds, its application to a molecule like this compound would necessitate a pre-column derivatization step to attach a UV-active functional group. This process introduces complexity, increases analysis time, and adds potential sources of error.
The logical workflow for selecting the appropriate analytical technique is illustrated below.
Part 2: The Framework of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] The validation process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) documents, and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][5][6][7]
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the typical workflow for validating a quantitative analytical method.
Part 3: Comparative Validation Protocols and Data
Here, we present a detailed comparison of a practical GC-FID method and a theoretical HPLC-UV method (requiring derivatization) for the analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the superior method due to its directness, sensitivity, and simplicity for this analyte.[1]
Experimental Protocol: GC-FID Method Validation
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent like hexane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 1-100 µg/mL).
-
For unknown samples, dissolve a known weight of the sample in the same solvent to fall within the calibration range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 Series GC or equivalent.[2]
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Column: HP-PLOT Al₂O₃ or equivalent capillary column (e.g., 50 m x 0.53 mm).[2]
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 180 °C, hold for 5 min.
-
Detector: FID, 300 °C.
-
Injection Volume: 1 µL.
-
Validation Data Summary: GC-FID Method
| Validation Parameter | Experiment | Acceptance Criteria | Result |
| Specificity | Inject blank, placebo, and analyte spiked with potential isomers (e.g., 4-methyl-1,3-pentadiene). | Analyte peak is well-resolved from other components (Resolution > 2). No interfering peaks at the analyte retention time. | Pass. Analyte peak is sharp and free from interference. |
| Linearity & Range | Analyze 5 concentrations (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Plot concentration vs. peak area. | Correlation coefficient (r²) ≥ 0.999. | Pass. r² = 0.9995 over the range of 1-100 µg/mL. |
| Accuracy | Spike a placebo matrix at 3 concentrations (80%, 100%, 120% of target) in triplicate. Calculate % recovery. | Mean recovery between 98.0% and 102.0%.[9] | Pass. Mean recovery was 99.7%. |
| Precision | Repeatability: 6 replicate injections of 100% target concentration. Intermediate: Repeat on a different day with a different analyst. | % Relative Standard Deviation (%RSD) ≤ 2.0%. | Pass. Repeatability %RSD = 0.8%. Intermediate Precision %RSD = 1.2%. |
| LOQ / LOD | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOQ: S/N ≥ 10. LOD: S/N ≥ 3. | Pass. LOQ determined to be 1.0 µg/mL. LOD determined to be 0.3 µg/mL. |
| Robustness | Deliberately vary parameters (oven temp ±2°C, flow rate ±5%). Analyze system suitability samples. | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. %RSD ≤ 2.0%. | Pass. Method is robust to minor variations. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is presented for comparative purposes and highlights the challenges involved. It requires a chemical derivatization step to make the analyte detectable by UV. A common derivatizing agent for double bonds is one that introduces a strongly absorbing aromatic group.
Theoretical Protocol: HPLC-UV Method (Post-Derivatization)
-
Derivatization Step:
-
React the sample containing this compound with a derivatizing agent (e.g., a bromine solution to form a dibromo- adduct, or an agent that adds a UV-active tag across a double bond) under controlled conditions (time, temperature).
-
Quench the reaction and dilute the sample to the appropriate concentration with the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivatized product (e.g., ~210 nm).
-
Anticipated Validation Challenges & Comparative Data: HPLC-UV
| Validation Parameter | Experiment & Challenges | Anticipated Result | Comparison with GC-FID |
| Specificity | Must demonstrate that the derivatizing agent does not react with matrix components to create interfering peaks. Side reactions are possible. | Potential Fail. Risk of interfering peaks is high. | GC-FID is inherently more specific for this analyte without derivatization. |
| Linearity & Range | Linearity depends on the consistency and completeness of the derivatization reaction across the entire concentration range. | Moderate. May achieve r² ≥ 0.99, but the range could be limited by reaction kinetics. | GC-FID offers superior linearity over a wider dynamic range. |
| Accuracy | Recovery is influenced by both the extraction and the derivatization efficiency. Incomplete or variable reaction yields will negatively impact accuracy. | Moderate to Poor. Recovery may be lower and more variable (e.g., 90-110%). | GC-FID provides much higher and more consistent accuracy. |
| Precision | The multi-step sample preparation (including derivatization) introduces more potential for variability, leading to higher %RSD. | Moderate. %RSD is likely to be >2.0%, potentially exceeding acceptance criteria. | GC-FID is significantly more precise due to simpler sample preparation. |
| LOQ / LOD | Dependent on the molar absorptivity of the derivatized product and the background noise from residual reagents. | Poor. Higher LOQ/LOD compared to the sensitivity of FID for hydrocarbons. | GC-FID is far more sensitive for this class of compound. |
| Robustness | Highly sensitive to variations in derivatization parameters (time, temperature, reagent concentration). | Poor. Small changes in the derivatization protocol could lead to significant changes in results. | GC-FID is a much more robust and rugged method. |
Part 4: Summary and Recommendations
The validation data clearly demonstrates the superiority of the GC-FID method for the quantitative analysis of this compound.
Performance Comparison Summary
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV (with Derivatization) | Justification |
| Principle | Separation based on volatility. | Separation based on polarity. | GC is ideal for volatile compounds.[1] |
| Sample Prep | Simple dilution. | Complex, multi-step derivatization required. | Simpler workflow reduces error and increases throughput. |
| Specificity | High | Low to Moderate | High risk of interference from derivatization byproducts. |
| Sensitivity | High (FID is excellent for hydrocarbons) | Moderate to Low | Dependent on the efficiency of the chromophore tag. |
| Accuracy & Precision | Excellent (%RSD < 2%) | Moderate to Poor (%RSD > 2%) | Direct injection is inherently more precise than a multi-step reaction. |
| Robustness | High | Low | Method is highly dependent on sensitive reaction conditions. |
| Recommendation | Highly Recommended | Not Recommended |
For researchers, scientists, and drug development professionals requiring a reliable, accurate, and robust method for the quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. It provides a direct, sensitive, and highly reproducible analysis that can be readily validated according to stringent ICH and FDA guidelines. The use of HPLC would introduce unnecessary complexity and sources of significant analytical error, making it unsuitable for this specific application.
References
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ProPharma. (2024).
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Soni, A.
- ResearchGate. (2017).
- LibreTexts Chemistry. Spectroscopic Methods of Analysis. [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
- ResearchGate. (2016).
- Fiveable. Spectroscopic Methods | Analytical Chemistry Class Notes. [Link]
- AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. [Link]
- Longdom Publishing. (2024). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. [Link]
- NIST. 4-Methyl-1,3-pentadiene. NIST Chemistry WebBook. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. EDQM. [Link]
- Harvey, D. Spectroscopic Methods. [Link]
- Developing Countries Vaccine Manufacturers Network.
- Agilent Technologies. (2006). Trace Level Hydrocarbon Impurities in Ethylene and Propylene. [Link]
- Google Patents. Method for preparing 2-methyl-1, 3-pentadiene.
- National Institutes of Health. 2-Methyl-1,4-pentadiene. PubChem. [Link]
- SIELC Technologies. (2018). 1,4-Pentadiene, 2-methyl-. [Link]
- NIST. 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook. [Link]
- Google Patents. (2017).
- Bachman, G. B., & Goebel, C. G. (1942). The Preparation and Isolation of 4-Methyl-1,3-pentadiene. Journal of the American Chemical Society, 64(4), 787–790. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Reactivity of Terminal vs. Internal Allenes for Drug Development Professionals
Welcome to an in-depth exploration of the reactivity landscape of allenes, a unique class of cumulenes that have garnered significant interest in organic synthesis and drug development. This guide provides a comprehensive comparison of terminal and internal allenes, offering insights into their stability, reaction kinetics, and selectivity across various transformations. By understanding the nuanced differences in their reactivity, researchers can better harness the synthetic potential of these versatile building blocks for the creation of novel and complex molecular architectures.
Introduction: The Structural Dichotomy of Allenes
Allenes are characterized by a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbons. This arrangement imparts a unique, non-planar geometry with orthogonal π-systems. The key distinction between terminal and internal allenes lies in their substitution pattern:
-
Terminal Allenes: Possess at least one hydrogen atom attached to a terminal sp² carbon (RRC=C=CH₂ or RHC=C=CH₂).
-
Internal Allenes: Have both terminal sp² carbons substituted with non-hydrogen groups (RRC=C=CRR).
This fundamental structural difference profoundly influences their thermodynamic stability and kinetic reactivity.
The Stability Paradigm: Why Internal Allenes are Generally More Stable
In line with the stability trends observed in alkenes, internal allenes are generally more thermodynamically stable than their terminal counterparts. This increased stability is primarily attributed to hyperconjugation , where the σ-electrons of the adjacent C-H or C-C bonds of the substituent groups delocalize into the π-system of the allene. This delocalization lowers the overall energy of the molecule. The more substituted the allene, the greater the potential for hyperconjugation, leading to enhanced stability.
A Comparative Analysis of Reactivity in Key Transformations
The differing electronic and steric environments of terminal and internal allenes lead to distinct reactivity profiles. Below, we explore these differences in the context of several synthetically important reaction classes.
Electrophilic Additions: A Tale of Two Double Bonds
The regioselectivity of electrophilic additions to allenes is dictated by the electronic properties of the two orthogonal π-bonds. The electrophile will preferentially attack the more electron-rich double bond.
-
Terminal Allenes: In monosubstituted terminal allenes (RHC=C=CH₂), the internal double bond (C1-C2) is generally more electron-rich and less sterically hindered for initial electrophilic attack. This leads to the formation of a vinyl cation at the central carbon, which is then trapped by a nucleophile.
-
Internal Allenes: For symmetrically substituted internal allenes, both double bonds are electronically similar, which can lead to mixtures of products. In unsymmetrically substituted internal allenes, the electronic nature of the substituents directs the regioselectivity. Electron-donating groups will activate the adjacent double bond towards electrophilic attack.
Table 1: Regioselectivity in Electrophilic Additions to Allenes
| Allene Type | General Structure | Preferred Site of Electrophilic Attack | Resulting Intermediate |
| Terminal | RHC=C=CH₂ | Internal double bond (C1-C2) | Vinyl cation at C2 |
| Internal (unsymmetrical) | R¹R²C=C=CR³R⁴ | Double bond adjacent to electron-donating groups | More stable vinyl cation |
Cycloaddition Reactions: Steric and Electronic Control
Allenes are versatile partners in cycloaddition reactions, participating in [2+2], [3+2], and [4+2] annulations. The choice between the two double bonds of the allene is influenced by both steric and electronic factors of the allene and the reaction partner.
-
Terminal Allenes: The unsubstituted, terminal double bond is often more sterically accessible, making it the preferred site of reaction in many cycloadditions, particularly with bulky reagents.
-
Internal Allenes: The reactivity of internal allenes in cycloadditions is highly dependent on the substitution pattern. Steric hindrance can significantly retard the reaction rate compared to terminal allenes. However, electronic activation by substituents can favor reaction at one of the double bonds.
A review of catalytic cycloaddition reactions highlights numerous examples where both terminal and internal allenes are utilized, showcasing the diverse range of achievable cyclic structures.[1]
Metal-Catalyzed Reactions: A Playground for Regio- and Stereoselectivity
Transition metal catalysis has unlocked a vast array of transformations for allenes. The reactivity in these systems is often governed by the nature of the metal catalyst, the ligands, and the allene substitution pattern.
In palladium-catalyzed reactions, such as the oxidative allene-allene cross-coupling, the substitution pattern of the allene is crucial for controlling selectivity. For instance, in a cross-coupling of a tetrasubstituted allene with a trisubstituted allene, the less sterically hindered trisubstituted allene preferentially reacts.[2][3][4] This highlights the significant role of steric hindrance in dictating the outcome of these reactions.
Table 2: Illustrative Yields in a Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling [2]
| Enallene (more substituted) | Directing Group-Free Allene (less substituted) | Product Yield (%) |
| Tetrasubstituted | Trisubstituted | 93 |
| Tetrasubstituted | Disubstituted | 85 |
Adapted from J. Am. Chem. Soc. 2025, 147, 4338-4348.[4]
Hydroboration-Oxidation: Anti-Markovnikov Addition with a Twist
The hydroboration-oxidation of allenes provides a route to allyl alcohols and ketones. The regioselectivity of the boron addition is a key consideration.
-
Terminal Allenes: Hydroboration of terminal allenes can be controlled to achieve borylation at either the internal or external double bond by judicious choice of catalyst. For example, nickel and cobalt catalysts can exhibit divergent regioselectivity.[5] Generally, hydroboration occurs at the less substituted double bond, leading to the formation of an allylborane, which upon oxidation yields an allyl alcohol.
-
Internal Allenes: The hydroboration of internal allenes is often less regioselective unless there is a strong electronic bias from the substituents. Bulky boranes are often employed to improve selectivity.[6][7]
Experimental Protocols
To provide practical context, we present generalized experimental protocols for key reactions involving allenes. Researchers should consult the primary literature for substrate-specific conditions.
General Protocol for [4+2] Cycloaddition of a Strained Cyclic Allene[8]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the silyl triflate precursor (1.0 equiv) and the diene (1.2–5.0 equiv).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add cesium fluoride (5.0 equiv) to the solution at room temperature (23 °C).
-
Stir the reaction mixture vigorously for the time indicated in the specific literature procedure.
-
Upon completion, quench the reaction and purify the product by flash chromatography.
General Protocol for Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling[2][3]
-
To a reaction tube, add the enallene (1.0 equiv), the directing group-free allene (1.5 equiv), Pd(OAc)₂ (5 mol %), and 1,4-benzoquinone (1.2 equiv).
-
Add dichloroethane (DCE) as the solvent.
-
Seal the tube and heat the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired[2]dendralene product.
General Protocol for Hydroboration-Oxidation of an Alkene (Adaptable for Allenes)[9][10][11]
-
Hydroboration: To a solution of the alkene (1.0 equiv) in anhydrous THF under an inert atmosphere, add a solution of BH₃•THF (or a suitable dialkylborane) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time specified in the relevant literature.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous NaOH, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or GC-MS).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
Visualizing the Mechanistic Pathways
To further elucidate the concepts discussed, the following diagrams illustrate key mechanistic and logical frameworks.
Figure 1: A conceptual diagram illustrating the general stability and reactivity trends of terminal versus internal allenes in common reaction types.
Figure 2: A decision-making workflow for predicting the outcome of reactions involving terminal and internal allenes.
Conclusion
The choice between a terminal and an internal allene as a synthetic precursor is a critical decision that impacts reaction efficiency, selectivity, and the ultimate molecular architecture. While internal allenes benefit from greater thermodynamic stability, terminal allenes often exhibit higher kinetic reactivity due to reduced steric hindrance. However, this is a generalization, and the specific reaction conditions, including the nature of the catalyst and reaction partners, play a decisive role in determining the outcome. A thorough understanding of the interplay between steric and electronic effects is paramount for the successful application of allene chemistry in the synthesis of complex molecules for drug discovery and development.
References
- Regio-divergent Hydroboration of Terminal Allenes Controlled by Nickel and Cobalt Catalysts.
- Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. MDPI. [Link]
- Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. PubMed Central (PMC). [Link]
- Hydroboration-Oxidation of Alkenes. University of California, Irvine. [Link]
- Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
- Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Journal of the American Chemical Society. [Link]
- Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. PubMed Central (PMC). [Link]
- Chemical Reactivity.
- Overview of Regioselective and Stereoselective Catalytic Hydrobor
- Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes. eScholarship, University of California. [Link]
- Site‐Fixed Hydroboration of Terminal and Internal Alkenes using BX3/Pr2NEt.
- Chromium(0)
- The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. [Link]
- Allenes. Wikipedia. [Link]
- Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
- Which one is more reactive alkene or alkyne towards electrophilic addition reaction? Quora. [Link]
- Alkyne Hydroboration With "R2BH". Master Organic Chemistry. [Link]
- Hydroboration–oxid
- Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Royal Society of Chemistry. [Link]
- Hydroboration-Oxidation of Alkenes. Chemistry Steps. [Link]
- Why are internal alkynes more susceptible to the electrophilic addition reaction of water than terminal alkynes? Quora. [Link]
- Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]
- Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PubMed Central (PMC). [Link]
- Electrophilic Addition and Cyclization Reactions of Allenes. SciSpace. [Link]
- Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes. PubMed Central (PMC). [Link]
- Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling. PubMed. [Link]
- Palladium-catalyzed cross-coupling of internal alkenes with terminal alkenes to functionalized 1,3-butadienes using C-H bond activation: efficient synthesis of bicyclic pyridones. Semantic Scholar. [Link]
- 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes. Organic Chemistry Portal. [Link]
- Relative Cycloaddition Rates of Alkyne-Equivalent Dienophiles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Stereoselectivity in Reactions of Chiral Allenes: Mechanisms, Comparisons, and Protocols
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. Chiral allenes, molecules possessing axial chirality due to their unique cumulative double bonds, have emerged as powerful synthons in asymmetric synthesis.[1][2][3] Their inherent chirality can be effectively transferred to new stereocenters, a process known as axial-to-central chirality transfer, offering a robust strategy for constructing complex, stereochemically-defined molecules.[4][5][6][7][8][9]
This guide provides an in-depth comparison of stereoselectivity across various reactions of chiral allenes, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for leveraging these versatile building blocks in synthesis.
The Foundation: Understanding Axial Chirality and Chirality Transfer
Allenes are characterized by a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbons. When the substituents on each sp² carbon are different (A≠B and C≠D), the molecule lacks a plane of symmetry and is chiral.[10] This axial chirality is the cornerstone of their utility in stereoselective reactions. The stereochemical information encoded in the allene axis is transferred to a new point stereocenter during a reaction. The efficiency and fidelity of this transfer are dependent on the reaction mechanism, the nature of the reactants, and the reaction conditions.[6][7][11][12]
Caption: Principle of Axial-to-Central Chirality Transfer in Chiral Allenes.
Comparative Analysis of Stereoselective Reactions
The stereochemical outcome of reactions involving chiral allenes is highly dependent on the reaction type. Here, we compare three major classes: cycloadditions, nucleophilic additions, and transition-metal catalyzed reactions.
Cycloaddition Reactions
Cycloadditions are powerful for rapidly building molecular complexity. In the context of chiral allenes, the facial selectivity of the approaching reactant is dictated by the steric environment created by the allene's substituents.
[4+2] vs. [2+2] Cycloadditions:
-
[4+2] Cycloadditions (Diels-Alder Type): Chiral allenes can act as dienophiles, where the chirality of the allene directs the diastereoselectivity of the cycloaddition. The reaction generally proceeds through a concerted, though often asynchronous, transition state. The dienophile approaches the diene from the less sterically hindered face of the allene.
-
[2+2] Cycloadditions: These reactions, often promoted by Lewis acids, can be highly stereoselective.[13][14] The concerted, asynchronous nature of these cycloadditions allows for the synthesis of various cyclobutanes with controlled stereochemistry.[14] A two-step process involving an enantioselective isomerization followed by a diastereoselective [2+2] cycloaddition has been developed to access bicyclo[4.2.0]octanes.[13]
[3+2] Cycloadditions: A novel α,β-regioselective [3+2] cycloaddition of arylallenes with C,N-cyclic azomethine imines has been reported, demonstrating excellent axial-to-central chirality transfer.[4][5] This method provides a powerful route to complex stereodefined products with high diastereoselectivity.[4][5]
| Reaction Type | Allene Partner | Cycloaddition Partner | Conditions | Yield | Stereoselectivity (dr or ee) | Reference |
| [2+2] Cycloaddition | Chiral Allenic Ketone | Tethered Alkene | Bi(OTf)₃ | Good | Good dr and ee | [13] |
| [3+2] Cycloaddition | Chiral Arylallene | C,N-Azomethine Imine | Zinc Acetate | Moderate to High | >20:1 dr, >90% ee | [4][5] |
| [4+2] Annulation | α-Substituted Allenoate | Imine | Chiral Phosphine | High | High ee |
Nucleophilic Additions
The addition of nucleophiles to chiral allenes can proceed with high stereoselectivity, leading to the formation of chiral vinyl derivatives. The stereochemical outcome is governed by the trajectory of the nucleophilic attack, which is influenced by both steric and electronic factors.
Chiral phosphoric acid catalysis has emerged as a powerful tool for stereoselective nucleophilic additions to in situ generated electrophilic allene precursors.[1][15] For instance, the 1,8-conjugate addition of 1,3-dicarbonyl nucleophiles to aza-para-quinone methide intermediates yields chiral tetrasubstituted allenes with an adjacent quaternary stereocenter, achieving yields up to 95% and excellent stereoselectivity (>99% ee, >20:1 dr).[1][15]
| Nucleophile | Allene Precursor | Catalyst | Yield | Stereoselectivity | Reference |
| 1,3-Dicarbonyls | Propargylic aza-p-Quinone Methide | Chiral Phosphoric Acid | up to 95% | >99% ee, >20:1 dr | [1][15] |
| Thiazolones | Propargylic aza-p-Quinone Methide | Chiral Phosphoramide | up to 94% | >99% ee, >20:1 dr | [15] |
| 2-Substituted Indoles | Alkynyl Indole Imine Methide | Chiral Phosphoric Acid | High | High ee | [1][15] |
Transition-Metal Catalyzed Reactions
Transition metals can coordinate to the π-system of allenes, activating them towards a variety of transformations.[11][12][16] The stereochemical outcome is often controlled by the geometry of the intermediate organometallic species. However, achieving high chirality transfer can be challenging due to potential racemization pathways involving the metal catalyst.[11][12]
Pauson-Khand Reaction (PKR): The [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a powerful method for synthesizing cyclopentenones.[17] When a chiral allene is used in place of the alkene or alkyne, this reaction can proceed with high stereoselectivity.[18] Rh(I)-catalyzed allenic Pauson-Khand reactions (APKR) have been shown to proceed with complete transfer of chirality from 1,3-disubstituted allenes at low temperatures.[19]
Caption: Workflow for a Rh(I)-Catalyzed Allenic Pauson-Khand Reaction.
| Reaction Type | Metal Catalyst | Key Feature | Stereochemical Outcome | Reference |
| Pauson-Khand | Rh(I) | Allene-yne cyclocarbonylation | Complete chirality transfer | [19] |
| [3+2] Cycloaddition | Palladium | Racemic allenes used | Excellent ee and dr | [20] |
| Carboxylation | Palladium | anti-carboxylation | Axial-to-central chirality transfer | [21] |
Featured Experimental Protocol
This section provides a detailed protocol for a representative stereoselective reaction, adapted from the literature to illustrate the practical application of these concepts.
Protocol: Diastereoselective [3+2] Cycloaddition of a Chiral Arylallene
This protocol is based on the work of Zhu and coworkers, demonstrating a highly diastereoselective [3+2] cycloaddition.[4][5]
Objective: To synthesize a chiral tetrahydroquinoline derivative via a [3+2] cycloaddition with high axial-to-central chirality transfer.
Materials:
-
Chiral Phenylallene (1 equiv.)
-
C,N-Cyclic Azomethine Imine (1.2 equiv.)
-
Zinc Acetate (Zn(OAc)₂, 20 mol%)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add C,N-cyclic azomethine imine and zinc acetate.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 10 minutes.
-
Add the chiral phenylallene to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired [3+2] cycloaddition product.
Self-Validation:
-
Expected Yield: Moderate to high.
-
Expected Stereoselectivity: The diastereomeric ratio (dr) should be >20:1 as determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) of the major diastereomer should be >90%, as determined by chiral HPLC analysis, indicating excellent chirality transfer.[4][5]
Conclusion and Future Outlook
Chiral allenes are demonstrably powerful tools for stereoselective synthesis. The choice of reaction—be it a cycloaddition, nucleophilic addition, or a metal-catalyzed process—profoundly influences the efficiency and fidelity of chirality transfer. As this guide has shown, a deep understanding of the underlying reaction mechanisms is crucial for predicting and controlling stereochemical outcomes.
Future research will likely focus on the development of novel catalytic systems that can operate under milder conditions, tolerate a broader range of functional groups, and provide even higher levels of stereocontrol. The continued exploration of chiral allenes in the synthesis of complex natural products and pharmaceuticals will undoubtedly lead to further innovations in the field of asymmetric synthesis.
References
- Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid C
- Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids.
- Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Organic Letters. [Link]
- Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines.
- Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview.
- Synthesis of chiral allenes from 1,3‐enynes via transition metal‐catalyzed non‐radical process.
- Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Royal Society of Chemistry. [Link]
- Axial to central chirality transfer in a palladium-catalyzed enantioselective anti-carboxylation of unactivated internal allenes. American Chemical Society. [Link]
- Allenes. Wikipedia. [Link]
- Chirality transfer in metal-catalysed intermolecular addition reactions involving allenes. Royal Society of Chemistry. [Link]
- Allenes and Dienes as Chiral Allylmetal Pronucleophiles in Catalytic Enantioselective C=X Addition: Historical Perspective and State-of-The-Art Survey.
- Chirality transfer in metal-catalysed intermolecular addition reactions involving allenes. Organic Chemistry Frontiers. [Link]
- ChemInform Abstract: Axial-to-Central Chirality Transfer in Cyclization Processes.
- Research Progress on the Catalytic Enantioselective Synthesis of Axially Chiral Allenes by Chiral Organoc
- Axial-to-central chirality transfer in cyclization processes. Royal Society of Chemistry. [Link]
- Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
- Recent Applications of Chiral Allenes in Axial-to-Central Chirality Transfer Reactions. Semantic Scholar. [Link]
- Axial-to-central chirality transfer in cycliz
- Enantio‐ and Diastereoselective Synthesis of Chiral Allenes by Palladium‐Catalyzed Asymmetric [3+2] Cycloaddition Reactions.
- Pauson–Khand reaction. Wikipedia. [Link]
- Recent applications of chiral allenes in axial-to-central chirality transfer reactions.
- [2+2+1] Cyclization of allenes. Royal Society of Chemistry. [Link]
- Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]
- [4 + 2] and [4 + 3] Catalytic Cycloadditions of Allenes. Royal Society of Chemistry. [Link]
- Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α‐Chiral N‐Sulfonyl Imines.
- Rh(I)-Catalyzed Allenic Pauson–Khand Reaction. University of Pittsburgh. [Link]
Sources
- 1. Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Axial-to-central chirality transfer in cyclization processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Recent Applications of Chiral Allenes in Axial-to-Central Chirality Transfer Reactions | Semantic Scholar [semanticscholar.org]
- 9. Axial-to-central chirality transfer in cyclization processes (2013) | Damien Campolo | 135 Citations [scispace.com]
- 10. Allenes - Wikipedia [en.wikipedia.org]
- 11. Chirality transfer in metal-catalysed intermolecular addition reactions involving allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Chirality transfer in metal-catalysed intermolecular addition reactions involving allenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00207B [pubs.rsc.org]
- 13. Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Allenes and Dienes as Chiral Allylmetal Pronucleophiles in Catalytic Enantioselective C=X Addition: Historical Perspective and State-of-The-Art Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 18. [2+2+1] Cyclization of allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. chem.pitt.edu [chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
- 21. Axial to central chirality transfer in a palladium-catalyzed enantioselective anti-carboxylation of unactivated internal allenes - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Cycloaddition Reactions of Allenes for Synthetic Strategy
For the modern organic chemist, particularly those engaged in the intricate art of drug development and natural product synthesis, the ability to efficiently construct complex molecular architectures is paramount. Among the diverse toolkit of synthetic methodologies, cycloaddition reactions stand out for their capacity to form multiple carbon-carbon bonds and stereocenters in a single, atom-economical step. Allenes, with their unique cumulated diene structure, offer a particularly rich and versatile platform for these transformations. Their inherent strain and orthogonal π-systems provide a reactivity profile that is distinct from simple alkenes and alkynes, enabling a wide array of cycloaddition pathways.[1][2][3][4]
This guide provides a comparative analysis of the most synthetically useful cycloaddition reactions of allenes: the [4+2], [2+2], and [3+2] cycloadditions. We will delve into the mechanistic underpinnings of each reaction type, compare their performance with respect to chemo-, regio-, and stereoselectivity, and provide supporting experimental data to inform your synthetic planning. The causality behind experimental choices, from catalyst selection to substrate design, will be a central focus, offering insights honed from practical application in the field.
The Unique Reactivity of Allenes in Cycloadditions
Allenes (R₂C=C=CR₂) possess two orthogonal π-bonds with a central sp-hybridized carbon and two terminal sp²-hybridized carbons.[3][5] This geometry imparts axial chirality to appropriately substituted allenes, a feature that can be powerfully exploited in asymmetric synthesis.[1][2][3] Furthermore, the higher ground-state energy of allenes compared to isomeric alkynes or conjugated dienes makes them thermodynamically favorable reaction partners.[4]
The two double bonds of an allene are electronically distinct. The choice of which π-bond participates in a cycloaddition—the "internal" or "distal" bond—is a key question of chemoselectivity, often dictated by the reaction conditions, the nature of the reaction partner, and the substitution pattern of the allene itself.
[4+2] Cycloaddition Reactions: The Diels-Alder and Beyond
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. Allenes can participate in these reactions as either the 2π or the 4π component, although their role as a dienophile (2π component) is more common.
Mechanistic Considerations and Selectivity
In the classical thermal Diels-Alder reaction, an allene reacts with a 1,3-diene. The reaction typically proceeds through a concerted, pericyclic transition state. The regioselectivity is governed by the electronic nature of the substituents on both the allene and the diene.
However, the true synthetic power of allene [4+2] cycloadditions is unlocked through catalysis. Transition metal catalysts, particularly those based on rhodium, palladium, gold, and nickel, can dramatically alter the reactivity and selectivity of these reactions, and even enable formally forbidden pathways.[6][7] For instance, gold(I) catalysts have been shown to facilitate intramolecular [4+2] cycloadditions of allene-dienes, offering a powerful method for the asymmetric synthesis of fused ring systems.[6][8] Ligand choice is critical in these catalytic systems; for example, in gold-catalyzed reactions of allene-dienes, triarylphosphite ligands favor the [4+2] cycloadduct, while bulky phosphines can steer the reaction towards a [4+3] pathway.[9]
Experimental Workflow: Gold-Catalyzed Enantioselective [4+2] Cycloaddition
Caption: Generalized workflow for a gold-catalyzed enantioselective [4+2] cycloaddition.
Comparative Performance Data for [4+2] Cycloadditions
| Reaction Type | Catalyst/Conditions | Substrates | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Reference |
| Intramolecular | [Rh(COD)Cl]₂/P[O(oPh-C₆H₄)]₃ | Allene-diene | 91 | >20:1 | N/A | |
| Intramolecular | Gold(I)/C₃-symmetric phosphite | Allene-diene | 85 | >20:1 (trans) | 96 | [6][8] |
| Intermolecular | Ni(COD)₂/Iminophosphine ligand | Enone + 1,1-disubstituted allene | 75 | N/A | N/A |
[2+2] Cycloaddition Reactions: Access to Strained Four-Membered Rings
The [2+2] cycloaddition of allenes with alkenes or alkynes is a powerful method for the synthesis of cyclobutanes and cyclobutenes, respectively.[10][11] These reactions can be induced thermally, photochemically, or through transition metal catalysis.
Mechanistic Pathways and Regioselectivity
Thermal [2+2] cycloadditions of allenes are believed to proceed through a stepwise diradical mechanism, as a concerted pathway is forbidden by the Woodward-Hoffmann rules.[10][12] This can sometimes lead to mixtures of regioisomers and stereoisomers.[10] Photochemical [2+2] cycloadditions, on the other hand, can proceed in a concerted fashion.[13]
Transition metal catalysis has emerged as a highly effective strategy for controlling the selectivity of [2+2] cycloadditions involving allenes.[1][10] Catalysts based on rhodium, cobalt, and ruthenium have been successfully employed.[3][14] For example, CpRu(MeCN)₃PF₆ has been shown to be a uniquely effective catalyst for the intermolecular [2+2] cycloaddition of unactivated allenes and alkynes, affording 3-alkylidenecyclobutenes with high regioselectivity.[14]
A key consideration in the intramolecular [2+2] cycloaddition of allenenes is the competition between reaction at the proximal and distal double bonds of the allene.[10] The outcome can often be controlled by the choice of reaction conditions. For instance, thermal conditions may favor reaction at the distal double bond, while metal-catalyzed or photochemical approaches can favor the proximal bond.[13]
Mechanism: Proximal vs. Distal Selectivity in Intramolecular [2+2] Cycloaddition
Caption: Control of regioselectivity in intramolecular allene-ene [2+2] cycloadditions.
Comparative Performance Data for [2+2] Cycloadditions
| Reaction Type | Catalyst/Conditions | Substrates | Yield (%) | Regio/Stereoselectivity | Reference |
| Intermolecular | CoBr₂/dppf/In | Alkyne + Allene | up to 94 | High regioselectivity | [3] |
| Intermolecular | CpRu(MeCN)₃PF₆ | Unactivated Allene + Alkyne | up to 99 | High regioselectivity for hindered isomer | [14] |
| Intramolecular | Visible Light/Iridium photocatalyst | Enallenylamide | 60-88 | Exclusive formation of trans product (distal) | [13] |
| Intramolecular | Thermal (Microwave) | Allene-yne | 70-95 | Dependent on tether length and substitution | [15][16] |
[3+2] Cycloaddition Reactions: A Versatile Route to Five-Membered Rings
The [3+2] cycloaddition is an exceptionally valuable tool for the synthesis of five-membered carbocycles and heterocycles.[17][18] In these reactions, allenes typically act as the two-atom component, reacting with a three-atom partner such as a 1,3-dipole or a vinylcyclopropane. Phosphine-catalyzed [3+2] cycloadditions of allenoates with electron-deficient olefins (Lu's reaction) are particularly well-developed and widely used.[17][18]
Mechanistic Insights and Asymmetric Catalysis
In the phosphine-catalyzed [3+2] cycloaddition, the reaction is initiated by the nucleophilic attack of the phosphine on the central carbon of the allene. This generates a zwitterionic intermediate that then reacts with the electrophilic partner. The stereochemical outcome of these reactions can be controlled through the use of chiral phosphine catalysts. Dipeptide-derived phosphines, for example, have been shown to be highly effective in mediating enantioselective [3+2] cycloadditions between allenes and acrylates, leading to the formation of cyclopentenes with a quaternary stereocenter in high enantiomeric excess.[17]
Transition metal catalysis also plays a significant role in [3+2] cycloadditions of allenes. Rhodium(I) complexes, for instance, can catalyze the intramolecular [3+2] cycloaddition of allenes with vinyl aziridines to produce enantioenriched pyrrolidine derivatives.[3] The regioselectivity of these reactions can be divergent, depending on whether the proximal or distal double bond of the allene participates.[3]
Comparative Performance Data for [3+2] Cycloadditions
| Reaction Type | Catalyst/Conditions | Substrates | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Reference |
| Intermolecular | Chiral Dipeptide-Phosphine | Allenoate + α-Substituted Acrylate | up to 99 | >20:1 | up to 99 | [17] |
| Intramolecular | [Rh(NBD)₂]⁺BF₄⁻ | Allenamide + Vinyl Aziridine | 95 | N/A | 97 | [1][3] |
| Intermolecular | Zinc Acetate | Arylallene + C,N-Cyclic Azomethine Imine | up to 95 | >20:1 | >90 (chirality transfer) | [19] |
| Intermolecular | Chiral Phosphine | Benzofuranone + Allenoate | up to 99 | N/A | N/A | [1] |
Detailed Experimental Protocol: Phosphine-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is a representative example for the synthesis of a chiral cyclopentene containing a quaternary stereocenter, based on the work of Chung and coworkers.[17]
Materials:
-
Chiral dipeptide-derived phosphine catalyst (e.g., 5 mol%)
-
α-Substituted acrylate (1.2 equiv)
-
Allenoate (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral phosphine catalyst.
-
Add anhydrous CH₂Cl₂ to dissolve the catalyst.
-
Add the α-substituted acrylate to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the allenoate dropwise to the stirred solution over a period of 10 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 5 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentene product.
-
Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The phosphine catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen).
-
Anhydrous Solvent: The reaction is sensitive to moisture, which can protonate the zwitterionic intermediates and lead to side products.
-
Low Temperature: Running the reaction at a reduced temperature (-20 °C) often enhances the enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Chiral Dipeptide-Phosphine: The specific structure of the chiral ligand creates a well-defined chiral pocket that controls the facial selectivity of the attack of the zwitterionic intermediate on the acrylate, thus inducing high enantioselectivity.[17]
Conclusion and Future Outlook
Allenes are remarkably versatile building blocks for cycloaddition reactions, providing rapid access to a wide variety of carbocyclic and heterocyclic scaffolds.[1][20] The choice between a [4+2], [2+2], or [3+2] pathway can be effectively controlled through the judicious selection of catalysts, reaction partners, and conditions. Transition metal and organocatalytic methods have significantly expanded the scope and utility of these reactions, enabling high levels of chemo-, regio-, diastereoselectivity, and enantioselectivity.[2][3] As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the application of allene cycloadditions in the synthesis of complex molecules, from pharmaceuticals to natural products, will undoubtedly continue to grow.[20]
References
- Shaikh, A. A., Ganaie, S. A., & Ganaie, S. U. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 704. [Link]
- Wang, Y., et al. (2023). Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Organic Letters, 25(18), 3329–3334. [Link]
- Lee, S. Y., et al. (2010). Enantioselective [3 + 2] Cycloaddition of Allenes to Acrylates Catalyzed by Dipeptide-Derived Phosphines: Facile Creation of Functionalized Cyclopentenes Containing Quaternary Stereogenic Centers. Journal of the American Chemical Society, 132(32), 11435–11440. [Link]
- Toste, F. D., et al. (2010). Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes. Angewandte Chemie International Edition, 49(37), 6579–6582. [Link]
- Shaikh, A. A., Ganaie, S. A., & Ganaie, S. U. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review.
- Alcaide, B., & Almendros, P. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 38(11), 3020–3030. [Link]
- Li, Z., & Ma, S. (2024). Recent Natural Product Total Syntheses Involving Cycloadditions of Allenes. Chinese Journal of Chemistry. [Link]
- Shaikh, A. A., Ganaie, S. A., & Ganaie, S. U. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. PMC. [Link]
- Mascareñas, J. L., et al. (2014). [4 + 2] and [4 + 3] Catalytic Cycloadditions of Allenes. Chemical Society Reviews, 43(8), 2838–2849. [Link]
- Wikipedia contributors. (2023). Allene. Wikipedia. [Link]
- Garg, N. K., et al. (2023). Generation and reactivity of unsymmetrical strained heterocyclic allenes. Nature Chemistry, 15(11), 1587–1594. [Link]
- de Lera, A. R., & de la Pradilla, R. F. (2016). Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews, 45(5), 1276–1292. [Link]
- Ye, S., & Tang, Y. (2016). Lu's [3 + 2] cycloaddition of allenes with electrophiles: discovery, development and synthetic application. Organic Chemistry Frontiers, 3(7), 899–906. [Link]
- Ferreira, F., & Chemla, F. (2014). The conversion of allenes to strained three-membered heterocycles. Chemical Society Reviews, 43(8), 2862–2876. [Link]
- Alcaide, B., & Almendros, P. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews. [Link]
- Johnson, J. S., et al. (2023). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. Organic Letters, 25(26), 4878–4882. [Link]
- Gryko, D. T., et al. (2021). Regio‐ and Stereoselective, Intramolecular [2+2] Cycloaddition of Allenes, Promoted by Visible Light Photocatalysis. Chemistry – A European Journal, 27(49), 12564–12569. [Link]
- Thomson, R. J., et al. (2012). Enantioselective Intermolecular [2 + 2 + 2] Cycloadditions of Ene–Allenes with Allenoates. Organic Letters, 14(23), 5944–5947. [Link]
- Tambar, U. K., et al. (2024). Access to Complex Scaffolds Through [2 + 2] Cycloadditions of Strained Cyclic Allenes. Journal of the American Chemical Society. [Link]
- Toste, F. D., et al. (2010). Gold(I)-Catalyzed Enantioselective [4 + 2]-Cycloaddition of Allene-dienes. Organic Letters, 12(18), 4140–4143. [Link]
- Yoshikai, N., et al. (2022). Ruthenium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity. Journal of the American Chemical Society, 144(39), 17894–17900. [Link]
- Mascareñas, J. L., et al. (2014). [4+2] and [4+3] catalytic cycloadditions of allenes. Chemical Society Reviews. [Link]
- Shaikh, A. A., Ganaie, S. A., & Ganaie, S. U. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. PubMed. [Link]
- Wender, P. A., & Gamber, G. G. (2005). Metal-catalyzed [2+2+1] cycloadditions of 1,3-dienes, allenes, and CO. Angewandte Chemie International Edition, 44(13), 1959–1961. [Link]
- Toste, F. D., et al. (2009). Ligand-Controlled Access to [4 + 2] and [4 + 3] Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes. Journal of the American Chemical Society, 131(18), 6352–6353. [Link]
- Balasubramanian, T. (2003). Synthesis of Heterocycles from Allenes by Intramolecular Ring Closure.
- Wikipedia contributors. (2023). Cycloaddition. Wikipedia. [Link]
- Ferreira, F., & Chemla, F. (2014). ChemInform Abstract: The Conversion of Allenes to Strained Three-Membered Heterocycles.
- Singleton, D. A., et al. (2008). Differentiating Mechanistic Possibilities for the Thermal, Intramolecular [2 + 2] Cycloaddition of Allene−Ynes. Journal of the American Chemical Society, 130(40), 13194–13195. [Link]
- Lee, P. H., et al. (2021). Selectivity between an Alder-Ene Reaction and a [2+2] Cycloaddition in the Intramolecular Reactions of Allene- Tethered Arynes. Organic & Biomolecular Chemistry, 19(15), 3393–3397. [Link]
- Singleton, D. A., et al. (2008). Differentiating Mechanistic Possibilities for the Thermal, Intramolecular [2+2] Cycloaddition of Allene-Ynes.
Sources
- 1. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allenes - Wikipedia [en.wikipedia.org]
- 5. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [4+2] and [4+3] catalytic cycloadditions of allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Cycloaddition - Wikipedia [en.wikipedia.org]
- 13. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 14. Ruthenium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lu's [3 + 2] cycloaddition of allenes with electrophiles: discovery, development and synthetic application - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Natural Product Total Syntheses Involving Cycloadditions of Allenes [journal.hep.com.cn]
A Comparative Guide to the Synthetic Utility of 4-Methyl-1,2-pentadiene and Other C6H10 Isomers
Introduction: The C6H10 Isomers as Versatile Synthetic Scaffolds
In the landscape of organic synthesis, isomers with the molecular formula C6H10 represent a class of exceptionally versatile building blocks. Possessing two degrees of unsaturation, these hydrocarbons manifest as alkynes, dienes, cycloalkenes, or bicyclic alkanes, each offering a distinct profile of reactivity and stereochemical potential.[1][2][3] The choice among these isomers is a critical strategic decision in the design of a synthetic route, directly influencing reaction pathways, achievable molecular complexity, and overall efficiency.
This guide provides an in-depth assessment of 4-Methyl-1,2-pentadiene , an allene, by objectively comparing its synthetic performance against other structurally diverse C6H10 isomers. The unique electronic and geometric properties conferred by its cumulated diene system present both distinct challenges and powerful opportunities for the synthetic chemist.[4][5][6] We will explore its utility in key organic transformations alongside well-established isomers:
-
Cyclohexene: A canonical cycloalkene, serving as a benchmark for standard alkene reactivity.[7][8][9][10]
-
1-Hexyne: A terminal alkyne, distinguished by the acidity of its terminal proton and the linear geometry of its triple bond.[11][12][13][14][15][16]
-
Methylenecyclopentane: An exo-cyclic alkene, offering a different steric environment compared to endo-cyclic systems.[17][18]
-
(E)-4-Methyl-1,3-pentadiene: A conjugated diene, providing a direct comparative model for cycloaddition reactions.[19][20][21]
The objective of this analysis is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal C6H10 isomer, with a particular focus on leveraging the unique synthetic potential of this compound.
Structural and Electronic Properties: A Foundation for Reactivity
The synthetic behavior of each isomer is fundamentally dictated by its structure. This compound is unique in this cohort due to its central sp-hybridized carbon, which forces the two π-bonds into orthogonal planes.[4][6] This geometry prevents conjugation between the double bonds, leading to higher ground-state energy and distinct reactivity compared to the planar, conjugated system of 4-methyl-1,3-pentadiene or the isolated π-bonds of the other alkenes.
Caption: Structures of the C6H10 isomers discussed in this guide.
Table 1: Physical and Structural Properties of Selected C6H10 Isomers
| Property | This compound | Cyclohexene | 1-Hexyne | Methylenecyclopentane | (E)-4-Methyl-1,3-pentadiene |
| IUPAC Name | 4-methylpenta-1,2-diene | cyclohexene | hex-1-yne | methylidenecyclopentane | (E)-4-methylpenta-1,3-diene |
| CAS Number | 13643-05-5[22] | 110-83-8 | 693-02-7[12] | 1528-30-9[17] | 926-56-7[19] |
| Boiling Point (°C) | 75-76 | 83 | 71 | 75-76 | 77 |
| Key Functional Group | Cumulated Diene (Allene) | Cyclic Alkene | Terminal Alkyne | Exo-cyclic Alkene | Conjugated Diene |
| Hybridization | sp, sp2 | sp2, sp3 | sp, sp3 | sp2, sp3 | sp2, sp3 |
Comparative Reactivity in Key Synthetic Transformations
A. Electrophilic Addition: The Case of Hydroboration-Oxidation
Hydroboration-oxidation is a cornerstone transformation that probes the regiochemical and stereochemical preferences of an unsaturated system. The reaction proceeds via an anti-Markovnikov, syn-addition of a water equivalent across the π-bond.[23][24]
Analysis of this compound: The allene presents two double bonds for reaction. Due to steric hindrance from the isopropyl group, hydroboration preferentially occurs on the terminal (C1-C2) double bond. The boron atom adds to the terminal, less-substituted C1 carbon, leading to an allylic borane intermediate. Subsequent oxidation yields the corresponding allylic alcohol. This selectivity provides a route to functionalized allylic systems not easily accessible from other isomers.
Comparative Performance:
-
Cyclohexene: Undergoes predictable syn-addition to yield cis-cyclohexanol, a standard reaction for cyclic alkenes.[23]
-
1-Hexyne: Hydroboration with a hindered borane (e.g., disiamylborane) followed by oxidation yields hexanal. Using BH3 would lead to a mix of products. This pathway to aldehydes is a key advantage of terminal alkynes.[25]
-
Methylenecyclopentane: The reaction occurs at the exocyclic double bond, with boron adding to the terminal carbon, yielding (cyclopentyl)methanol, a primary alcohol.[17]
Caption: Workflow for the hydroboration-oxidation of this compound.
Table 2: Comparative Data for Hydroboration-Oxidation
| Substrate | Reagent | Major Product(s) | Typical Yield | Key Feature |
| This compound | BH3-THF | 4-Methyl-3-penten-2-ol | Good | Forms a specific allylic alcohol |
| Cyclohexene | BH3-THF | Cyclohexanol | Excellent | Standard conversion to a secondary alcohol |
| 1-Hexyne | Sia2BH | Hexanal | Good-Excellent | Access to aldehydes |
| Methylenecyclopentane | BH3-THF | (Cyclopentyl)methanol | Excellent | Forms a primary alcohol |
Experimental Protocol: Hydroboration-Oxidation of this compound
Trustworthiness: This protocol is a self-validating system. Successful synthesis of the target alcohol can be confirmed by spectroscopic methods (NMR, IR) and compared against literature data. Purity can be assessed by GC-MS.
-
Setup: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Reagents: The flask is charged with this compound (10 mmol, 0.82 g) and 20 mL of anhydrous tetrahydrofuran (THF).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex (1.0 M solution in THF, 11 mL, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours.
-
Oxidation: The flask is cooled again to 0 °C. 3 mL of water is added cautiously, followed by 3 mL of 3 M aqueous sodium hydroxide (NaOH). Then, 3 mL of 30% hydrogen peroxide (H2O2) is added dropwise, ensuring the reaction temperature does not exceed 30 °C.
-
Workup: The mixture is stirred at room temperature for 1 hour. The aqueous layer is saturated with potassium carbonate (K2CO3) and the organic layer is separated. The aqueous layer is extracted three times with 20 mL portions of diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-methyl-3-penten-2-ol.
B. Cycloaddition Reactions: A Tale of Two Dienes
Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol.[26][27] The Diels-Alder, or [4+2] cycloaddition, is the most prominent example.[27][28] Here, the divergent roles of the cumulated versus conjugated diene isomers become clear.
Analysis of this compound: Allenes typically participate as the 2π-electron component (dienophile) in [4+2] cycloadditions.[4][29] One of the double bonds reacts with a conjugated diene. The substitution pattern on the allene can influence which double bond participates, offering a handle for controlling the structure of the resulting cyclohexene derivative. Allenes are also well-known to undergo [2+2] cycloadditions, providing access to strained four-membered rings.[29]
Comparative Performance:
-
(E)-4-Methyl-1,3-pentadiene: This isomer is an ideal 4π-electron component (the diene) for the Diels-Alder reaction.[20] Its reaction with a dienophile like maleic anhydride is a classic method for forming a six-membered ring. This is a fundamentally different mode of reactivity compared to the allene.
-
Cyclohexene & 1-Hexyne: Both can act as dienophiles (2π component), reacting with dienes to form bicyclic systems. Their reactivity is often enhanced by electron-withdrawing groups.
Caption: Contrasting roles of allene vs. conjugated diene in [4+2] cycloadditions.
Table 3: Comparative Utility in [4+2] Cycloaddition Reactions
| Substrate | Role in Diels-Alder | Reacts With | Product Type | Key Advantage |
| This compound | Dienophile (2π) | Dienes | Substituted Cyclohexenes | Access to unique olefin geometries in the product |
| (E)-4-Methyl-1,3-pentadiene | Diene (4π) | Dienophiles | Substituted Cyclohexenes | Classic, reliable diene for building 6-membered rings |
| Cyclohexene | Dienophile (2π) | Dienes | Bicyclic adducts | Forms rigid, fused ring systems |
| 1-Hexyne | Dienophile (2π) | Dienes | Dihydrobenzene derivatives | Product contains residual unsaturation |
C. Acidity and Nucleophile Generation: The Unique Power of 1-Hexyne
The ability to easily form a carbon-based nucleophile is a significant advantage in synthesis, enabling the construction of carbon-carbon bonds.
Analysis of 1-Hexyne: The most distinguishing chemical feature of 1-Hexyne is the acidity of the terminal alkyne proton (pKa ≈ 25).[11] This allows for facile deprotonation by a strong base, such as n-butyllithium or sodium amide, to generate a highly nucleophilic acetylide anion.[11][16] This nucleophile can then be used in a wide array of classic C-C bond-forming reactions with electrophiles like alkyl halides and carbonyl compounds.
Comparative Performance:
-
This compound: While protons on the sp2 carbons adjacent to the allene can be removed, this requires significantly stronger bases and is a less common synthetic strategy.[6]
-
Cyclohexene, Methylenecyclopentane, and (E)-4-Methyl-1,3-pentadiene: The vinylic and allylic protons on these isomers are not sufficiently acidic to be removed by standard bases to generate useful carbon nucleophiles for C-C bond formation.
Caption: Generation and reaction of a nucleophilic acetylide from 1-hexyne.
Experimental Protocol: Synthesis of 2-Octyne via Alkylation of 1-Hexyne
Expertise & Experience: The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure complete deprotonation without side reactions. Performing the reaction at low temperatures (-78 °C) prevents unwanted side reactions of the highly reactive organolithium reagent.
-
Setup: A 100 mL Schlenk flask equipped with a magnetic stirrer and a rubber septum is flame-dried and cooled under an argon atmosphere.
-
Reagents: Anhydrous THF (30 mL) and 1-Hexyne (10 mmol, 0.82 g) are added via syringe.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise over 15 minutes. The solution is stirred at -78 °C for an additional 30 minutes.
-
Alkylation: Ethyl iodide (12 mmol, 1.87 g) is added dropwise via syringe. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching & Workup: The reaction is carefully quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH4Cl). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by distillation or column chromatography to afford 2-octyne.
Summary and Strategic Recommendations
The synthetic utility of an isomer is not absolute but is defined by the specific goals of the synthesis. This compound offers unique pathways stemming from its strained, non-conjugated π-system, while other isomers provide more conventional, yet powerful, reactivity.
Table 4: Head-to-Head Synthetic Utility Assessment
| Synthetic Goal | This compound | Cyclohexene | 1-Hexyne | Methylenecyclopentane | (E)-4-Methyl-1,3-pentadiene |
| Access Allylic Alcohols | ★★★★★ | ★☆☆☆☆ | ★☆☆☆☆ | ★☆☆☆☆ | ★★☆☆☆ |
| Form Aldehydes via Hydroboration | ☆☆☆☆☆ | ☆☆☆☆☆ | ★★★★★ | ☆☆☆☆☆ | ☆☆☆☆☆ |
| Act as Diene in [4+2] Cycloaddition | ☆☆☆☆☆ | ☆☆☆☆☆ | ☆☆☆☆☆ | ☆☆☆☆☆ | ★★★★★ |
| Act as Dienophile in [4+2] Cycloaddition | ★★★★☆ | ★★★☆☆ | ★★★☆☆ | ★★☆☆☆ | ☆☆☆☆☆ |
| Generate Carbon Nucleophile via Deprotonation | ★☆☆☆☆ | ☆☆☆☆☆ | ★★★★★ | ☆☆☆☆☆ | ☆☆☆☆☆ |
| Access Strained 4-Membered Rings ([2+2]) | ★★★★☆ | ★☆☆☆☆ | ★☆☆☆☆ | ★☆☆☆☆ | ☆☆☆☆☆ |
While once viewed as mere curiosities, allenes like This compound are now recognized as valuable and synthetically useful targets.[6] Its particular strength lies in providing access to unique allylic structures and participating in diverse cycloaddition manifolds as a 2π component. However, for the robust and predictable formation of carbon nucleophiles, 1-Hexyne is unparalleled among this group due to the unique acidity of its terminal proton. For classic Diels-Alder constructions, the conjugated diene (E)-4-Methyl-1,3-pentadiene remains the isomer of choice. The selection of the appropriate C6H10 isomer is therefore a strategic decision, and a deep understanding of their comparative reactivities, as outlined in this guide, empowers chemists to design more creative and efficient synthetic routes.
References
- Ma, S. Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 2009, 42(10), 1679-1688. [Link]
- Michigan State University Department of Chemistry. Chemical Reactivity - Allenes. [Link]
- Wikipedia. Allenes. [Link]
- Ahmad, S., et al. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 2023, 28(2), 698. [Link]
- Patsnap Eureka.
- Solubility of Things. 1-Hexyne. [Link]
- Lab Equipment Dealers in Agra. 1-Hexyne For Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 1-Hexyne in Modern Organic Chemistry. [Link]
- Wikipedia. Methylcyclopentane. [Link]
- Doc Brown's Chemistry. Isomers of C6H10. [Link]
- Pearson.
- Brainly. What are the two different isomers of C6H10?. [Link]
- ResearchGate. Chemistry of methylenecyclobutane. [Link]
- Chegg. The three alkenes methylenecyclopentane... [Link]
- ResearchGate. Isomeric cyclic [C6H10]+• ions. The energy barrier to ring opening. [Link]
- Scirp.org. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers... [Link]
- Royal Society of Chemistry.
- Organic Communications. Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). [Link]
- Wikipedia.
- PMC - NIH. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes. [Link]
- Vedantu. How many isomeric alkynes exist for C6H10... [Link]
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
- Quora. How many isomers are possible for C6H10?. [Link]
- Master Organic Chemistry.
- ChemistryTalk. Types of Isomers. [Link]
- Chemistry LibreTexts. 13.3: Cycloaddition Reactions. [Link]
- Scribd.
- YouTube. 16.6 Cycloaddition Reactions | Organic Chemistry. [Link]
- Stenutz. This compound. [Link]
- ACS Publications.
- Chemistry LibreTexts.
- PMC - NIH. Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol... [Link]
- NIST WebBook. 1,2-Pentadiene, 4-methyl-. [Link]
- PubChem. 4-Methyl-1,3-pentadiene. [Link]
Sources
- 1. selected constitutional isomers of molecular formula C6H10, names, structural isomers carbon chain E/Z R/S isomers structural formula skeletal formula isomers alkynes cycloalkenes dienes cycloalkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. echemi.com [echemi.com]
- 6. Allenes - Wikipedia [en.wikipedia.org]
- 7. Cyclohexene - SEQENS [seqens.com]
- 8. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
- 9. echemi.com [echemi.com]
- 10. What is Cyclohexene?_Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. eqipped.com [eqipped.com]
- 15. nbinno.com [nbinno.com]
- 16. brainly.com [brainly.com]
- 17. CAS 1528-30-9: Methylenecyclopentane | CymitQuimica [cymitquimica.com]
- 18. Show how you would synthesize each compound using methylenecyclop... | Study Prep in Pearson+ [pearson.com]
- 19. 4-Methyl-1,3-pentadiene - mixture | 926-56-7 | FM168132 [biosynth.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound [stenutz.eu]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Hydroboration - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. m.youtube.com [m.youtube.com]
- 29. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-1,2-pentadiene
Introduction: 4-Methyl-1,2-pentadiene is a valuable hydrocarbon in various research and synthesis applications. However, its utility is matched by a significant hazard profile, particularly its extreme flammability and potential for harmful exposure. For laboratory professionals dedicated to a culture of safety and environmental stewardship, understanding the nuances of its proper disposal is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, technically-grounded framework for the safe handling and disposal of this compound waste, moving beyond simple checklists to explain the critical causality behind each procedural step.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of the chemical's properties is foundational to managing its risks. This compound is a Class 3 Flammable Liquid, a classification that dictates the stringent handling and disposal protocols required.[1][2] The primary hazards stem from its high volatility, low flash point, and potential for harmful interactions.
Key Hazards at a Glance:
-
Extreme Flammability: As a Category 2 flammable liquid, it possesses a very low flash point.[3][4] Its vapors can readily form explosive mixtures with air and may travel considerable distances to an ignition source and flash back.[5][6][7][8]
-
Health Hazards: The compound is an irritant to the skin, eyes, and respiratory system.[9] Inhalation can lead to central nervous system (CNS) depression, causing symptoms like dizziness and drowsiness.[5][9] A significant risk is its classification as an aspiration hazard; if swallowed and it enters the lungs, it can be fatal.[3][4]
-
Chemical Reactivity: As a diene, this compound may react vigorously with strong oxidizing agents.[3] Crucially, upon exposure to air, it may undergo autoxidation to form explosive peroxides, a common and dangerous characteristic of this class of compounds.[3]
Physicochemical Data Summary
This data underscores the physical basis for the required safety precautions. The low flash point, in particular, confirms that flammable vapors can be present even at low ambient temperatures.
| Property | Value |
| Molecular Formula | C₆H₁₀[10][11][12] |
| Molar Mass | 82.14 g/mol [10][11][12] |
| Density | ~0.703 g/cm³[10][13] |
| Flash Point | <-18°C / <0°F (Characteristic of similar pentadienes)[8][9] |
| Regulatory Class | Flammable Liquid, Category 2; Class 3 Hazardous Material[1][2][3][4] |
Section 2: The Regulatory Imperative for Specialized Disposal
The disposal of this compound is governed by a multi-layered regulatory framework. At the federal level in the United States, the Environmental Protection Agency (EPA) classifies this substance as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15] Any chemical waste with a flash point below 60°C (140°F) falls under this category, necessitating a "cradle-to-grave" management approach.[2][14]
It is strictly illegal and environmentally irresponsible to dispose of this chemical via sanitary sewers or in standard municipal trash.[14][16] Doing so can lead to explosive atmospheres in plumbing and landfills, and cause significant environmental contamination.
Section 3: Standard Operating Procedure (SOP) for Waste Accumulation
This protocol outlines the step-by-step methodology for safely accumulating this compound waste within the laboratory, prior to its removal by certified professionals.
Experimental Protocol: Waste Collection and Storage
-
Personal Protective Equipment (PPE) Mandate: Before handling the waste, ensure the following PPE is worn:
-
Flame-retardant lab coat.
-
Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Compatible chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but consult glove manufacturer data for specific breakthrough times).
-
-
Container Selection:
-
Immediate and Correct Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label.
-
The label must clearly state "Hazardous Waste " and "Flammable Liquid ".
-
List all chemical constituents by their full name, including "this compound" and any other solvents or reagents present. Vague identifiers like "Solvent Waste" are non-compliant and dangerous.[14]
-
-
Waste Accumulation and Segregation:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[3][14]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a flammable safety cabinet.
-
Crucially, store this waste away from all oxidizing agents (e.g., nitrates, perchlorates, peroxides) to prevent a violent reaction.[3][7]
-
The storage area must be cool, well-ventilated, and free from ignition sources like heat, sparks, or open flames.[2][17]
-
-
Preventing Static Discharge:
Section 4: Disposal Path and Decision Workflow
The ultimate disposal of hazardous waste is a coordinated effort between laboratory personnel and specialized safety professionals. The following workflow illustrates the decision-making and logistical process.
Caption: Workflow for the compliant disposal of this compound waste.
Section 5: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital to prevent injury and fire.
-
Eliminate Ignition Sources: Immediately turn off all nearby equipment, hot plates, and anything that could produce a spark or flame.[7]
-
Alert Personnel & Evacuate: Alert all personnel in the immediate vicinity. For anything other than a very minor spill (e.g., a few milliliters inside a chemical fume hood), evacuate the area.
-
Isolate and Ventilate: If safe to do so, close the door to the laboratory to contain the vapors. Ensure laboratory ventilation (fume hoods) is operating.
-
Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency line immediately. Do not attempt to clean up a significant spill yourself unless you are specifically trained and equipped for hazardous material response.
-
Cleanup (For Trained Personnel Only): For a minor spill, trained personnel may use an absorbent material rated for flammable liquids, such as activated charcoal adsorbent or vermiculite.[7] Do not use combustible materials like paper towels or sawdust.[19] Place the contaminated absorbent in a sealed container for disposal as hazardous waste.[7]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. By adhering to the principles of hazard recognition, regulatory compliance, and procedural diligence outlined in this guide, researchers can effectively mitigate the risks associated with this chemical. This commitment ensures a safe working environment, protects our shared environment, and upholds the integrity of our scientific pursuits.
References
- Vertex AI Search, Hazardous Waste Class 3: Flammable Liquids.
- ChemBK, this compound. - ChemBK.
- University of Pittsburgh, Guidelines for Flammable Liquid Disposal. (2023-09-19).
- MLI Environmental, Hazardous Waste Materials Guide: Flammable Liquids. (2025-11-26).
- Cole-Parmer, Material Safety D
- Stenutz, this compound.
- ECHEMI, 4-Methyl-1,3-pentadiene SDS, 926-56-7 Safety D
- Stabond Corporation, Safety Data Sheet E 366 1. Identification 2. Hazard(s)
- Thermo Fisher Scientific, SAFETY D
- NIST, 1,2-Pentadiene, 4-methyl- - the NIST WebBook.
- Hazardous Waste Experts, How are flammable liquids c
- Triumvirate Environmental, Storing and Disposing of Flammable Liquids. (2021-02-16).
- Fisher Scientific, SAFETY D
- Sigma-Aldrich, SAFETY D
- NIST, 1,2-Pentadiene, 4-methyl- - the NIST WebBook.
- LookChem, Cas 13643-05-5,1,2-Pentadiene,4-methyl.
- Santa Cruz Biotechnology, 4-Methyl-1,3-pentadiene.
- Fine Organics, FM168132 - Safety D
- Airgas, SAFETY D
- ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1,4-PENTADIENE. (2023-12-07).
- New Jersey Department of Health, 4-METHYL-1,3- PENTADIENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE E.
- ChemInfo Public, 4-methyl-1,3-pentadien.
- PubChem, 4-Methyl-1,3-pentadiene | C6H10 | CID 13555.
Sources
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. echemi.com [echemi.com]
- 4. biosynth.com [biosynth.com]
- 5. stabond.com [stabond.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chembk.com [chembk.com]
- 11. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 12. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 13. stenutz.eu [stenutz.eu]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. triumvirate.com [triumvirate.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. 4-methyl-1,3-pentadiene - ChemInfo Public [recherche.chemikalieninfo.de]
A Researcher's Guide to Personal Protective Equipment for Handling 4-Methyl-1,2-pentadiene
As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. Handling highly reactive and flammable compounds like 4-Methyl-1,2-pentadiene (CAS: 13643-05-5) demands more than just a checklist; it requires a deep understanding of the risks and a systematic approach to protection. This guide provides an in-depth operational plan, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system of protection.
The 'Why': A Hazard-Centric Approach to PPE Selection
Understanding the specific dangers of this compound is the critical first step in mitigating them. Your choice of Personal Protective Equipment (PPE) is a direct response to the chemical's inherent properties and the manner in which you handle it.
Key Hazards of this compound:
-
Extreme Flammability: Classified as a Category 2 Flammable Liquid, it possesses a very low flash point.[1][2] Its vapor can form explosive mixtures with air and travel to a distant ignition source, causing a flashback.[3][4] This necessitates stringent control of ignition sources and the use of equipment designed to prevent static discharge.[1][5][6][7]
-
Aspiration Toxicity: This is a severe health hazard. If the liquid is swallowed, it can be aspirated (breathed into) the lungs, which can be fatal.[1][5] This critical danger dictates immediate and specific first-aid responses, primarily that vomiting must not be induced.[1][5]
-
Contact Hazards: The compound is a known irritant to the skin and eyes.[3][8] Prolonged or repeated exposure can lead to the drying of skin or dermatitis.[3][8]
-
Inhalation Risk: Vapors can cause respiratory tract irritation, and at higher concentrations, may lead to central nervous system (CNS) depression, with symptoms like dizziness, drowsiness, and headache.[3][8][9]
These hazards are summarized in the table below, directly linking them to the necessary protective measures.
| Hazard Category | Specific Risk | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Physical | Highly Flammable Liquid & Vapor[1][2][5] | Use in a chemical fume hood. Ground and bond all containers and receiving equipment.[1][3][5] | Fire/flame resistant lab coat. |
| Health | Aspiration Hazard (Fatal if swallowed and enters airways)[1][5] | Use of contained systems; careful pipetting/transfer techniques. | Safety goggles and face shield to prevent accidental splashes to the mouth. |
| Health | Skin Irritation / Dermatitis[3][8] | N/A | Chemical-resistant gloves and a lab coat or chemical-resistant apron. |
| Health | Serious Eye Irritation[3][8] | Use of a fume hood sash as a primary barrier. | Tightly-fitting chemical safety goggles. A face shield is required if there is a significant splash risk.[5][8] |
| Health | Respiratory Tract Irritation / Drowsiness[3][9] | Mandatory: Use only in a well-ventilated area, preferably a certified chemical fume hood.[5][10] | Respiratory protection is required if ventilation is inadequate.[1][5][10] |
Core Directive: Selecting Your Protective Ensemble
Your PPE is your last and most personal line of defense. The selection process must be deliberate and based on a risk assessment of the specific procedure you are performing.
Eye and Face Protection
Because this compound causes serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear tightly-fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][8]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), supplement your goggles with a full-face shield.
Skin and Body Protection
-
Clothing: A standard cotton lab coat is not sufficient due to the high flammability risk.
-
Minimum Requirement: Wear a flame-resistant lab coat.
-
Enhanced Protection: For larger quantities or spill risks, supplement with a chemical-resistant apron. Wear long pants and closed-toe, non-sparking safety footwear.[9]
-
Respiratory Protection
All work with this compound should be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[5][9][10]
-
When is a Respirator Needed? If you must work outside of a fume hood, if ventilation is confirmed to be inadequate, or if there is a potential for aerosol generation, respiratory protection is mandatory.
-
Type of Respirator: Use a NIOSH/MSHA-approved full-face respirator with cartridges appropriate for organic vapors.[1][5] If exposure limits are exceeded, a supplied-air respirator in a positive-pressure mode may be necessary.[10]
Visualized Workflow: PPE Selection Logic
This diagram outlines the decision-making process for selecting the appropriate level of PPE for your specific task.
Caption: Decision workflow for selecting appropriate PPE based on experimental conditions.
Operational Protocols: Ensuring Safety in Practice
Procedural discipline is paramount. The correct sequence of donning and, most importantly, doffing PPE prevents accidental exposure and contamination.
Pre-Use PPE Inspection
-
Goggles/Face Shield: Check for cracks, scratches, or other damage that could impair vision or integrity. Ensure the strap is in good condition.
-
Gloves: Inflate each glove with air to check for pinholes. Visually inspect for tears, discoloration, or stiffness.
-
Lab Coat/Apron: Check for rips, holes, or signs of chemical degradation.
Donning (Putting On) PPE: A Step-by-Step Guide
-
Clothing: Put on your flame-resistant lab coat and any additional protective clothing.
-
Goggles: Put on your safety goggles.
-
Face Shield: If required, put on the face shield over the goggles.
-
Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Removing) PPE: The Critical Decontamination Sequence
This is the most critical phase for preventing self-contamination. The guiding principle is "dirty touches dirty."
-
Gloves (Outer Pair if double-gloving): Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.[5]
-
Face Shield/Apron: Remove the face shield or apron without touching the front surface.
-
Goggles: Remove goggles from the back by handling the strap.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][5]
Disposal of Contaminated PPE
Do not dispose of PPE used for handling this compound in standard trash receptacles.
-
Hazardous Waste: All contaminated disposable PPE (gloves, aprons) must be considered hazardous waste.[9]
-
Collection: Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[5][9][11] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.
By integrating this comprehensive understanding and these detailed protocols into your daily work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Safety Data Sheet E 366.
- SAFETY D
- Material Safety Data Sheet - 2-Methyl-1,3-pentadiene. Cole-Parmer. [Link]
- 4-Methyl-1,3-pentadiene | C6H10 | CID 13555.
- 4-METHYL-1,3- PENTADIENE HAZARD SUMMARY. New Jersey Department of Health. [Link]
- 4-METHYL-1,3- PENTADIENE HAZARD SUMMARY. New Jersey Department of Health. [Link]
- This compound. ChemBK. [Link]
- This compound. Stenutz. [Link]
- 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. stabond.com [stabond.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
